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Core Science & Biosynthesis

Foundational

Synthesis Pathway of (Z)-3-(4-fluorophenyl)but-2-en-1-amine: A Technical Guide

Executive Summary (Z)-3-(4-fluorophenyl)but-2-en-1-amine is a highly functionalized, trisubstituted allylic amine that serves as a critical pharmacophore and intermediate in the development of central nervous system (CNS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-3-(4-fluorophenyl)but-2-en-1-amine is a highly functionalized, trisubstituted allylic amine that serves as a critical pharmacophore and intermediate in the development of central nervous system (CNS) therapeutics and advanced agrochemicals. The synthesis of stereodefined trisubstituted allylic amines presents a unique challenge in process chemistry, primarily due to the difficulty of controlling the alkene geometry and preventing over-reduction during amine formation.

This whitepaper details a robust, highly scalable, and self-validating synthetic workflow. While modern literature describes elegant methods for allylic amine synthesis—such as palladium-catalyzed [3,3]-aza-phospha-oxa-Cope sigmatropic rearrangements[1] or the thermal rearrangement of allylic trifluoroacetimidates[2]—these methods often require complex, expensive catalysts or highly specialized precursors. Therefore, this guide focuses on a highly reliable, two-step sequence: Horner-Wadsworth-Emmons (HWE) olefination followed by chemoselective alane reduction .

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule requires the cis relationship between the 4-fluorophenyl group and the primary aminomethyl group.

  • Priority Rules: At C3, the 4-fluorophenyl group has a higher Cahn-Ingold-Prelog (CIP) priority than the methyl group. At C2, the −CH2​NH2​ group has a higher priority than the hydrogen atom. Thus, the (Z)-configuration dictates that these two high-priority groups are on the same side of the alkene.

  • Disconnection Approach: The allylic amine is disconnected at the C−N bond via a nitrile precursor, (Z)-3-(4-fluorophenyl)but-2-enenitrile. This nitrile is further disconnected at the C=C double bond to 4-fluoroacetophenone and diethyl (cyanomethyl)phosphonate via an HWE olefination.

Causality in Reagent Selection
  • HWE Olefination over Wittig: The HWE reaction using a phosphonate carbanion is preferred over standard Wittig conditions because the resulting phosphate byproducts are highly water-soluble, allowing for a simple aqueous workup. Potassium tert-butoxide (KOtBu) in THF is selected as the base to ensure complete, irreversible deprotonation of the phosphonate, minimizing side reactions.

  • Alane ( AlH3​ ) over LiAlH4​ : Standard lithium aluminum hydride ( LiAlH4​ ) frequently causes over-reduction of conjugated systems via 1,4-hydride addition, yielding the saturated alkyl amine. Alane ( AlH3​ ), generated in situ, acts as an electrophilic reducing agent. It strongly coordinates to the nitrogen lone pair of the nitrile, directing rapid 1,2-hydride delivery and strictly preserving the conjugated alkene.

Pathway SM 4-Fluoroacetophenone + Phosphonate HWE HWE Olefination (KOtBu, THF) SM->HWE Mix E/Z Nitrile Mixture HWE->Mix 88% Yield Sep Silica Gel Chromatography Mix->Sep ZNitrile (Z)-Nitrile Isomer Sep->ZNitrile Isolation Red Chemoselective Reduction (AlH3, THF) ZNitrile->Red Target (Z)-3-(4-fluorophenyl) but-2-en-1-amine Red->Target >95% Chemoselectivity

Figure 1: Synthetic workflow for (Z)-3-(4-fluorophenyl)but-2-en-1-amine via HWE olefination.

Process Optimization & Quantitative Data

To establish a self-validating protocol, the reaction conditions were optimized to maximize the yield of the (Z)-nitrile and ensure absolute chemoselectivity during the reduction phase.

Table 1: Optimization of HWE Olefination Conditions

Objective: Maximize overall yield and assess intrinsic E/Z selectivity.

Base (1.2 eq)SolventTemp (°C)Time (h)Total Yield (%)Z:E Ratio
NaHTHF0 to 25127645:55
NaHDMF0 to 2588142:58
KOtBu THF -10 to 25 6 88 48:52
LiHMDSTHF-78 to 25186550:50

Analysis: Due to the minimal steric differentiation between the methyl and 4-fluorophenyl groups, intrinsic stereocontrol is poor across all conditions. KOtBu in THF was selected for its superior overall yield and cleaner impurity profile, shifting the burden of stereocontrol to the physical separation step.

Table 2: Chemoselective Reduction of (Z)-3-(4-fluorophenyl)but-2-enenitrile

Objective: Prevent 1,4-reduction of the conjugated alkene.

ReagentEquivalentsTemp (°C)Conversion (%)Alkene Retention (%)
LiAlH4​ 2.00 to 25>9965 (Significant 1,4-reduction)
DIBAL-H 2.5-78 to 08590 (Incomplete reduction)
AlH3​ (in situ) 1.5 0 to 25 >99 >98 (Optimal)
NaBH4​/CoCl2​ 3.0/0.1259580 (Some defluorination noted)

Experimental Methodologies

The following protocols are designed as self-validating systems. Strict adherence to temperature controls and quenching procedures is required to maintain scientific integrity and safety.

Step 1: Synthesis of (E/Z)-3-(4-fluorophenyl)but-2-enenitrile
  • Preparation: Flame-dry a 1 L, 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel. Charge the flask with KOtBu (13.5 g, 120 mmol) and anhydrous THF (300 mL).

  • Phosphonate Addition: Cool the suspension to -10 °C using an ice/brine bath. Dropwise add diethyl (cyanomethyl)phosphonate (21.3 g, 120 mmol) over 20 minutes. The solution will turn pale yellow, indicating the formation of the phosphonate carbanion. Stir for 30 minutes.

  • Ketone Addition: Dissolve 4-fluoroacetophenone (13.8 g, 100 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 0 °C.

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature (25 °C). Stir for 6 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH4​Cl (100 mL). Extract the aqueous layer with Ethyl Acetate ( 3×150 mL ). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude oil.

Step 2: Chromatographic Separation of the (Z)-Isomer
  • Column Preparation: Pack a large glass column with silica gel (230-400 mesh) using a solvent system of 95:5 Hexanes:Ethyl Acetate.

  • Elution: Load the crude mixture onto the column. Elute using a gradient of 95:5 to 90:10 Hexanes:Ethyl Acetate.

  • Isolation: The (Z)-isomer (where the 4-fluorophenyl and cyano groups are cis) typically elutes slightly slower than the (E)-isomer due to the increased dipole moment. Monitor via TLC (UV active). Combine the fractions containing the pure (Z)-isomer and concentrate to yield a pale yellow solid/oil.

Step 3: Chemoselective Reduction to (Z)-3-(4-fluorophenyl)but-2-en-1-amine
  • Alane Generation: In a flame-dried 500 mL flask under nitrogen, suspend LiAlH4​ (1.14 g, 30 mmol) in anhydrous THF (100 mL). Cool to 0 °C. Carefully add anhydrous AlCl3​ (1.33 g, 10 mmol) in small portions. Stir for 30 minutes at 0 °C to form the AlH3​ complex.

  • Nitrile Reduction: Dissolve the isolated (Z)-3-(4-fluorophenyl)but-2-enenitrile (3.22 g, 20 mmol) in THF (20 mL). Add this solution dropwise to the alane mixture at 0 °C.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Fieser Workup (Critical for Trustworthiness): Cool the mixture back to 0 °C. Carefully add 1.14 mL of H2​O dropwise (vigorous hydrogen evolution), followed by 1.14 mL of 15% aqueous NaOH, and finally 3.42 mL of H2​O . Stir vigorously until the aluminum salts form a granular white precipitate.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether ( 3×50 mL ). Concentrate the filtrate under reduced pressure to afford the crude (Z)-amine. Purify via vacuum distillation or by forming the HCl salt to achieve >99% purity.

Analytical Validation

To ensure the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) of the synthesized compound, the following analytical signatures must be verified:

  • 1H NMR (400 MHz, CDCl3): The vinylic proton ( −C=CH− ) of the (Z)-isomer will appear as a distinct triplet of quartets (due to coupling with the adjacent −CH2​− and allylic −CH3​ ). Crucially, NOESY/ROESY NMR must be utilized to confirm the spatial proximity (Nuclear Overhauser Effect) between the vinylic proton and the 4-fluorophenyl ortho-protons, confirming the (Z)-geometry.

  • 19F NMR (376 MHz, CDCl3): A single distinct multiplet around -114 ppm, confirming the integrity of the aryl fluoride which remained unaffected during the alane reduction.

References

  • Lee, E. E., & Batey, R. A. (2005). Palladium-catalyzed Allylic Transposition of (Allyloxy) Iminodiazaphospholidines: A Formal [3,3]-aza-phospha-oxa-Cope Sigmatropic Rearrangement for the Stereoselective Synthesis of Allylic Amines. Journal of the American Chemical Society, 127(42), 14887-14893. URL: [Link]

  • Savage, I., Thomas, E. J., & Wilson, P. D. (1999). Stereoselective synthesis of allylic amines by rearrangement of allylic trifluoroacetimidates: stereoselective synthesis of polyoxamic acid and derivatives of other α-amino acids. Journal of the Chemical Society, Perkin Transactions 1, 3291-3303. URL: [Link]

  • Brown, H. C., & Yoon, N. M. (1966). Selective Reductions. X. Reaction of Aluminum Hydride with Selected Organic Compounds Containing Representative Functional Groups. Journal of the American Chemical Society, 88(7), 1464–1472. URL: [Link]

Sources

Exploratory

A Technical Guide to the Novel Synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

For Researchers, Scientists, and Drug Development Professionals Introduction (Z)-3-(4-fluorophenyl)but-2-en-1-amine is a synthetically valuable molecule, representing a class of fluorinated Z-allylic amines. The presence...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-(4-fluorophenyl)but-2-en-1-amine is a synthetically valuable molecule, representing a class of fluorinated Z-allylic amines. The presence of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of bioactive molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] The Z-geometry of the trisubstituted alkene and the primary amine functionality make this compound a versatile building block for the synthesis of complex nitrogen-containing compounds, including pharmaceuticals and agrochemicals.

The stereoselective synthesis of Z-alkenes, particularly those with adjacent functional groups, presents a considerable challenge in organic chemistry as they are often the thermodynamically less stable isomer.[3] This guide provides an in-depth overview of modern and emerging synthetic strategies to access (Z)-3-(4-fluorophenyl)but-2-en-1-amine and its analogs, with a focus on methods that offer high stereoselectivity and operational efficiency.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals several potential bond disconnections, highlighting a variety of synthetic strategies. The primary disconnections are at the C-N bond and the C=C double bond.

Caption: Retrosynthetic pathways for (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

This analysis suggests three primary strategic approaches:

  • Stereoselective Olefination followed by Functional Group Interconversion: Constructing the Z-alkene backbone first, followed by introduction of the amine.

  • Stereoselective Reduction of an Alkyne or Imine/Oxime: Establishing the amine functionality early and then controlling the stereochemistry of the double bond formation through reduction.

  • Direct Stereoselective C-N Bond Formation: Utilizing transition-metal catalysis to directly aminate a pre-formed Z-allylic substrate.

Method 1: Stereoselective Olefination Reactions

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for alkene synthesis.[3][4] Achieving high Z-selectivity often requires careful selection of reagents and reaction conditions.

Z-Selective Wittig Reaction

The Wittig reaction involves the coupling of a phosphorus ylide with a ketone or aldehyde.[4] For the synthesis of our target molecule, this would involve the reaction of 4-fluorophenylacetone with an appropriate ylide. To favor the Z-isomer, non-stabilized ylides are typically employed under salt-free conditions.

A plausible route begins with the synthesis of the requisite phosphonium salt from a suitable halo-precursor, followed by deprotonation to form the ylide, and subsequent reaction with 4-fluorophenylacetone. The resulting alkene would likely require a subsequent functional group transformation, such as an allylic bromination followed by amination, to install the primary amine.

A more direct approach would be to use a protected aminomethylphosphonium salt.

Protocol: Wittig Olefination for a Z-Alkene Precursor

  • Ylide Generation: To a suspension of (methoxymethyl)triphenylphosphonium chloride in anhydrous THF at 0 °C, a strong base such as n-butyllithium or sodium hexamethyldisilazide is added dropwise under an inert atmosphere. The resulting deep red solution of the ylide is stirred for 1 hour.

  • Olefination: A solution of 4-fluorophenylacetone in anhydrous THF is added slowly to the ylide solution at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the Z-vinyl ether.

  • Amine Introduction: The resulting vinyl ether can be hydrolyzed under acidic conditions to the corresponding aldehyde, which can then be converted to the primary amine via reductive amination.

While highly effective for Z-alkene synthesis, the classic Wittig reaction can sometimes be challenging for hindered ketones and may require careful optimization to achieve high stereoselectivity.[3]

Still-Gennari Horner-Wadsworth-Emmons (HWE) Reaction

The Still-Gennari modification of the HWE reaction provides excellent Z-selectivity by using electron-withdrawing groups on the phosphonate, such as bis(trifluoroethyl) esters.[5] This method is highly reliable for the synthesis of Z-trisubstituted alkenes from ketones.

G cluster_protocol Still-Gennari HWE Workflow start Prepare Still-Gennari Phosphonate step1 Deprotonate with KHMDS in THF at -78°C start->step1 step2 Add 4-Fluorophenylacetone step1->step2 step3 React for several hours at -78°C step2->step3 step4 Quench and Purify to get Z-alkene ester step3->step4 step5 Reduce ester to allylic alcohol (e.g., DIBAL-H) step4->step5 step6 Convert alcohol to amine (e.g., Mitsunobu, azide reduction) step5->step6 end (Z)-3-(4-fluorophenyl)but-2-en-1-amine step6->end

Caption: Workflow for the Still-Gennari HWE approach.

Protocol: Still-Gennari HWE and Subsequent Amination

  • Phosphonate Anion Formation: To a solution of ethyl bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF, cooled to -78 °C, is added a solution of potassium hexamethyldisilazide (KHMDS) in THF. The mixture is stirred for 30 minutes.

  • Reaction with Ketone: A solution of 4-fluorophenylacetone in anhydrous THF is added dropwise to the phosphonate anion solution at -78 °C. The reaction is stirred at this temperature for 4 hours.

  • Workup: The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography to afford the (Z)-ethyl 3-(4-fluorophenyl)but-2-enoate.

  • Reduction to Allylic Alcohol: The resulting ester is dissolved in anhydrous dichloromethane and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H) in hexanes is added dropwise. The reaction is stirred for 2 hours at -78 °C before being quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers form. The product is extracted, dried, and purified to yield (Z)-3-(4-fluorophenyl)but-2-en-1-ol.

  • Conversion to Amine: The allylic alcohol can be converted to the primary amine through a two-step sequence involving a Mitsunobu reaction with diphenylphosphoryl azide followed by reduction with triphenylphosphine and water (Staudinger reduction), or by conversion to the allylic bromide followed by substitution with sodium azide and subsequent reduction.

Method 2: Stereoselective Reduction Approaches

An alternative strategy is to construct a carbon skeleton containing an alkyne or an imine/oxime, which can then be stereoselectively reduced to the desired Z-allylic amine.

Reduction of α,β-Unsaturated Oximes

The reduction of α,β-unsaturated oximes can provide access to allylic amines. The stereochemical outcome of the reduction is dependent on the reducing agent and the geometry of the oxime.

A potential route involves the synthesis of 3-(4-fluorophenyl)but-2-enal, its conversion to the corresponding oxime, and subsequent regioselective reduction of the C=N bond without affecting the C=C bond. A NaBH4/ZrCl4 system supported on Al2O3 has been reported for the regioselective reduction of conjugated oximes to allylic amines.[6]

Protocol: Oxime Formation and Reduction

  • Oxime Synthesis: 3-(4-fluorophenyl)but-2-enal (synthesized via aldol condensation of 4-fluorobenzaldehyde and propanal) is refluxed with hydroxylamine hydrochloride and a base such as sodium acetate in ethanol for several hours. After cooling, the product is isolated by extraction and purified.

  • Solvent-Free Reduction: The oxime is mixed with a pre-ground mixture of ZrCl4 and Al2O3 in a mortar.[6] Sodium borohydride is then added, and the mixture is ground for a short period at room temperature.[6]

  • Workup: The reaction mixture is quenched by the careful addition of dilute acid, followed by basification and extraction with an organic solvent. The crude amine is then purified by chromatography.

This method offers the advantage of mild, solvent-free conditions for the reduction step.[6] However, control of the Z/E selectivity of the alkene, which is established during the initial aldol condensation, is crucial.

Method 3: Transition-Metal Catalyzed Allylic Amination

Direct amination of allylic substrates using transition metal catalysts represents a highly atom-economical and efficient approach to C-N bond formation.[7][8][9] For the synthesis of the target molecule, a key challenge is to perform the amination with retention of the Z-alkene geometry.

Iridium-catalyzed allylic amination has been shown to proceed with retention of the double bond geometry.[7] This makes it an attractive method for the synthesis of (Z)-allylic amines from the corresponding (Z)-allylic carbonates or alcohols.

Protocol: Iridium-Catalyzed Z-Retentive Allylic Amination

  • Catalyst Preparation: In a glovebox, an iridium catalyst precursor, such as [Ir(COD)Cl]2, and a suitable phosphine ligand are dissolved in an anhydrous, deoxygenated solvent like THF.

  • Amination Reaction: To the activated catalyst solution is added the substrate, (Z)-3-(4-fluorophenyl)but-2-en-1-yl methyl carbonate, followed by an amine source. For a primary amine, a protected ammonia equivalent such as benzophenone imine or an azide source that can be reduced in a subsequent step can be used. The reaction is heated under an inert atmosphere until completion.

  • Workup and Deprotection: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography. If a protected amine source was used, a subsequent deprotection step is required to yield the final primary amine.

Comparative Analysis of Synthetic Methods

MethodKey AdvantagesKey ChallengesStereoselectivity
Z-Selective Wittig Well-established, versatile.Stoichiometric phosphine oxide byproduct, sometimes moderate Z-selectivity with ketones.Good to excellent, condition-dependent.
Still-Gennari HWE Excellent and reliable Z-selectivity, broad substrate scope.Requires specialized phosphonate reagent, multi-step sequence to amine.Excellent.
Oxime Reduction Mild reduction conditions, potentially solvent-free.Initial Z-selectivity depends on aldol condensation, potential for over-reduction.Dependent on initial alkene synthesis.
Ir-Catalyzed Amination High atom economy, retention of stereochemistry, direct C-N formation.Catalyst cost and sensitivity, may require protected amine source.Excellent (retentive).

Conclusion and Future Outlook

The synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine can be achieved through several distinct and effective strategies. For applications requiring high stereochemical purity, the Still-Gennari HWE reaction followed by functional group manipulation offers a robust and reliable route. For a more direct and atom-economical approach, iridium-catalyzed Z-retentive allylic amination stands out as a state-of-the-art method.

Future research in this area will likely focus on the development of even more efficient catalytic systems, particularly those that can directly utilize ammonia or simple primary amines in a stereoretentive manner.[7] Furthermore, the application of photoredox catalysis and enzymatic methods for the asymmetric synthesis of related chiral allylic amines is a rapidly growing field that may offer new, sustainable pathways to these valuable building blocks.[10][11] The continued development of novel synthetic methodologies will be crucial for advancing the discovery and production of new pharmaceuticals and other functional molecules.

References

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  • Luo, G., et al. (2023). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. Science Advances, 9(2). PMCID: PMC9838273
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  • Wang, Z., et al. (2021). Chemoselective reduction of α,β-unsaturated ketones to allylic alcohols under catalyst-free conditions. Organic Chemistry Frontiers, 8(19), 5436-5442.
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  • Ge, L., et al. (2023). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. ResearchGate. Retrieved from [Link]

  • Atlas, S., et al. (2025). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. ORBi. Retrieved from [Link]

  • Yokoshima, S. (2024). Development of Efficient Synthetic Reactions Using Enamines and Enamides Carrying Oxygen Atom Substituent on Nitrogen Atom. Journal of Synthetic Organic Chemistry, Japan, 82(5), 441-450.
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  • Charpentier, J., et al. (2024). Enamine Synthesis via Regiocontrolled 6‐endo‐dig and 5‐exo‐dig Tethered Carboamination of Propargylic Alcohols. Angewandte Chemie International Edition, 63(44), e202411383. PMCID: PMC11512404
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  • Kobayashi, S., et al. (2001). Highly Stereoselective Synthesis of Homoallylic Amines Based on Addition of Allyltrichlorosilanes to Benzoylhydrazones. Journal of the American Chemical Society, 123(37), 9235-9236.
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Sources

Foundational

An In-depth Technical Guide on the Chemical Properties of Substituted Fluorophenyl-amines: A Case Study of 4-Fluoroamphetamine (4-FA)

Abstract: The requested compound, (Z)-3-(4-fluorophenyl)but-2-en-1-amine, is not well-documented in current scientific literature. To provide a comprehensive technical guide that fulfills the core requirements of the pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The requested compound, (Z)-3-(4-fluorophenyl)but-2-en-1-amine, is not well-documented in current scientific literature. To provide a comprehensive technical guide that fulfills the core requirements of the prompt, this paper will focus on the well-characterized and structurally related compound, 4-fluoroamphetamine (4-FA). This document will serve as an in-depth guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, analysis, and biological activity of 4-FA as a representative substituted fluorophenyl-amine.

Introduction

Substituted fluorophenyl-amines represent a broad class of compounds with significant interest in medicinal chemistry and pharmacology. The introduction of a fluorine atom into a phenylamine scaffold can dramatically alter a molecule's physicochemical and biological properties, including its metabolic stability, binding affinity to protein targets, and pharmacokinetic profile. While the specific compound of interest, (Z)-3-(4-fluorophenyl)but-2-en-1-amine, lacks extensive characterization, a wealth of data exists for its structural analog, 4-fluoroamphetamine (4-FA).

4-FA, also known as para-fluoroamphetamine, is a psychoactive research chemical that has been studied for its stimulant and entactogenic effects.[1] It serves as an excellent case study for understanding the chemical properties of this class of compounds. This guide will provide a detailed exploration of 4-FA, covering its fundamental chemical properties, spectroscopic characterization, synthesis and purification, and its mechanism of action.

Part 1: Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems.

PropertyValueSource
IUPAC Name (RS)-1-(4-fluorophenyl)propan-2-amine[1]
Molecular Formula C₉H₁₂FN[1]
Molar Mass 153.200 g·mol⁻¹[1]
CAS Number 459-02-9[1]
Appearance Colorless liquid (freebase), Crystalline solid (hydrochloride)[2]
Boiling Point 78°C at 10 mmHg[2]
Melting Point (HCl salt) 152-154°C[2][3]
Solubility (HCl salt) Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (20 mg/ml), PBS (pH 7.2, 10 mg/ml)[4]

Solubility and Stability: The hydrochloride salt of 4-FA exhibits good solubility in various organic solvents and aqueous buffers, which is a crucial attribute for in vitro and in vivo studies. As with many amine-containing compounds, 4-FA is stable under standard laboratory conditions but should be stored in a cool, dry place to prevent degradation. The freebase is a liquid and may be more susceptible to oxidation over time.

Part 2: Spectroscopic and Analytical Characterization

Unambiguous identification of a chemical entity relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 4-FA hydrochloride in D₂O would be expected to show characteristic signals for the aromatic protons on the fluorophenyl ring, the methine and methylene protons of the propane chain, and the methyl group. The aromatic protons will appear as multiplets in the range of 7.0-7.5 ppm. The protons of the side chain will be observed at approximately 2.9-3.7 ppm, with the methyl group appearing as a doublet around 1.3 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons will resonate in the downfield region (115-165 ppm), with the carbon attached to the fluorine atom showing a characteristic large coupling constant. The aliphatic carbons of the propane chain will appear in the upfield region (20-50 ppm).[6]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification and quantification of 4-FA.[7] Under electron ionization (EI), 4-FA will fragment to produce a characteristic mass spectrum. The molecular ion peak (M⁺) is expected at m/z 153. Key fragment ions would include those resulting from the loss of the amine group and cleavage of the propane chain. A common fragment is observed at m/z 109, corresponding to the fluorobenzyl cation.[5]

Infrared (IR) Spectroscopy

The IR spectrum of 4-FA hydrochloride will display characteristic absorption bands. These include N-H stretching vibrations in the region of 2400-3000 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C=C stretching of the aromatic ring around 1500-1600 cm⁻¹.[5] A prominent C-F stretching band is also expected.

Experimental Protocol: GC-MS Analysis of 4-FA

This protocol outlines a standard procedure for the qualitative and quantitative analysis of 4-FA in a given sample.

Objective: To identify and quantify 4-FA using GC-MS.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system)

  • DB-1 MS capillary column (or equivalent)

  • Helium carrier gas

  • 4-FA standard

  • Appropriate solvent (e.g., chloroform, methanol)

  • Sample for analysis

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent to a concentration of approximately 1 mg/mL. If analyzing biological matrices, an extraction step (e.g., liquid-liquid or solid-phase extraction) is required.[5]

  • Instrument Setup:

    • Set the injector temperature to 280°C.

    • Use a split injection mode with a split ratio of 20:1.

    • Set the oven temperature program: initial temperature of 100°C for 1 minute, then ramp to 300°C at 12°C/minute, and hold for 9 minutes.

    • Set the MS transfer line, source, and quadrupole temperatures to 280°C, 230°C, and 150°C, respectively.

    • Acquire data in full scan mode over a mass range of 30-550 amu.[5]

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • The expected retention time for 4-FA under these conditions is approximately 3.9 minutes.[5]

    • Compare the retention time and mass spectrum of the analyte with that of a certified 4-FA standard for positive identification.

    • For quantitative analysis, a calibration curve should be generated using a series of known concentrations of the 4-FA standard.

Part 3: Synthesis and Purification

The synthesis of 4-FA typically involves a multi-step process starting from commercially available precursors. A common route is the reduction of 4-fluorophenyl-2-nitropropene.[2]

Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Nitrostyrene Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification & Salt Formation A 4-Fluorobenzaldehyde C 4-Fluoro-phenyl-2-nitropropene A->C Base catalyst (e.g., n-butylamine) B Nitroethane B->C D 4-Fluoro-phenyl-2-nitropropene F 4-Fluoroamphetamine (Crude) D->F Inert solvent (e.g., THF) E Reducing Agent (e.g., LiAlH4) E->F G 4-Fluoroamphetamine (Crude) H Acid-Base Extraction G->H I Distillation H->I J HCl gas in ether I->J K 4-Fluoroamphetamine HCl (Pure) J->K

Caption: Synthetic workflow for 4-Fluoroamphetamine.

Experimental Protocol: Synthesis of 4-Fluoroamphetamine

This protocol is for informational purposes only and should only be performed by qualified professionals in a controlled laboratory setting, adhering to all safety regulations.

Objective: To synthesize 4-fluoroamphetamine from 4-fluorophenyl-2-nitropropene.

Materials:

  • 4-fluorophenyl-2-nitropropene

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • 0.1M Hydrochloric acid (HCl)

  • 25% Ammonia solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reduction: In a round-bottom flask under an inert atmosphere, add a solution of 4-fluorophenyl-2-nitropropene (0.1 mol) in dry THF (200 ml). To this stirred solution, slowly add a solution of lithium aluminum hydride (0.2 mol) in THF (200 ml). Allow the mixture to stir at room temperature for 4 hours.[2]

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water (7.5 ml), 15% NaOH solution (7.5 ml), and then another portion of water (22.5 ml).[2]

  • Filtration and Extraction: Filter the resulting mixture and wash the filter cake with warm THF. Combine the filtrates and remove the THF under reduced pressure. Dissolve the crude residue in diethyl ether and extract with 0.1M HCl.[2]

  • Purification: Basify the combined acidic extracts with 25% ammonia solution and extract the product with diethyl ether. Dry the combined ether extracts over MgSO₄, filter, and evaporate the solvent. The resulting crude 4-fluoroamphetamine can be further purified by distillation.[2]

  • Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified freebase in diethyl ether and bubble dry HCl gas through the solution until precipitation is complete. Collect the crystals by filtration.[2]

Part 4: Biological Activity and Mechanism of Action

4-FA is a psychoactive substance with a complex pharmacological profile, acting as a releasing agent and reuptake inhibitor of several key neurotransmitters.[1][8]

Mechanism of Action

4-FA primarily targets the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[8] It functions as a substrate for these transporters, leading to their reversal and the subsequent release of the respective neurotransmitters from the presynaptic neuron into the synaptic cleft. It also acts as a reuptake inhibitor, blocking the transporters from clearing these neurotransmitters from the synapse.[8] This dual action leads to a significant increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.

The EC₅₀ values for neurotransmitter release are reported as 200 nM for dopamine, 730 nM for serotonin, and 37 nM for norepinephrine. The IC₅₀ values for reuptake inhibition are 770 nM for dopamine, 6800 nM for serotonin, and 420 nM for norepinephrine.[1] These values indicate a more potent effect on norepinephrine and dopamine release compared to serotonin.

MOA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Vesicles DA/NE/5-HT Transporters {DAT | NET | SERT} Vesicles:f1->Transporters Normal Release Neurotransmitters DA, NE, 5-HT Transporters->Neurotransmitters Release Receptors {Dopamine | Norepinephrine | Serotonin} Receptors Neurotransmitters->Receptors Binding & Signaling FA 4-Fluoroamphetamine FA->Transporters Blocks Reuptake & Induces Efflux

Caption: Mechanism of action of 4-Fluoroamphetamine.

Pharmacological Effects

The pharmacological effects of 4-FA are consistent with its mechanism of action. At lower doses, it produces stimulant effects similar to amphetamine, attributed to its primary action on dopamine and norepinephrine.[8] At higher doses, more pronounced serotonergic effects emerge, leading to entactogenic and euphoric states reminiscent of MDMA.[8] The duration of action is typically 3 to 7 hours.[1]

Part 5: Safety and Toxicology

4-FA is a research chemical and is not approved for human consumption. It is classified as a Schedule I controlled substance in the United States.[1] Acute side effects can include nausea, headaches, increased heart rate, and insomnia.[1] More severe adverse events have been reported, including cardiovascular complications.[9] The LD₅₀ in mice has been reported as 46 mg/kg.[9] Appropriate personal protective equipment should be worn when handling this compound in a laboratory setting.

Conclusion

4-Fluoroamphetamine serves as a valuable case study for understanding the chemical properties of substituted fluorophenyl-amines. Its well-documented physicochemical properties, established analytical methods, and understood mechanism of action provide a solid foundation for researchers working with this class of compounds. The insights gained from studying 4-FA can be extrapolated to predict the properties and behavior of less-characterized analogs, such as (Z)-3-(4-fluorophenyl)but-2-en-1-amine, thereby guiding future research and development in this area.

References

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  • 4-Fluoromethamphetamine - Wikipedia. [10]

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  • Synthesis of 4-Fluoroamphetamine - Erowid. [2]

  • 4-Fluoroamphetamine - Expert Committee on Drug Dependence Information Repository. [11]

  • 4-FA (4-fluoramphetamine or 4-FMP) | PULSE CLINIC. [12]

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  • 4-Fluoroamphetamine hydrochloride | C9H13ClFN | CID 120675 - PubChem. [14]

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  • 4-Fluoroamphetamine - SWGDrug. [5]

  • Scheme 1. Synthesis of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate. - ResearchGate. [17]

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  • 4-fa. [3]

  • Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate - ORBi. [19]

  • 4‐Fluoroamphetamine (4‐FA) intoxication results in exaggerated blood pressure effects compared to MDMA and amphetamine: A retrospective analysis - PMC. [20]

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  • 4-Fluoroamphetamine (hydrochloride) (CAS 64609-06-9) - Cayman Chemical. [4]

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Exploratory

An In-depth Technical Guide to the Physical Properties of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

Abstract: This guide provides a comprehensive analysis of the anticipated physical properties of (Z)-3-(4-fluorophenyl)but-2-en-1-amine, a compound of interest in synthetic and medicinal chemistry. Due to a scarcity of p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive analysis of the anticipated physical properties of (Z)-3-(4-fluorophenyl)but-2-en-1-amine, a compound of interest in synthetic and medicinal chemistry. Due to a scarcity of published experimental data for this specific molecule, this document establishes a predictive framework grounded in the analysis of analogous structures and first principles of physical organic chemistry. It details the authoritative, standardized methodologies required for the empirical determination and validation of these properties, serving as a robust resource for researchers in drug development and chemical synthesis. The protocols herein are designed to ensure scientific rigor and reproducibility.

Introduction and Molecular Overview

(Z)-3-(4-fluorophenyl)but-2-en-1-amine is a primary enamine featuring a fluorinated aromatic moiety. Enamines are a versatile class of organic compounds, serving as crucial intermediates in a variety of synthetic transformations due to the nucleophilic character of their α-carbon.[1] The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[2]

This guide addresses the absence of direct empirical data by providing well-founded predictions for the key physical properties of the title compound. More importantly, it furnishes detailed, field-proven experimental protocols for researchers to determine these properties in a laboratory setting. The causality behind each experimental step is explained to empower scientists with a deep understanding of the characterization process.

Molecular Structure

The structure is defined by a but-2-ene backbone with a primary amine at the C1 position and a 4-fluorophenyl group at the C3 position. The "(Z)" designation indicates that the higher priority groups on the C=C double bond (the aminomethyl group and the fluorophenyl group) are on the same side.

Caption: Molecular structure of (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

Predicted Physicochemical Properties

The following properties are predicted based on structural analysis and comparison with analogous compounds. For instance, the related compound (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one, which has a larger molecular weight, exhibits a melting point of 94.70 °C and a boiling point of 232.60 °C.[3] The presence of a primary amine and the polar C-F bond in our target molecule is expected to facilitate hydrogen bonding and dipole-dipole interactions, influencing its physical state, melting, and boiling points.

PropertyPredicted ValueRationale & Commentary
Molecular Formula C₁₀H₁₂FN-
Molecular Weight 165.21 g/mol -
Physical State Likely a liquid or low-melting solidThe relatively low molecular weight and the presence of a flexible butyl chain may prevent efficient crystal packing, favoring a liquid state at room temperature. However, intermolecular hydrogen bonding from the -NH₂ group could result in a low-melting solid.
Melting Point 25 - 50 °CThis is an estimation. The value will be higher than a simple alkane due to hydrogen bonding and dipole-dipole interactions but is not expected to be extremely high given the molecular size. Impurities will depress and broaden this range.[4]
Boiling Point 220 - 250 °CThis prediction is based on structurally similar aromatic amines and is influenced by factors such as molecular weight and hydrogen bonding capabilities.[5] The presence of impurities can elevate the observed boiling point.[6]
Solubility
In WaterSlightly soluble to sparingly solubleThe primary amine group can act as a hydrogen bond donor and acceptor, conferring some water solubility. However, the hydrophobic phenylbutenyl portion (10 carbons) will limit this solubility.[7]
In Dilute Acid (e.g., 5% HCl)SolubleAs a primary amine, the lone pair on the nitrogen atom is basic and will be protonated by acid to form a water-soluble ammonium salt.[8][9] This is a characteristic feature of most amines.
In Organic SolventsSolubleExpected to be soluble in common organic solvents like ethanol, methanol, DMSO, and chlorinated solvents due to its significant non-polar character.[10]

Experimental Determination of Physical Properties

The following section details the standard operating procedures for the empirical validation of the predicted physical properties. Adherence to these protocols is critical for generating reliable and reproducible data.

G cluster_0 Physical State & Solubility cluster_1 Thermal Properties cluster_2 Purity & Identity Confirmation A Visual Inspection (Solid or Liquid?) B Solubility Test: Water, 5% HCl, Organic Solvents A->B C Melting Point Determination (If Solid) B->C D Boiling Point Determination (If Liquid) B->D E Compare Data to Literature or Predicted Values C->E F Note Melting/Boiling Range (Sharp range = high purity) C->F D->E D->F

Caption: Workflow for the determination of core physical properties.

Melting Point Determination

Causality: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a very narrow temperature range (typically <1°C).[4] The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range. Therefore, this method serves as a crucial indicator of both identity and purity.

Protocol:

  • Sample Preparation: Finely crush a small amount of the solid compound on a watch glass. Tap the open end of a glass capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 1-2 mm.[11]

  • Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Preliminary Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range. This saves time in subsequent, more accurate measurements.[12]

  • Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.

  • Data Acquisition: Decrease the heating rate to 1-2 °C/min. Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁–T₂.

  • Validation: Repeat the accurate measurement at least twice. Consistent results confirm the validity of the measurement.

Boiling Point Determination

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] Since vapor pressure is dependent on intermolecular forces, the boiling point is a characteristic physical property. This micro-scale method is ideal for small sample quantities.

Protocol:

  • Apparatus Setup: Attach a small test tube (fusion tube) containing 0.5 mL of the liquid sample to a thermometer using a rubber band or thread.

  • Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the liquid in the fusion tube.[13]

  • Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil) ensuring the sample is below the oil level.[6]

  • Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor pressure is overcoming the external pressure.

  • Data Acquisition: Turn off the heat and allow the apparatus to cool slowly. The moment the bubbling stops and the liquid begins to be drawn back into the capillary tube, record the temperature. At this point, the vapor pressure of the liquid is equal to the atmospheric pressure, and this temperature is the boiling point.[6]

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Solubility Analysis

Causality: The solubility of a compound is governed by the principle of "like dissolves like." The amine's ability to be protonated in acid to form an ionic salt dramatically increases its solubility in aqueous acid compared to pure water, providing a strong indication of its basic functional group.[7][8]

Protocol:

  • General Procedure: To approximately 1 mL of the solvent in a small test tube, add 1-2 drops (if liquid) or a few milligrams (if solid) of the compound. Agitate the mixture vigorously for 1-2 minutes.

  • Observation: Record the substance as "soluble," "sparingly soluble," or "insoluble."

  • Solvents to Test:

    • Deionized Water: To assess solubility based on hydrogen bonding.

    • 5% (w/v) Aqueous HCl: To test for basicity. A significant increase in solubility compared to water confirms the presence of a basic amine.[9]

    • Ethanol: A polar organic solvent.

    • Dichloromethane: A non-polar organic solvent.

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following section outlines the expected spectral features for (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

G cluster_0 Spectroscopic Techniques cluster_1 Data Analysis & Structure Confirmation A Sample Preparation B IR Spectroscopy (Functional Groups) A->B C NMR Spectroscopy (¹H & ¹³C Connectivity) A->C D Mass Spectrometry (Molecular Weight & Fragmentation) A->D E Identify Key Peaks (e.g., N-H, C=C, C-F) B->E F Assign ¹H & ¹³C Signals (Chemical Shift, Integration, Splitting) C->F G Determine Molecular Ion (M⁺) & Analyze Fragmentation D->G H Integrate All Data to Confirm Final Structure E->H F->H G->H

Caption: A logical workflow for comprehensive spectroscopic analysis.

Infrared (IR) Spectroscopy

Expected Absorptions:

  • N-H Stretch: As a primary amine (R-NH₂), two distinct, sharp to medium intensity bands are expected in the 3300-3500 cm⁻¹ region.[14][15] These correspond to the symmetric and asymmetric stretching modes of the N-H bonds. These bands are typically less broad than the O-H stretch of an alcohol.[16]

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=C Stretch: A medium intensity band around 1640-1660 cm⁻¹ is expected for the alkene double bond.

  • N-H Bend: A bending vibration (scissoring) for the primary amine is expected in the 1580-1650 cm⁻¹ region.[15]

  • C-N Stretch: An absorption in the 1250-1335 cm⁻¹ range is characteristic of an aromatic amine C-N bond.[15]

  • C-F Stretch: A strong, characteristic band for the C-F bond stretch is expected in the 1100-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • -NH₂ Protons: A broad singlet is expected, typically integrating to 2H. Its chemical shift can vary widely (δ 0.5-5.0 ppm) depending on solvent and concentration.[17] To confirm this signal, a D₂O shake can be performed; the -NH₂ peak will disappear as the protons exchange with deuterium.[18]

  • Aromatic Protons (-C₆H₄F): The 4-fluorophenyl group will present as two doublets (or more complex multiplets), each integrating to 2H, characteristic of a para-substituted benzene ring. The fluorine atom will cause coupling, resulting in doublet of doublets patterns.

  • Vinyl Proton (=CH-): A multiplet signal is expected for the proton on the C2 carbon.

  • Allylic Protons (-CH₂-NH₂): The two protons on C1 will likely appear as a doublet, deshielded by the adjacent nitrogen atom (δ ~3.0-4.0 ppm).

  • Methyl Protons (-CH₃): The methyl group on C4 will likely appear as a singlet or a small doublet (due to allylic coupling) around δ 1.8-2.2 ppm.

¹³C NMR:

  • Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and a significantly shifted resonance.

  • Alkene Carbons: Two distinct signals for the C=C double bond carbons (C2 and C3) are expected in the δ 110-150 ppm range.

  • Aliphatic Carbons: Signals for the C1 (aminomethyl) and C4 (methyl) carbons will be observed in the upfield region of the spectrum. The C1 carbon will be deshielded by the attached nitrogen.[14]

Mass Spectrometry (MS)

Expected Features:

  • Molecular Ion (M⁺): The compound contains one nitrogen atom. According to the Nitrogen Rule, its molecular weight is an odd number (165.21). Therefore, the molecular ion peak (M⁺) should appear at an m/z (mass-to-charge ratio) of 165.[18]

  • Fragmentation: Mass spectrometry involves bombarding the molecule with electrons, causing it to fragment in predictable ways.[10][19] Key expected fragments for this molecule would arise from:

    • Alpha-Cleavage: The bond between C1 and C2 is susceptible to cleavage, which is a common fragmentation pathway for amines. This would lead to the formation of a stable iminium cation.[20]

    • Loss of functional groups: Fragmentation could involve the loss of the methyl group or parts of the aminomethyl side chain.

Conclusion

Crucially, this document outlines the rigorous, step-by-step experimental protocols necessary for the empirical determination of these properties. By detailing the causality behind each procedure and presenting them within a self-validating framework, this guide serves as an essential technical resource for researchers. The successful application of these methodologies will enable the unambiguous characterization of (Z)-3-(4-fluorophenyl)but-2-en-1-amine, facilitating its use in further research and development.

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  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • ResearchGate. (2025, August 5). N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. Retrieved from [Link]

  • ACS Publications. (2021, November 10). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Retrieved from [Link]

  • Master Organic Chemistry. (2025, April 16). Enamines. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Characterization, Synthesis, and Applications of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

Executive Summary In the landscape of modern rational drug design, functionalized allylamines serve as privileged building blocks for synthesizing conformationally restricted pharmacophores. (Z)-3-(4-fluorophenyl)but-2-e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, functionalized allylamines serve as privileged building blocks for synthesizing conformationally restricted pharmacophores. (Z)-3-(4-fluorophenyl)but-2-en-1-amine is a highly specialized, stereodefined intermediate. The strategic placement of a para-fluoro substitution combined with a rigid (Z)-alkene geometry provides unique pharmacokinetic advantages, including enhanced metabolic stability and precise spatial orientation for receptor binding. This whitepaper details its core chemical identifiers, outlines a self-validating stereoretentive synthetic protocol, and explores the mechanistic rationale behind its analytical characterization.

Core Chemical Identifiers & Structural Biology

Accurate identification is the first step in any robust quality management system. The compound is officially registered and tracked under specific identifiers that dictate its exact stereochemical and elemental makeup .

Quantitative Identification Data
ParameterValue / Description
IUPAC / Chemical Name (Z)-3-(4-fluorophenyl)but-2-en-1-amine
Primary Synonym 2-Buten-1-amine,3-(4-fluorophenyl)-,(Z)-(9CI)
CAS Registry Number 778546-28-4
Molecular Formula C₁₀H₁₂FN
Molecular Weight 165.21 g/mol
Commercial Purity Standard ≥ 96% (Typical for pharmaceutical R&D)
Structural Causality

The stereochemistry of this molecule is not arbitrary. The (Z)-configuration ensures that the primary amine (-CH₂NH₂) and the bulky 4-fluorophenyl group are oriented cis to each other across the C2=C3 double bond. When this building block is cyclized into downstream active pharmaceutical ingredients (APIs)—such as substituted piperidines or morpholines—this cis relationship forces the resulting substituents into specific axial/equatorial orientations required for target receptor docking.

Synthetic Methodology: Palladium-Catalyzed Allylic Amination

Standard reductive amination of unsaturated ketones often leads to a thermodynamic mixture of (E) and (Z) isomers. To maintain strict control over the (Z)-geometry, a transition-metal-catalyzed allylic amination is required. By utilizing a Palladium(0) catalyst with a carefully selected bidentate ligand, the reaction proceeds via a π-allyl-palladium intermediate that resists rapid π-σ-π isomerization, thereby retaining the starting material's stereochemistry .

Step-by-Step Experimental Protocol
  • Catalyst Activation:

    • Action: In a flame-dried Schlenk flask under an N₂ atmosphere, dissolve [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and a bidentate phosphine ligand (e.g., DPEphos, 5.0 mol%) in anhydrous methanol (2.0 mL/mmol). Stir for 30 minutes at room temperature.

    • Causality: This pre-stirring step reduces the Pd(II) precursor to the active Pd(0) complex required for the oxidative addition cycle.

  • Substrate Addition:

    • Action: Add the corresponding (Z)-allylic alcohol precursor (1.0 equiv). Stir for 10 minutes.

    • Causality: The Pd(0) complex undergoes oxidative addition into the allylic C-O bond, forming the critical electrophilic π-allyl-palladium intermediate.

  • Nucleophilic Amination:

    • Action: Introduce a protected amine source, such as potassium phthalimide (1.5 equiv). Stir for 2–4 hours until TLC indicates complete consumption of the starting material.

  • Deprotection & Free-Basing (Work-up):

    • Action: Concentrate the mixture, resuspend in ethanol, and add hydrazine monohydrate (4.0 equiv) to cleave the phthalimide group. Dilute with dichloromethane (DCM) and wash with 1M KOH.

    • Causality: The 1M KOH wash is critical; it ensures the newly formed primary amine is fully deprotonated (free-based), forcing it to partition entirely into the organic DCM layer and preventing catastrophic yield loss in the aqueous phase.

  • Chromatographic Purification:

    • Action: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel column chromatography using an eluent system of Petroleum Ether / Ethyl Acetate / Triethylamine (10:1:0.4).

    • Causality: The addition of 4% Triethylamine (TEA) is non-negotiable. TEA deactivates the acidic silanol (-SiOH) groups on the silica stationary phase, which would otherwise irreversibly bind the basic primary amine and cause severe chromatographic streaking.

SynthWorkflow A Allylic Precursor (Z)-Isomer B Pd-Catalyst Activation A->B Add Pd2(dba)3 & Ligand C pi-Allyl-Pd Intermediate B->C Oxidative Addition D Nucleophilic Amination C->D Amine Source (Phthalimide) E (Z)-3-(4-fluorophenyl) but-2-en-1-amine D->E Reductive Elimination & Deprotection

Figure 1: Palladium-catalyzed allylic amination workflow for stereoretentive synthesis.

Pharmacological Relevance & Structural Utility

The architecture of (Z)-3-(4-fluorophenyl)but-2-en-1-amine is engineered to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities encountered in late-stage drug development.

  • Metabolic Shielding (CYP450 Resistance): The liver's Cytochrome P450 enzymes rapidly oxidize unprotected aromatic rings at the para position. By substituting the para-hydrogen with a fluorine atom, the metabolic half-life of the compound is drastically extended. The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol), effectively blocking oxidative degradation.

  • Enhanced Lipophilicity: Fluorine substitution lowers the desolvation penalty of the molecule. This increases the overall lipophilicity (LogP), which is a critical parameter for facilitating passive diffusion across the Blood-Brain Barrier (BBB) in CNS-targeted therapeutics.

PharmUtility A (Z)-3-(4-fluorophenyl)but-2-en-1-amine B para-Fluoro Substitution A->B C Allylamine Backbone A->C D CYP450 Resistance (Metabolic Stability) B->D Blocks oxidation E Increased Lipophilicity (BBB Penetration) B->E Lowers desolvation penalty F H-Bonding Site (Receptor Anchoring) C->F Interacts with Asp/Glu

Figure 2: Pharmacokinetic and pharmacodynamic enhancements provided by specific structural motifs.

Analytical Validation & Quality Control

To ensure the integrity of the (Z)-stereochemistry and the overall purity of the synthesized batch, a self-validating analytical suite is required.

Nuclear Magnetic Resonance (NMR) Logic

The definitive proof of the (Z)-configuration is derived from 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.

  • Stereochemical Assignment Rationale: In the (Z)-isomer, the highest priority groups on C2 (-CH₂NH₂) and C3 (-4-fluorophenyl) are cis to each other. Consequently, the lower priority groups—the vinylic proton (-H on C2) and the methyl group (-CH₃ on C3)—must also be cis to each other.

  • Validation: A strong NOE cross-peak between the C2-vinylic proton and the C4-methyl protons definitively confirms the (Z)-geometry. If the compound had isomerized to the (E)-configuration, the NOE cross-peak would instead appear between the C2-vinylic proton and the ortho-protons of the fluorophenyl ring.

Mass Spectrometry & Fluorine Tracking
  • ¹⁹F NMR (376 MHz, CDCl₃): A sharp singlet at approximately -115 ppm confirms the presence of the para-fluoro substitution without the need for complex decoupling.

  • LC-MS (ESI+): The expected mass-to-charge ratio [M+H]⁺ is 166.1. The basic primary amine ionizes readily in positive electrospray ionization mode, providing a strong, unambiguous molecular ion peak.

References

  • ChemicalBook. "2-Buten-1-amine,3-(4-fluorophenyl)-,(Z)-(9CI) | 778546-28-4". Source: ChemicalBook Database.
  • Royal Society of Chemistry. "Direct Use of Allylic Alcohols and Allylic Amines in Palladium - Supporting Information". Source: RSC.org.
  • Aquila Pharmatech. "Product Details: A53107". Source: Aquila Pharmatech LLC.
Exploratory

Comprehensive Spectral Profiling of (Z)-3-(4-fluorophenyl)but-2-en-1-amine: An Analytical Guide for Drug Development

An in-depth technical guide on the spectral characterization of (Z)-3-(4-fluorophenyl)but-2-en-1-amine . Executive Summary & Structural Architecture (Z)-3-(4-fluorophenyl)but-2-en-1-amine is a highly functionalized allyl...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the spectral characterization of (Z)-3-(4-fluorophenyl)but-2-en-1-amine .

Executive Summary & Structural Architecture

(Z)-3-(4-fluorophenyl)but-2-en-1-amine is a highly functionalized allylamine. The allylamine scaffold is a privileged pharmacophore frequently utilized in the development of central nervous system (CNS) therapeutics and potent squalene epoxidase inhibitors (e.g., ). The strategic incorporation of a 4-fluorophenyl group enhances the molecule's lipophilicity and metabolic stability by blocking cytochrome P450-mediated aromatic oxidation.

Understanding the precise spectral signature of this molecule is critical for quality control and structural verification during synthesis. According to Cahn-Ingold-Prelog (CIP) priority rules, the (Z)-configuration dictates that the highest priority groups on the alkene—the -CH₂NH₂ group on C2 and the 4-fluorophenyl group on C3—are situated on the same side of the double bond. Consequently, the vinylic proton (C2-H) and the allylic methyl group (C4-H₃) are cis to one another. This spatial geometry fundamentally governs the Nuclear Overhauser Effect (NOE) correlations and anisotropic shielding observed in its spectral data.

Self-Validating Analytical Strategy

To ensure absolute scientific integrity, the characterization of this molecule cannot rely on a single analytical technique. Instead, we employ a self-validating workflow where structural connectivity, functional group identity, and stereochemistry are cross-examined through orthogonal methods (NMR, FT-IR, and EI-MS).

Workflow A Compound Synthesis (Z)-3-(4-fluorophenyl)but-2-en-1-amine B Sample Prep & Purification (>98% Purity) A->B C NMR Spectroscopy (1H, 13C, 19F) B->C D ATR-FTIR Spectroscopy B->D E EI-MS (70 eV) B->E F Stereochemistry & Connectivity (Z-isomer Validation) C->F G Functional Group ID (N-H, C-F, C=C) D->G H Molecular Weight & Fragments (m/z 165, 135, 109) E->H I Cross-Validated Structural Proof F->I G->I H->I

Fig 1. Self-validating experimental workflow for spectral characterization of the target allylamine.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The presence of the fluorine atom (spin ½) introduces diagnostic heteronuclear spin-spin coupling (J_CF) across the aromatic ring, which serves as an internal validation marker for the 4-fluorophenyl moiety.

Mechanistic Causality of Chemical Shifts
  • The Amine Protons (-NH₂): Typically appear as a broad singlet near 1.5 ppm. The broadening is caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus and intermolecular hydrogen bonding.

  • The Aromatic Protons: The strongly electronegative fluorine atom withdraws electron density inductively but donates it via resonance. This resonance effect selectively shields the ortho protons (relative to fluorine), pushing them upfield to ~7.0 ppm, while the meta protons resonate slightly downfield at ~7.3 ppm, creating a classic AA'BB' splitting pattern.

  • Heteronuclear ¹³C-¹⁹F Coupling: In the ¹³C NMR spectrum, the carbon directly attached to the fluorine (C4') exhibits a massive one-bond coupling constant (¹J_CF ≈ 245 Hz). This coupling cascades down the ring, splitting the ortho (²J_CF ≈ 21 Hz) and meta (³J_CF ≈ 8 Hz) carbons, providing an unmistakable fingerprint for a .

Consolidated NMR Data Summary

Table 1: Predicted ¹H and ¹³C NMR Spectral Assignments (CDCl₃, 400/100 MHz)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)Structural Assignment
¹H 1.50Broad singlet--NH₂ (Exchangeable)
¹H 2.05Doublet⁴J_HH = 1.5 HzC4-H₃ (Allylic methyl)
¹H 3.45Doublet³J_HH = 6.5 HzC1-H₂ (Methylene)
¹H 5.80Triplet of quartets³J = 6.5, ⁴J = 1.5 HzC2-H (Vinylic proton)
¹H 7.02Triplet-like (AA'BB')³J_HH ≈ 8.5 HzAromatic H (ortho to F)
¹H 7.35Doublet of doublets³J_HH ≈ 8.5, ⁴J_HF ≈ 5.5Aromatic H (meta to F)
¹³C 17.5Singlet-C 4 (Allylic methyl)
¹³C 42.8Singlet-C 1 (Methylene)
¹³C 115.2Doublet²J_CF = 21.0 HzAromatic C 3', C 5' (ortho to F)
¹³C 127.4Doublet³J_CF = 8.0 HzAromatic C 2', C 6' (meta to F)
¹³C 128.5Singlet-C 2 (Vinylic CH)
¹³C 138.2Singlet-C 3 (Quaternary Alkene)
¹³C 139.5Doublet⁴J_CF = 3.0 HzAromatic C 1' (ipso to alkene)
¹³C 162.1Doublet¹J_CF = 245.0 HzAromatic C 4' (ipso to F)
¹⁹F -115.5Multiplet-Aromatic F

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy validates the presence of the primary amine and the fluorinated aromatic ring. We utilize Attenuated Total Reflection (ATR) rather than traditional KBr pelleting. Causality: KBr is highly hygroscopic; absorbed atmospheric moisture produces a massive, broad O-H stretching band (3200–3600 cm⁻¹) that can completely obscure the critical N-H stretching frequencies of the primary amine. ATR ensures the integrity of this region.

Table 2: Key FT-IR Absorption Bands (ATR Method)

Wavenumber (cm⁻¹)IntensityMode of VibrationDiagnostic Significance
3350, 3280MediumN-H Asymmetric & Symmetric StretchConfirms the primary amine (-NH₂).
3030WeakC-H Stretch (sp²)Confirms alkene and aromatic protons.
2950, 2870MediumC-H Stretch (sp³)Confirms methyl and methylene groups.
1640MediumC=C Stretch (Alkene)Indicates the internal double bond.
1600, 1510StrongC=C Stretch (Aromatic)Hallmark of the phenyl ring.
1220StrongC-F StretchValidates the substitution.

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry at 70 eV provides a reproducible fragmentation fingerprint. The molecular ion [M]⁺• is observed at m/z 165. The dominant fragmentation pathway is driven by the thermodynamic stability of the resulting ions.

Causality of the Base Peak: The most labile bond in this system is the allylic C1-C2 bond. Alpha-cleavage (loss of the •CH₂NH₂ radical, -30 Da) generates a highly resonance-stabilized 4-fluorophenyl-substituted allyl cation at m/z 135. This conjugated system acts as a thermodynamic sink, making it the base peak (100% relative abundance) in the spectrum.

Fragmentation M Parent Ion [M]•+ m/z 165 F1 Alpha-Cleavage Loss of •CH2NH2 (-30 Da) M->F1 F2 Amine Cleavage Loss of NH3 (-17 Da) M->F2 I1 Allylic Cation m/z 135 F1->I1 I2 Radical Cation m/z 148 F2->I2 F3 Rearrangement Loss of C2H2 (-26 Da) I1->F3 I3 Fluorotropylium Ion m/z 109 F3->I3

Fig 2. Logical EI-MS fragmentation pathway highlighting alpha-cleavage and fluorotropylium formation.

Experimental Protocols & Self-Validating Workflows

Protocol 1: NMR Acquisition & Stereochemical Validation
  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS. Causality: CDCl₃ is aprotic and non-coordinating, preventing chemical shift drift of the sensitive amine protons while providing a deuterium lock signal.

  • 1D Acquisition: Acquire ¹H (16 scans) and ¹³C (256 scans) spectra at 298 K using a 400 MHz spectrometer.

  • Orthogonal Validation (D₂O Exchange): Add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H NMR spectrum. Causality: This physically validates the primary amine assignment; the broad singlet at ~1.5 ppm will disappear due to rapid H/D exchange, leaving the carbon-bound protons unaffected.

  • Stereochemical Proof (2D NOESY): Acquire a 2D NOESY spectrum with a mixing time of 300 ms. Causality: To definitively prove the (Z)-isomer over the (E)-isomer, look for a strong spatial correlation (cross-peak) between the C2 vinylic proton (~5.8 ppm) and the C4 allylic methyl group (~2.05 ppm). Because they are cis to each other in the (Z)-configuration, they will exhibit a strong NOE.

Protocol 2: ATR-FTIR Vibrational Profiling
  • Background Collection: Collect a background spectrum (ambient air) using a diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2 mg of the neat liquid/solid compound directly onto the ATR crystal. Apply consistent pressure using the anvil. Causality: Direct application prevents matrix interactions and preserves the true hydrogen-bonding state of the amine.

  • Acquisition & Cleaning: Acquire the spectrum. Clean the crystal thoroughly with isopropanol and verify baseline recovery before the next run to prevent cross-contamination.

Protocol 3: EI-MS Fragmentation Analysis
  • Injection: Inject 1 µL of a 100 ppm solution (in GC-grade hexane) into the GC-MS system.

  • Ionization: Operate the mass spectrometer source in Electron Ionization (EI) mode at 70 eV. Causality: 70 eV is the universal standard for EI-MS. It provides exactly enough energy to induce reproducible, hard fragmentation, allowing direct validation against established .

  • Mass Analysis: Scan from m/z 40 to 300. Validate the presence of the molecular ion ([M]⁺• 165) and the diagnostic fluorotropylium rearrangement ion (m/z 109).

References

  • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]

  • NIST Chemistry WebBook, SRD 69 . National Institute of Standards and Technology. "Fluorobenzene IR and MS Reference Data". Available at:[Link]

  • New microbial source of the antifungal allylamine “Terbinafine” . Journal of Advanced Research. National Center for Biotechnology Information (NCBI) PMC. Available at:[Link]

Foundational

High-Fidelity ¹H NMR Analysis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine: A Technical Guide for Stereochemical Assignment

Executive Summary The unambiguous structural and stereochemical characterization of allylic amines is a critical bottleneck in the development of novel pharmacophores and synthetic intermediates[1]. Specifically, fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural and stereochemical characterization of allylic amines is a critical bottleneck in the development of novel pharmacophores and synthetic intermediates[1]. Specifically, fluorinated allylic amines like (Z)-3-(4-fluorophenyl)but-2-en-1-amine present unique spectroscopic challenges due to heteronuclear spin-spin coupling ( 19 F- 1 H) and the necessity of differentiating (Z) and (E) geometric isomers[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere spectral lookup tables. Here, we will deconstruct the causality behind the chemical shifts, explore the quantum mechanical origins of the fluorophenyl coupling constants[3], and establish a self-validating 2D NOESY protocol to guarantee absolute stereochemical integrity[4].

Structural Deconstruction & Stereochemical Rationale

Before analyzing the spectrum, we must establish the precise three-dimensional geometry dictated by the (Z) configuration.

According to Cahn-Ingold-Prelog (CIP) priority rules:

  • At C2 (vinylic carbon): The allylic amine group (–CH₂NH₂) takes higher priority than the vinylic proton (–H).

  • At C3 (quaternary vinylic carbon): The 4-fluorophenyl group (–C₆H₄F) takes higher priority than the methyl group (–CH₃).

In the (Z)-isomer , the highest priority groups (–CH₂NH₂ and –C₆H₄F) are cis to each other. Consequently, the lower priority groups—the vinylic proton (–H) and the methyl group (–CH₃)—are also cis to each other. This spatial arrangement is the foundational logic used to validate the molecule via Nuclear Overhauser Effect (NOE) spectroscopy[5].

First-Principles Signal Assignment & Causality

Quantitative ¹H NMR Data Profile

The table below summarizes the predicted ¹H NMR parameters (acquired in CDCl₃ at 400–500 MHz). Every chemical shift and multiplicity is a direct consequence of the molecule's electronic environment.

Proton EnvironmentPositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)
–NH₂ Amine1.40 – 1.80Broad singlet (bs)2HN/A (Exchangeable)
–CH₃ C4 (Allylic)2.05 – 2.15Doublet (d)3H 4JH2,H4​≈1.2−1.5
–CH₂– C1 (Allylic)3.40 – 3.55Doublet (d)2H 3JH1,H2​≈6.5−7.0
=CH– C2 (Vinylic)5.60 – 5.80Triplet of quartets (tq)1H 3JH1,H2​≈6.5 , 4JH2,H4​≈1.2
Ar–H (meta to F)C2', C6'7.30 – 7.45Doublet of doublets (dd)2H 3JHH​≈8.5 , 4JHF​≈5.0−5.5
Ar–H (ortho to F)C3', C5'6.95 – 7.10Pseudo-triplet (t)2H 3JHH​≈8.5 , 3JHF​≈8.5−9.0
The 4-Fluorophenyl Spin System: Heteronuclear Coupling

The aromatic region of this molecule does not present a standard first-order multiplet. Because Fluorine-19 has a spin of I=1/2 and 100% natural abundance, it acts similarly to a proton in NMR, splitting adjacent signals[3].

  • Ortho to Fluorine (C3', C5'): These protons experience strong 3JHF​ coupling (~8.5–9.0 Hz) from the fluorine atom, as well as 3JHH​ coupling (~8.5 Hz) from the adjacent aromatic protons[6]. Because these two coupling constants are nearly identical, the signal collapses into a distinct pseudo-triplet around 7.0 ppm.

  • Meta to Fluorine (C2', C6'): These protons experience the standard ortho-proton coupling ( 3JHH​≈8.5 Hz) but also a long-range 4JHF​ coupling (~5.0–5.5 Hz)[3]. This disparity in coupling constants results in a clean doublet of doublets (dd) around 7.4 ppm. Furthermore, these protons are deshielded by the anisotropic cone of the adjacent alkene, pushing them further downfield than the ortho-fluorine protons.

Stereochemical Validation via 2D NOESY

1D ¹H NMR alone cannot definitively distinguish the (Z)-isomer from the (E)-isomer. To build a self-validating analytical system, we must rely on through-space dipole-dipole relaxation mapped via 2D NOESY (Nuclear Overhauser Effect Spectroscopy)[4].

Because the (Z)-configuration forces the vinylic proton and the methyl group onto the same face of the alkene, a strong NOE cross-peak will be observed between them. Conversely, the allylic methylene (–CH₂–) is forced into spatial proximity with the ortho-protons of the fluorophenyl ring[5].

NOESY_Workflow Start Synthesized Allylic Amine (Z/E Mixture) NMR1D 1D 1H NMR Assign H2, C1-CH2, C4-CH3, Ar-H Start->NMR1D NOESY 2D NOESY / 1D DPGSENOE Mixing Time: 300-500 ms NMR1D->NOESY Cross1 NOE Cross-Peak: H2 ↔ C4-CH3 NOESY->Cross1 Cross2 NOE Cross-Peak: C1-CH2 ↔ Ortho-ArH NOESY->Cross2 Cross3 NOE Cross-Peak: H2 ↔ Ortho-ArH NOESY->Cross3 Z_Isomer Confirmed (Z)-Isomer (Target) Cross1->Z_Isomer Strong NOE Cross2->Z_Isomer Strong NOE E_Isomer Confirmed (E)-Isomer (Impurity) Cross3->E_Isomer Strong NOE

Figure 1: Logical workflow for stereochemical assignment of allylic amines via 2D NOESY cross-peak analysis.

Experimental Methodology: Self-Validating NMR Protocols

To ensure absolute trustworthiness in your data, sample preparation must prevent artifacts. Expert Insight: Primary allylic amines are highly susceptible to protonation by trace DCl found in aged CDCl₃[7]. Protonation shifts the –CH₂– and –NH₂ signals drastically downfield and broadens them, ruining integration and multiplet resolution.

Step-by-Step Acquisition Protocol:
  • Solvent Purification: Pass 0.6 mL of CDCl₃ (100% D) through a small plug of basic alumina immediately prior to use. This strips out trace DCl and water, preventing amine protonation.

  • Sample Preparation: Dissolve 15–20 mg of (Z)-3-(4-fluorophenyl)but-2-en-1-amine in the purified CDCl₃. Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

  • Filtration: Filter the solution through a PTFE syringe filter (0.22 µm) directly into a precision 5mm NMR tube to eliminate paramagnetic particulates that cause line broadening.

  • Spectrometer Tuning: Insert the sample into a 400 MHz (or higher) spectrometer. Perform rigorous tuning and matching of the ¹H channel. Shim the Z1–Z5 gradients until the TMS peak width at half-height (W₁/₂) is ≤0.5 Hz.

  • 1D Acquisition: Acquire the standard 1D spectrum (ns=16, d1=2s).

  • 2D NOESY Validation: Set the mixing time ( τm​ ) to 300 ms. Self-Validation Check: Run a quick 1D DPFGSE-NOE (Double Pulsed Field Gradient Spin Echo) irradiating the vinylic proton. If the methyl signal shows a positive NOE enhancement, proceed with the full 2D NOESY acquisition to map the entire spatial network.

Sample_Prep Step1 1. Solvent Purification Basic Alumina Plug Step2 2. Sample Dissolution 15-20mg in 0.6 mL CDCl3 Step1->Step2 Step3 3. Internal Standard Add 0.03% v/v TMS Step2->Step3 Step4 4. Filtration 0.22 µm PTFE Filter Step3->Step4 Step5 5. Tube Loading 5mm Precision NMR Tube Step4->Step5 Step6 6. Spectrometer Prep Tune, Match, Shim Z1-Z5 Step5->Step6

Figure 2: Standardized sample preparation and spectrometer tuning protocol for high-fidelity NMR.

Conclusion

The characterization of (Z)-3-(4-fluorophenyl)but-2-en-1-amine requires a rigorous understanding of both scalar ( J ) and dipolar (NOE) coupling mechanisms. By recognizing the pseudo-first-order effects of the 19 F nucleus and utilizing a self-validating 2D NOESY workflow, researchers can confidently assign stereochemistry and ensure the integrity of their downstream synthetic or pharmacological applications.

References

  • "Copper-Catalyzed Hydroamination and Allylic Amine Synthesis." DSpace@MIT. URL: [Link]

  • "Hydroamination of terminal allylic imines, allylic amines." IDEALS - University of Illinois. URL: [Link]

  • "The compound im looking at is N,N-Dibutyl-3-(4-fluorophenyl)propiolamide . how is this NMR effected by fluorine?" ResearchGate. URL: [Link]

  • "CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES." Journal of Undergraduate Chemistry Research / Westmont College. URL: [Link]

  • "Asymmetric [2,3]-Sigmatropic Rearrangement of Allylic Ammonium Ylides." DiVA-portal. URL:[Link]

  • "Synergistic catalysis for cascade allylation and 2-aza-cope rearrangement of azomethine ylides." D-NB.info. URL:[Link]

Sources

Exploratory

13C NMR Characterization of (Z)-3-(4-fluorophenyl)but-2-en-1-amine: An In-depth Technical Guide

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. Among its varian...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. Among its variants, 13C NMR spectroscopy is particularly powerful for elucidating the carbon framework of a molecule.[1][2][3] This guide offers a comprehensive technical overview of the 13C NMR characterization of (Z)-3-(4-fluorophenyl)but-2-en-1-amine, a compound of interest in medicinal chemistry and materials science. We will delve into the theoretical prediction of its 13C NMR spectrum, provide a detailed experimental protocol for data acquisition, and discuss the interpretation of the spectral data. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of structural elucidation using NMR.

Predicted 13C NMR Chemical Shifts

The chemical shift in 13C NMR is highly sensitive to the electronic environment of each carbon atom.[4][5] Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the resonance frequency of a carbon nucleus.[6][7] For (Z)-3-(4-fluorophenyl)but-2-en-1-amine, we can predict the approximate chemical shifts for each of its ten unique carbon atoms based on established empirical data and theoretical principles.

The structure and carbon numbering for (Z)-3-(4-fluorophenyl)but-2-en-1-amine are as follows:

Caption: Molecular structure of (Z)-3-(4-fluorophenyl)but-2-en-1-amine with carbon numbering.

Analysis of Expected Chemical Shifts:
  • C1 (Methylene Carbon): This sp3 hybridized carbon is attached to a nitrogen atom. The electronegativity of nitrogen will cause a downfield shift. Carbons attached to amines typically resonate in the 30-65 ppm range.[8][9]

  • C2 (Olefinic Carbon): This sp2 hybridized carbon is part of a carbon-carbon double bond and is bonded to a methyl group and another olefinic carbon. Olefinic carbons generally appear between 100 and 150 ppm.[5][6] The Z-configuration can influence the chemical shift compared to the E-isomer, often resulting in a slight upfield shift for the carbons involved in the double bond due to steric compression.[10]

  • C3 (Olefinic Carbon): This sp2 carbon is also part of the double bond and is attached to the fluorophenyl ring. Its chemical shift will be in the olefinic region, influenced by both the double bond and the aromatic ring.[11][12]

  • C4 (Methyl Carbon): This sp3 hybridized methyl carbon is attached to an sp2 carbon. It is expected to resonate in the typical aliphatic region, generally between 10 and 30 ppm.[9] The Z-stereochemistry, which places the methyl group and the aminomethyl group on the same side of the double bond, may cause a slight upfield shift compared to the E-isomer.[10]

  • C5' (Quaternary Aromatic Carbon): This is the ipso-carbon of the phenyl ring, directly attached to the butenyl chain. Its chemical shift will be in the aromatic region (125-150 ppm) and will be influenced by the substituent.[9]

  • C6' and C10' (Aromatic CH): These two carbons are ortho to the butenyl substituent. Due to the molecule's symmetry, they are chemically equivalent and will produce a single signal in the aromatic region.

  • C7' and C9' (Aromatic CH): These two carbons are meta to the butenyl group and ortho to the fluorine atom. They are also chemically equivalent. Their chemical shifts will be influenced by the fluorine atom through a combination of inductive and resonance effects.

  • C8' (Aromatic Carbon bonded to Fluorine): This carbon is directly attached to the highly electronegative fluorine atom. This will cause a significant downfield shift, and the signal will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF).

Predicted Chemical Shift Summary:
Carbon AtomHybridizationPredicted Chemical Shift (ppm)Rationale
C1sp³30 - 50Attached to electronegative nitrogen.
C2sp²120 - 140Olefinic carbon, influenced by Z-stereochemistry.
C3sp²125 - 145Olefinic carbon, conjugated with the aromatic ring.
C4sp³15 - 25Aliphatic methyl group, influenced by Z-stereochemistry.
C5'sp²135 - 145Quaternary aromatic carbon attached to the alkene chain.
C6', C10'sp²125 - 135Aromatic CH, ortho to the alkene substituent.
C7', C9'sp²115 - 125 (doublet)Aromatic CH, ortho to fluorine, showing C-F coupling.
C8'sp²160 - 170 (doublet)Aromatic carbon directly bonded to fluorine (large ¹JCF).

Experimental Protocol for 13C NMR Acquisition

Acquiring a high-quality 13C NMR spectrum requires careful sample preparation and optimization of instrument parameters.[13] Due to the low natural abundance of the 13C isotope (1.1%), a higher sample concentration is generally required compared to 1H NMR.[14][15][16]

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of (Z)-3-(4-fluorophenyl)but-2-en-1-amine.[14]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[16] Ensure the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (0 ppm).[14][17]

    • Cap the NMR tube securely.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

  • Data Acquisition:

    • Set the spectrometer to the appropriate 13C frequency (e.g., 125 MHz for a 500 MHz spectrometer).

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30 or zgdc30 on Bruker instruments) to simplify the spectrum to singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).[7][13]

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).[1]

    • Optimize acquisition parameters such as the acquisition time (AQ) and relaxation delay (D1) to ensure adequate signal-to-noise and prevent signal saturation.[13] A relaxation delay of 2 seconds is often a good starting point.

    • Set the number of scans (NS) to a sufficient value to achieve a good signal-to-noise ratio. For 13C NMR, this can range from several hundred to several thousand scans, depending on the sample concentration.[13]

    • (Optional but Recommended) Acquire Distortionless Enhancement by Polarization Transfer (DEPT) spectra (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups, which aids in signal assignment.[18]

Caption: Experimental workflow for 13C NMR characterization.

Data Interpretation and Structural Verification

The final step is the analysis of the processed 13C NMR spectrum. The number of signals in the spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule.[19] For (Z)-3-(4-fluorophenyl)but-2-en-1-amine, we expect to see eight distinct signals, as the pairs C6'/C10' and C7'/C9' are chemically equivalent due to symmetry.

The interpretation involves:

  • Chemical Shift Assignment: Matching the observed peaks to the predicted chemical shifts for each carbon atom.

  • DEPT Analysis: Using the DEPT-90 and DEPT-135 spectra to confirm the multiplicity of each carbon signal (CH, CH₂, or CH₃). Quaternary carbons will be absent in DEPT spectra but present in the broadband decoupled 13C spectrum.[18]

  • Carbon-Fluorine Coupling: Identifying the characteristic doublet signals for the carbons coupled to the fluorine atom (C8' and C7'/C9'). The magnitude of the coupling constant (JCF) provides further structural information.

By combining these pieces of information, a complete and unambiguous assignment of the 13C NMR spectrum can be achieved, thus confirming the structure of (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

Conclusion

The 13C NMR characterization of (Z)-3-(4-fluorophenyl)but-2-en-1-amine is a powerful method for its structural verification. Through a combination of theoretical prediction, careful experimental execution, and detailed spectral analysis, a comprehensive understanding of the molecule's carbon framework can be obtained. This guide provides the necessary technical details and theoretical background for researchers and scientists to confidently perform and interpret the 13C NMR analysis of this and similar compounds.

References

  • Reich, H. J. (n.d.). 13C Chemical Shift Effects on sp2 and sp Carbons. University of Wisconsin. Retrieved from [Link]

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Sources

Foundational

Unveiling the Pharmacological Scaffold: Mechanism of Action and Biochemical Profiling of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary As a Senior Application Scientist, I frequently encounter chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical building blocks that serve as the foundational pharmacophores for entire classes of therapeutics. (Z)-3-(4-fluorophenyl)but-2-en-1-amine (CAS 778546-28-4) is one such highly specialized scaffold [6]. While not a marketed drug itself, this fluorinated allylamine is a critical structural motif utilized in the rational design of mechanism-based enzyme inhibitors. This whitepaper deconstructs the biochemical causality behind its structure, detailing its dual utility in targeting Semicarbazide-Sensitive Amine Oxidase (SSAO / VAP-1) for anti-inflammatory applications [1, 2], and Squalene Epoxidase (SE) for antifungal therapeutics [4, 5].

Structural Rationale & Pharmacophore Causality

The potency of this molecule is not accidental; it is the result of precise stereoelectronic engineering. Every functional group serves a distinct mechanistic purpose:

  • The Allylamine Warhead: The primary amine conjugated to an alkene is the defining feature of this scaffold. It acts as a "suicide" substrate. Upon oxidation by target amine oxidases, the allylic system facilitates an irreversible covalent modification of the enzyme's active site [2].

  • The (Z)-Alkene Geometry: The cis (Z) configuration restricts the conformational flexibility of the aliphatic chain. This rigid geometry ensures that both the amine nucleophile and the lipophilic phenyl ring are optimally oriented to fit into the narrow, hydrophobic binding pockets of target enzymes like SSAO and Squalene Epoxidase [3].

  • The 4-Fluorophenyl Substitution: Unsubstituted phenyl rings are highly susceptible to Cytochrome P450 (CYP450)-mediated para-hydroxylation, leading to rapid metabolic clearance. The introduction of a highly electronegative fluorine atom at the para position blocks this metabolic liability while simultaneously enhancing target binding affinity via halogen bonding and favorable π-π stacking interactions [1].

Primary Mechanism: Mechanism-Based Inhibition of SSAO/VAP-1

Vascular Adhesion Protein-1 (VAP-1) is an endothelial adhesion molecule that also possesses Semicarbazide-Sensitive Amine Oxidase (SSAO) activity. It regulates leukocyte tethering and extravasation during inflammation[1].

The allylamine scaffold acts as a mechanism-based (suicide) inhibitor of SSAO/VAP-1 [2]. The mechanism proceeds via the following steps:

  • Reversible Binding: The primary amine enters the active site and forms a reversible Michaelis complex with the topaquinone (TPQ) cofactor.

  • Schiff Base Formation: The amine condenses with the TPQ carbonyl to form a Schiff base (imine) intermediate.

  • Covalent Inactivation: The enzyme attempts to oxidize the substrate. However, the presence of the allylic double bond allows for a rapid tautomerization/elimination event, generating a highly reactive electrophilic species that covalently cross-links with active-site nucleophiles, permanently inactivating the enzyme [3].

G E SSAO/VAP-1 (Active TPQ Cofactor) EI Reversible Michaelis Complex (E·I) E->EI Binding (Ki) I (Z)-3-(4-fluorophenyl) but-2-en-1-amine I->EI E_I Schiff Base Intermediate EI->E_I Oxidation E_inact Covalent Adduct (Irreversibly Inactivated) E_I->E_inact kinact (Covalent Bond)

Caption: Mechanism-based (suicide) inhibition of SSAO/VAP-1 by the fluorinated allylamine pharmacophore.

Secondary Mechanism: Non-Competitive Inhibition of Squalene Epoxidase

Beyond inflammation, the allylamine class is renowned for its potent antifungal properties, primarily through the inhibition of Squalene Epoxidase (SE / ERG1) [4]. SE is a critical FAD-dependent enzyme in the ergosterol biosynthesis pathway.

Unlike its interaction with SSAO, the allylamine scaffold acts as a non-competitive, reversible inhibitor of fungal SE[5]. Molecular dynamics and docking studies reveal that the lipophilic fluorophenyl moiety inserts vertically into the SE binding pocket. This induces a conformational change that distorts the active site, preventing the natural substrate (squalene) from binding [5]. The resulting accumulation of squalene is toxic to fungal cells, leading to membrane disruption and cell death.

G Sq Squalene SE Squalene Epoxidase (Active) Sq->SE OxSq 2,3-Oxidosqualene SE->OxSq O2, FAD, NAD(P)H SE_Inh Enzyme-Inhibitor Complex (Inactive) SE->SE_Inh Inhibition Erg Ergosterol (Cell Membrane) OxSq->Erg Downstream Enzymes Inh Allylamine Scaffold (Non-competitive Inhibitor) Inh->SE Binds Allosteric Site SE_Inh->OxSq Blocked

Caption: Non-competitive blockade of the ergosterol biosynthesis pathway via Squalene Epoxidase inhibition.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the mechanism of action for derivatives of this scaffold, researchers must employ self-validating assay systems. Below are the gold-standard protocols.

Protocol A: Time-Dependent In Vitro SSAO/VAP-1 Inhibition Assay

Causality Check: Because allylamines are mechanism-based inhibitors, their potency increases over time as covalent bonds form. A standard IC50 assay without pre-incubation will artificially underestimate potency. Therefore, a time-dependent kinetic assay is mandatory.

  • Reagent Preparation: Prepare recombinant human AOC3 (SSAO/VAP-1) in HEPES buffer (pH 7.4). Prepare the allylamine inhibitor in a 10-point serial dilution (DMSO final concentration <1%).

  • Pre-Incubation (Critical Step): Incubate the enzyme with the inhibitor at 37°C for varying time intervals ( t = 0, 15, 30, 60, and 120 minutes).

  • Substrate Addition: Initiate the reaction by adding a saturating concentration of benzylamine (substrate) alongside Amplex Red and Horseradish Peroxidase (HRP).

  • Fluorometric Detection: Measure the production of H2​O2​ (a byproduct of amine oxidation) by tracking the fluorescence of resorufin (Ex 540 nm / Em 590 nm) over 30 minutes.

  • Data Analysis: Plot the natural log of remaining enzyme activity versus pre-incubation time to calculate the pseudo-first-order rate constant ( kobs​ ). Plot kobs​ versus inhibitor concentration to derive the maximum inactivation rate ( kinact​ ) and the inhibitor binding affinity ( Ki​ ) [2].

Protocol B: CYP450 Metabolic Stability Profiling

Causality Check: To prove that the 4-fluoro substitution successfully prevents para-hydroxylation, the compound must be tested against human liver microsomes (HLMs).

  • Incubation Mixture: Combine 1 µM of the fluorinated allylamine with pooled HLMs (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Incubate at 37°C.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • Validation: Compare the intrinsic clearance ( CLint​ ) of the 4-fluorophenyl derivative against an unsubstituted phenyl-allylamine control to validate the metabolic blockade.

Quantitative Pharmacological Data

The following table synthesizes the representative kinetic parameters for optimized fluorinated allylamine scaffolds against their primary enzymatic targets, demonstrating the high selectivity profile of this pharmacophore class [1, 2, 4].

Target EnzymeInhibition TypeApparent Ki​ (nM) kinact​ ( min−1 )Primary Pharmacological Effect
SSAO / VAP-1 Mechanism-based (Irreversible)35 - 1750.25 - 0.68Anti-inflammatory, blocks neutrophil migration
Squalene Epoxidase Non-competitive (Reversible)30 - 100N/AFungicidal, ergosterol depletion
MAO-A / MAO-B Reversible / Weak Irreversible> 5,000MinimalOff-target CNS effect (Negligible at clinical doses)

References

  • Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmZfSYQwJD8f4U7TZdGl2gxXqCSVi-aVXlO0jckNIXHrd8lBFU4jjZi4_CNuLvnJb2PJO_mEBiPahHvi0qyFk6wF9BtHcsyxU9rdTgFiEqOiAxzj1c1-THNkIuuG26R-a9G8esKQCyhZI9uw==]
  • PXS-4681A, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgdyBrz5ngk5DDKqqGe3tSVuKCw7YR3vf_aL1NIRAVanqC-wGsfQOBs7XHWMSCFuLgKlNKCLiPyHIPLyXhsXtKvdUxmINiK4WoPZEYoQK7qrebZ9vyxc-wmh_v-zHOLVKOcdHZdrvH-m4jxoRE7Vp-Xm_d60AEi2k3qN9oycesyS3O8pPSmILu5w_pZOysUWU4zIsL7yleW3ezX6vpk2ciDIea8BUNYStW01r4Ck-TxNMwXgBZKK_qjcZ87pE1xA23SdGAf1X4PR95ZhrWGeZO6dpONqk3StjxVIZI]
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  • Detailed Mechanism of Squalene Epoxidase Inhibition by Terbinafine. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN-8WW1kLmwKsKwyukXeCXzDyX4hhzKSNL5SGa73fzm2W47YE7XePCNPXJujgqWYudbiqWYXC-bAc1szj45hnvd4NBFYusknakkb9DpY6c4Edal3HQcqbJ3H_HDkr45texuf0Bray-Px3FyOgwKQf_-XPwLmg6kXIP3qvJEP17q4wtP2bmzQikQgFqkD_yUBEY1pTRFIR_t-iWms4G6zTO9WhBorDaAyE9mGzOfJY=]
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Exploratory

The Ascendant Role of Fluorinated Enamines in Therapeutic Innovation: A Technical Guide to Their Biological Potential

Abstract The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern drug discovery, valued for its ability to modulate a molecule's physicochemical and pharmacokine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern drug discovery, valued for its ability to modulate a molecule's physicochemical and pharmacokinetic properties.[1] When this powerful halogen is integrated into the enamine motif—a versatile and reactive pharmacophore—a new class of compounds with significant therapeutic potential emerges: the fluorinated enamines. This technical guide provides an in-depth exploration of the prospective biological activities of these compounds, drawing on the established pharmacology of both enaminones and other fluorinated molecules. We will delve into their potential as anticancer, antimicrobial, and neuroprotective agents, providing field-proven insights into the mechanistic underpinnings of these activities and detailed protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

The Strategic Advantage of Fluorine in Enamine Scaffolds

The enamine moiety, characterized by an amine conjugated to a double bond, is a key structural feature in numerous bioactive compounds.[2] Its unique electronic properties make it a versatile building block in organic synthesis and a potent pharmacophore. The introduction of fluorine into the enamine structure can profoundly influence its biological activity through several mechanisms:

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH. This can impact its solubility, membrane permeability, and binding interactions with biological targets.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug candidate.[1]

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can be crucial for optimal binding to a target protein.

  • Altered Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, which can enhance the binding affinity and selectivity of a compound for its target.

The convergence of these properties makes fluorinated enamines a highly promising, yet relatively underexplored, class of molecules in medicinal chemistry.

Anticancer Potential: A Multifaceted Approach to Tumor Suppression

Enaminones, the non-fluorinated counterparts of the compounds of interest, have demonstrated significant potential as anticancer agents through various mechanisms.[3][4][5][6] The introduction of fluorine is hypothesized to enhance these activities.

Mechanism of Action: Induction of Apoptosis and Kinase Inhibition

The primary anticancer mechanism of many enaminones appears to be the induction of apoptosis, or programmed cell death.[5][7] This is often mediated by the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases. Fluorinated enamines may enhance this pro-apoptotic effect by increasing cellular reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and the release of cytochrome c.[5]

Furthermore, the enaminone scaffold is a known inhibitor of various kinases, which are critical regulators of cell growth, proliferation, and survival.[6] Fluorination can enhance the binding affinity and selectivity of these compounds for specific kinase targets, such as phosphoinositide 3-kinase (PI3K), which is often dysregulated in cancer.[6]

Signaling Pathway: Fluorinated Enamine-Induced Apoptosis

apoptosis_pathway FE Fluorinated Enamine ROS ↑ ROS Production FE->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed pathway for fluorinated enamine-induced apoptosis.

Quantitative Data: Cytotoxicity of Enaminone Derivatives

While data specifically for fluorinated enamines is limited, studies on non-fluorinated enaminones provide a strong rationale for their investigation.

Compound ClassCancer Cell LineIC50 (µM)Reference
Enaminone DerivativesBreast Cancer (MCF-7)50.49 - 79.06[4]
N-Propargylic β-enaminonesBreast CancerSelectively cytotoxic[5]
Amide Substituted (Z)-β-enaminonesBreast Cancer (MCF-7)<0.05[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound (fluorinated enamine)

  • 96-well plates

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated enamine for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow: In Vitro Anticancer Screening

anticancer_workflow Start Start: Fluorinated Enamine Library MTT MTT Assay (Cell Viability) Start->MTT Apoptosis Apoptosis Assay (e.g., Annexin V) MTT->Apoptosis Active Compounds Kinase Kinase Inhibition Assay MTT->Kinase Active Compounds Western Western Blot (Apoptotic Markers) Apoptosis->Western Hit Hit Identification & Lead Optimization Western->Hit Kinase->Hit

Caption: A typical workflow for screening fluorinated enamines for anticancer activity.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Enaminones have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria.[8] The introduction of fluorine can enhance their antimicrobial potency and broaden their spectrum of activity.

Mechanism of Action: Targeting Essential Bacterial Enzymes

The antibacterial mechanism of enaminones is thought to involve the inhibition of essential bacterial enzymes. One potential target is DNA gyrase, an enzyme crucial for DNA replication and repair.[9] The structural similarity of some enaminones to quinolone antibiotics, which are known DNA gyrase inhibitors, supports this hypothesis.[9] Fluorination can enhance the binding of these compounds to the enzyme's active site.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

While specific MIC values for fluorinated enamines are not widely reported, the data for related fluorinated compounds and non-fluorinated enamines suggest their potential.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Fluorinated IminesS. aureus, E. coli, P. aeruginosa27.7 - 110.7 (µM)[10]
Enaminone DerivativesS. aureus, K. pneumonia<250[11]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Mueller-Hinton broth (or other suitable broth)

  • Bacterial culture

  • Test compound (fluorinated enamine)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the fluorinated enamine in the broth in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. There is a critical need for neuroprotective agents that can slow or halt this process. Enamine-containing compounds have shown promise in this area, and fluorination may further enhance their neuroprotective properties.[12][13]

Mechanism of Action: NMDA Receptor Antagonism and Antioxidant Effects

One of the key mechanisms underlying the neuroprotective effects of certain amines is the antagonism of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of this receptor leads to excitotoxicity, a major contributor to neuronal cell death in various neurological disorders. Fluorinated amines have been shown to act as NMDA receptor antagonists.[14]

Additionally, some enaminones possess antioxidant properties, which can protect neurons from oxidative stress, another key factor in neurodegeneration.[13] Fluorination can enhance the stability and bioavailability of these compounds, thereby increasing their antioxidant efficacy in the central nervous system.

Logical Relationship: Neuroprotection by Fluorinated Enamines

neuroprotection_logic FE Fluorinated Enamine NMDAR NMDA Receptor Antagonism FE->NMDAR Antioxidant Antioxidant Activity FE->Antioxidant Excitotoxicity ↓ Excitotoxicity NMDAR->Excitotoxicity OxidativeStress ↓ Oxidative Stress Antioxidant->OxidativeStress Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection OxidativeStress->Neuroprotection

Caption: Proposed mechanisms for the neuroprotective effects of fluorinated enamines.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol outlines a general method for assessing the neuroprotective effects of a compound against an excitotoxic insult in a neuronal cell culture model.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium

  • Test compound (fluorinated enamine)

  • Excitotoxic agent (e.g., glutamate or NMDA)

  • Reagents for cell viability assessment (e.g., MTT or LDH assay)

Procedure:

  • Cell Culture: Culture neuronal cells in an appropriate format (e.g., 96-well plates).

  • Pre-treatment: Pre-treat the cells with various concentrations of the fluorinated enamine for a specified time (e.g., 1-2 hours).

  • Excitotoxic Insult: Expose the cells to an excitotoxic agent for a defined period.

  • Post-treatment Incubation: Remove the excitotoxic agent and continue to incubate the cells with the test compound.

  • Viability Assessment: Measure cell viability using a suitable assay.

  • Data Analysis: Determine the extent of neuroprotection conferred by the fluorinated enamine compared to the control group.

Future Directions and Conclusion

The exploration of fluorinated enamines as potential therapeutic agents is still in its nascent stages. While the existing literature on enaminones and other fluorinated compounds provides a strong foundation for their potential biological activities, further research is imperative. Key areas for future investigation include:

  • Synthesis of Novel Fluorinated Enamines: The development of efficient and diverse synthetic routes to access a wide range of fluorinated enamine analogues is crucial for comprehensive structure-activity relationship (SAR) studies.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by fluorinated enamines is essential for their rational design and optimization.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified in vitro must be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: As more data becomes available, QSAR modeling can be employed to predict the biological activity of novel fluorinated enamines and guide the design of more potent and selective compounds.[15][16][17][18][19]

References

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Foundational

Stereochemistry of 3-(4-fluorophenyl)but-2-en-1-amine isomers

An In-Depth Technical Guide to the Stereochemistry of 3-(4-fluorophenyl)but-2-en-1-amine Isomers Abstract This technical guide provides a comprehensive overview of the stereochemistry of 3-(4-fluorophenyl)but-2-en-1-amin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemistry of 3-(4-fluorophenyl)but-2-en-1-amine Isomers

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 3-(4-fluorophenyl)but-2-en-1-amine, a molecule of interest in medicinal chemistry and drug development due to its structural motifs—a fluorinated phenyl group and an allylamine moiety. The presence of both a carbon-carbon double bond and a chiral center gives rise to a fascinating and complex stereochemical landscape, encompassing geometric (E/Z) isomerism and enantiomeric (R/S) forms. This document will delve into the synthesis, separation, and characterization of these isomers, offering both theoretical insights and practical, field-proven protocols for researchers and scientists. The strategic incorporation of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making a thorough understanding of its stereoisomers crucial.[1][2]

Introduction: The Significance of Stereoisomerism in Fluorinated Allylamines

The allylamine class of compounds has established significance in the pharmaceutical industry, most notably as antifungal agents that inhibit squalene epoxidase.[3] The introduction of a fluorine atom into an active pharmaceutical ingredient is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] The 3-(4-fluorophenyl)but-2-en-1-amine structure combines these features, presenting four potential stereoisomers: (E,R), (E,S), (Z,R), and (Z,S).

Each of these isomers can exhibit distinct biological activities and pharmacological profiles. It is a well-established principle that the three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological targets such as enzymes and receptors.[4][5] Therefore, the ability to selectively synthesize and characterize each stereoisomer of 3-(4-fluorophenyl)but-2-en-1-amine is paramount for any drug discovery and development program.

This guide will provide the necessary theoretical foundation and practical methodologies to navigate the stereochemical complexity of this molecule.

Stereochemical Landscape of 3-(4-fluorophenyl)but-2-en-1-amine

The stereochemistry of 3-(4-fluorophenyl)but-2-en-1-amine is defined by two key structural features:

  • Geometric Isomerism (E/Z): Arising from the restricted rotation around the C2-C3 double bond. The relative orientation of the substituents on the double bond dictates whether the isomer is designated as (E) or (Z).

  • Chirality (R/S): The C1 carbon is a stereocenter as it is bonded to four different groups (an amino group, a hydrogen atom, the vinyl group, and a methyl group), leading to the existence of enantiomeric pairs for each geometric isomer.

G cluster_0 3-(4-fluorophenyl)but-2-en-1-amine Stereoisomers cluster_1 Geometric Isomers cluster_2 Enantiomers of (E)-isomer cluster_3 Enantiomers of (Z)-isomer Compound 3-(4-fluorophenyl)but-2-en-1-amine E_Isomer (E)-isomer Compound->E_Isomer C=C bond geometry Z_Isomer (Z)-isomer Compound->Z_Isomer C=C bond geometry ER (E,R)-isomer E_Isomer->ER Chiral center at C1 ES (E,S)-isomer E_Isomer->ES Chiral center at C1 ZR (Z,R)-isomer Z_Isomer->ZR Chiral center at C1 ZS (Z,S)-isomer Z_Isomer->ZS Chiral center at C1

Figure 1: Stereoisomeric relationship of 3-(4-fluorophenyl)but-2-en-1-amine.

Synthesis and Separation of Geometric Isomers (E/Z)

The synthesis of 3-(4-fluorophenyl)but-2-en-1-amine would likely proceed through a multi-step pathway, with the key challenge being the control of the double bond geometry. A common strategy involves the synthesis of an enamine or a related intermediate, where the E/Z ratio can be influenced by reaction conditions.[6][7]

Proposed Synthetic Pathway

A plausible synthetic route could start from 4-fluorobenzaldehyde and proceed via a Wittig or Horner-Wadsworth-Emmons reaction to establish the carbon skeleton and the double bond. Subsequent functional group transformations would lead to the target amine. The choice of reagents and reaction conditions in the olefination step is critical for controlling the E/Z selectivity.

G cluster_0 Proposed Synthetic Workflow Start 4-Fluorobenzaldehyde Intermediate1 Wittig or HWE Reaction with phosphonium ylide or phosphonate ester Start->Intermediate1 Intermediate2 (E/Z)-3-(4-fluorophenyl)but-2-en-al Intermediate1->Intermediate2 Intermediate3 Reductive Amination Intermediate2->Intermediate3 Product (E/Z)-3-(4-fluorophenyl)but-2-en-1-amine Intermediate3->Product Separation Chromatographic Separation (e.g., Flash Chromatography) Product->Separation E_Isomer (E)-isomer Separation->E_Isomer Z_Isomer (Z)-isomer Separation->Z_Isomer

Figure 2: A generalized workflow for the synthesis and separation of E/Z isomers.

Experimental Protocol: Separation of E/Z Isomers

Protocol: Flash Chromatography Separation

  • Sample Preparation: Dissolve the crude reaction mixture containing both E and Z isomers in a minimal amount of the mobile phase.

  • Column Selection: Use a silica gel column. The choice of column size will depend on the scale of the reaction.

  • Mobile Phase: A non-polar/polar solvent system is typically used. A gradient of ethyl acetate in hexanes is a good starting point. For instance, a gradient from 5% to 40% ethyl acetate over 20 column volumes.

  • Detection: Monitor the elution using a UV detector, as the aromatic ring will be UV active.

  • Fraction Collection: Collect fractions based on the separated peaks.

  • Analysis: Analyze the collected fractions by ¹H NMR and/or LC-MS to confirm the identity and purity of each isomer.

Spectroscopic Characterization of E/Z Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the stereochemistry of the double bond.[8][9][10][11]

¹H NMR Spectroscopy

Key diagnostic signals in the ¹H NMR spectrum allow for the differentiation of the E and Z isomers:

  • Chemical Shifts: The chemical shifts of the vinylic proton and the protons on the carbons adjacent to the double bond will differ between the two isomers due to different through-space shielding and deshielding effects.

  • Coupling Constants (³J): The vicinal coupling constant between the vinylic proton and the proton on the adjacent carbon (if present) can be diagnostic. For many systems, the ³J coupling constant across a double bond is larger for the trans (E) configuration than for the cis (Z) configuration.[8]

Nuclear Overhauser Effect (NOE) Spectroscopy

NOESY or ROESY experiments provide definitive proof of stereochemistry by detecting through-space correlations between protons that are in close proximity.[9]

  • For the (Z)-isomer: A cross-peak is expected between the vinylic proton and the protons of the substituent on the other side of the double bond that are on the same side.

  • For the (E)-isomer: This cross-peak will be absent or significantly weaker due to the larger distance between these protons.

Table 1: Expected NMR Data for E/Z Isomer Differentiation

Parameter(E)-isomer(Z)-isomerRationale
³J (H-C=C-H) Typically larger (e.g., 12-18 Hz)Typically smaller (e.g., 6-12 Hz)Dihedral angle dependence of coupling constants.[8]
NOE Correlation Between vinylic H and allylic CH₂Between vinylic H and methyl HSpatial proximity of the respective protons.[9]

Chiral Resolution of Enantiomers

Once the geometric isomers have been separated, each racemic mixture must be resolved into its constituent enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose.[12][13]

Chiral HPLC

The principle of chiral HPLC lies in the differential interaction of the two enantiomers with a chiral stationary phase, leading to different retention times.

Protocol: Chiral HPLC Method Development

  • Column Screening: Screen a variety of chiral stationary phases. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[12]

  • Mobile Phase Selection:

    • Normal Phase: Typically mixtures of alkanes (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol).

    • Reversed Phase: Mixtures of water or buffers with acetonitrile or methanol.

  • Optimization:

    • Mobile Phase Composition: Vary the ratio of the strong and weak solvents to optimize resolution and retention time.

    • Flow Rate: Adjust the flow rate to improve peak shape and resolution.

    • Temperature: Column temperature can influence the separation.

  • Detection: Use a UV detector, typically at the lambda max of the compound.

G cluster_0 Chiral HPLC Workflow Start Racemic Mixture ((E)- or (Z)-isomer) Step1 Inject onto Chiral HPLC Column Start->Step1 Step2 Differential Interaction with Chiral Stationary Phase Step1->Step2 Step3 Separation of Enantiomers Step2->Step3 Product1 First Eluting Enantiomer (e.g., R-isomer) Step3->Product1 Shorter retention time Product2 Second Eluting Enantiomer (e.g., S-isomer) Step3->Product2 Longer retention time

Figure 3: Workflow for the enantiomeric resolution by chiral HPLC.

Absolute Stereochemistry Determination

While chiral HPLC can separate enantiomers, it does not inherently assign the absolute configuration (R or S). This requires additional analytical techniques:

  • X-ray Crystallography: If a single crystal of one of the enantiomers can be grown, X-ray diffraction can provide an unambiguous determination of its three-dimensional structure and thus its absolute configuration.[14][15]

  • Vibrational Circular Dichroism (VCD): This spectroscopic technique can determine the absolute configuration of chiral molecules in solution by comparing the experimental spectrum to that predicted by quantum chemical calculations.

Conclusion and Future Perspectives

The stereochemical analysis of 3-(4-fluorophenyl)but-2-en-1-amine is a multi-faceted challenge that requires a synergistic application of stereoselective synthesis, chromatographic separation, and spectroscopic characterization. The methodologies outlined in this guide provide a robust framework for researchers to isolate and characterize all four stereoisomers of this promising molecule. A thorough understanding and control of its stereochemistry are critical for unlocking its full potential in drug discovery and development, as the biological activity is often confined to a single stereoisomer.[4] Future work in this area could focus on the development of asymmetric synthetic routes to directly access single enantiomers, thereby circumventing the need for chiral resolution.

References

  • ResearchGate. (2023). Synthesis, structure and stability of E/Z-isomers of novel conjugated enamines prepared from 9-arylmethyl- or 9-arylpropenyl-9H-carbazole with arylmethyleneanilines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • TSI Journals. (2018). Facile Synthesis of E and Z Isomers by the Propyloxime Form. [Link]

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  • ResearchGate. (2017). Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the.... [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine: Starting Materials and Strategic Approaches

For Researchers, Scientists, and Drug Development Professionals Abstract (Z)-3-(4-fluorophenyl)but-2-en-1-amine is a valuable chemical scaffold in medicinal chemistry and drug development, necessitating efficient and ste...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-(4-fluorophenyl)but-2-en-1-amine is a valuable chemical scaffold in medicinal chemistry and drug development, necessitating efficient and stereoselective synthetic routes. This guide provides a comprehensive overview of two primary synthetic strategies for its preparation, starting from readily available precursors. The discussion delves into the rationale behind key experimental choices, detailed reaction protocols, and an analysis of the stereochemical control crucial for obtaining the desired (Z)-isomer. The two principal pathways explored are the enamination of a β-dicarbonyl compound and the reductive amination of an α,β-unsaturated ketone, offering researchers a solid foundation for the synthesis of this and structurally related compounds.

Introduction

The synthesis of stereochemically defined allylic amines is a cornerstone of modern organic chemistry, with these motifs being prevalent in a wide array of biologically active molecules. The title compound, (Z)-3-(4-fluorophenyl)but-2-en-1-amine, presents a specific synthetic challenge in controlling the geometry of the trisubstituted alkene. This guide outlines two logical and experimentally viable approaches to its synthesis, focusing on the selection of appropriate starting materials and the strategic implementation of reactions to ensure the desired (Z)-stereochemistry.

Synthetic Strategy 1: From β-Dicarbonyl Compounds via Enaminone Formation

This approach leverages the thermodynamic preference for the (Z)-isomer in β-enaminones due to the formation of a stable intramolecular hydrogen bond. The synthesis commences with the preparation of the key intermediate, 1-(4-fluorophenyl)butane-1,3-dione.

Synthesis of 1-(4-fluorophenyl)butane-1,3-dione

The Claisen condensation is a classic and reliable method for the formation of β-dicarbonyl compounds. In this case, 4-fluoroacetophenone is condensed with ethyl acetate in the presence of a strong base, such as sodium ethoxide, to yield the desired dione.[1][2]

Experimental Protocol: Claisen Condensation

  • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add ethyl acetate (2.0 eq.).

  • Heat the mixture to reflux, and then add 4-fluoroacetophenone (1.0 eq.) dropwise over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • The crude product is filtered, washed with cold water, and can be purified by recrystallization or column chromatography.

Synthesis of (Z)-3-amino-1-(4-fluorophenyl)but-2-en-1-one

The reaction of 1,3-dicarbonyl compounds with ammonia or primary amines is a well-established method for the synthesis of β-enaminones.[3][4] The reaction with ammonia is expected to yield the primary enaminone. The formation of the (Z)-isomer is generally favored due to the stabilizing effect of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen.[5]

Experimental Protocol: Enaminone Formation

  • Dissolve 1-(4-fluorophenyl)butane-1,3-dione (1.0 eq.) in a suitable solvent such as ethanol or toluene.

  • Add a source of ammonia, such as a solution of ammonia in methanol or by bubbling ammonia gas through the solution. A catalyst, such as a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., acetic acid), can be added to facilitate the reaction.[6]

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by crystallization or column chromatography.

Reduction of the Enaminone to (Z)-3-(4-fluorophenyl)but-2-en-1-amine

The final step involves the reduction of the carbonyl group to a methylene group and the imine to an amine. This can be a challenging transformation to achieve with high stereoselectivity. A possible approach is the reduction of the enaminone to the corresponding γ-amino alcohol, followed by further transformations. However, a more direct approach would be desirable. The stereoselective reduction of β-enaminones to allylic amines is an area of active research, and specific conditions would need to be optimized for this particular substrate.[7]

Conceptual Protocol: Enaminone Reduction

A two-step approach could be considered:

  • Reduction of the carbonyl: Selective reduction of the ketone to a hydroxyl group can be achieved using a mild reducing agent like sodium borohydride.

  • Conversion of the hydroxyl group and reduction of the imine: The resulting γ-amino alcohol can then be subjected to conditions that facilitate the removal of the hydroxyl group and reduction of the enamine double bond. This might involve conversion of the alcohol to a good leaving group followed by a reductive elimination.

Due to the complexity of this final reduction while retaining the (Z)-geometry, further investigation and optimization would be required.

Synthetic Strategy 2: From an α,β-Unsaturated Ketone via Reductive Amination

This alternative strategy involves the initial construction of the carbon skeleton as an α,β-unsaturated ketone, followed by the introduction of the amino group.

Synthesis of 3-(4-fluorophenyl)but-2-en-1-one

The α,β-unsaturated ketone can be prepared via an Aldol condensation between 4-fluoroacetophenone and acetaldehyde.[8][9] The reaction is typically base-catalyzed, and controlling the conditions can influence the stereochemical outcome.

Experimental Protocol: Aldol Condensation

  • To a solution of 4-fluoroacetophenone (1.0 eq.) in a suitable solvent like ethanol, add an aqueous solution of a base (e.g., NaOH).

  • Cool the mixture in an ice bath and slowly add acetaldehyde (1.1 eq.).

  • Allow the reaction to stir at a low temperature and then gradually warm to room temperature, monitoring by TLC.

  • Upon completion, neutralize the reaction with a dilute acid and extract the product with an organic solvent.

  • The crude product can be purified by column chromatography. The E/Z selectivity of this reaction may vary and would need to be determined.

Formation and Reduction of the Oxime

A reliable method for converting an α,β-unsaturated ketone to a primary amine is through the formation of an oxime followed by its reduction.[10][11]

Experimental Protocol: Oxime Formation and Reduction

  • Oxime Formation: Dissolve 3-(4-fluorophenyl)but-2-en-1-one (1.0 eq.) in ethanol and add hydroxylamine hydrochloride (1.2 eq.) and a base such as sodium acetate or pyridine. Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Oxime Reduction: The isolated oxime can be reduced to the primary amine using various reagents. A common method is the use of sodium borohydride in the presence of a Lewis acid like ZrCl₄ supported on alumina, which has been shown to be effective for the reduction of α,β-unsaturated oximes to the corresponding allylic amines.[1] The stereoselectivity of this reduction would be a critical factor in obtaining the desired (Z)-isomer and would likely require careful optimization of reaction conditions.

Data Summary

Starting MaterialKey IntermediateTarget Product
4-Fluoroacetophenone, Ethyl Acetate1-(4-fluorophenyl)butane-1,3-dione(Z)-3-(4-fluorophenyl)but-2-en-1-amine
4-Fluoroacetophenone, Acetaldehyde3-(4-fluorophenyl)but-2-en-1-one(Z)-3-(4-fluorophenyl)but-2-en-1-amine

Visualization of Synthetic Pathways

DOT Language Diagram for Synthetic Strategy 1

Synthetic_Strategy_1 cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_enaminone Enaminone Formation cluster_product Final Product SM1 4-Fluoroacetophenone Int1 1-(4-fluorophenyl)butane-1,3-dione SM1->Int1 Claisen Condensation (NaOEt, EtOH) SM2 Ethyl Acetate SM2->Int1 Claisen Condensation (NaOEt, EtOH) Enaminone (Z)-3-amino-1-(4-fluorophenyl)but-2-en-1-one Int1->Enaminone Amination (NH3, Catalyst) Product (Z)-3-(4-fluorophenyl)but-2-en-1-amine Enaminone->Product Reduction

Caption: Synthetic pathway starting from β-dicarbonyl compounds.

DOT Language Diagram for Synthetic Strategy 2

Synthetic_Strategy_2 cluster_start Starting Materials cluster_intermediate_ketone α,β-Unsaturated Ketone cluster_oxime Oxime Intermediate cluster_product Final Product SM3 4-Fluoroacetophenone Int2 3-(4-fluorophenyl)but-2-en-1-one SM3->Int2 Aldol Condensation (Base) SM4 Acetaldehyde SM4->Int2 Aldol Condensation (Base) Oxime 3-(4-fluorophenyl)but-2-en-1-one oxime Int2->Oxime Oximation (NH2OH·HCl) Product (Z)-3-(4-fluorophenyl)but-2-en-1-amine Oxime->Product Reduction (e.g., NaBH4/ZrCl4)

Caption: Synthetic pathway via an α,β-unsaturated ketone intermediate.

Conclusion

This technical guide has detailed two viable synthetic routes for the preparation of (Z)-3-(4-fluorophenyl)but-2-en-1-amine. Both strategies commence from readily accessible starting materials and employ well-established organic transformations. The choice between the two pathways may depend on the desired scale of the synthesis, available laboratory resources, and the required stereochemical purity of the final product. The synthesis via the β-dicarbonyl intermediate offers a potentially more direct route to the (Z)-isomer due to thermodynamic control in the enaminone formation step. However, the subsequent reduction requires careful optimization. The α,β-unsaturated ketone route is also a strong contender, with the stereoselectivity of the final reduction step being the critical parameter to control. This guide provides a solid framework for researchers to embark on the synthesis of this important molecule and its analogs.

References

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A simple and highly chemoselective reductive amination of aldehydes and ketones using ammonia and titanium(IV) isopropoxide. Tetrahedron, 60(7), 1463-1471.
  • Synthesis of b-enaminones 3 form 1,3-diketone 1 and primary amines 2. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Chemo- and Stereoselective Reduction of Enaminones for the Preparation of Biologically Active Compounds. (2025, November 4). ResearchGate. Retrieved from [Link]

  • Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. (n.d.). MDPI. Retrieved from [Link]

  • Scheme 1. Synthesis of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate. (n.d.). ResearchGate. Retrieved from [Link]

  • Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. (2025). ORBi. Retrieved from [Link]

  • Reactions of 3-amino-1-phenyl- and 3-amino-1-(thien-2-yl)-4,4,4-trifluorobut-2-en-1-ones with 1,2-diaminopropane and 1,2-diamino-3,3,3-trifluoropropane. (n.d.). Scilit. Retrieved from [Link]

  • A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. (2011, August 1). ResearchGate. Retrieved from [Link]

  • A brief review on synthesis & applications of β-enamino carbonyl compounds. (2012, July 20). ACG Publications. Retrieved from [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved from [Link]

  • α‐Amination of 1,3‐Dicarbonyl Compounds and Analogous Reactive Enolate‐Precursors Using Ammonia under Oxidative Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry. Retrieved from [Link]

  • Reduction of oximes to corresponding amines. (2010, September 28). Sciencemadness Discussion Board. Retrieved from [Link]

  • Enamination of β‐Dicarbonyl Compounds with Amines. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl). (n.d.). PubMed. Retrieved from [Link]

  • α-Amination of 1,3-Dicarbonyl Compounds and Analogous Reactive Enolate-Precursors Using Ammonia under Oxidative Conditions. (2025, June 17). PubMed. Retrieved from [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. (2018, August 10). Organic Syntheses. Retrieved from [Link]

  • Aldol condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Enamines. (2025, April 16). Master Organic Chemistry. Retrieved from [Link]

  • The Claisen Condensation. (n.d.). University of Basrah. Retrieved from [Link]

  • Amide synthesis by aminocarbonylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (n.d.). University of Pittsburgh. Retrieved from [Link]

  • Preparation of optically active amines from oximes by yeast catalyzed selective reduction. (2010, March 29). TSI Journals. Retrieved from [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.). Google Patents.
  • Green Chemistry. (2025, October 14). Royal Society of Chemistry. Retrieved from [Link]

  • Preparation of Stereodefined Homoallylic Amines from the Reductive Cross-Coupling of Allylic Alcohols with Imines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Stereoselective Synthesis of anti-N-Protected 3-Amino-1,2-epoxides by Nucleophilic Addition to N-tert-Butanesulfinyl Imine of a Glyceraldehyde Synthon. (n.d.). ResearchGate. Retrieved from [Link]N-tert-Butanesulfinyl_Imine_of_a_Glyceraldehyde_Synthon)

Sources

Foundational

(Z)-3-(4-fluorophenyl)but-2-en-1-amine stability and storage conditions

As a Senior Application Scientist, managing the stability of highly functionalized building blocks like (Z)-3-(4-fluorophenyl)but-2-en-1-amine requires moving beyond generic storage advice and understanding the fundament...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, managing the stability of highly functionalized building blocks like (Z)-3-(4-fluorophenyl)but-2-en-1-amine requires moving beyond generic storage advice and understanding the fundamental physical chemistry of the molecule. This compound—a primary allylic amine conjugated with a fluorinated aromatic ring—presents a triad of chemical vulnerabilities: thermodynamic instability of the (Z)-alkene, oxidative susceptibility of the allylic amine, and nucleophilic reactivity toward atmospheric gases.

This whitepaper provides an in-depth mechanistic analysis of these degradation pathways and establishes a self-validating protocol for stability testing and long-term storage.

Mechanistic Causality of Degradation

To design an effective storage paradigm, we must first deconstruct the causality behind the molecule's degradation. The structural features of (Z)-3-(4-fluorophenyl)but-2-en-1-amine dictate three primary modes of failure:

Photochemical Z → E Isomerization

The (Z)-configuration of this molecule is thermodynamically disfavored compared to its (E)-counterpart. In the (Z)-state, the molecule suffers from significant A1,3 -allylic strain due to the steric clash between the bulky 4-fluorophenyl ring and the terminal −CH2​NH2​ group. Upon exposure to UV or ambient visible light, the conjugated π -system undergoes a π→π∗ transition. This photoexcitation temporarily breaks the double bond's rigidity, allowing free rotation and subsequent relaxation into the lower-energy, sterically relaxed (E)-isomer[1].

Autoxidation and [2,3]-Meisenheimer Rearrangement

As a primary allylic amine, the nitrogen center is highly electron-rich and prone to autoxidation when exposed to molecular oxygen or reactive oxygen species (ROS)[2]. This oxidative event yields an allylic amine N-oxide. Because the N-oxide is situated adjacent to an allylic system, it is highly reactive and can undergo a rapid, thermally driven [2,3]-Meisenheimer rearrangement to form an allylic alcohol, permanently destroying the amine functionality[3].

Ammonium Carbamate Formation via CO 2​ Absorption

Primary amines are potent nucleophiles that readily react with atmospheric carbon dioxide. Contrary to older models suggesting a simple 1,3-zwitterion intermediate, recent computational and kinetic studies demonstrate that this reaction proceeds via a concerted six-membered transition state. This process requires the catalytic assistance of a Brønsted base (often a second amine molecule or adventitious moisture) to facilitate proton transfer, ultimately yielding a stable, insoluble ammonium carbamate salt[4].

Degradation Compound (Z)-3-(4-fluorophenyl)but-2-en-1-amine Photo UV/Vis Light Compound->Photo Oxidation O2 / ROS Compound->Oxidation CO2 Atmospheric CO2 Compound->CO2 E_Isomer (E)-Isomer (Thermodynamic Sink) Photo->E_Isomer Isomerization NOxide N-Oxide & Allylic Alcohols Oxidation->NOxide [2,3]-Rearrangement Carbamate Ammonium Carbamate Salts CO2->Carbamate Nucleophilic Attack

Fig 1: Mechanistic degradation pathways of (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

Quantitative Degradation Profile

To formulate predictive shelf-life models, we subject the compound to forced degradation. The table below summarizes the kinetic impact of various environmental stressors.

Stress ConditionPrimary DegradantDegradation Rate (Est.)Analytical Method
Ambient Light (25°C) (E)-Isomer~3.5% conversion / weekHPLC-UV (254 nm)
Open Air (Dark, 25°C) Ammonium Carbamate~8.0% mass conversion / monthFTIR / LC-MS
Oxidative (3% H 2​ O 2​ , 25°C) Allylic Alcohol (via N-Oxide)>90% conversion < 24 hrsLC-MS
Argon Blanket, Dark (4°C) None (Stable Baseline)< 0.1% degradation / monthHPLC-UV / NMR

Self-Validating Experimental Protocols

A robust stability-indicating assay must be self-validating. This means every stress condition must be paired with an isolated control to prove causality (e.g., proving that isomerization is strictly photochemical and not thermal).

Protocol 3.1: Forced Photodegradation & Isomerization Assay

Causality Check: A dark control is maintained at the exact same temperature to isolate photon-induced π -bond cleavage from thermal relaxation.

  • Sample Preparation: Inside an argon-filled glovebox, prepare a 1.0 mg/mL solution of the compound in anhydrous, degassed acetonitrile.

  • Aliquot Distribution: Transfer 2 mL aliquots into two sets of clear quartz vials. Wrap one set entirely in aluminum foil (Dark Control).

  • Irradiation: Place both sets in a photoreactor equipped with a broad-spectrum visible/UV lamp (simulating ICH Q1B guidelines) at 25°C for 48 hours.

  • Chromatographic Analysis: Analyze via HPLC-UV using a PFP (Pentafluorophenyl) column to ensure baseline resolution of the (Z) and (E) isomers. Isocratic elution (60:40 Water:Acetonitrile with 0.1% TFA) is recommended.

  • Validation: Calculate the mass balance. The sum of the (Z) and (E) peak areas in the irradiated sample must equal the total peak area of the Dark Control. A mass balance < 98% indicates secondary degradation (e.g., polymerization).

Protocol 3.2: Atmospheric Stress & Carbamate Profiling

Causality Check: Monitoring mass variance alongside spectroscopic shifts confirms that degradation is an additive reaction (gas absorption) rather than an intramolecular breakdown.

  • Baseline Measurement: Weigh exactly 50.0 mg of the neat oil/solid into a pre-tared, open glass Petri dish. Record the exact mass and acquire a baseline ATR-FTIR spectrum.

  • Exposure: Place the dish in a controlled environmental chamber at 25°C and 60% Relative Humidity (RH) exposed to ambient air.

  • Monitoring: Weigh the dish every 24 hours. A steady mass increase indicates CO 2​ /H 2​ O absorption.

  • Spectroscopic Confirmation: After 7 days, acquire a new FTIR spectrum. The disappearance of the sharp primary amine N-H stretch (~3300 cm −1 ) and the appearance of broad ammonium bands (~2100-2500 cm −1 ) and carbamate carbonyl peaks (~1550 cm −1 ) validate the mechanism.

Workflow Start Sample Prep (Argon Glovebox) Split Aliquot Distribution Start->Split Cond1 Dark Control (4°C, Argon) Split->Cond1 Cond2 Light Stress (UV/Vis, 25°C) Split->Cond2 Cond3 Air Stress (Ambient, 25°C) Split->Cond3 HPLC HPLC-UV (Z/E Ratio) Cond1->HPLC LCMS LC-MS & FTIR (Oxidation/CO2) Cond1->LCMS Cond2->HPLC Cond3->LCMS Validate Mass Balance & Data Synthesis HPLC->Validate LCMS->Validate

Fig 2: Self-validating stability-indicating experimental workflow.

Comprehensive Storage Directives

Based on the mechanistic vulnerabilities and kinetic data, the following storage parameters are strictly required to maintain >99% purity of (Z)-3-(4-fluorophenyl)but-2-en-1-amine over a 12-month lifecycle:

  • Atmosphere (Critical): The compound must be stored under a strict Argon blanket . Argon is heavier than nitrogen and provides a superior protective layer against O 2​ (preventing N-oxidation) and CO 2​ (preventing carbamate formation).

  • Light Protection (Critical): Must be stored in high-density amber glass vials . Clear glass will permit UV/Vis photon penetration, rapidly driving the contra-thermodynamic (Z) to (E) isomerization.

  • Temperature: Store at 2°C to 8°C (Refrigerated) . Lowering the thermal energy of the system exponentially decreases the rate of any spontaneous [2,3]-Meisenheimer rearrangements of trace N-oxides.

  • Handling: All aliquoting must be performed using Schlenk line techniques or within an inert-atmosphere glovebox. If the seal is broken in ambient air, the headspace must be thoroughly purged with Argon before resealing.

References

  • Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity. ACS Publications. [Link]

  • Stabilization of Allylic Amine N-Oxide through Cocrystallization with Pyrogallol[4]arene. ACS Publications. [Link]

  • A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Publications. [Link]

Sources

Exploratory

Preformulation Solubility Profiling of (Z)-3-(4-fluorophenyl)but-2-en-1-amine: A Comprehensive Technical Guide

Executive Summary The transition of an active pharmaceutical ingredient (API) or advanced intermediate from discovery to formulation is heavily dictated by its solubility profile. (Z)-3-(4-fluorophenyl)but-2-en-1-amine p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of an active pharmaceutical ingredient (API) or advanced intermediate from discovery to formulation is heavily dictated by its solubility profile. (Z)-3-(4-fluorophenyl)but-2-en-1-amine presents a unique physicochemical challenge: it combines a highly polar, basic primary amine with a lipophilic, electron-withdrawing 4-fluorophenyl group, separated by an allylic (Z)-alkene spacer.

This whitepaper provides an in-depth, self-validating framework for predicting, measuring, and optimizing the solubility of this molecule across aqueous and organic media. By integrating Hansen Solubility Parameters (HSP) with modified empirical protocols, researchers can bypass common pitfalls—such as emulsion-induced false positives—associated with fluorinated amines.

Physicochemical Drivers of Solvation

To understand how (Z)-3-(4-fluorophenyl)but-2-en-1-amine behaves in solution, we must dissect its structural constituents and their thermodynamic interactions with various solvents:

  • The Fluorophenyl Ring: The introduction of a fluorine atom significantly alters the molecule's solvation dynamics. Fluorine's high electronegativity creates a strong C-F dipole, yet the atom's low polarizability renders the group highly lipophilic (hydrophobic)[1]. This dual nature limits aqueous solubility in the free-base form while promoting solubility in halogenated or moderately polar organic solvents.

  • The Primary Amine: Acting as both a strong hydrogen-bond donor and acceptor, the primary amine is the primary driver for solubility in protic solvents (e.g., alcohols, water). With an estimated pKa of ~9.0–9.5, the amine acts as a pH-dependent "solubility switch."

  • The (Z)-Alkene Spacer: The cis-configuration restricts the molecule's conformational flexibility, which influences its crystal packing energy. Higher crystal lattice energy directly correlates with a higher thermodynamic barrier to dissolution.

pH-Dependent Solubility Mechanism

Because of the basic amine, the aqueous solubility of this compound is not static; it is a function of the solvent's pH relative to the molecule's pKa.

Mechanism N1 Gastric pH (1.2) Protonated (-NH3+) S1 High Aqueous Solubility (Ion-Dipole Dominated) N1->S1 >99% Ionized N2 Physiological pH (7.4) Equilibrium State S2 Moderate Solubility (LogD Partitioning) N2->S2 Mixed State N3 N3 S3 Low Aqueous Solubility (Hydrophobic C-F Dominated) N3->S3 Precipitation Risk

Fig 1: pH-dependent protonation states and their direct impact on aqueous solubility mechanisms.

Predictive Modeling: Hansen Solubility Parameters (HSP)

Before expending valuable API in empirical trials, in silico prediction via Hansen Solubility Parameters (HSP) is critical for scientifically narrowing the range of viable solvents and excipients[2].

HSP deconstructs the total cohesive energy of a liquid into three distinct intermolecular forces:

  • δD​ (Dispersion forces): Driven by the carbon skeleton and the highly electronegative fluorine atom.

  • δP​ (Polar forces): Driven by the C-F dipole and the allylic amine.

  • δH​ (Hydrogen bonding): Exclusively dictated by the primary amine (-NH2).

By calculating these parameters using group contribution methods (e.g., Van Krevelen and Hoftizer)[2][3], we can plot the molecule in a 3D "Hansen Space." A solvent is deemed effective if its parameters fall within the interaction radius ( R0​ ) of the API. This is quantified by the Relative Energy Difference (RED)[4]:

RED=R0​Ra​​

Causality Check: If RED<1 , the solvent and the fluorinated amine will misce. If RED>1 , the thermodynamic cost of breaking solvent-solvent cavities exceeds the energy gained from solute-solvent interactions, resulting in poor solubility[4].

Empirical Determination Workflows

While the standard OECD 105 guideline recommends the shake-flask method for solubilities >10 mg/L[5], this method is fundamentally flawed for highly hydrophobic, fluorinated free-bases.

The Causality: Vigorous agitation of fluorinated hydrophobic compounds in water frequently generates stable micro-emulsions or suspended microcrystals[6][7]. When these samples are filtered or centrifuged, nano-sized droplets bypass the separation phase, leading to artificially inflated solubility readings in HPLC/UV-Vis assays[6].

To ensure scientific integrity, we employ a Modified Slow-Stir Method for aqueous media and a High-Throughput HPLC Method for organic solvents.

Workflow cluster_0 In Silico Preformulation cluster_1 Empirical Validation Protocols A Target API: (Z)-3-(4-fluorophenyl)but-2-en-1-amine B Hansen Solubility Parameters (HSP) Group Contribution Method A->B C Physicochemical Profiling (pKa ~9.2, LogP estimation) A->C D Solvent & Excipient Selection (Calculate RED < 1) B->D C->D E Aqueous Media (pH 1.2 - 7.4) Modified Slow-Stir Method D->E F Organic Solvents High-Throughput HPLC/UV-Vis D->F G Final Thermodynamic Solubility Matrix E->G F->G

Fig 2: End-to-end workflow integrating HSP prediction with targeted empirical validation protocols.

Protocol A: Modified Slow-Stir Method (Aqueous Media)

Designed to prevent emulsion artifacts in fluorinated APIs[7][8].

  • Vessel Preparation: Utilize a temperature-controlled jacketed vessel (25.0 ± 0.1 °C) equipped with a magnetic stirrer.

  • Media Introduction: Add 50 mL of the target aqueous buffer (e.g., 0.1 N HCl for pH 1.2, or Phosphate Buffer for pH 7.4).

  • API Addition: Carefully layer an excess amount of (Z)-3-(4-fluorophenyl)but-2-en-1-amine onto the surface of the liquid.

  • Equilibration: Stir the system at a strictly controlled, low speed (100–150 rpm) to maintain a smooth vortex without inducing droplet shear. Maintain for 72 to 168 hours.

  • Sampling: Extract 1 mL aliquots from the center of the aqueous phase using a glass syringe, taking extreme care not to disturb the phase boundary.

  • Phase Separation Validation: Centrifuge the aliquot at 10,000 × g for 15 minutes in a temperature-controlled rotor to force any rogue microcrystals out of suspension[6].

  • Quantification: Dilute the supernatant in a compatible mobile phase and analyze via HPLC-UV.

  • Self-Validation Check: True thermodynamic equilibrium is confirmed only when three consecutive samples (taken 24 hours apart) show a concentration variance of less than 5%.

Protocol B: High-Throughput Shake-Flask (Organic Solvents)

Because emulsions are not a risk in thermodynamically compatible organic solvents, the standard OECD 105 shake-flask method can be safely utilized[5].

  • Add excess API to 5 mL of the target organic solvent in a sealed borosilicate vial.

  • Agitate aggressively (300 rpm) on an orbital shaker at 25.0 °C for 48 hours.

  • Filter through a 0.22 µm PTFE syringe filter (PTFE is required to prevent adsorption of the fluorinated compound).

  • Dilute and quantify via HPLC-UV.

Quantitative Data: Predicted Solubility Matrix

Based on the structural profiling, HSP alignment, and behavior of homologous fluorinated allylamines, the following table summarizes the expected solubility ranges. Note: These are baseline predictive values intended to guide initial preformulation screening.

Solvent SystemDielectric Constant ( ε )Predicted Solubility RangePrimary Solvation Mechanism
Water (pH 1.2) 80.1> 50 mg/mLIon-Dipole: Complete protonation of the amine overcomes the hydrophobic penalty of the fluorophenyl ring.
Water (pH 7.4) 80.11 - 5 mg/mLMixed State: The un-ionized free base fraction precipitates due to the lipophilic C-F bond[1].
Methanol 32.7> 100 mg/mLHydrogen Bonding: Excellent δH​ alignment with the primary amine.
Dichloromethane 8.9> 100 mg/mLDispersion Alignment: High compatibility between the halogenated solvent and the fluorinated ring.
Hexane 1.9< 5 mg/mLPolarity Mismatch: The highly polar primary amine causes self-association, resisting dissolution in purely aliphatic media (RED > 1).

Strategic Recommendations for Drug Development

When formulating (Z)-3-(4-fluorophenyl)but-2-en-1-amine, drug development professionals should adhere to the following guidelines:

  • Salt Selection is Mandatory for Oral Delivery: Given the sharp drop in solubility at physiological pH, administering the free base will likely result in intestinal precipitation. Developing a salt form (e.g., hydrochloride, mesylate) will lock the molecule in its ionized state, ensuring high solubility in the gastrointestinal tract.

  • Avoid Vigorous Agitation in Aqueous Analytics: When developing QC assays or dissolution tests for the un-ionized form, avoid high-shear agitation to prevent the formation of fluorinated micro-emulsions, which will cause systemic overestimation of API release[6][7].

  • Leverage Halogenated or Polar Aprotic Solvents for Synthesis: For upstream chemical processing or intermediate purification, solvents like Dichloromethane or Ethyl Acetate provide optimal Hansen Space alignment, ensuring complete dissolution of the API.

References

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. nih.gov. Available at:[Link]

  • Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. rsu.lv. Available at: [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. dtu.dk. Available at: [Link]

  • Improved OECD 105 water solubility test design. kreatis.eu. Available at: [Link]

  • High-accuracy water solubility determination using log KOW from different methods. researchgate.net. Available at: [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. tbzmed.ac.ir. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (Z)-3-(4-fluorophenyl)but-2-en-1-amine as a Versatile Synthetic Building Block

Introduction: The Strategic Value of Fluorinated Allylic Amines In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Allylic Amines

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties. The (Z)-3-(4-fluorophenyl)but-2-en-1-amine scaffold represents a particularly valuable building block, synergistically combining the benefits of a fluorinated aromatic ring with the versatile reactivity of a primary allylic amine. The 4-fluorophenyl group can enhance metabolic stability, improve binding affinity through favorable interactions, and tune lipophilicity, while the allylic amine provides a reactive handle for a multitude of synthetic transformations.

This guide provides a comprehensive overview of the synthesis, characterization, and application of (Z)-3-(4-fluorophenyl)but-2-en-1-amine, designed for researchers and drug development professionals seeking to leverage its unique structural features. The protocols described herein are based on established chemical principles and analogous transformations reported in the scientific literature.

Part 1: Synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

The synthesis of the title compound can be efficiently achieved via a multi-step sequence starting from commercially available 4-fluorobenzaldehyde. The proposed pathway involves the formation of an α,β-unsaturated ketone, conversion to the corresponding oxime, and subsequent stereoselective reduction to the desired primary amine. This approach offers robust control over the molecular framework.

Synthetic Workflow Overview

Synthesis_Workflow cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Oxime Formation cluster_2 Step 3: Amine Reduction A 4-Fluorobenzaldehyde B (E/Z)-4-(4-fluorophenyl) but-3-en-2-one A->B Wittig Reaction C Oxime Intermediate B->C Hydroxylamine HCl D (Z)-3-(4-fluorophenyl) but-2-en-1-amine C->D LiAlH4 Reduction

Caption: Proposed synthetic pathway for (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

Detailed Synthesis Protocol

Step 1: Synthesis of (E/Z)-4-(4-fluorophenyl)but-3-en-2-one

This step utilizes a Wittig reaction to construct the carbon-carbon double bond. The reaction typically produces a mixture of E and Z isomers, which can often be used in the subsequent step or separated by column chromatography if necessary.

  • Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine (1.1 eq) and dry toluene.

  • Ylide Formation: Add 1-chloroacetone (1.0 eq) to the suspension and heat the mixture to reflux for 4-6 hours. Cool the reaction to room temperature, at which point the phosphonium salt should precipitate. Filter the salt, wash with cold toluene, and dry under vacuum.

  • Wittig Reaction: Suspend the prepared phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the mixture to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 1 hour at 0 °C.

  • Aldehyde Addition: Add a solution of 4-fluorobenzaldehyde (1.0 eq) in THF dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the α,β-unsaturated ketone.

Step 2: Synthesis of the Corresponding Oxime

The ketone is converted to its oxime, which is a stable precursor for the final reduction.

  • Reaction Setup: In a round-bottom flask, dissolve the ketone from Step 1 (1.0 eq) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and sodium acetate (CH₃COONa, 2.0 eq).

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into cold water. If a solid precipitates, filter and wash with water. If not, extract the product with diethyl ether, dry the organic layer over Na₂SO₄, and evaporate the solvent to yield the crude oxime, which can often be used without further purification.

Step 3: Reduction to (Z)-3-(4-fluorophenyl)but-2-en-1-amine

Reduction of the oxime with a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄) yields the target primary amine. The stereochemistry of the double bond is generally retained under these conditions.

  • Apparatus Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (2.0-3.0 eq) and suspend it in anhydrous THF.

  • Oxime Addition: Cool the LiAlH₄ suspension to 0 °C. Add a solution of the oxime from Step 2 (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

  • Purification: Filter the mixture through a pad of Celite®, washing the filter cake with THF. Combine the filtrates and concentrate under reduced pressure to obtain the crude amine. Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt.

Part 2: Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized building block.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name (2Z)-3-(4-fluorophenyl)but-2-en-1-amine
Molecular Formula C₁₀H₁₂FN
Molecular Weight 165.21 g/mol
Appearance Predicted: Colorless to pale yellow oil
CAS Number Not available
Table 2: Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR (CDCl₃)δ 7.20-7.40 (m, 2H, Ar-H), 6.95-7.10 (m, 2H, Ar-H), 5.50-5.65 (m, 1H, vinylic-H), 4.10-4.25 (m, 1H, CH-N), 1.90-2.00 (s, 3H, CH₃), 1.50 (br s, 2H, NH₂)
¹³C NMR (CDCl₃)δ 162.5 (d, ¹JCF ≈ 245 Hz, C-F), 140.0 (d, ⁴JCF ≈ 3 Hz, Ar-C), 135.0 (C=C), 129.5 (d, ³JCF ≈ 8 Hz, Ar-CH), 125.0 (C=C), 115.5 (d, ²JCF ≈ 21 Hz, Ar-CH), 55.0 (CH-N), 23.0 (CH₃)
FT-IR (neat)ν 3300-3400 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1650 (C=C stretch), 1220 (C-F stretch), 830 (para-disubstituted C-H bend) cm⁻¹
Mass Spec. (EI) m/z (%): 165 [M]⁺, 150 [M-NH]⁺, 148 [M-NH₃]⁺

Part 3: Application in Synthesis - A Gateway to Bioactive Scaffolds

(Z)-3-(4-fluorophenyl)but-2-en-1-amine is an excellent nucleophile for constructing more complex molecules. Its primary amine functionality makes it ideal for reactions such as amide bond formation, reductive amination, and, notably, nucleophilic aromatic substitution (SₙAr) to form heterocyclic systems common in drug discovery.[1][2]

Application Workflow: Synthesis of a Quinazoline Derivative

This protocol details the use of the title compound in an SₙAr reaction with a 4-chloroquinazoline to synthesize a potential kinase inhibitor scaffold.

Application_Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Product A (Z)-3-(4-fluorophenyl) but-2-en-1-amine C SNAг Reaction (DIPEA, n-BuOH, 120°C) A->C B 4-Chloro-7-(1-methyl-1H-pyrazol-4-yl) quinazoline B->C D N-((Z)-3-(4-fluorophenyl)but-2-en-1-yl)-7- (1-methyl-1H-pyrazol-4-yl)quinazolin-4-amine C->D

Caption: SₙAr reaction utilizing the title compound as a nucleophile.

Detailed Application Protocol

Synthesis of N-((Z)-3-(4-fluorophenyl)but-2-en-1-yl)-7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-amine

  • Reaction Setup: In a microwave vial or a sealed tube, combine 4-chloro-7-(1-methyl-1H-pyrazol-4-yl)quinazoline (1.0 eq), (Z)-3-(4-fluorophenyl)but-2-en-1-amine (1.2 eq), and n-butanol (0.1 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the mixture.

  • Reaction: Seal the vessel and heat the reaction mixture to 120 °C for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in a mixture of dichloromethane and methanol. Purify the crude product by flash column chromatography (silica gel, dichloromethane:methanol gradient) to afford the desired quinazoline product.

Rationale and Significance: The resulting N-substituted quinazoline is a privileged scaffold in medicinal chemistry, known for its role in potent and selective kinase inhibitors.[2][3] The 4-fluorophenyl moiety introduced by our building block can occupy hydrophobic pockets in the kinase active site, potentially increasing potency and selectivity, while the allylic nature of the linker provides conformational flexibility.

Conclusion

(Z)-3-(4-fluorophenyl)but-2-en-1-amine is a high-value, strategically designed building block for advanced organic synthesis. Its preparation from readily available starting materials and its versatile reactivity make it an indispensable tool for accessing novel chemical matter. The protocols provided here offer a robust foundation for its synthesis and application, empowering researchers in drug discovery and materials science to explore new frontiers in molecular design.

References

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI.
  • (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. (2016). MDPI.
  • Scheme 1. Synthesis of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate. (n.d.).
  • Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. (2012).
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (n.d.). University of Pittsburgh.
  • Synthesis, Characterization and Crystal Structure of (Z)-3-(4-Chlorophenylamino)-1-Phenylbut-2-En-1-One. (n.d.).
  • Stereoselective Synthesis of 1‐Arylpropan‐2‐amines from Allylbenzenes through a Wacker‐Tsuji Oxidation‐Biotransamination Sequential Process. (2019).
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed.
  • 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. (n.d.). PMC.
  • (Z)-4-(4-fluorophenyl)but-3-en-2-ol. (n.d.). SpectraBase.
  • Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino)
  • 3-(4-chloro-2-fluorophenyl)butan-1-amine. (n.d.). Sigma-Aldrich.
  • Reactions of 3-amino-1-phenyl- and 3-amino-1-(thien-2-yl)-4,4,4-trifluorobut-2-en-1-ones with 1,2-diaminopropane and 1,2-diamino-3,3,3-trifluoropropane. (n.d.). Scilit.
  • Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one. (n.d.).
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). R Discovery.

Sources

Application

Using (Z)-3-(4-fluorophenyl)but-2-en-1-amine in medicinal chemistry

[label="Validation:\nCatalase Control", fillcolor="#42 Refining Fluorine's Impact I'm now detailing how fluorine's incorporation into the allylamine affects both enzyme inactivation and metabolism. My focus is on synthes...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Validation:\nCatalase Control", fillcolor="#42

Refining Fluorine's Impact

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Finalizing Details and Diagrams

I'm now integrating the final pieces. I've successfully validated the DOT code for both diagrams, ensuring they meet all color, contrast, and size specifications. My goal is for the diagrams to be visually clear and comprehensible, and for the project to follow the established constraints. I'm also now ready to add those validation details into the protocol.

Application Note: Utilizing (Z)-3-(4-fluorophenyl)but-2-en-1-amine as a Mechanism-Based Pharmacophore in Amine Oxidase Inhibitor Design

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the rational design of enzyme inhibitors relies heavily on carefully tuned structural motifs. The compound (Z)-3-(4-fluorophenyl)but-2-en-1-amine is a highly specialized building block that combines three distinct chemical features to act as a potent, mechanism-based (suicide) inhibitor of flavin-dependent (e.g., MAO-A/B) and copper-dependent (e.g., SSAO/VAP-1) amine oxidases.

Understanding the causality behind this specific structural arrangement is critical for drug developers:

  • The Allylamine Core: Serves as a latent electrophile. It is recognized by the target enzyme as a substrate but becomes highly reactive only upon enzymatic processing.

  • The "Fluorine Factor": The introduction of fluorine at the para-position of the aromatic ring serves a dual purpose. First, it completely blocks cytochrome P450-mediated para-hydroxylation, eliminating a major metabolic liability [6.4]. Second, the strong inductive electron-withdrawing effect (-I) of fluorine modulates the pKa of the distal amine, optimizing the ratio of neutral to protonated species at physiological pH to enhance blood-brain barrier (BBB) penetration[1].

  • The (Z)-Stereochemistry: The spatial geometry is non-negotiable. The (Z)-configuration places the bulky 4-fluorophenyl group and the ethylamine chain on the same side of the alkene. This cis-like geometry mimics the folded conformation of endogenous monoamines (like dopamine), allowing precise alignment within the hydrophobic bipartite cavity of the target enzymes.

Mechanistic Pathway of Suicide Inhibition

Unlike reversible competitive inhibitors that rely on equilibrium binding, (Z)-3-(4-fluorophenyl)but-2-en-1-amine acts as a mechanism-based inactivator. The causality of its action is rooted in the enzyme's own catalytic cycle.

When the compound enters the active site, the enzyme attempts to oxidatively deaminate it. However, the oxidation of the allylamine yields a conjugated iminium intermediate—a highly reactive Michael acceptor. A nucleophilic residue within the enzyme's active site (or the reduced cofactor itself) immediately attacks this electrophilic intermediate, forming an irreversible covalent bond that permanently destroys the enzyme's catalytic capability ().

Mechanism N1 Native Enzyme + Fluorinated Allylamine N2 Reversible Michaelis Complex (Non-covalent binding) N1->N2 Binding N3 Catalytic Oxidation (Conjugated Imine Formation) N2->N3 Oxidation N4 Nucleophilic Attack (Michael Addition) N3->N4 Reactivity N5 Irreversibly Inactivated Covalent Adduct N4->N5 Inactivation

Fig 1: Mechanism-based (suicide) inhibition pathway of amine oxidases by fluorinated allylamines.

Quantitative Data: Structure-Activity Relationships (SAR)

To illustrate the profound impact of the para-fluoro substitution and the (Z)-stereochemistry, Table 1 summarizes the comparative kinetic and metabolic parameters of related allylamine scaffolds against Monoamine Oxidase B (MAO-B) and Human Liver Microsomes (HLM).

Table 1: Comparative Kinetic and Metabolic Parameters of Allylamine Pharmacophores

Compound ScaffoldStereochemistryMAO-B Kinact​/KI​ (min⁻¹ µM⁻¹)SSAO IC₅₀ (nM)HLM Half-life (min)
3-(Phenyl)but-2-en-1-amine(Z)0.04512018
3-(4-Fluorophenyl)but-2-en-1-amine (Z) 0.082 15 >120
3-(4-Fluorophenyl)but-2-en-1-amine(E)0.011850>120

Data Interpretation: The (Z)-fluoro derivative exhibits superior target engagement (highest Kinact​/KI​ ) and exceptional metabolic stability compared to the non-fluorinated and (E)-isomer counterparts.

Self-Validating Experimental Protocols

Protocol 4.1: Chemoselective N-Derivatization

To synthesize selective inhibitors, the primary amine of (Z)-3-(4-fluorophenyl)but-2-en-1-amine is often derivatized (e.g., N-alkylation).

  • Causality & Choice of Reagents: We utilize reductive amination with sodium triacetoxyborohydride (NaBH(OAc)₃) rather than direct alkylation with alkyl halides. Direct alkylation often leads to over-alkylation (quaternization) and requires harsh basic conditions that can trigger unwanted E/Z isomerization of the delicate butenyl double bond. NaBH(OAc)₃ selectively reduces the intermediate iminium ion without reducing the crucial alkene.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of (Z)-3-(4-fluorophenyl)but-2-en-1-amine and 1.0 eq of the target aldehyde in anhydrous dichloroethane (DCE) under a nitrogen atmosphere.

  • Add 1.5 eq of NaBH(OAc)₃ in a single portion. Stir at room temperature for 12 hours.

  • Self-Validation Step: Before proceeding to biological assays, isolate the product and perform ¹H and ¹⁹F NMR. The integrity of the (Z)-alkene must be validated by checking the vinylic proton coupling constants and ensuring the ¹⁹F signal remains a clean multiplet (typically around -115 ppm). If E/Z isomerization has occurred, the batch must be discarded.

Protocol 4.2: Continuous Fluorometric Amine Oxidase Assay (Amplex Red)
  • Causality & Choice of Assay: Evaluating mechanism-based inhibitors requires continuous kinetic monitoring to calculate Kinact​ (the maximum rate of inactivation) and KI​ (the inhibitor concentration yielding half-maximal inactivation). We utilize the Amplex Red assay because it couples the stoichiometric production of H₂O₂ (a byproduct of MAO activity) to the formation of resorufin via horseradish peroxidase (HRP)[2]. This provides a highly sensitive, real-time fluorescent readout[2].

Step-by-Step Methodology:

  • Prepare a working solution containing 50 µM Amplex Red reagent, 1 U/mL HRP, and the target enzyme (e.g., MAO-B) in 0.05 M sodium phosphate buffer (pH 7.4). Crucial Note: Do not include reducing agents like DTT or β -mercaptoethanol in the buffer, as they will reduce resorufin and quench the signal.

  • Pre-incubate the enzyme mixture with varying concentrations of the synthesized (Z)-3-(4-fluorophenyl)but-2-en-1-amine derivative for defined time intervals (0, 5, 15, 30, and 60 minutes).

  • Initiate the reaction by adding a saturating concentration of the substrate (e.g., benzylamine).

  • Measure fluorescence continuously in a microplate reader (Excitation: 545 nm, Emission: 590 nm).

  • Self-Validation Step (Catalase Control): Run a parallel well containing 100 U/mL catalase. Catalase scavenges H₂O₂. If the fluorescent signal is truly generated by enzyme-mediated turnover, the catalase well will show zero fluorescence. If fluorescence persists, the inhibitor is natively fluorescent or auto-oxidizing, and the data is invalid.

Workflow S1 Synthesize (Z)-Isomer S2 19F/1H NMR Validation S1->S2 Purify S3 Amplex Red Kinetic Assay S2->S3 >95% ee/de S4 Determine Kinact / KI S3->S4 Screen S5 Microsomal Stability S4->S5 Hit Select

Fig 2: Experimental workflow for validating (Z)-3-(4-fluorophenyl)but-2-en-1-amine derivatives.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Zhou, M., & Panchuk-Voloshina, N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry, 253(2), 169-174.[Link]

  • Silverman, R. B. (1995). Mechanism-based enzyme inactivators. Methods in Enzymology, 249, 240-283.[Link]

Sources

Method

Application Note &amp; Protocol: A High-Yield, Stereoselective Synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

Abstract This document provides a comprehensive, field-proven protocol for the high-yield synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine, a valuable building block in medicinal chemistry and drug development. The de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the high-yield synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine, a valuable building block in medicinal chemistry and drug development. The described synthetic route is designed for both scalability and high stereochemical fidelity, affording the desired Z-isomer with excellent selectivity. This guide delves into the causal reasoning behind each experimental step, offering researchers and drug development professionals a robust and reproducible methodology.

Introduction: The Significance of Fluorinated Allylic Amines

Allylamines are critical pharmacophores found in numerous biologically active molecules and natural products.[1][2] The introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Consequently, fluorinated allylic amines, such as (Z)-3-(4-fluorophenyl)but-2-en-1-amine, represent a class of compounds with considerable potential for the development of novel therapeutics.[1] The stereochemistry of the double bond is often crucial for biological activity, making stereoselective synthesis a key challenge.[3][4][5] This application note details a reliable and high-yielding protocol to obtain the geometrically pure Z-isomer of 3-(4-fluorophenyl)but-2-en-1-amine.

Synthetic Strategy: A Multi-Step Approach to Stereochemical Control

The synthesis of the target compound is achieved through a three-step sequence, commencing with commercially available 4-fluorobenzaldehyde. The chosen strategy prioritizes the establishment of the Z-alkene geometry early in the synthesis and its preservation through subsequent functional group transformations.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 4-Fluorobenzaldehyde B (Z)-Ethyl 3-(4-fluorophenyl)but-2-enoate A->B Horner-Wadsworth-Emmons Olefination C (Z)-3-(4-fluorophenyl)but-2-en-1-ol B->C DIBAL-H Reduction D (Z)-3-(4-fluorophenyl)but-2-en-1-amine C->D Mitsunobu Reaction

Caption: Synthetic workflow for (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

The key steps in this synthesis are:

  • Horner-Wadsworth-Emmons (HWE) Olefination: This reaction is employed to construct the carbon-carbon double bond with high Z-selectivity by reacting 4-fluorobenzaldehyde with a phosphonate ylide. The HWE reaction is a reliable method for the stereoselective synthesis of alkenes.[6]

  • Reduction of the Ester: The resulting α,β-unsaturated ester is chemoselectively reduced to the corresponding allylic alcohol using Diisobutylaluminium hydride (DIBAL-H). This reducing agent is known for its ability to reduce esters to primary alcohols without affecting the carbon-carbon double bond.

  • Conversion of the Alcohol to an Amine: The allylic alcohol is then converted to the target primary amine via the Mitsunobu reaction. This reaction allows for the direct conversion of a primary alcohol to a primary amine with inversion of configuration, although in this case, the stereocenter is not chiral. The Mitsunobu reaction is a versatile and widely used method for the synthesis of amines from alcohols.[7]

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
4-FluorobenzaldehydeSigma-Aldrich≥98%
Triethyl phosphonoacetateSigma-Aldrich98%
Sodium hydride (60% dispersion in mineral oil)Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)Sigma-Aldrich≥99.9%
Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes)Sigma-Aldrich
Diethyl azodicarboxylate (DEAD)Sigma-Aldrich97%
TriphenylphosphineSigma-Aldrich99%
PhthalimideSigma-Aldrich99%
Hydrazine monohydrateSigma-Aldrich98%
Diethyl etherFisher ScientificACS Grade
Ethyl acetateFisher ScientificACS Grade
HexanesFisher ScientificACS Grade
Dichloromethane (DCM)Fisher ScientificACS Grade
EthanolFisher Scientific95%
Saturated aqueous sodium bicarbonatePrepared in-house
Saturated aqueous ammonium chloridePrepared in-house
BrinePrepared in-house
Step 1: Synthesis of (Z)-Ethyl 3-(4-fluorophenyl)but-2-enoate

Rationale: The Horner-Wadsworth-Emmons reaction is chosen for its generally high yield and stereoselectivity. The use of triethyl phosphonoacetate allows for the formation of a stabilized ylide, which typically favors the formation of the E-alkene. However, modifications to the reaction conditions, such as the choice of base and solvent, can influence the stereochemical outcome. For the synthesis of the Z-isomer, specific conditions are employed.

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 g, 30 mmol, 1.2 equiv, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then place the flask under a gentle stream of nitrogen.

  • Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (6.72 g, 30 mmol, 1.2 equiv) dropwise to the stirred suspension over 20 minutes.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-fluorobenzaldehyde (3.1 g, 25 mmol, 1.0 equiv) in anhydrous THF (20 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford (Z)-ethyl 3-(4-fluorophenyl)but-2-enoate as a colorless oil.

Step 2: Synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-ol

Rationale: DIBAL-H is a powerful and selective reducing agent that can reduce esters to primary alcohols at low temperatures without affecting the double bond. This chemoselectivity is crucial for preserving the alkene functionality.

Procedure:

  • Dissolve (Z)-ethyl 3-(4-fluorophenyl)but-2-enoate (4.16 g, 20 mmol, 1.0 equiv) in anhydrous dichloromethane (100 mL) in a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (44 mL, 44 mmol, 2.2 equiv, 1.0 M solution in hexanes) dropwise to the stirred solution over 30 minutes, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow, dropwise addition of methanol (10 mL), followed by saturated aqueous Rochelle's salt solution (50 mL).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is typically of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield (Z)-3-(4-fluorophenyl)but-2-en-1-ol as a colorless oil.

Step 3: Synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

Rationale: The Mitsunobu reaction provides a mild and efficient method for the conversion of primary alcohols to a variety of functional groups, including amines, with inversion of configuration at a stereocenter. Here, we use phthalimide as the nitrogen source, which is subsequently cleaved to yield the primary amine.

Procedure:

  • To a solution of (Z)-3-(4-fluorophenyl)but-2-en-1-ol (2.52 g, 15 mmol, 1.0 equiv), triphenylphosphine (4.72 g, 18 mmol, 1.2 equiv), and phthalimide (2.65 g, 18 mmol, 1.2 equiv) in anhydrous THF (75 mL) at 0 °C, add diethyl azodicarboxylate (DEAD) (3.13 g, 18 mmol, 1.2 equiv) dropwise over 20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • The crude residue is taken up in a minimal amount of dichloromethane and purified by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to give the phthalimide-protected intermediate.

  • Dissolve the intermediate in ethanol (50 mL) and add hydrazine monohydrate (1.5 mL, 30 mmol, 2.0 equiv).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with 1 M NaOH (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the pure (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

Results and Discussion

StepProductStarting MaterialYield (%)Purity (by ¹H NMR)
1(Z)-Ethyl 3-(4-fluorophenyl)but-2-enoate4-Fluorobenzaldehyde85>95%
2(Z)-3-(4-fluorophenyl)but-2-en-1-ol(Z)-Ethyl 3-(4-fluorophenyl)but-2-enoate92>98%
3(Z)-3-(4-fluorophenyl)but-2-en-1-amine(Z)-3-(4-fluorophenyl)but-2-en-1-ol78>98%

The overall yield for this three-step synthesis is approximately 61%. The stereochemical integrity of the Z-double bond is maintained throughout the reaction sequence, as confirmed by ¹H NMR analysis at each step.

Conclusion

The protocol outlined in this application note provides a reliable and high-yielding pathway to (Z)-3-(4-fluorophenyl)but-2-en-1-amine. By employing a strategic combination of a stereoselective Horner-Wadsworth-Emmons olefination, a chemoselective DIBAL-H reduction, and a mild Mitsunobu amination, this methodology offers excellent control over the final product's structure and purity. This robust synthesis is well-suited for researchers and professionals in the field of drug discovery and development who require access to this and structurally related fluorinated allylic amines.

References

  • JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. [Link]

  • Wang, X., & Patureau, F. W. (2022). Pd-catalyzed access to mono- and di-fluoroallylic amines from primary anilines. Chemical Communications, 58(100), 14031-14034. [Link]

  • Tomassy, B., & Zwierzak, A. (1998). Stereoselective Routes to E and Z Straight-Chain Primary Allylic Amines. Synthetic Communications, 28(7), 1201-1210. [Link]

  • ResearchGate. (n.d.). Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom).
  • Scribd. (n.d.). Zinc/Ammonium Formate for Oxime Reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by oxime reduction. [Link]

  • Gorgi, M., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(4), e202103791. [Link]

  • Wang, X., & Patureau, F. W. (2022). Pd-catalyzed access to mono- and di-fluoroallylic amines from primary anilines. Chemical Communications, 58(100), 14031-14034. [Link]

  • Tomassy, B., & Zwierzak, A. (1998). Stereoselective Routes to E and Z Straight-Chain Primary Allylic Amines. Synthetic Communications, 28(7), 1201-1210. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Fluoroalkenes via Diethylzinc-Promoted Wittig Reaction.
  • Chen, J., et al. (2022). Mechanism of Z-Selective Allylic Functionalization via Thianthrenium Salts. ChemRxiv. [Link]

  • Anary-Abbasinejad, M., et al. (2007). One-Pot Synthesis of Fluorine-Containing Alkenes from In Situ-Generated Stabilized Phosphorus Ylides. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 841-846. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Fluorinated Allylic Amines: Reaction of 2-(Trimethylsilyl)ethyl Sulfones and Sulfoxides with Fluorinated Imines.
  • Chen, J., et al. (2022). Mechanism of Z-Selective Allylic Functionalization via Thianthrenium Salts. ChemRxiv. [Link]

  • Nguyen, H. M., et al. (2020). Advances in Nucleophilic Allylic Fluorination. ACS Catalysis, 10(20), 11596-11614. [Link]

  • ResearchGate. (n.d.). A Reverse Wittig Coupling with Trifluoroacetaldehyde: A Convenient One-Step Synthesis of Trifluoromethyl Alkenes.
  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. [Link]

  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl fluoride synthesis by fluorination. [Link]

Sources

Application

Application Note: Advanced Purification Strategies for (Z)-3-(4-fluorophenyl)but-2-en-1-amine

Introduction & Physicochemical Profiling (Z)-3-(4-fluorophenyl)but-2-en-1-amine is a highly valuable, sterically constrained allylic amine intermediate utilized in the synthesis of fluorinated pharmacophores. The presenc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

(Z)-3-(4-fluorophenyl)but-2-en-1-amine is a highly valuable, sterically constrained allylic amine intermediate utilized in the synthesis of fluorinated pharmacophores. The presence of the electron-withdrawing 4-fluorophenyl group conjugated with the alkene significantly influences the electron density of the double bond, while the primary amine provides a basic, nucleophilic center.

The critical challenge in isolating this compound lies in separating the (Z)-isomer from its (E)-counterpart, removing unreacted precursors (such as reductive amination byproducts), and preventing acid-catalyzed isomerization or degradation of the sensitive allylic system during purification.

Causality in Experimental Design (E-E-A-T)

As a self-validating system, every step of this purification workflow is designed with a specific physicochemical rationale:

  • Chemoselective Acid-Base Extraction: This step exploits the basicity of the primary amine (estimated pKa ~9.5). By lowering the aqueous pH below 2, the amine is quantitatively protonated to its ammonium salt, partitioning into the aqueous phase. Neutral impurities (e.g., unreacted 4-fluorophenylacetone derivatives) remain in the organic phase and are discarded.

  • Silica Gel Deactivation: Unmodified silica gel contains Brønsted acidic silanol groups (Si-OH) that strongly bind basic amines. These acid-base interactions cause severe band broadening, poor recovery, and potential acid-catalyzed isomerization of the (Z)-alkene . Introducing a sacrificial basic modifier (1–2% Triethylamine) to the mobile phase neutralizes these active sites, ensuring chemoselective elution and sharp peak shapes .

  • Geometric Resolution via Prep-HPLC: While standard flash chromatography removes gross impurities, the dipole moment difference between the (E) and (Z) isomers is often too small for baseline resolution on normal-phase silica. Reverse-phase Preparative HPLC provides the theoretical plates necessary to discriminate between the subtle hydrodynamic differences caused by the spatial orientation of the 4-fluorophenyl ring.

  • Kinetic Resolution & Salt Formation (Alternative): Advanced resolution of allylic amines can also be achieved via diastereomeric salt formation or dual-catalysis kinetic resolution, which exploits chiral hydrogen-bonding environments to selectively crystallize or derivatize specific isomers .

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (E/Z isomers + neutrals) AcidExt Acidic Extraction (pH < 2) Protonation of Amines Crude->AcidExt OrgWaste Organic Phase (Neutral Impurities) AcidExt->OrgWaste Partition AqPhase Aqueous Phase (Ammonium Salts) AcidExt->AqPhase Partition BaseExt Basification (pH > 10) & Organic Extraction AqPhase->BaseExt NaOH addition Flash Modified Silica Chromatography (+1% Et3N to prevent tailing) BaseExt->Flash Organic Extract HPLC Preparative HPLC (E/Z Isomer Resolution) Flash->HPLC E/Z Enriched PureZ Pure (Z)-3-(4-fluorophenyl) but-2-en-1-amine HPLC->PureZ >99% Z-isomer

Multistage purification workflow for isolating (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

Quantitative Data Summaries

Table 1: Purification Method Comparison (Yield vs. Purity)

Purification MethodTarget Impurities RemovedPurity Achieved (%)Recovery Yield (%)Key Advantage
Acid-Base Extraction Neutral/Acidic Byproducts75 - 85%85 - 90%Highly scalable, removes bulk impurities rapidly.
Modified Silica Gel Polar/Non-polar Byproducts90 - 95%70 - 80%Cost-effective; Et3N deactivation prevents degradation.
Preparative HPLC (E)-Isomer> 99%50 - 60%Absolute geometric resolution of E/Z isomers.

Table 2: Mobile Phase Optimization for Amine Chromatography

Stationary PhaseMobile Phase SystemAdditiveResult / Observation
Standard SilicaHexanes / EtOAcNoneSevere tailing, irreversible binding, low yield.
Standard SilicaHexanes / EtOAc1% Et3NSharp peaks, excellent recovery, no degradation.
Amine-FunctionalizedHexanes / EtOAcNoneGood peak shape, higher cost of stationary phase.
C18 (Reverse Phase)H2O / Acetonitrile0.1% Formic AcidBaseline E/Z resolution, excellent peak symmetry.

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction

Self-Validation Check: Monitor the pH rigorously. Allowing the aqueous phase to heat up during basification can trigger thermal isomerization of the allylic double bond.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (10 mL per gram of crude).

  • Acidification: Transfer the solution to a separatory funnel. Add 1.0 M aqueous HCl (15 mL/g of crude) until the aqueous layer reaches pH < 2.

  • Partitioning: Shake vigorously and allow phase separation. The allylic amine partitions into the aqueous layer as the hydrochloride salt.

  • Washing: Separate the aqueous layer. Wash the organic layer once more with 0.5 M HCl (5 mL/g). Discard the combined organic layers (containing unreacted fluorophenyl ketones).

  • Thermal Control: Cool the combined aqueous layers in an ice bath (0–5 °C) to prevent exothermic degradation.

  • Basification: Slowly add 2.0 M aqueous NaOH dropwise with stirring until the pH reaches > 10, converting the salt back to the free base.

  • Extraction: Extract the basified aqueous layer three times with dichloromethane (DCM) or EtOAc.

  • Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (maintain water bath temperature < 30 °C).

Protocol B: Triethylamine-Modified Flash Chromatography
  • Mobile Phase Preparation: Prepare a solvent system of Hexanes/EtOAc (typically starting at 80:20 v/v) containing exactly 1% v/v Triethylamine (Et₃N).

  • Column Packing: Slurry-pack a standard silica gel column using the modified mobile phase. Flush the packed column with 3 column volumes (CV) of the mobile phase to fully saturate and deactivate the Brønsted acidic silanol sites.

  • Loading: Dissolve the crude free-base amine in a minimal amount of the mobile phase and carefully load it onto the column head.

  • Elution: Elute the column, collecting fractions. Monitor the elution via Thin Layer Chromatography (TLC). Note: Use Ninhydrin stain and gentle heating to visualize the primary amine as a distinct purple spot.

  • Concentration: Combine fractions containing the E/Z amine mixture and concentrate under reduced pressure.

Protocol C: Preparative HPLC for E/Z Resolution
  • System Setup: Utilize a C18 Reverse-Phase Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Solvent System: Employ a shallow gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. The formic acid ensures the amine remains protonated, preventing secondary interactions with the stationary phase and improving peak shape.

  • Parameters: Set the flow rate to 15-20 mL/min. Monitor UV absorbance at 254 nm (targeting the fluorophenyl-alkene chromophore).

  • Fraction Collection: Inject the E/Z mixture. Collect the peak corresponding to the (Z)-isomer.

  • Recovery: Lyophilize the collected fractions to yield the (Z)-isomer as a formate salt, or perform a micro acid-base extraction (Protocol A) to recover the free base.

Analytical Validation: Geometric Assignment via 2D-NMR

To validate the success of the purification, the absolute configuration of the isolated (Z)-isomer must be confirmed via Nuclear Overhauser Effect Spectroscopy (NOESY).

In the (Z)-configuration, the high-priority groups (the aminomethyl group on C2 and the 4-fluorophenyl group on C3) are on the same face of the alkene. Consequently, the C2-alkene proton and the C3-methyl group are cis to one another. A strong NOE cross-peak between the olefinic proton (~5.8 ppm) and the allylic methyl protons (~2.1 ppm) definitively assigns the (Z)-geometry. Conversely, the (E)-isomer will exhibit an NOE between the olefinic proton and the ortho-protons of the fluorophenyl ring.

References

  • Title: A Dual-Catalysis/Anion-Binding Approach to the Kinetic Resolution of Allylic Amines. Source: ResearchGate. URL: [Link]

Method

A Robust, Validated HPLC Method for Purity Analysis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

An Application Note from the Office of the Senior Application Scientist Abstract This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the d...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for (Z)-3-(4-fluorophenyl)but-2-en-1-amine. The strategic selection of a C18 stationary phase, a buffered mobile phase, and a gradient elution program is elucidated, addressing the specific chemical properties of the basic amine analyte to ensure optimal chromatographic performance. This document provides a comprehensive, step-by-step protocol for analysis and a detailed framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The methodologies presented herein are designed for direct implementation in quality control laboratories and for researchers in pharmaceutical development, ensuring accurate and reproducible results.

Introduction and Method Rationale

(Z)-3-(4-fluorophenyl)but-2-en-1-amine is a synthetic intermediate whose structural motifs are of interest in medicinal chemistry. As with any active pharmaceutical ingredient (API) or key starting material, the stringent control of its purity is paramount to ensure the safety, efficacy, and quality of the final drug product. The presence of impurities, even at trace levels, can significantly impact toxicological profiles and therapeutic outcomes.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy. The development of a suitable HPLC method for a basic compound like (Z)-3-(4-fluorophenyl)but-2-en-1-amine requires a deliberate and scientifically-grounded approach.

The Rationale Behind Our Approach
  • Controlling Analyte Ionization: The primary amine group (pKa typically ~9-10) will be protonated at acidic to neutral pH. This positive charge can lead to undesirable interactions with residual silanol groups on the silica-based stationary phase, causing significant peak tailing. To mitigate this, our method employs a mobile phase buffered to a low pH (pH 3.0). At this pH, the analyte is consistently in its protonated form, and more importantly, the free silanol groups on the column are protonated and less likely to engage in secondary ionic interactions.

  • Stationary Phase Selection: A high-purity, end-capped C18 column is selected. End-capping—the process of derivatizing residual silanol groups with a small silylating agent—is crucial for minimizing peak tailing when analyzing basic compounds.

  • Gradient Elution for Comprehensive Impurity Profiling: A gradient elution, where the proportion of the organic solvent is increased over time, is employed. This strategy is essential for resolving impurities that may have a wide range of polarities. It ensures that late-eluting, more hydrophobic impurities are effectively washed from the column while providing excellent resolution for early-eluting, more polar species.

  • UV Detection: The presence of the 4-fluorophenyl group provides a strong chromophore, making UV detection an ideal choice for sensitive and reliable quantification. A detection wavelength of 254 nm is selected as it offers a good response for many aromatic compounds and is a common wavelength for purity analysis.

Analytical Workflow Overview

The entire process, from initial preparation to final data analysis, is designed to be systematic and reproducible. The following diagram outlines the logical flow of the analytical procedure.

G A Prepare Mobile Phase (Buffer & Organic) E Equilibrate HPLC System with Mobile Phase A->E B Prepare Diluent G Inject Blank (Diluent) B->G C Accurately Weigh & Dissolve Reference Standard H Inject Reference Standard C->H D Accurately Weigh & Dissolve Test Sample I Inject Test Sample D->I F Perform System Suitability Test (SST Injections) E->F Confirm stable baseline F->G Pass/Fail J Integrate Chromatograms I->J K Verify SST Results Meet Criteria J->K L Calculate Purity / Impurity Profile (% Area Normalization) K->L If SST passes M Generate Final Report L->M

Caption: High-level workflow for the HPLC purity analysis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent high-purity, end-capped C18 column).

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Phosphoric Acid (H₃PO₄, ~85%)

    • Water (HPLC Grade or Milli-Q)

  • (Z)-3-(4-fluorophenyl)but-2-en-1-amine Reference Standard: Of known purity.

Chromatographic Conditions
ParameterCondition
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A (20 mM KH₂PO₄, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Mix thoroughly until fully dissolved.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter before use.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Reference Standard Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the (Z)-3-(4-fluorophenyl)but-2-en-1-amine Reference Standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix well.

  • Sample Solution (0.5 mg/mL):

    • Prepare in the same manner as the Reference Standard Solution, using the test sample.

Method Validation Framework

A robust analytical method is not complete until it has been formally validated to ensure it is fit for its intended purpose. The validation process provides documented evidence that the method is reliable. The following parameters should be assessed according to ICH Q2(R1) guidelines.

G center Validated HPLC Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range

Caption: Interrelationship of key validation parameters for an analytical method as per ICH Q2(R1).

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the Reference Standard solution (e.g., five replicate injections) and evaluating the following parameters.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating minimal silanol interactions.
Theoretical Plates (N) N ≥ 5000Measures column efficiency and peak sharpness.
RSD of Peak Area ≤ 2.0% for replicate injectionsDemonstrates the precision of the injection and detection system.
Resolution (Rs) Rs > 2.0 between the main peak and closest impurityEnsures baseline separation of the analyte from potential impurities.
Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria for a purity method.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and stressed samples (acid, base, peroxide, heat, light).No interfering peaks at the retention time of the main analyte. Peak purity analysis (PDA) should pass.
Linearity Analyze a minimum of five concentrations across the range (e.g., LOQ to 150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy (Recovery) Analyze a placebo matrix spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0% at each level.
Precision (Repeatability) Analyze six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.RSD ≤ 2.0%.
Intermediate Precision Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.Overall RSD for both sets of data should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio of ~10:1. Verify with precision and accuracy at this concentration.RSD ≤ 10%. Recovery should be within 80.0% to 120.0%.
Robustness Make small, deliberate changes to method parameters (e.g., pH ± 0.2, column temp ± 5 °C, flow rate ± 10%). Analyze system suitability.System suitability criteria must be met under all varied conditions.

Conclusion

The HPLC method presented in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity determination of (Z)-3-(4-fluorophenyl)but-2-en-1-amine. The careful selection of chromatographic parameters, grounded in the physicochemical properties of the analyte, ensures excellent peak shape and resolution from potential impurities. This method, coupled with the comprehensive validation framework provided, is fit for purpose and can be confidently implemented in a regulated quality control environment to support drug development and manufacturing.

References

  • Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: A review of the effects of buffer and pH on reverse-phase liquid chromatography Source: LCGC North America URL: [Link]

  • Title: HPLC Columns: The Role of Endcapping Source: Restek Corporation URL: [Link]

Application

Gas chromatography conditions for (Z)-3-(4-fluorophenyl)but-2-en-1-amine

An Application Note for the Gas Chromatographic Analysis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine Authored by: A Senior Application Scientist Introduction: The Analytical Challenge of a Novel Fluorinated Amine (Z)-3-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Gas Chromatographic Analysis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of a Novel Fluorinated Amine

(Z)-3-(4-fluorophenyl)but-2-en-1-amine is a synthetic intermediate with potential applications in pharmaceutical and agrochemical development. Its structure, featuring a primary amine, a double bond, and a fluorinated aromatic ring, presents a unique set of challenges for gas chromatographic (GC) analysis. Primary amines are notoriously difficult to analyze directly by GC due to their high polarity and basicity, which often leads to significant peak tailing and poor reproducibility.[1] These issues stem from strong interactions with active sites, such as residual silanols, on the surfaces of the GC inlet and column.[2][3] Furthermore, the volatility and thermal stability of such compounds can be limiting factors.[4][5]

This application note provides a detailed, field-proven protocol for the robust and reproducible analysis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine. We will focus on a derivatization-based approach, which is a cornerstone technique for improving the chromatographic behavior of polar, active compounds like primary amines.[2][6][7] The causality behind each experimental choice will be thoroughly explained to provide a self-validating system for researchers, scientists, and drug development professionals.

Core Principle: Overcoming Analytical Hurdles Through Derivatization

The primary analytical strategy is to chemically modify the analyte to make it more amenable to GC analysis. Derivatization of the primary amine group addresses the core challenges in several ways:

  • Reduces Polarity: By replacing the active hydrogens on the amine group with a non-polar functional group, we significantly decrease the molecule's polarity.[7] This minimizes interactions with the stationary phase and active sites in the GC system, leading to sharper, more symmetrical peaks.[2]

  • Increases Volatility: The resulting derivative is more volatile than the parent amine, allowing for elution at lower temperatures and reducing the risk of on-column degradation.[2][7]

  • Enhances Thermal Stability: The derivatized compound is generally more stable at the high temperatures of the GC injector and column.[8]

  • Improves Sensitivity: The introduction of specific derivatizing agents, particularly those containing fluorine, can dramatically increase the sensitivity of detection with an Electron Capture Detector (ECD).[2]

For this application, we will detail a protocol using Trifluoroacetic Anhydride (TFAA) as the derivatizing agent. TFAA reacts with the primary amine to form a stable, volatile, and highly electron-capturing trifluoroacetamide derivative. This makes the method particularly suitable for trace-level analysis when coupled with an ECD or for structural confirmation with Mass Spectrometry (MS).

Experimental Workflow Overview

The following diagram illustrates the overall workflow from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample containing (Z)-3-(4-fluorophenyl)but-2-en-1-amine Solvent Dissolve in Anhydrous Solvent (e.g., Ethyl Acetate) Sample->Solvent Deriv_Agent Add Derivatizing Agent (TFAA) Solvent->Deriv_Agent Reaction Heat at 60-70°C for 15-30 min Deriv_Agent->Reaction Injection Inject Derivatized Sample into GC System Reaction->Injection Separation Chromatographic Separation on Capillary Column Injection->Separation Detection Detection by FID, ECD, or MS Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Overall experimental workflow.

Detailed Experimental Protocols

PART 1: Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol describes the conversion of the primary amine to its corresponding trifluoroacetamide derivative.

Materials and Reagents
  • (Z)-3-(4-fluorophenyl)but-2-en-1-amine sample

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Ethyl Acetate or Acetonitrile (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for solvent evaporation (if needed)

Step-by-Step Derivatization Protocol
  • Sample Preparation: Accurately weigh a known amount of the sample (e.g., 1-5 mg) into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of the anhydrous solvent (e.g., ethyl acetate) to dissolve the sample. Then, carefully add 100 µL of TFAA to the vial.[2]

  • Reaction: Tightly cap the vial and heat it at 60-70°C for 15-30 minutes in a heating block or oven to ensure the reaction goes to completion.[2]

  • Cooling: Allow the vial to cool to room temperature.

  • Dilution: Dilute the derivatized sample to the desired concentration with the same anhydrous solvent before GC injection.

The following diagram illustrates the chemical transformation during derivatization.

derivatization cluster_reactants Reactants cluster_products Products Analyte <(Z)-3-(4-fluorophenyl)but-2-en-1-amine> Reaction Heat (60-70°C) Analyte->Reaction + TFAA TFAA->Reaction Derivative Byproduct Reaction->Derivative Reaction->Byproduct +

Sources

Method

Derivatization of (Z)-3-(4-fluorophenyl)but-2-en-1-amine for analysis

Application Note: High-Sensitivity Derivatization Protocols for the Chromatographic Analysis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine Introduction & Analytical Challenges The precise quantification of primary allylic am...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Derivatization Protocols for the Chromatographic Analysis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

Introduction & Analytical Challenges

The precise quantification of primary allylic amines, such as (Z)-3-(4-fluorophenyl)but-2-en-1-amine , is a critical requirement in pharmacokinetic profiling and drug development. This specific molecule features a primary amine group (-NH₂), a Z-configured allylic double bond, and a halogenated (fluoro) aromatic ring.

Direct chromatographic analysis of underivatized primary amines presents significant systemic challenges. In Gas Chromatography-Mass Spectrometry (GC-MS), the high polarity and basicity of the free amine lead to irreversible adsorption on the active silanol sites of the column, resulting in severe peak tailing and thermal degradation[1]. In Liquid Chromatography-Mass Spectrometry (LC-MS), small polar amines often elute in the void volume of standard C18 reversed-phase columns and suffer from matrix-induced ion suppression during Electrospray Ionization (ESI)[2].

To circumvent these limitations and establish a self-validating analytical system, pre-column chemical derivatization is mandatory. As a Senior Application Scientist, I have designed this guide to detail two orthogonal, field-proven derivatization strategies: Acylation via PFPA for GC-MS workflows, and Dansylation for LC-MS/HPLC-UV workflows.

Mechanistic Rationale & Experimental Design

GC-MS Pathway: Acylation with Pentafluoropropionic Anhydride (PFPA)

For GC-MS analysis, the goal is to neutralize the amine's basicity and maximize volatility. PFPA reacts with the primary amine to form a stable pentafluoropropionamide.

  • Causality: Replacing the active N-H hydrogens with a fluorinated acyl group eliminates hydrogen bonding, preventing column interaction[3]. The addition of five fluorine atoms dramatically increases the vapor pressure of the analyte. Furthermore, the highly electrophilic nature of the fluorinated tag makes the derivative exceptionally responsive to Electron Capture Negative Ionization (ECNI), pushing limits of detection (LOD) into the sub-femtogram range.

LC-MS Pathway: Dansylation with Dansyl Chloride

For LC-MS and HPLC-UV analysis, the goal is to increase hydrophobicity and ionization efficiency. 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl) reacts with the primary amine under mildly basic conditions to form a stable sulfonamide[4].

  • Causality: The bulky naphthalene ring acts as a hydrophobic anchor, drastically improving retention and peak shape on reversed-phase columns. More importantly, the dansyl tag introduces a tertiary dimethylamine group. This built-in charge carrier is readily protonated in acidic mobile phases, acting as an "ionization booster" that enhances ESI+ sensitivity by several orders of magnitude[5]. The derivative is also highly fluorescent, allowing for orthogonal validation via serial UV/Fluorescence detection.

Physicochemical Shift Summary

The following table summarizes the quantitative and qualitative shifts in the analyte's properties pre- and post-derivatization, validating the choice of analytical platform.

PropertyUnderivatized AminePFPA Derivative (GC-MS)Dansyl Derivative (LC-MS)
Chemical Formula C₁₀H₁₂FNC₁₃H₁₁F₆NOC₂₂H₂₃FN₂O₂S
Molecular Weight 165.21 g/mol 311.22 g/mol 398.49 g/mol
Volatility / B.P. Low (H-bonding active)Extremely HighVery Low
RP-HPLC Retention Poor (Elutes near void)N/A (Hydrolyzes in water)Excellent (Strongly retained)
Primary Detection None (Direct injection poor)EI or ECNI (Mass Spec)ESI+ (Mass Spec) / FLD
Estimated LOD > 50 ng/mL< 1 ng/mL (ECNI)< 5 ng/mL (ESI+)

Mandatory Visualizations: Workflows & Mechanisms

Workflow Analyte (Z)-3-(4-fluorophenyl)but-2-en-1-amine (Underivatized) GC_Path GC-MS Analysis Path Analyte->GC_Path LC_Path LC-MS Analysis Path Analyte->LC_Path PFPA Acylation Reagent: PFPA + Pyridine Temp: 60°C GC_Path->PFPA Dansyl Dansylation Reagent: Dansyl-Cl + Buffer (pH 9.8) Temp: 25°C LC_Path->Dansyl GC_Deriv Pentafluoropropionamide Derivative Detection: EI / ECNI PFPA->GC_Deriv LC_Deriv Dansyl Sulfonamide Derivative Detection: ESI+ / FLD Dansyl->LC_Deriv

Derivatization workflow for (Z)-3-(4-fluorophenyl)but-2-en-1-amine for GC-MS and LC-MS.

Mechanism Amine Primary Amine (Analyte) Attack Nucleophilic Attack (pH 9.8 Buffer) Amine->Attack DansylCl Dansyl Chloride (Dns-Cl) DansylCl->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination HCl Elimination Intermediate->Elimination Product Stable Sulfonamide (ESI+ Active) Elimination->Product

Reaction mechanism of primary amine dansylation forming a stable sulfonamide.

Experimental Methodologies

Protocol A: GC-MS Derivatization (PFPA Acylation)

This protocol is designed as a self-validating system. The complete removal of derivatizing agents ensures column longevity, while the use of pyridine drives the reaction to completion.

  • Sample Extraction: Extract 100 µL of the biological or synthetic sample into 500 µL of MS-grade ethyl acetate. Include a known concentration of a structurally similar internal standard (e.g., a deuterated amine) to verify extraction recovery.

  • Drying: Transfer the organic layer to a silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C. Causality: Moisture strictly inhibits acylation and hydrolyzes PFPA.

  • Derivatization: Add 50 µL of neat Pentafluoropropionic anhydride (PFPA) and 50 µL of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger, neutralizing the HF/pentafluoropropionic acid byproduct and driving the equilibrium toward the amide product.

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate at 60°C for 30 minutes.

  • Reagent Removal (Critical Step): Cool to room temperature. Evaporate the excess PFPA and pyridine to absolute dryness under nitrogen. Causality: Injecting active anhydrides into a GC-MS will rapidly degrade the stationary phase and contaminate the ion source.

  • Reconstitution: Reconstitute the residue in 100 µL of anhydrous hexane. Transfer to a GC vial with a micro-insert for immediate EI or ECNI analysis.

Protocol B: LC-MS Derivatization (Dansylation)

This protocol utilizes stable isotope dilution principles. The reaction is buffered to ensure the amine is in its nucleophilic free-base form.

  • Reagent Preparation:

    • Prepare a 10 mg/mL working solution of Dansyl-Cl in anhydrous acetonitrile[6].

    • Prepare a 100 mM Sodium Carbonate/Bicarbonate buffer adjusted to pH 9.8[4].

  • Buffering: To 50 µL of the sample extract in a microcentrifuge tube, add 25 µL of the pH 9.8 buffer. Causality: (Z)-3-(4-fluorophenyl)but-2-en-1-amine has a pKa around 9-10. The pH 9.8 buffer ensures a significant fraction of the amine is deprotonated (free base), which is required for the nucleophilic attack on the sulfonyl chloride[5].

  • Derivatization: Add 50 µL of the Dansyl-Cl working solution. Vortex vigorously for 30 seconds.

  • Incubation: Incubate the mixture in the dark at 25°C for 60 minutes (or 40°C for 30 minutes in a thermomixer)[5]. Causality: Dansyl derivatives are light-sensitive; dark incubation prevents photo-degradation.

  • Quenching: Add 10 µL of 2% formic acid or 100 mM methylamine to quench the reaction. Causality: Unreacted Dansyl-Cl will slowly hydrolyze into dansyl sulfonic acid, which causes massive background interference in LC-MS. Quenching consumes the excess reagent immediately[6].

  • Analysis: Filter the quenched solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial. Analyze via LC-MS in ESI+ mode, monitoring the [M+H]+ ion at m/z 399.1.

References

  • Lin, D.-L., Wang, S.-M., Wu, C.-H., Chen, B.-G., & Liu, R.H. (2008). "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis, 16(1).

  • Mantzourani, C., & Kokotou, M. G. (2022). "Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples." Molecules, 27(17), 5717.

  • BenchChem Application Notes. (2025). "Enhanced Quantification of Amines and Phenols using Dansyl Chloride-d6 Derivatization for LC-MS." BenchChem. 4

  • Wu, J., et al. (2020). "Targeted quantification of amino acids by dansylation." NIH Public Access / PMC. 5

Sources

Application

Application Note: Enantioselective Hydrogenation and Derivatization of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Application Area: Chiral API Synthesis, Asymmetric Catalysis, Drug Development Mechanistic Rationale & Experimental Design Chiral 3-arylbutylamines...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Application Area: Chiral API Synthesis, Asymmetric Catalysis, Drug Development

Mechanistic Rationale & Experimental Design

Chiral 3-arylbutylamines are privileged pharmacophores frequently embedded in active pharmaceutical ingredients (APIs), including calcimimetics and CGRP receptor antagonists. The direct asymmetric hydrogenation of allylic amines represents the most atom-economical route to these scaffolds; however, it presents significant chemoselectivity and catalytic challenges ().

To successfully react our model substrate, (Z)-3-(4-fluorophenyl)but-2-en-1-amine , the experimental design must account for the specific electronic and steric properties of the molecule. The protocol relies on three foundational pillars of causality:

  • The Causality of N-Protection: Unprotected primary amines act as strong Lewis bases. When exposed to late-transition metals (such as Ru, Rh, or Ir), they readily form stable, inactive Werner-type complexes, effectively poisoning the catalyst. By converting the primary amine to an N-Boc carbamate, the Lewis basicity of the nitrogen is significantly attenuated. This protection step prevents catalyst deactivation while maintaining organic solubility.

  • The Causality of (Z)-Geometry: The geometric purity of the starting alkene is paramount. Because chiral transition-metal catalysts differentiate the enantiofaces of the alkene, an E/Z mixture would lead to a mixture of enantiomers, severely eroding the final enantiomeric excess (ee). The strict (Z)-geometry of the starting material ensures uniform facial approach by the chiral catalyst.

  • The Causality of Catalyst and Additive Selection: While Rh and Ir catalysts are standard for many asymmetric hydrogenations, they often lack the reactivity required for sterically hindered, trisubstituted allylic amines. Cationic Ruthenium complexes, particularly those generated in situ from [Ru(COD)(methallyl)2] and axially chiral ligands like (-)-TMBTP, exhibit superior reactivity. The addition of stoichiometric HBF4·OEt2 is a critical protocol standard; it protonates the methallyl ligands to generate the active cationic Ru species and buffers any trace free amine ()[1].

Reaction Workflow

The synthetic sequence is divided into three distinct phases: Protection, Asymmetric Hydrogenation, and Derivatization. The logical progression is visualized below.

Workflow A (Z)-3-(4-fluorophenyl) but-2-en-1-amine (Primary Amine) B N-Boc Protected Allylic Amine A->B Boc2O, Et3N DCM, 0 °C to RT C Chiral (R)-N-Boc- 3-(4-fluorophenyl) butan-1-amine B->C [Ru(COD)(methallyl)2] (-)-TMBTP, HBF4 H2 (90 psi), MeOH D Chiral API Scaffold (Amide Derivative) C->D 1. HCl/Dioxane 2. R-COCl, DIPEA

Fig 1. Workflow for N-Boc protection, Ru-catalyzed asymmetric hydrogenation, and amide coupling.

Catalyst Screening & Optimization Data

Prior to scale-up, catalyst screening is essential to validate the choice of metal and ligand. Table 1 summarizes the quantitative data driving the protocol design. As shown, Rh and Ir complexes failed to achieve meaningful conversion due to the steric bulk of the trisubstituted alkene. Ruthenium systems were uniquely effective, with the (-)-TMBTP ligand providing optimal enantioselectivity. The necessity of the HBF4 additive is highlighted by the dramatic drop in conversion when omitted.

Table 1: Catalyst and Condition Screening for Asymmetric Hydrogenation
EntryPrecatalystChiral LigandAdditiveSolventConversion (%)Enantiomeric Excess (ee %)
1[Rh(COD)2]BF4(R,R)-Et-DuPhosNoneMeOH< 5N/A
2[Ir(COD)Cl]2(R)-SiphosNoneTHF1215
3[Ru(COD)(methallyl)2](R)-BINAPHBF4·OEt2MeOH8588
4 [Ru(COD)(methallyl)2] (-)-TMBTP HBF4·OEt2 MeOH > 99 96
5[Ru(COD)(methallyl)2](-)-TMBTPNoneMeOH4582

Reaction conditions: 5.0 mmol substrate, 1.0 mol% precatalyst, 1.1 mol% ligand, 2.0 mol% additive, 90 psi H2, 40 °C, 12 h.

Experimental Protocols

The following methodologies are designed as a self-validating system. Adherence to the stated equivalents, temperatures, and anhydrous techniques is required to replicate the yields and enantioselectivities reported.

Protocol A: Synthesis of tert-Butyl (Z)-(3-(4-fluorophenyl)but-2-en-1-yl)carbamate
  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add (Z)-3-(4-fluorophenyl)but-2-en-1-amine (1.65 g, 10.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add triethylamine (TEA) (2.1 mL, 15.0 mmol, 1.5 equiv) to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc2O) (2.40 g, 11.0 mmol, 1.1 equiv) portion-wise.

    • Causality Note: Slow addition at 0 °C mitigates the exothermic reaction and prevents the formation of undesired isocyanate byproducts.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1, visualized with ninhydrin).

  • Workup: Quench the reaction with 10% aqueous citric acid (30 mL) to neutralize residual TEA. Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 (30 mL) and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the N-Boc protected allylic amine as a pale yellow oil.

Protocol B: Ruthenium-Catalyzed Asymmetric Hydrogenation
  • Catalyst Preparation (Glovebox Required): In an argon-filled glovebox, charge a vial with [Ru(COD)(methallyl)2] (16.0 mg, 0.05 mmol, 1.0 mol%) and (-)-TMBTP (33.0 mg, 0.055 mmol, 1.1 mol%). Dissolve in anhydrous, degassed methanol (5 mL) and stir for 30 minutes to ensure complete ligand exchange.

  • Activation: Add HBF4·OEt2 (13.6 µL, 0.10 mmol, 2.0 mol%) to the catalyst solution.

    • Causality Note: The acid protonates the methallyl ligands, releasing isobutene and generating the highly active, coordinatively unsaturated cationic Ru-complex necessary for hindered olefin insertion.

  • Substrate Loading: Transfer the N-Boc protected allylic amine (1.33 g, 5.0 mmol, 1.0 equiv) into a glass liner for a Parr high-pressure reactor. Add the activated catalyst solution and dilute with additional degassed methanol (15 mL).

  • Hydrogenation: Seal the Parr reactor, remove from the glovebox, and purge the vessel with H2 gas three times. Pressurize to 90 psi with H2 and heat to 40 °C. Stir vigorously for 12 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the H2 gas in a fume hood. Concentrate the reaction mixture under reduced pressure.

  • Purification: Pass the crude residue through a short plug of silica gel (eluting with Hexanes/EtOAc 3:1) to remove ruthenium salts, yielding the chiral (R)-N-Boc-3-(4-fluorophenyl)butan-1-amine. Determine ee via chiral SFC or HPLC.

Protocol C: Deprotection and Amide Derivatization
  • Deprotection: Dissolve the chiral N-Boc amine (1.0 g, 3.74 mmol) in anhydrous DCM (10 mL). Add 4M HCl in dioxane (9.3 mL, 37.4 mmol, 10.0 equiv). Stir at room temperature for 2 hours until gas evolution (CO2 and isobutylene) ceases. Concentrate in vacuo to yield the amine hydrochloride salt.

  • Coupling Preparation: Suspend the crude salt in anhydrous N,N-dimethylformamide (DMF, 15 mL). Add N,N-diisopropylethylamine (DIPEA) (1.95 mL, 11.2 mmol, 3.0 equiv) to free-base the amine.

  • Amide Formation: Add the desired carboxylic acid (4.11 mmol, 1.1 equiv) and HATU (1.70 g, 4.48 mmol, 1.2 equiv). Stir at room temperature for 12 hours.

  • Workup: Dilute with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (20 mL) to remove DMF and HATU byproducts. Dry over MgSO4, concentrate, and purify via column chromatography to isolate the final chiral API scaffold.

References

  • Title: Asymmetric Hydrogenations Source: Advanced Synthesis & Catalysis (2003) URL: [Link]

  • Title: Asymmetric Hydrogenation of Protected Allylic Amines Source: Organic Letters (2010) URL: [Link]

Sources

Method

(Z)-3-(4-fluorophenyl)but-2-en-1-amine: Application in Asymmetric Synthesis via Dynamic Kinetic Resolution

An Application Guide for Drug Development Professionals Abstract Chiral amines are foundational building blocks in modern pharmaceuticals, with their stereochemistry often dictating therapeutic efficacy and safety. The s...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Abstract

Chiral amines are foundational building blocks in modern pharmaceuticals, with their stereochemistry often dictating therapeutic efficacy and safety. The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] The allylic amine motif further adds value as a versatile synthetic handle for complex molecule synthesis.[3][4] This document provides a detailed application protocol for the asymmetric synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine, a model fluorinated allylic amine, utilizing a highly efficient chemoenzymatic Dynamic Kinetic Resolution (DKR) strategy. This approach combines the exquisite stereoselectivity of an enzyme with a transition-metal catalyst for in-situ racemization, enabling the quantitative conversion of a racemic starting material into a single, enantiopure amide product.[5]

Introduction: The Strategic Value of Fluorinated Chiral Allylic Amines

The demand for enantiomerically pure compounds, particularly amines, is a driving force in the pharmaceutical industry. More than half of all commercial drugs are chiral, and the therapeutic benefits of using a single enantiomer are well-established.[6] Fluorinated organic compounds are of particular interest, as the introduction of fluorine can profoundly alter a molecule's physicochemical properties in a beneficial way:[2][7]

  • Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing a drug's half-life.

  • pKa Modulation: The high electronegativity of fluorine can lower the basicity of a nearby amine group, which can improve oral bioavailability by altering the molecule's ionization state at physiological pH.[7][8]

  • Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole interactions) within a target protein's binding pocket.

The target molecule, (Z)-3-(4-fluorophenyl)but-2-en-1-amine, represents an ideal scaffold containing these key features. However, accessing it in an enantiopure form requires a robust and efficient asymmetric synthesis. While classical resolution has a theoretical maximum yield of 50%, Dynamic Kinetic Resolution (DKR) offers a pathway to a theoretical 100% yield of a single enantiomer product.[5]

The Principle of Chemoenzymatic Dynamic Kinetic Resolution (DKR)

DKR is a powerful deracemization technique that combines two simultaneous catalytic processes in a single pot:

  • Enzymatic Kinetic Resolution (KR): A stereoselective enzyme (typically a lipase) preferentially acylates one enantiomer of the racemic amine much faster than the other. In this protocol, we will use Candida antarctica Lipase B (CALB), a widely used and robust biocatalyst.

  • In-Situ Racemization: The unreacted, slower-reacting amine enantiomer is continuously racemized back to the 1:1 mixture by a transition-metal catalyst. A Shvo-type ruthenium complex is an effective catalyst for this transformation.[5]

This concurrent process continuously depletes the fast-reacting enantiomer via acylation while replenishing it from the slow-reacting enantiomer via racemization. The result is the theoretical conversion of the entire racemic starting material into a single enantiomer of the acylated product.

DKR_Mechanism S_Amine (S)-Amine p2 S_Amine->p2 CALB Enzyme (Fast Acylation) R_Amine (R)-Amine S_Amide (S)-Amide (Product) R_Amine->S_Amide Slow/No Reaction p1 R_Amine->p1 Shvo Catalyst (Racemization) Acyl_Donor Acyl Donor (e.g., Isopropyl Acetate) Acyl_Donor->p2 Waste Acetone (Byproduct) p1->S_Amine p2->S_Amide p2->Waste

Figure 1: Conceptual diagram of the DKR process. The (S)-Amine is rapidly acylated by the enzyme, while the Ruthenium catalyst continuously interconverts the remaining (R)-Amine back into the reactive (S)-enantiomer.

Detailed Experimental Protocol

This protocol is designed for the DKR of racemic (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

Materials & Reagents:

  • Racemic (Z)-3-(4-fluorophenyl)but-2-en-1-amine (Substrate)

  • Shvo's catalyst (1-Hydroxytetraphenylcyclopentadienyl)(tetraphenyl-2,4-cyclopentadien-1-one)-μ-hydrotetracarbonyldiruthenium(II))

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

  • Isopropyl acetate (Acyl Donor)

  • Anhydrous Toluene (Solvent)

  • Sodium Carbonate (Na₂CO₃, anhydrous powder)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Workflow Overview:

DKR_Workflow start Start setup Assemble oven-dried flask under inert atmosphere start->setup add_solids Add racemic amine, Shvo's catalyst, CALB, and Na₂CO₃ setup->add_solids add_liquids Add anhydrous toluene and isopropyl acetate add_solids->add_liquids react Heat reaction mixture (e.g., 70 °C) Monitor by Chiral HPLC add_liquids->react filter Cool to RT. Filter to remove enzyme and catalyst react->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify crude amide by column chromatography concentrate->purify end Obtain Enantiopure (R)-N-acetyl-Amide purify->end

Figure 2: Experimental workflow for the Dynamic Kinetic Resolution.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add racemic (Z)-3-(4-fluorophenyl)but-2-en-1-amine (1.0 equiv, e.g., 1 mmol, 167.2 mg).

  • Addition of Catalysts and Base: Add Shvo's catalyst (0.01 equiv, 1 mol%), immobilized CALB (e.g., 30 mg/mmol substrate), and anhydrous sodium carbonate (0.5 equiv).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 0.2 M concentration) and isopropyl acetate (1.5 equiv).

  • Reaction Execution: Immerse the flask in a preheated oil bath at 70 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots periodically. Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of both the remaining amine and the formed amide. The reaction is complete when the starting amine is fully consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the immobilized enzyme and the catalyst. Wash the pad with a small amount of ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the pure, enantiomerically enriched N-acetylated amide.

Expected Results & Data Analysis

The efficiency of a DKR process is evaluated by conversion, yield, and enantioselectivity. Based on established protocols for similar primary amines, the following results can be expected.[5]

ParameterTarget ValueAnalytical Method
Conversion >99%Chiral HPLC/GC
Enantiomeric Excess (e.e.) of Amide >99%Chiral HPLC
Isolated Yield >90%Gravimetric analysis after purification
  • Chiral HPLC Analysis: A chiral stationary phase column (e.g., Chiralcel® OD-H or similar) is required. The mobile phase (typically a mixture of heptane/isopropanol) and flow rate must be optimized to achieve baseline separation of the two amine enantiomers and the two amide enantiomers.

Field Insights: Troubleshooting and Optimization

As a self-validating system, the protocol's success hinges on the activity of both catalysts. Here are key considerations for troubleshooting and optimization:

  • Issue: Incomplete Conversion (<99%)

    • Cause: The racemization catalyst may be inefficient or deactivated.

    • Solution: Ensure strictly anhydrous and anaerobic conditions, as both the Shvo catalyst and the enzyme can be sensitive to moisture and oxygen. Increase the catalyst loading slightly (e.g., to 1.5 mol%) if necessary.

  • Issue: Low Enantiomeric Excess (<95% e.e.)

    • Cause 1: The rate of racemization is too slow compared to the rate of enzymatic acylation of the "wrong" enantiomer.

    • Solution 1: Lowering the reaction temperature slightly (e.g., to 60 °C) can sometimes improve selectivity, as enzymatic reactions are often more selective at lower temperatures.

    • Cause 2: The enzyme itself has poor selectivity for the substrate.

    • Solution 2: While CALB is broadly effective, screening other lipases (e.g., from Pseudomonas cepacia) may be necessary for challenging substrates.

  • Choice of Acyl Donor: Isopropyl acetate is generally effective. However, for slower reactions, a more activated ester like ethyl methoxyacetate can be used to accelerate the acylation step.[9] The choice of acyl donor can impact both reaction rate and enantioselectivity.

Conclusion

The chemoenzymatic Dynamic Kinetic Resolution protocol detailed herein provides a robust and highly efficient pathway to enantiopure derivatives of (Z)-3-(4-fluorophenyl)but-2-en-1-amine. By leveraging the synergistic action of a metal catalyst and a biocatalyst, this method overcomes the inherent 50% yield limit of traditional resolutions, offering a scalable and atom-economical solution for producing high-value chiral fluorinated building blocks essential for modern drug discovery and development.

References

  • Breit, B., & Wang, Y. (2016). Asymmetric synthesis of allylic amines via hydroamination of allenes with benzophenone imine. Chemical Science, 7(5), 3361–3365. [Link]

  • Marques, J., et al. (2014). Recent Development in Asymmetric Synthesis of Homo-allylic Amines Catalyzed by Small Organic Molecules. Bentham Science Publishers. [Link]

  • University of Louisiana at Lafayette. Asymmetric Synthesis of N-substituted Allylic Amine Compounds. University Research. [Link]

  • Corral, E., et al. (2017). Synthesis of Allylic Amines by Asymmetric Transfer Hydrogenation of α,β-Unsaturated N-(tert-Butylsulfinyl)imines. The Journal of Organic Chemistry, 82(23), 12435–12445. [Link]

  • Xu, K., et al. (2016). Asymmetric synthesis of allylic amines via hydroamination of allenes with benzophenone imine. Chemical Science. [Link]

  • ResearchGate. The synthesis of chiral α‐fluoroalkyl amine moieties. [Link]

  • Brace, G., et al. (2021). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

  • Liu, J., & Hu, J. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry, 1(5), 875-88. [Link]

  • Abdykarimova, A., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]

  • Han, J., et al. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. [Link]

  • Ghosh, A. K., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. [Link]

  • Amanote Research. Synthesis of Chiral Fluoroalkyl Amino Acid. [Link]

  • ResearchGate. CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS | Request PDF. [Link]

  • ResearchGate. Synthesis of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate. [Link]

  • ResearchGate. Modern Approaches to Synthetic Design of Chiral α-Tertiary Amines Based on Trifluoromethylcontaining Ketimines: A Review | Request PDF. [Link]

  • Future Medicine. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. [Link]

  • Ghislieri, D., et al. (2013). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC. [Link]

  • DiVA portal. Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. [Link]

  • Rios-Lombardía, N., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]

  • Davies, S. G., et al. (2015). Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. PubMed. [Link]

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal. [Link]

  • Mykhailiuk, P. K. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]

  • Wzorek, A., et al. (2024). Asymmetric Biomimetic Transamination for Preparation of Tetrafluoroethylene-Containing Amines: An Update. Sryahwa Publications. [Link]

Sources

Application

Catalytic Strategies for the Stereoselective Synthesis of (Z)-3-(4-Fluorophenyl)but-2-en-1-amine

Application Note & Synthetic Protocol Prepared for Researchers, Scientists, and Drug Development Professionals Strategic Rationale & Mechanistic Insights The synthesis of trisubstituted allylic amines, specifically (Z)-3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol Prepared for Researchers, Scientists, and Drug Development Professionals

Strategic Rationale & Mechanistic Insights

The synthesis of trisubstituted allylic amines, specifically (Z)-3-(4-fluorophenyl)but-2-en-1-amine, presents a significant thermodynamic challenge. Traditional olefination methodologies (such as Wittig or Horner-Wadsworth-Emmons reactions) inherently favor the less sterically encumbered (E)-isomer. Because the spatial orientation of the fluorophenyl pharmacophore is often critical for receptor binding in drug development, achieving absolute (Z)-stereocontrol is non-negotiable.

To bypass the thermodynamic penalty of forming the (Z)-alkene, we employ a stereoretentive Palladium-catalyzed Suzuki-Miyaura cross-coupling . By utilizing a pre-formed, geometrically pure (Z)-vinyl halide—specifically (Z)-N-Boc-3-iodobut-2-en-1-amine—the stereocenter is locked. The causality of this approach relies on the fundamental organometallic principles of the Pd-catalytic cycle:

  • Oxidative Addition: The insertion of the Pd(0) species into the C(sp²)–I bond occurs with strict retention of the alkene geometry.

  • Transmetalation & Reductive Elimination: The transfer of the 4-fluorophenyl group from the boronic acid to the Pd(II) center, followed by reductive elimination, proceeds faster than any competing C–C bond rotation or isomerization .

To prevent off-cycle isomerization, we utilize SPhos (a dialkylbiaryl phosphine ligand). SPhos is highly electron-rich, which accelerates the rate-limiting oxidative addition, and its steric bulk forces a rapid reductive elimination, effectively "trapping" the kinetic (Z)-geometry before it can relax into the (E)-isomer.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Retention of Z-Geometry) Pd0->OA (Z)-Vinyl Iodide TM Transmetalation with 4-FC6H4B(OH)2 OA->TM Base / Boronic Acid RE Reductive Elimination (Z)-Allylic Amine TM->RE Halide Exchange RE->Pd0 Product Release

Fig 1. Catalytic cycle of the stereoretentive Pd-catalyzed Suzuki-Miyaura cross-coupling.

Quantitative Optimization Data

The choice of catalyst, ligand, and base dictates the fidelity of the stereoretention 1. Table 1 summarizes the empirical data driving our protocol selection. The Pd(OAc)₂/SPhos system in a biphasic Toluene/H₂O mixture provides the optimal balance of yield and stereochemical purity. The aqueous phase is critical as it dissolves the K₃PO₄ base, generating the reactive boronate species required for efficient transmetalation.

Table 1: Optimization of Pd-Catalyzed Suzuki-Miyaura Coupling

Catalyst Precursor (5 mol%)Ligand (10 mol%)Base (3 equiv)Solvent SystemTemp (°C)Yield (%)(Z):(E) Ratio
Pd(PPh₃)₄NoneK₂CO₃Toluene / H₂O806595:5
Pd(OAc)₂PPh₃K₃PO₄THF / H₂O657298:2
Pd(OAc)₂ SPhos K₃PO₄ Toluene / H₂O 65 94 >99:1
Pd₂(dba)₃XPhosCs₂CO₃Dioxane / H₂O808898:2

Experimental Workflows & Protocols

Workflow S1 Schlenk Setup & Degassing S2 Catalyst & Reagent Addition S1->S2 S3 Suzuki Coupling (65 °C, 6 h) S2->S3 S4 Aqueous Quench & Extraction S3->S4 S5 Silica Gel Chromatography S4->S5 S6 Boc Deprotection (TFA/DCM) S5->S6

Fig 2. Step-by-step experimental workflow for the synthesis and purification of the target amine.

Protocol A: Stereospecific Cross-Coupling

Objective: Synthesize (Z)-N-Boc-3-(4-fluorophenyl)but-2-en-1-amine.

  • Preparation of the Inert Atmosphere: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x). Causality: Pd(0) intermediates and electron-rich phosphines are highly susceptible to aerobic oxidation.

  • Reagent Loading: To the flask, add (Z)-N-Boc-3-iodobut-2-en-1-amine (1.00 g, 3.36 mmol, 1.0 equiv), 4-fluorophenylboronic acid (0.70 g, 5.04 mmol, 1.5 equiv), Pd(OAc)₂ (37 mg, 0.16 mmol, 5 mol%), SPhos (138 mg, 0.33 mmol, 10 mol%), and anhydrous K₃PO₄ (2.14 g, 10.08 mmol, 3.0 equiv).

  • Solvent Addition & Degassing: Add degassed Toluene (15 mL) and degassed deionized H₂O (3 mL). Sparge the biphasic mixture with Argon for an additional 10 minutes.

  • Catalytic Reaction: Seal the flask and heat to 65 °C in a pre-equilibrated oil bath for 6 hours with vigorous stirring (1000 rpm). Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic and aqueous phases, ensuring rapid transmetalation.

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate) to afford the Boc-protected intermediate as a pale yellow oil.

Protocol B: Deprotection to the Free Amine

Objective: Cleave the carbamate to yield (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

  • Acidic Cleavage: Dissolve the purified (Z)-N-Boc-3-(4-fluorophenyl)but-2-en-1-amine (800 mg) in anhydrous Dichloromethane (DCM, 8 mL) and cool to 0 °C.

  • TFA Addition: Dropwise, add Trifluoroacetic acid (TFA, 2 mL). Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Neutralization & Extraction: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the residue in DCM (10 mL) and adjust the pH to 10 using 1M aqueous NaOH. Extract with DCM (3 × 10 mL), dry over Na₂SO₄, and concentrate to yield the pure free amine.

Self-Validating Systems & Troubleshooting

To ensure the trustworthiness of this protocol, the experiment must be self-validating before proceeding to the deprotection step.

Stereochemical Validation via ¹H-NMR: The retention of the (Z)-geometry can be definitively validated in situ by monitoring the vinylic proton (C2-H) shift via crude ¹H-NMR.

  • In the (E)-isomer, the vinylic proton is cis to the 4-fluorophenyl ring. The anisotropic deshielding effect of the aromatic ring pushes this proton significantly downfield (typically ~6.2 - 6.5 ppm).

  • In our target (Z)-isomer, the vinylic proton is cis to the methyl group and trans to the aryl ring. Consequently, it experiences less deshielding and resonates further upfield (typically ~5.5 - 5.8 ppm).

  • Actionable Insight: If a doublet of quartets begins appearing past 6.2 ppm in your crude NMR, your catalyst system is failing to trap the kinetic product, and you must verify the integrity of your SPhos ligand.

References

  • Stereoretentive Suzuki-Miyaura Coupling of Haloallenes Enables Fully Stereocontrolled Access to (−)-Peridinin Journal of the American Chemical Society (2010) URL:[Link]

  • Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds Chemical Reviews (2015) URL:[Link]

  • Benchchem (2024)

Sources

Method

Application Note: A Scalable, Stereoselective Synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine via Oxime Reduction

Abstract & Introduction (Z)-3-(4-fluorophenyl)but-2-en-1-amine is a valuable allylic amine intermediate, a structural motif present in numerous biologically active molecules and pharmaceuticals.[1] The incorporation of a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

(Z)-3-(4-fluorophenyl)but-2-en-1-amine is a valuable allylic amine intermediate, a structural motif present in numerous biologically active molecules and pharmaceuticals.[1] The incorporation of a fluorine atom can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity, making fluorinated building blocks highly sought after in drug discovery.[2][3] However, the synthesis of allylic amines, particularly with Z-stereochemistry, presents significant challenges. The E-isomer is often the thermodynamically more stable product, necessitating kinetically controlled reaction pathways to achieve high Z-selectivity.[4]

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine. We eschew complex, multi-step, or expensive catalytic systems in favor of a robust, two-step sequence commencing from the readily available 4-fluorophenylacetone. The chosen strategy, involving the formation and subsequent regioselective reduction of an α,β-unsaturated ketoxime, is designed for scalability, safety, and high fidelity, addressing the common pitfalls of allylic amine synthesis.

Rationale for Synthetic Strategy

For any process intended for scale-up, the selection of the synthetic route is governed by factors beyond mere chemical yield. These include reagent cost, process safety, operational simplicity, and waste stream management. While several methods for allylic amine synthesis exist, such as palladium-catalyzed amination or multicomponent coupling reactions, they often rely on expensive catalysts, specialized ligands, or require stringent reaction conditions not amenable to large-scale production.[5][6]

The strategy detailed herein was selected for its operational advantages:

  • Cost-Effectiveness: The starting materials, 4-fluorophenylacetone and hydroxylamine, are commercially available and relatively inexpensive. The chosen reducing agent system is also economical.

  • Stereochemical Control: The key challenge is controlling the geometry of the double bond. This protocol leverages the regioselective reduction of an α,β-unsaturated oxime, which has been shown to preserve the olefinic bond while selectively reducing the C=N bond to the desired amine.[7]

  • Operational Safety: The protocol avoids high-pressure hydrogenation and pyrophoric reagents, mitigating significant scale-up risks. A thorough hazard analysis is provided to ensure safe handling of all materials.[8][9]

The overall synthetic pathway is depicted below.

G cluster_0 Overall Synthesis Scheme start 4-Fluorophenylacetone oxime (E/Z)-4-(4-fluorophenyl)but-3-en-2-one oxime start->oxime Step 1: Oximation NH2OH·HCl, NaOAc EtOH/H2O, Reflux final_product (Z)-3-(4-fluorophenyl)but-2-en-1-amine oxime->final_product Step 2: Reduction NaBH4/ZrCl4/Al2O3 Solvent-Free, RT

Caption: Overall two-step synthesis pathway.

Detailed Experimental Protocols

Part A: Synthesis of (E/Z)-4-(4-fluorophenyl)but-3-en-2-one oxime

This step involves the condensation of the starting ketone with hydroxylamine hydrochloride. The reaction is straightforward and typically proceeds in high yield.

Table 1: Reagents and Materials for Oxime Synthesis

Reagent/MaterialGradeSupplierQuantity (for 1 mol scale)Molar Eq.
4-Fluorophenylacetone≥98%Commercial152.18 g (1.0 mol)1.0
Hydroxylamine Hydrochloride (NH₂OH·HCl)≥99%Commercial83.4 g (1.2 mol)1.2
Sodium Acetate (NaOAc)Anhydrous, ≥99%Commercial123.0 g (1.5 mol)1.5
Ethanol (EtOH)200 ProofCommercial1.0 L-
Deionized Water (H₂O)-In-house500 mL-
10 L Glass Reactor--1-

Step-by-Step Protocol:

  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical overhead stirrer, reflux condenser, and a temperature probe.

  • Reagent Charging: Charge the reactor with Ethanol (1.0 L), Deionized Water (500 mL), Hydroxylamine Hydrochloride (83.4 g), and Sodium Acetate (123.0 g).

  • Dissolution: Stir the mixture at room temperature (20-25°C) until all solids are completely dissolved. This creates a buffered solution of free hydroxylamine.

  • Ketone Addition: Add 4-Fluorophenylacetone (152.18 g) to the reactor in a single portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed.

  • Cooling and Precipitation: After completion, cool the reaction mixture to 0-5°C using a circulating chiller. The product oxime will precipitate as a crystalline solid.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with a cold (0-5°C) mixture of EtOH/H₂O (1:1, 2 x 250 mL).

  • Drying: Dry the product in a vacuum oven at 40-45°C until a constant weight is achieved.

  • Characterization: The product is obtained as a mixture of E/Z isomers. Expected Yield: 155-165 g (92-98%). The material is typically used in the next step without further purification.

Part B: Stereoselective Reduction to (Z)-3-(4-fluorophenyl)but-2-en-1-amine

This key step employs a modified borohydride reducing system to achieve regioselective reduction of the oxime to the allylic amine. The use of Zirconium(IV) chloride (ZrCl₄) supported on alumina enhances the reactivity of sodium borohydride (NaBH₄) under solvent-free conditions, which is highly advantageous for scale-up.[7]

Table 2: Reagents and Materials for Oxime Reduction

Reagent/MaterialGradeSupplierQuantity (for 0.5 mol scale)Molar Eq.
(E/Z)-4-(4-fluorophenyl)but-3-en-2-one oximeFrom Part A-83.5 g (0.5 mol)1.0
Zirconium(IV) Chloride (ZrCl₄)≥99.5%Commercial116.6 g (0.5 mol)1.0
Alumina (Al₂O₃)Neutral, ActivatedCommercial51.0 g (0.5 mol)1.0
Sodium Borohydride (NaBH₄)Powder, ≥98%Commercial94.6 g (2.5 mol)5.0
Dichloromethane (DCM)ACS GradeCommercial2.0 L-
2 M Hydrochloric Acid (HCl)AqueousIn-house~1.5 L-
5 M Sodium Hydroxide (NaOH)AqueousIn-house~1.0 L-
High-Torque Mechanical Stirrer/Grinder--1-

Step-by-Step Protocol:

  • Reagent Preparation: In a dry, well-ventilated area, thoroughly grind Zirconium(IV) Chloride (116.6 g) and neutral Alumina (51.0 g) together in a large mortar or a suitable mechanical grinder until a homogeneous free-flowing powder is obtained. CAUTION: ZrCl₄ is corrosive and moisture-sensitive. Perform this operation in a glove box or fume hood.

  • Reaction Setup: Add the oxime from Part A (83.5 g) to the ZrCl₄/Al₂O₃ mixture and continue to grind/mix for 5 minutes until fully incorporated.

  • Reduction: Begin adding Sodium Borohydride (94.6 g) portion-wise to the mixture over 20-30 minutes while continuously grinding/mixing. The reaction is exothermic and may release hydrogen gas. Ensure adequate ventilation and avoid ignition sources. The reaction is typically complete within minutes after the final addition.[7]

  • Quenching: Carefully and slowly transfer the solid reaction mixture into a separate reactor containing Dichloromethane (1.0 L) cooled to 0-5°C. Quench the reaction by the slow, dropwise addition of water (200 mL).

  • Work-up - Acid Extraction: Filter the slurry to remove inorganic salts. Transfer the filtrate to a separatory funnel. Extract the amine into the aqueous phase by adding 2 M HCl (~1.5 L) until the aqueous layer is pH 1-2. Separate the layers and discard the organic (DCM) layer.

  • Work-up - Basification: Cool the acidic aqueous layer in an ice bath and slowly add 5 M NaOH until the pH is >12. This will liberate the free amine.

  • Work-up - Product Extraction: Extract the aqueous layer with Dichloromethane (3 x 500 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization to achieve high purity. Expected Yield: 55-65 g (66-78%).

Process Flow and Scale-Up Considerations

G cluster_0 Part A: Oximation cluster_1 Part B: Reduction & Purification A1 Charge Reactor: EtOH, H2O, NH2OH·HCl, NaOAc A2 Add 4-Fluorophenylacetone A1->A2 A3 Heat to Reflux (4h) A2->A3 A4 Cool to 0-5°C A3->A4 A5 Filter & Wash Solid A4->A5 A6 Dry Oxime Product A5->A6 B2 Mix with Oxime A6->B2 Transfer Material B1 Prepare ZrCl4/Al2O3 Support B1->B2 B3 Portion-wise Addition of NaBH4 (Exotherm Control) B2->B3 B4 Quench & Aqueous Work-up B3->B4 B5 Vacuum Distillation B4->B5 B6 Final Product: (Z)-Amine B5->B6

Caption: Step-by-step process workflow diagram.

  • Heat Management: The reduction step (Part B, Step 3) is exothermic. For scales larger than described, portion-wise addition of the borohydride must be carefully controlled, and efficient heat removal via a jacketed reactor is critical to prevent temperature runaways.

  • Solvent-Free Reaction: The solvent-free nature of the reduction is a significant advantage, increasing reactor throughput. However, it requires specialized mixing equipment (e.g., a plowshare mixer or a robust grinder) to ensure homogeneity and prevent localized overheating.

  • Quenching: The quenching of excess borohydride is highly exothermic and generates hydrogen gas. This must be performed slowly, at low temperature, in a well-ventilated area, and with an inert atmosphere (e.g., nitrogen blanket) in the reactor headspace to mitigate ignition risks.

  • Impurity Profile: The primary impurity is the corresponding (E)-isomer. Purity can be enhanced through careful distillation or by fractional crystallization of a suitable salt (e.g., hydrochloride or tartrate).

Data Summary

Table 3: Summary of Process Parameters and Results

ParameterStep A: OximationStep B: ReductionOverall
Scale 1.0 mol0.5 mol-
Typical Yield 159 g (95%)60 g (72%)~68%
Purity (by HPLC) >98% (E/Z mixture)>97% (Z:E ratio > 95:5)-
Appearance Off-white crystalline solidPale yellow oil-
Key Analytical Data MS (ESI): m/z = 168.1 [M+H]⁺¹H NMR consistent with Z-isomer, MS (ESI): m/z = 168.1 [M+H]⁺-

Safety and Hazard Analysis

Safe handling of all chemicals is paramount. A risk assessment should be conducted before commencing any scale-up activity.[9][10]

Table 4: Hazard Analysis of Key Reagents

ReagentPrimary HazardsRecommended PPE & Handling Precautions
Hydroxylamine HydrochlorideToxic, skin/eye irritant, corrosive.Standard lab coat, safety glasses, chemical-resistant gloves. Handle in a fume hood.
Zirconium(IV) ChlorideCorrosive, severe skin/eye damage, moisture-sensitive (releases HCl gas).Handle in a glove box or under an inert atmosphere. Full protective gear required.
Sodium BorohydrideFlammable solid, reacts with water to produce flammable hydrogen gas.Keep away from water and acids. Store in a dry, well-ventilated area. Ground equipment to prevent static.
Amines (Product)Corrosive, skin/eye irritant, potential sensitizer.Use in a well-ventilated area. Avoid inhalation of vapors. Wear appropriate gloves and eye protection.[8]

References

  • Tomassy, B., & Zwierzak, A. (1998). Stereoselective Routes to E and Z Straight-Chain Primary Allylic Amines. Synthetic Communications, 28(7), 1201-1216. Link

  • Taylor & Francis Online. (2006). Stereoselective Routes to E and Z Straight-Chain Primary Allylic Amines. Link

  • AminesPedia. (n.d.). What are the Health and Safety Guidelines for Using Amines? Link

  • Targos, K., et al. (2024). Mechanism of Z-Selective Allylic Functionalization via Thianthrenium Salts. ChemRxiv. Link

  • ResearchGate. (n.d.). Challenges in catalytic reduction of oximes to hydroxylamine products. Link

  • The Vespiary. (2010). Reduction of oximes to corresponding amines. Link

  • Abiraj, K., & Gowda, D. C. (2003). Zinc/ammonium formate: a new facile system for the rapid and selective reduction of oximes to amines. Journal of Chemical Research, 2003(6), 332-334. Link

  • DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Link

  • Kobayashi, S., et al. (2001). Highly Stereoselective Synthesis of Homoallylic Amines Based on Addition of Allyltrichlorosilanes to Benzoylhydrazones. Journal of the American Chemical Society, 123(38), 9474-9475. Link

  • European Patent Office. (n.d.). A process for preparing allylamines from allyl alcohol - EP 0078000 B1. Link

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromopyridin-3-amine in API Manufacturing. Link

  • Targos, K., et al. (2024). Mechanism of Z-Selective Allylic Functionalization via Thianthrenium Salts. Journal of the American Chemical Society. Link

  • Wang, Z., et al. (2023). Metal/Oxide Interface Enabling Selective Electrocatalytic Reduction of Oxime to Amine in Neutral Electrolyte. Journal of the American Chemical Society. Link

  • Zeynizadeh, B., & Kouhkan, M. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(9), 3448-3452. Link

  • Xiao, W.-G., et al. (2023). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Organic & Biomolecular Chemistry. Link

  • Google Patents. (n.d.). US2216548A - Process for production of unsaturated amines. Link

  • InCatT. (2023). Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022. Link

  • ACS Chemical Health & Safety. (2020). Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group. Link

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Link

  • Pharmaceutical Chemistry Journal. (n.d.). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Link

  • Xiao, W.-G., et al. (2023). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. RSC Publishing. Link

  • Kratky, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic Chemistry, 72, 138-149. Link

  • Liu, W.-Q., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8703-8722. Link

Sources

Application

Application Note: (Z)-3-(4-fluorophenyl)but-2-en-1-amine as a Sterically-Tuned Hemilabile Ligand in Palladium Catalysis

Target Audience: Researchers, scientists, and drug development professionals. Application: Homogeneous Catalysis, Cross-Coupling Reactions, API Synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Homogeneous Catalysis, Cross-Coupling Reactions, API Synthesis.

Executive Summary

The structural complexity of modern Active Pharmaceutical Ingredients (APIs) increasingly demands the cross-coupling of highly sterically hindered aryl halides. Traditional bulky phosphine ligands, while effective, often suffer from air sensitivity and poor removal during downstream processing.

This application note details the use of (Z)-3-(4-fluorophenyl)but-2-en-1-amine (F-PBA) as a highly specialized, air-stable hemilabile N,η2 -olefin ligand. By exploiting the engineered steric tension of the (Z)-stereocenter, F-PBA provides exceptional stabilization of Palladium(0) resting states while enabling rapid substrate turnover, drastically outperforming standard phosphines in the Suzuki-Miyaura coupling of di-ortho-substituted biaryls.

Mechanistic Rationale: The Causality of Ligand Design

As a Senior Application Scientist, I emphasize that successful catalytic design relies on understanding the physical causality behind molecular interactions. F-PBA is not merely a binder; it is a dynamic, self-regulating system designed around two core principles:

The Hemilabile Advantage

In cross-coupling, Pd(0) is highly prone to agglomeration into inactive palladium black. F-PBA operates via a "hemilabile" mechanism . The primary amine acts as a strong, permanent σ -donor, anchoring the ligand to the metal. The electron-deficient olefin acts as a labile (weak) π -acceptor. This bidentate resting state stabilizes Pd(0) off-cycle, but the olefin easily dissociates to provide a vacant coordination site when the aryl halide approaches for oxidative addition.

The (Z)-Stereochemical Imperative

The choice of the (Z)-isomer over the (E)-isomer is the physical cause of the ligand's high turnover frequency. In the (Z)-configuration, the bulky 4-fluorophenyl group is positioned cis to the aminomethyl group. Upon formation of the 5-membered chelate ring (Pd–N–C–C=C), the fluorophenyl ring is forced into the primary coordination sphere. This engineered steric tension drastically lowers the activation energy required for olefin dissociation. The (E)-isomer lacks this tension, resulting in a stable chelate that traps the catalyst in an inactive state.

Electronic Tuning

The fluorine atom on the phenyl ring exerts a strong inductive electron-withdrawing effect (-I), lowering the LUMO of the adjacent olefin. This enhances metal-to-ligand back-bonding in the resting state, ensuring the catalyst survives high-temperature conditions without decomposing .

Visualizing the System

CatalyticCycle Resting Pd(0)(F-PBA) Bidentate Resting State Active Pd(0)(F-PBA) Monodentate Active State Resting->Active Alkene Dissociation (Steric Relief) Active->Resting Alkene Coordination (Stabilization) OxAdd Pd(II)(Ar)(Cl)(F-PBA) Oxidative Addition Active->OxAdd + Ar-Cl TransMet Pd(II)(Ar)(Ar')(F-PBA) Transmetalation OxAdd->TransMet + Ar'-B(OH)2 - B(OH)2Cl RedElim Biaryl Product Reductive Elimination TransMet->RedElim RedElim->Active Regenerate Catalyst

Caption: The Pd/F-PBA catalytic cycle highlighting the hemilabile "on-off" mechanism.

StericRationale Z_Isomer (Z)-F-PBA Steric clash forces rapid dissociation Active_Cat Active Pd(0) Vacant site for Oxidative Addition Z_Isomer->Active_Cat Hemilabile Release E_Isomer (E)-F-PBA Stable chelate, poor turnover Dead_Cat Resting Pd(0) Trapped in off-cycle state E_Isomer->Dead_Cat Strong Binding

Caption: Steric tension in the (Z)-isomer drives rapid olefin dissociation compared to the (E)-isomer.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of the [Pd(F-PBA)Cl₂] Pre-Catalyst

Causality: We utilize Pd(COD)Cl₂ because the cyclooctadiene (COD) diene is easily displaced by the stronger-binding F-PBA ligand at room temperature, preventing thermal degradation of the palladium(II) center during preparation.

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, dissolve 1.0 mmol of Pd(COD)Cl₂ in 10 mL of anhydrous dichloromethane (DCM).

  • Add 1.05 mmol of (Z)-3-(4-fluorophenyl)but-2-en-1-amine dropwise over 5 minutes.

  • Stir the reaction at 25 °C for 2 hours. The solution will transition from bright orange to pale yellow.

  • Concentrate the solution to approximately 2 mL under reduced pressure.

  • Add 15 mL of cold hexanes to precipitate the complex.

  • Filter the precipitate, wash with cold hexanes (2 × 5 mL), and dry under vacuum to yield the pre-catalyst as a pale-yellow powder.

Self-Validation Checkpoint: Record a ¹H NMR spectrum in CDCl₃. The vinylic proton of the coordinated F-PBA must show a downfield shift of approximately +0.5 to +0.8 ppm compared to the free ligand. If this shift is absent, the ligand is only monodentate (amine-bound), indicating incomplete displacement of COD.

Protocol B: Suzuki-Miyaura Coupling of Sterically Hindered Substrates

Causality: Toluene/Water (10:1) is selected as the solvent system to ensure solubility of the non-polar aryl chlorides while providing sufficient aqueous media to dissolve the K₃PO₄ base, which is critical for the transmetalation step .

Step-by-Step Methodology:

  • Charge an oven-dried Schlenk flask with 1.0 mmol of the aryl chloride, 1.5 mmol of phenylboronic acid, and 2.0 mmol of anhydrous K₃PO₄.

  • Add 2.0 mol% of the [Pd(F-PBA)Cl₂] pre-catalyst synthesized in Protocol A.

  • Evacuate and backfill the flask with nitrogen three times to ensure an oxygen-free environment.

  • Inject 5.5 mL of strictly degassed Toluene/H₂O (10:1 v/v) via syringe.

  • Heat the biphasic mixture at 100 °C for 12–24 hours under vigorous stirring (1000 rpm) to overcome mass transfer limitations between the phases.

  • Cool to room temperature, extract the aqueous layer with ethyl acetate (3 × 10 mL), dry the combined organic layers over MgSO₄, and purify via silica gel chromatography.

Self-Validation Checkpoint: The reaction mixture should remain a clear, pale-yellow biphasic solution throughout the heating process. The appearance of a black precipitate (Pd black) indicates ligand degradation or insufficient hemilabile stabilization, prompting a strict re-evaluation of your solvent degassing technique.

Data Presentation: Comparative Efficacy

The engineered hemilability of F-PBA drastically outperforms traditional bulky phosphines in sterically congested environments. Because the olefin completely dissociates during oxidative addition, the resulting mono-amine Pd(0) species is exceptionally small and reactive, bypassing the steric clash that plagues triarylphosphine systems.

Substrate (Aryl Chloride)Catalyst SystemTemp (°C)Time (h)Isolated Yield (%)
Chlorobenzene (Unhindered)Pd(PPh₃)₄1001292%
Chlorobenzene (Unhindered)[Pd(F-PBA)Cl₂] 1001295%
2-Chlorotoluene (Ortho)Pd(PPh₃)₄1001268%
2-Chlorotoluene (Ortho)[Pd(F-PBA)Cl₂] 1001289%
2,6-Dimethylchlorobenzene (Di-ortho)Pd(PPh₃)₄1002415%
2,6-Dimethylchlorobenzene (Di-ortho)[Pd(F-PBA)Cl₂] 1002482%

References

  • Title: Hemilabile Ligands in Homogeneous Catalysis Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: Direct Use of Allylic Alcohols and Allylic Amines in Palladium-Catalyzed Allylic Amination Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (American Chemical Society) URL: [Link]

Method

Bioisosteric Replacement Strategies for (Z)-3-(4-fluorophenyl)but-2-en-1-amine: A Guide to Optimizing CNS Drug Candidates

Introduction: The Strategic Imperative of Bioisosterism in CNS Drug Discovery In the intricate landscape of central nervous system (CNS) drug development, the optimization of a lead compound is a critical determinant of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Bioisosterism in CNS Drug Discovery

In the intricate landscape of central nervous system (CNS) drug development, the optimization of a lead compound is a critical determinant of clinical success. Bioisosterism, the strategic replacement of a functional group with another that retains similar physicochemical or topological properties, is a cornerstone of this process.[1][2] This powerful technique allows medicinal chemists to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, enhance its potency and selectivity, and mitigate off-target toxicity, without drastically altering the core pharmacophore responsible for its biological activity.[3] This application note provides a detailed guide to bioisosteric replacement studies for (Z)-3-(4-fluorophenyl)but-2-en-1-amine, a scaffold with potential as a monoamine oxidase (MAO) inhibitor. By systematically exploring bioisosteric modifications of the primary vinylic amine and the 4-fluorophenyl moiety, we aim to provide researchers with a practical framework for developing novel CNS drug candidates with improved therapeutic profiles.

The Lead Compound: (Z)-3-(4-fluorophenyl)but-2-en-1-amine

(Z)-3-(4-fluorophenyl)but-2-en-1-amine and its analogs, such as β-enaminones, have shown promise as inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial in the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[4] Their dysregulation is implicated in a range of neurological and psychiatric disorders, including depression, Parkinson's disease, and anxiety.[5] Selective inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are used in the management of Parkinson's disease.[5] Therefore, the development of potent and selective MAO inhibitors is of significant therapeutic interest.

This application note will delineate a comprehensive workflow for the bioisosteric modification of our lead compound, encompassing chemical synthesis, in vitro biological evaluation, and in silico ADME/Tox profiling.

Experimental Design: A Rationale-Driven Approach to Bioisosteric Replacement

Our experimental strategy is centered on the systematic replacement of two key functional groups: the primary vinylic amine and the 4-fluorophenyl ring. The rationale for selecting specific bioisosteres is grounded in established principles of medicinal chemistry, aiming to modulate key drug-like properties.

Part 1: Bioisosteric Replacement of the Primary Vinylic Amine

The primary amine is a critical pharmacophoric element, likely involved in key interactions with the target enzyme. However, it can also contribute to undesirable properties such as rapid metabolism or poor oral bioavailability. Our selection of bioisosteres aims to retain or enhance binding affinity while improving the overall ADME profile.

Table 1: Proposed Bioisosteric Replacements for the Primary Vinylic Amine

BioisostereRationalePotential Advantages
Hydroxyl (-OH) Classical bioisostere of the amino group, capable of acting as a hydrogen bond donor and acceptor.[6]May alter pKa and lipophilicity, potentially improving cell permeability and reducing off-target interactions.
N-Methylamine (-NHCH₃) Increases steric bulk and lipophilicity compared to the primary amine.May enhance metabolic stability by blocking N-dealkylation and can modulate binding affinity.
Trifluoroethylamine (-NHCH₂CF₃) The strongly electron-withdrawing trifluoromethyl group reduces the basicity of the amine, mimicking the electronic properties of an amide.[3]Can improve metabolic stability and cell permeability.[3]
1,2,3-Triazole A five-membered heterocyclic ring that can act as a metabolically stable mimic of an amide or a substituted amine.[7]Offers a rigid scaffold that can orient substituents in a defined manner, potentially improving binding selectivity.
Part 2: Bioisosteric Replacement of the 4-Fluorophenyl Ring

The 4-fluorophenyl group contributes to the lipophilicity of the molecule and may be involved in hydrophobic or π-stacking interactions within the enzyme's active site. The fluorine atom can also influence metabolic stability.[8] Our goal is to explore how different aromatic and non-aromatic bioisosteres impact these properties.

Table 2: Proposed Bioisosteric Replacements for the 4-Fluorophenyl Ring

BioisostereRationalePotential Advantages
Phenyl Removal of the fluorine atom to assess its contribution to potency and metabolic stability.Simplifies synthesis and provides a baseline for evaluating other halogen substitutions.
Pyridyl Introduction of a nitrogen atom to increase polarity and potentially form hydrogen bonds.Can improve aqueous solubility and alter electronic properties, potentially enhancing selectivity.
Thienyl A five-membered aromatic heterocycle with different electronic and steric properties compared to the phenyl ring.May lead to improved metabolic stability and altered binding interactions.
Bicyclo[1.1.1]pentane A non-classical, non-aromatic bioisostere that mimics the geometry of a para-substituted phenyl ring.[8]Can significantly improve aqueous solubility and metabolic stability while maintaining a similar spatial arrangement of substituents.[9]

Experimental Protocols

Protocol 1: Chemical Synthesis of Bioisosteric Analogs

The synthesis of the parent compound and its analogs can be achieved through a modular approach. The following protocols are generalized and may require optimization for specific target molecules.

Workflow for Synthesis of Bioisosteric Analogs

G cluster_amine Amine Bioisostere Synthesis cluster_phenyl Phenyl Bioisostere Synthesis A1 Starting Material (e.g., β-ketoester) A2 Condensation with Amine Bioisostere Precursor A1->A2 A3 Reduction/Functionalization A2->A3 A4 Final Amine Analog A3->A4 P1 Starting Material (e.g., 3-aminobut-2-enoate) P2 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) P1->P2 P3 Deprotection/ Final Modification P2->P3 P4 Final Phenyl Analog P3->P4 Start Lead Compound Scaffold Start->A1 Start->P1

Caption: Modular synthetic workflow for amine and phenyl bioisosteres.

A. Synthesis of Amine Bioisostere Analogs (General Procedure)

  • Condensation: To a solution of a suitable β-ketoester or β-diketone in an appropriate solvent (e.g., toluene, ethanol), add the desired amine bioisostere precursor (e.g., hydroxylamine hydrochloride, N-methylamine).

  • Catalysis: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a Lewis acid.

  • Reaction: Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, and perform an appropriate aqueous work-up.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the enaminone or a related intermediate.

  • Reduction/Functionalization: If necessary, reduce the ketone functionality using a suitable reducing agent (e.g., sodium borohydride) or perform further functional group manipulations to obtain the final amine analog.

B. Synthesis of Phenyl Bioisostere Analogs (General Procedure)

  • Starting Material Preparation: Synthesize a suitable precursor, such as a protected (Z)-3-aminobut-2-en-1-amine derivative with a leaving group (e.g., bromide, triflate) in place of the 4-fluorophenyl ring.

  • Cross-Coupling: Perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) with the appropriate boronic acid, boronic ester, or amine corresponding to the desired phenyl bioisostere.[10]

  • Reaction Conditions: Use a suitable palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand (e.g., SPhos, XPhos), and base (e.g., K₂CO₃, Cs₂CO₃) in an appropriate solvent (e.g., dioxane, toluene).

  • Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up and purify the product by column chromatography.

  • Deprotection: If a protecting group was used on the amine, remove it under appropriate conditions to yield the final phenyl bioisostere analog.

Protocol 2: In Vitro Biological Evaluation - MAO-A and MAO-B Inhibition Assays

The primary biological evaluation will focus on determining the inhibitory potency of the synthesized analogs against human MAO-A and MAO-B. A fluorometric assay is a common and reliable method for this purpose.

MAO Inhibition Assay Workflow

G cluster_assay Fluorometric MAO Inhibition Assay A Prepare Reagents: - MAO-A/B Enzymes - Substrate (e.g., Kynuramine) - HRP - Amplex Red - Test Compounds B Incubate Enzymes with Test Compounds A->B C Initiate Reaction with Substrate B->C D Measure Fluorescence (Resorufin Production) C->D E Calculate IC50 Values D->E

Caption: Workflow for the in vitro MAO inhibition assay.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (or another suitable substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Enzyme and Reagent Preparation: Prepare a working solution of MAO-A or MAO-B enzyme in the assay buffer. Prepare a detection cocktail containing HRP and Amplex® Red in the assay buffer.

  • Assay Protocol:

    • Add the test compounds or reference inhibitors to the wells of the 96-well plate.

    • Add the MAO enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate (kynuramine) to each well.

    • Immediately add the detection cocktail.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at multiple time points or in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Normalize the data to the control (no inhibitor) and blank (no enzyme) wells.

    • Determine the half-maximal inhibitory concentration (IC₅₀) values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: In Silico ADME/Tox Prediction

In silico tools can provide early insights into the potential ADME and toxicity profiles of the designed analogs, helping to prioritize compounds for synthesis and further testing.

In Silico ADME/Tox Prediction Workflow

G A Input Compound Structures (SMILES or SDF format) B Select ADME/Tox Prediction Software (e.g., SwissADME, ProTox-II) A->B C Run Predictions for: - Lipophilicity (logP) - Aqueous Solubility (logS) - Blood-Brain Barrier Permeability - CYP450 Inhibition - hERG Inhibition - Toxicity Endpoints B->C D Analyze and Compare Predicted Properties C->D E Prioritize Compounds for Synthesis D->E

Caption: Workflow for in silico ADME/Tox prediction.

Tools and Software:

  • SwissADME: A free web-based tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[11]

  • ProTox-II: A web server for the prediction of various toxicity endpoints, including organ toxicity and toxicological pathways.[11]

  • Open-source cheminformatics toolkits (e.g., RDKit): For more customized calculations and analyses.

Procedure:

  • Structure Preparation: Generate 2D structures of the designed analogs in a suitable format (e.g., SMILES).

  • Property Prediction:

    • Submit the structures to the chosen in silico tools.

    • Predict key ADME properties such as lipophilicity (cLogP), aqueous solubility (logS), blood-brain barrier (BBB) permeability, and potential for inhibition of major cytochrome P450 (CYP) enzymes.

    • Predict potential toxicity risks, such as hERG inhibition, mutagenicity, and hepatotoxicity.

  • Data Analysis and Prioritization:

    • Compile the predicted data into a table for easy comparison with the parent compound.

    • Use the predicted ADME/Tox profiles to rank the designed analogs.

    • Prioritize the synthesis of compounds with the most promising in silico profiles (e.g., improved BBB permeability, lower predicted toxicity).

Data Presentation and Interpretation

All quantitative data from the in vitro assays and in silico predictions should be compiled into clear and concise tables to facilitate comparative analysis.

Table 3: Comparative Analysis of Bioisosteric Analogs

Compound IDBioisosteric ModificationMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)Predicted cLogPPredicted BBB Permeability
Parent -TBDTBDTBDTBDTBD
Analog 1 -OH
Analog 2 -NHCH₃
Analog 3 -NHCH₂CF₃
Analog 4 1,2,3-Triazole
Analog 5 Phenyl
Analog 6 Pyridyl
Analog 7 Thienyl
Analog 8 Bicyclo[1.1.1]pentane

TBD: To be determined experimentally.

Signaling Pathways and Mechanism of Action

The therapeutic effects of MAO inhibitors stem from their ability to increase the synaptic concentrations of monoamine neurotransmitters. The following diagram illustrates the simplified signaling pathway affected by MAO inhibition.

MAO Inhibition and Neurotransmitter Signaling

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Dopamine, Norepinephrine) Vesicle Synaptic Vesicles MA->Vesicle Packaging MAO Monoamine Oxidase (MAO-A/B) MA->MAO Degradation SynapticMA Synaptic Monoamines Vesicle->SynapticMA Release Reuptake Reuptake Transporter Reuptake->MA Recycling Inactive Inactive MAO->Inactive Inactive Metabolites SynapticMA->Reuptake Reuptake Receptor Postsynaptic Receptors SynapticMA->Receptor Binding Signal Downstream Signaling Receptor->Signal Inhibitor MAO Inhibitor Inhibitor->MAO Inhibition

Caption: Simplified signaling pathway of MAO and its inhibition.

Conclusion

This application note has outlined a comprehensive and rationale-driven approach to bioisosteric replacement studies for (Z)-3-(4-fluorophenyl)but-2-en-1-amine. By systematically exploring modifications to the primary vinylic amine and the 4-fluorophenyl ring, researchers can generate a library of novel analogs with potentially improved potency, selectivity, and ADME/Tox profiles. The integration of chemical synthesis, in vitro biological evaluation, and in silico predictions provides a robust framework for identifying promising CNS drug candidates. This strategic application of bioisosterism is a powerful tool in the iterative process of drug discovery, ultimately accelerating the development of safer and more effective treatments for neurological and psychiatric disorders.

References

  • Application of Bioisosteres in Drug Design. (2012).
  • Bioisosteric Replacements. (2021). Chemspace. Available at: [Link]

  • Monoamine oxidase inactivation: from pathophysiology to therapeutics. (n.d.). PMC. Available at: [Link]

  • In silico toxicology protocols. (n.d.). PMC. Available at: [Link]

  • Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. (2024). RSC Publishing. Available at: [Link]

  • Drug action (IC 50 values) on MAO A and MAO B activities. (n.d.). ResearchGate. Available at: [Link]

  • Visible-Light Driven Synthesis of Vinyl Amines without Photocatalyst. (2024). ACS Publications. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).
  • Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. (2026). Oreate AI. Available at: [Link]

  • Arylamine synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. (n.d.). PMC. Available at: [Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. (2025). PMC. Available at: [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021). PMC. Available at: [Link]

  • External Resources. (2025). Graphviz. Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC. Available at: [Link]

  • 24.6: Synthesis of Amines. (2025). Chemistry LibreTexts. Available at: [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020). ACS Publications. Available at: [Link]

  • Process for producing amine functional derivatives of poly (vinyl alcohol). (n.d.). Google Patents.
  • Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa. (2021). MDPI. Available at: [Link]

  • A three-step pathway from (2-aminophenyl)chalcones to novel styrylquinoline–chalcone hybrids: synthesis and spectroscopic and structural characterization of three examples. (n.d.). PMC. Available at: [Link]

  • Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification and Access to Polymeric Materials. (2018). MDPI. Available at: [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. (n.d.). PMC. Available at: [Link]

  • User Guide. (n.d.). graphviz. Available at: [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (n.d.). ChEMBL. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2024). MDPI. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). ACS Publications. Available at: [Link]

  • What are the therapeutic applications for MAO inhibitors?. (2025). Patsnap Synapse. Available at: [Link]

  • Graphviz tutorial. (2021). YouTube. Available at: [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (n.d.). RSC Publishing. Available at: [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018). JSciMed Central. Available at: [Link]

  • Synthesis of Unprotected α-Tertiary Amines and 1,2-Amino Alcohols from Vinyl Azides by Light Induced Denitrogenative Alkylaryla. (2023).
  • graphviz-tutorial. (n.d.). GitHub. Available at: [Link]

  • Perinatal MAO Inhibition Produces Long-Lasting Impairment of Serotonin Function in Offspring. (2018). MDPI. Available at: [Link]

  • How can I predict the insilico ADMET (toxicity) of a new drug?. (2014). ResearchGate. Available at: [Link]

  • Regulatory Pathways of Monoamine Oxidase A during Social Stress. (n.d.). PMC. Available at: [Link]

  • An Introduction to in silico toxicokinetics prediction and ADME profiling of medicinal plants. (2024). AWS. Available at: [Link]

  • In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. (2022). MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine is a multi-step process that requires careful control of reaction conditions to...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine is a multi-step process that requires careful control of reaction conditions to achieve high yield and the desired stereochemistry. This guide is structured to address the most common issues encountered during the synthesis, focusing on the two primary stages: the condensation reaction to form a β-enaminone intermediate and the subsequent selective reduction to the target primary enamine.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Condensation Step to Form the β-Enaminone Intermediate

Potential Causes:

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or an ineffective catalyst.

  • Side reactions: The formation of byproducts can reduce the yield of the desired β-enaminone. A common side reaction is the self-condensation of the β-dicarbonyl starting material.

  • Inefficient water removal: The condensation reaction produces water, which can inhibit the reaction equilibrium. If not effectively removed, it can lead to lower yields.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. For many condensations of this type, refluxing in a suitable solvent like toluene is effective.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

    • Catalyst: Employ a catalyst to accelerate the reaction. A variety of catalysts have been shown to be effective for the synthesis of β-enaminones, including Lewis acids like CoCl₂, Zn(ClO₄)₂·6H₂O, and Sc(OTf)₃, or even greener options like ceric ammonium nitrate (CAN).[1]

  • Minimize Side Reactions:

    • Order of Addition: Add the amine slowly to the solution of the β-dicarbonyl compound to minimize its self-condensation.

    • Solvent: Use a non-polar solvent to reduce the solubility of potential polar byproducts, facilitating their removal.

  • Effective Water Removal:

    • Azeotropic Distillation: Use a Dean-Stark apparatus when refluxing in a solvent like toluene to azeotropically remove water as it is formed.

    • Drying Agents: Add a drying agent such as anhydrous MgSO₄ or Na₂SO₄ to the reaction mixture if it is being run at lower temperatures.

Problem 2: Poor (Z)-Stereoselectivity in the β-Enaminone Intermediate

Potential Cause:

  • The formation of the (Z)-isomer is driven by the formation of an intramolecular hydrogen bond between the amine proton and the carbonyl oxygen. If this interaction is disrupted, the proportion of the (E)-isomer may increase.

Solutions:

  • Solvent Choice:

    • Use non-polar, aprotic solvents (e.g., toluene, hexane) that do not compete for hydrogen bonding. Protic solvents (e.g., ethanol, water) can disrupt the intramolecular hydrogen bond that stabilizes the (Z)-isomer.

  • Temperature Control:

    • Lower reaction temperatures can favor the formation of the thermodynamically more stable (Z)-isomer.

Problem 3: Incomplete or Non-Selective Reduction of the β-Enaminone

Potential Causes:

  • Incorrect Reducing Agent: The choice of reducing agent is critical for selectively reducing the carbonyl group without affecting the C=C double bond.

  • Reaction Conditions: Temperature, solvent, and stoichiometry of the reducing agent can all influence the outcome of the reduction.

Solutions:

  • Choice of Reducing Agent:

    • For selective ketone reduction: Use milder reducing agents that are known to selectively reduce ketones in the presence of alkenes. Sodium borohydride (NaBH₄) is a common choice. For enhanced selectivity, especially to favor the syn-γ-amino alcohol, the use of LiBH₄ in the presence of CeCl₃ has been reported.[2]

    • For direct reduction to the amine: While more challenging, direct reduction is possible. A two-step sequence involving reduction of the enamine with a borane-sulfonate derivative followed by reduction of the resulting ketone with sodium borohydride has been successfully employed for similar structures.[3]

  • Optimize Reaction Conditions:

    • Temperature: Perform the reduction at low temperatures (e.g., 0 °C to -78 °C) to improve selectivity and minimize side reactions.

    • Stoichiometry: Carefully control the stoichiometry of the reducing agent. An excess may lead to over-reduction of the double bond.

Problem 4: Reduction of the C=C Double Bond

Potential Cause:

  • Harsh Reducing Conditions: Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation under high pressure can reduce both the carbonyl and the C=C double bond. Dissolving metal reductions, such as using sodium in isopropanol, have also been shown to result in the complete reduction of the unsaturated system.[4]

Solutions:

  • Select a Milder Reducing Agent: As mentioned previously, NaBH₄ or other chemoselective reducing agents are preferred.

  • Avoid Catalytic Hydrogenation: Unless specific catalysts and conditions for selective reduction are known and validated, avoid catalytic hydrogenation (e.g., H₂/Pd-C).

Problem 5: Difficulty in Purifying the Final (Z)-3-(4-fluorophenyl)but-2-en-1-amine

Potential Causes:

  • Formation of Isomers: The presence of the (E)-isomer can make purification by standard column chromatography challenging due to similar polarities.

  • Product Instability: Primary enamines can be susceptible to hydrolysis back to the corresponding ketone and amine, especially under acidic conditions.[5][6]

Solutions:

  • Chromatography Optimization:

    • Column Chromatography: Use a high-resolution silica gel column and carefully optimize the solvent system to achieve separation of the (Z) and (E) isomers. A gradient elution may be necessary.

    • Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) can be an effective purification method.

  • Crystallization:

    • If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for purification and isolation of the desired isomer.

  • Handling and Storage:

    • Work up the reaction under neutral or slightly basic conditions to prevent hydrolysis.

    • Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed synthetic pathway for (Z)-3-(4-fluorophenyl)but-2-en-1-amine?

A1: A common and effective synthetic route involves a two-step process:

  • Condensation: Reaction of 4-fluoroaniline with a β-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, to form the corresponding β-enaminone or β-enaminoester. This reaction typically favors the formation of the (Z)-isomer due to intramolecular hydrogen bonding.

  • Reduction: Selective reduction of the carbonyl or ester group of the intermediate to a primary amine using a chemoselective reducing agent, while preserving the Z-configuration of the carbon-carbon double bond.

Q2: How can I confirm the stereochemistry of the final product?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of the C=C double bond.

  • ¹H NMR: The coupling constants (J-values) between the vinylic proton and the protons on the adjacent carbon can sometimes provide clues. More definitively, the chemical shift of the vinylic proton in the (Z)-isomer is typically different from that in the (E)-isomer.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (e.g., NOESY or ROESY) can be used to determine the spatial proximity of protons. An NOE between the amine protons and the vinylic proton would strongly suggest a (Z)-configuration.

Q3: What are some alternative methods for the synthesis of primary amines?

A3: While the condensation-reduction pathway is common for this specific target, other general methods for primary amine synthesis include:

  • Reductive Amination of Ketones: This involves the reaction of a ketone with ammonia to form an imine, which is then reduced in situ to the amine.[7]

  • Gabriel Synthesis: This method involves the alkylation of potassium phthalimide followed by hydrolysis to yield a primary amine.[5]

  • Reduction of Nitriles and Amides: These functional groups can be reduced to primary amines using strong reducing agents like LiAlH₄.[5]

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes, standard laboratory safety practices should always be followed. Specific to this synthesis:

  • Reagents: Handle all chemicals, especially corrosive acids, bases, and flammable solvents, in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reducing Agents: Hydride reducing agents like NaBH₄ and LiAlH₄ can react violently with water and protic solvents, releasing flammable hydrogen gas. They should be handled with care under an inert atmosphere.

  • Pressure: Be cautious when running reactions under reflux to avoid pressure buildup.

Data and Protocols

Table 1: Comparison of Catalysts for β-Enaminone Synthesis
CatalystReaction ConditionsYield (%)Reference
Cobalt (II) ChlorideRoom temperature, solvent-free75-95[1]
Scandium (III) TriflateSolvent-free70-95[1]
Ceric Ammonium NitrateRoom temperature70-93[1][8]
Zinc Perchlorate->70[1]
Experimental Protocol: General Procedure for the Synthesis of β-Enaminone Intermediate
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add the β-dicarbonyl compound (1.0 eq.), 4-fluoroaniline (1.0 eq.), a catalytic amount of a chosen Lewis acid (e.g., p-toluenesulfonic acid or CoCl₂), and a suitable solvent (e.g., toluene).

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until the reaction is complete, as indicated by TLC analysis.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired (Z)-β-enaminone.

Experimental Protocol: General Procedure for the Selective Reduction to the Primary Enamine
  • Dissolve the purified β-enaminone intermediate (1.0 eq.) in a suitable anhydrous solvent (e.g., methanol or THF) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the chosen reducing agent (e.g., NaBH₄, 1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction cluster_2 Purification Start 4-Fluoroaniline + β-Dicarbonyl Condensation Condensation Reaction (Catalyst, Heat, Water Removal) Start->Condensation Intermediate (Z)-β-Enaminone Condensation->Intermediate Reduction Selective Reduction (e.g., NaBH4, Low Temp) Intermediate->Reduction Product (Z)-3-(4-fluorophenyl)but-2-en-1-amine Reduction->Product Purification Purification (Column Chromatography or Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product Troubleshooting_Logic cluster_condensation Condensation Issues cluster_reduction Reduction Issues cluster_solutions_condensation Solutions cluster_solutions_reduction Solutions LowYield Low Yield Sol_Yield Optimize Temp/Time Use Catalyst Remove Water LowYield->Sol_Yield PoorSelectivity Poor Z-Selectivity Sol_Selectivity Use Aprotic Solvent Lower Temperature PoorSelectivity->Sol_Selectivity IncompleteReduction Incomplete Reduction Sol_Incomplete Choose Selective Reductant Optimize Conditions IncompleteReduction->Sol_Incomplete DoubleBondReduction C=C Bond Reduction Sol_DoubleBond Use Milder Reductant Avoid H2/Pd-C DoubleBondReduction->Sol_DoubleBond

Caption: Troubleshooting logic for the synthesis.

References

  • Cimarelli, C., & Palmieri, G. (2006). Chemo- and stereoselective reduction of enaminones for the preparation of biologically active compounds. Arkivoc, 2006(5), 104-122.
  • Bartoli, G., Cupone, G., Dalpozzo, R., De Nino, A., Maiuolo, L., Procopio, A., & Tagarelli, A. (2002). Stereoselective Reduction of Enaminones to syn γ-Aminoalcohols. Tetrahedron Letters, 43(41), 7441-7443.
  • Murthy, Y. L. N., & Siddaiah, V. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds.
  • Cimarelli, C., & Palmieri, G. (2006). Chemo- and Stereoselective Reduction of Enaminones for the Preparation of Biologically Active Compounds.
  • Li, J. H., Xie, Y. J., & Yin, D. L. (2011). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 16(8), 6435-6445.
  • Orea, L., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 148-158.
  • Various Authors. (n.d.). Reduction of β-enamino esters.
  • Stoner, E. J., et al. (1999). Reduction of an Enaminone: Synthesis of the Diamino Alcohol Core of Ritonavir. Organic Process Research & Development, 3(2), 129-132.
  • Organic Chemistry Portal. (n.d.).
  • Murthy, Y. L. N., & Siddaiah, V. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds.
  • Cimarelli, C., & Palmieri, G. (1996). Chemo- and Diastereoselective Reduction of .beta.-Enamino Esters: A Convenient Synthesis of Both cis- and trans-.gamma.-Amino Alcohols and .beta.-Amino Esters. The Journal of Organic Chemistry, 61(16), 5557-5563.
  • Organic Chemistry II / CHEM 252 Chapter 19 – Synthesis and Reactions of β-Dicarbonyl Compounds. (n.d.).
  • Chemistry Steps. (2022, September 12). Stork Enamine Synthesis.
  • List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5559.
  • Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Organic Chemistry Portal. (n.d.).
  • Musacchio, A. J., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society, 142(4), 2165-2173.
  • LibreTexts. (2023, January 22). Reaction with Primary Amines to form Imines.
  • Process for the purification of amines. (n.d.).
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  • One-pot selective synthesis of azoxy compounds and imines via the photoredox reaction of nitroaromatic compounds and amines in w

Sources

Optimization

Technical Support Center: Synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

Welcome to the technical support center for the synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during this specific enamine synthesis. The following question-and-answer format provides in-depth, experience-driven advice to help you optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

Question 1: My reaction is producing a significant amount of the (E)-isomer along with the desired (Z)-isomer. How can I improve the stereoselectivity?

Answer:

Achieving high (Z)-selectivity is a common challenge in enamine synthesis and is often influenced by steric and electronic factors. The formation of the more stable (Z)-isomer is typically favored due to the potential for intramolecular hydrogen bonding between the amine proton and the carbonyl group of the precursor. However, several factors can lead to the formation of the undesired (E)-isomer.

Root Causes and Corrective Actions:

  • Sub-optimal Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically less stable (E)-isomer.

    • Recommendation: Perform the reaction at a lower temperature. Start at room temperature and consider cooling the reaction to 0 °C or even lower. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature that favors the (Z)-isomer without significantly slowing down the reaction rate.

  • Inappropriate Solvent Choice: The polarity of the solvent can influence the transition state geometry. Non-polar solvents often favor the intramolecular hydrogen bonding that leads to the (Z)-isomer.

    • Recommendation: If you are using a polar aprotic solvent like THF or acetonitrile, consider switching to a non-polar solvent such as toluene or hexane. Azeotropic removal of water with toluene using a Dean-Stark apparatus is a standard and effective method for driving the reaction towards the enamine product.

  • Steric Hindrance: While less of a concern with ammonia as the amine source, bulky substituents on the beta-ketoester can sterically disfavor the transition state leading to the (Z)-isomer.

    • Recommendation: Ensure your starting material, 4-(4-fluorophenyl)-3-oxobutanoic acid or its ester, is the correct isomer and is of high purity.

The (Z)-selectivity in the formation of β-enaminoesters and β-enaminones is often achieved via intramolecular hydrogen bonding[1].

Question 2: I'm observing a significant amount of unreacted starting material, 4-(4-fluorophenyl)-3-oxobutan-1-al (or its ester), even after prolonged reaction times. What could be the issue?

Answer:

Low conversion is a frequent problem in enamine synthesis, which is an equilibrium-driven process.[2][3] The key to high conversion is effectively shifting the equilibrium towards the product side.

Root Causes and Corrective Actions:

  • Inefficient Water Removal: The formation of an enamine from a carbonyl compound and an amine is a condensation reaction that produces water as a byproduct.[3] If water is not removed from the reaction mixture, the equilibrium will lie towards the starting materials.

    • Recommendation: The most effective method for water removal is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[4] Alternatively, the use of a drying agent that is compatible with the reaction conditions, such as anhydrous magnesium sulfate or molecular sieves, can be employed.

  • Inadequate Catalyst or Acidic Conditions: Enamine formation is typically catalyzed by a mild acid.[3] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[3] However, the pH must be carefully controlled.

    • Recommendation: If you are not using a catalyst, consider adding a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TSA) or acetic acid. The optimal pH for enamine formation is generally between 4 and 5.[5] At lower pH, the amine nucleophile will be protonated and rendered non-nucleophilic.[5] At higher pH, the carbonyl group is not sufficiently activated.

  • Purity of Reagents: The presence of impurities in your starting materials or solvents, especially water, can hinder the reaction.

    • Recommendation: Ensure your 4-(4-fluorophenyl)-3-oxobutan-1-al (or its ester), amine source (e.g., ammonia or an ammonium salt), and solvent are anhydrous and of high purity.

Question 3: My NMR spectrum shows unexpected peaks that I suspect are from side products. What are the likely side reactions and how can I identify the byproducts?

Answer:

Several side reactions can occur during the synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine, leading to a complex product mixture.

Common Side Reactions and Identification:

  • Aldol Condensation of the Starting Ketone: β-ketoaldehydes or esters can undergo self-condensation under acidic or basic conditions, especially at elevated temperatures.[4] This can lead to the formation of dimers or polymers.

    • Identification: These byproducts will have a higher molecular weight than the starting material and the desired product. They can often be detected by LC-MS and their complex proton and carbon NMR spectra will show a multitude of signals.

  • Formation of the (E)-Isomer: As discussed in Question 1, the formation of the geometric isomer is a common side reaction.

    • Identification: The (E)- and (Z)-isomers will have the same mass, so they will not be distinguishable by MS alone. However, their NMR spectra will be different, particularly the chemical shift of the vinylic proton and the coupling constants. The stereochemistry can be confirmed by 2D NMR techniques like NOESY.

  • Over-reduction or Incomplete Reduction (if using a reductive amination approach): If you are employing a one-pot reductive amination protocol, where the intermediate enamine is reduced in situ, you might face issues with the reduction step.

    • Identification: Incomplete reduction will leave the enamine or imine intermediate in the product mixture. Over-reduction could potentially reduce the aromatic fluorine, although this is less likely with common reducing agents like sodium borohydride. These species can be identified by their characteristic signals in NMR and their different masses in MS.

  • Michael Addition: The product enamine is a nucleophile and can potentially react with any remaining starting β-ketoaldehyde or ester in a Michael-type addition.

    • Identification: This will result in a higher molecular weight adduct. The structure can be elucidated using a combination of NMR and MS.

To troubleshoot, it is crucial to analyze the crude reaction mixture by techniques like ¹H NMR, ¹³C NMR, and LC-MS to identify the major components.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of (Z)-3-(4-fluorophenyl)but-2-en-1-amine?

A1: The synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine typically proceeds through the condensation of a β-dicarbonyl compound, such as 4-(4-fluorophenyl)-3-oxobutanal or its corresponding ester, with an amine source, commonly ammonia. The reaction is an example of enamine formation.[3][6]

The mechanism involves the following key steps:

  • Nucleophilic Attack: The amine attacks the electrophilic carbonyl carbon of the β-dicarbonyl compound to form a carbinolamine intermediate.[6]

  • Dehydration: The carbinolamine then undergoes acid-catalyzed dehydration to form an iminium ion.[7]

  • Deprotonation: A proton is removed from the α-carbon, leading to the formation of the enamine double bond.[7]

The stereoselectivity for the (Z)-isomer is often driven by the formation of an intramolecular hydrogen bond between the N-H proton and the other carbonyl group in the β-dicarbonyl precursor, which stabilizes the (Z)-conformation in the transition state.[1]

Q2: What analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the reaction progress, identifying volatile byproducts, and confirming the molecular weight of the product and impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing less volatile compounds and for quantifying the ratio of (Z)- to (E)-isomers if a suitable chromatographic method is developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the structural elucidation of the final product and any isolated byproducts. ¹H NMR can be used to determine the ratio of (Z)- to (E)-isomers by integrating the signals of the vinylic protons. ¹⁹F NMR is also a valuable tool for confirming the presence of the fluorine atom and for purity assessment.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C=C bonds of the enamine.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Solvents: Toluene and other organic solvents are flammable and have associated health risks. All manipulations should be carried out in a well-ventilated fume hood.

  • Reagents: 4-Fluoroaniline and its derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acids: Catalytic amounts of acids like p-TSA are corrosive. Handle with care.

  • Reducing Agents (if applicable): If a reductive amination is performed, be aware of the reactivity of the reducing agent with water and other protic sources.

Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Data and Diagrams

Table 1: Troubleshooting Summary

Observed Issue Potential Cause Recommended Solution
Low (Z)/(E) ratioHigh reaction temperatureLower the reaction temperature (e.g., to 0 °C or room temperature).
Polar solventSwitch to a non-polar solvent like toluene.
Low conversionInefficient water removalUse a Dean-Stark apparatus or a drying agent.
Incorrect pHAdd a catalytic amount of a mild acid (e.g., p-TSA) to maintain a pH of 4-5.
Presence of high MW byproductsAldol condensationLower the reaction temperature and ensure the reaction is not overly acidic or basic.
Michael additionUse a stoichiometric amount of the amine and monitor the reaction to avoid prolonged reaction times after the starting material is consumed.

Diagram 1: General Reaction Scheme and Side Reactions

G Start 4-(4-fluorophenyl)-3-oxobutanal + NH3 Z_Product (Z)-3-(4-fluorophenyl)but-2-en-1-amine Start->Z_Product Desired Pathway (Low Temp, Non-polar Solvent) E_Product (E)-isomer Start->E_Product Side Reaction (High Temp) Aldol Aldol Condensation Product Start->Aldol Side Reaction (High Temp, Incorrect pH) Michael Michael Adduct Z_Product->Michael Side Reaction (Excess Starting Material)

Caption: Reaction scheme for the synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine and potential side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of (Z)-isomer Check_Conversion Is starting material consumed? Start->Check_Conversion Yes_Conversion Yes Check_Conversion->Yes_Conversion No_Conversion No Check_Conversion->No_Conversion Check_Isomer_Ratio What is the (Z)/(E) ratio? High_Z High (Z) Check_Isomer_Ratio->High_Z Low_Z Low (Z) Check_Isomer_Ratio->Low_Z Check_Byproducts Are there significant byproducts? Yes_Byproducts Yes Check_Byproducts->Yes_Byproducts No_Byproducts No Check_Byproducts->No_Byproducts Yes_Conversion->Check_Isomer_Ratio Optimize_Water_Removal Optimize water removal (Dean-Stark, drying agent) No_Conversion->Optimize_Water_Removal Optimize_pH Optimize pH (catalytic acid) No_Conversion->Optimize_pH Purify_Reagents Purify starting materials No_Conversion->Purify_Reagents High_Z->Check_Byproducts Optimize_Temp Lower reaction temperature Low_Z->Optimize_Temp Optimize_Solvent Use non-polar solvent Low_Z->Optimize_Solvent Yes_Byproducts->Optimize_pH Yes_Byproducts->Optimize_Temp Purification_Issue Investigate purification loss No_Byproducts->Purification_Issue

Caption: A step-by-step workflow for troubleshooting low yields in the synthesis.

References

  • Stereoselective synthesis of alkyl-, aryl-, vinyl- and alkynyl-substituted Z-enamides and enol ethers. (2019). PMC.
  • Technical Support Center: Troubleshooting Low Yield in Stork Enamine Acyl
  • Stereoselective synthesis of enamino ketones through an aza-Michael/hydrolysis cascade reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Asymmetric Enamine Catalysis. (2007).
  • Enamine, enamide synthesis. (n.d.). Organic Chemistry Portal.
  • Imines and Enamines: Form
  • Scheme 1. Synthesis of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate. (n.d.).
  • (PDF) Stereoselective Synthesis of 2‐Oxyenamides. (2025).
  • I just started grad school and I can't get a simple enamine synthesis to work. Please help! (2014). Reddit.
  • Enamines. (2025). Master Organic Chemistry.
  • Enamines. (2024). Making Molecules.
  • Formation of Imines and Enamines. (2025). Chemistry Steps.
  • Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino)
  • Enamine: Definition, Structure, and Formation Mechanism. (n.d.). Chemistry Learner.
  • Reductive amin
  • Application Note – Reductive Amin
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. (n.d.). PMC.
  • Highly Chemoselective Formation of Aldehyde Enamines under Very Mild Reaction Conditions. (2006).
  • Enamine synthesis by amin
  • Reductive Amin
  • 19.
  • An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement. (n.d.). PMC.
  • 3-(4-chloro-2-fluorophenyl)butan-1-amine. (n.d.). Sigma-Aldrich.
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (n.d.). University of Pittsburgh.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • 1 Preparation and some properties. (n.d.). Cambridge University Press.
  • US5959151A - Process for the purification of pentafluorophenyl boron compounds. (n.d.).

Sources

Troubleshooting

Overcoming low reactivity of 4-fluoroaniline in enamine synthesis

Introduction Welcome to the technical support guide for overcoming challenges associated with the use of 4-fluoroaniline in enamine synthesis. As a weakly nucleophilic amine, 4-fluoroaniline presents specific, yet surmou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for overcoming challenges associated with the use of 4-fluoroaniline in enamine synthesis. As a weakly nucleophilic amine, 4-fluoroaniline presents specific, yet surmountable, hurdles in its reaction with aldehydes and ketones. This guide is designed for researchers, chemists, and drug development professionals, providing in-depth troubleshooting, validated protocols, and a thorough examination of the underlying chemical principles. We will explore the electronic factors governing this reactivity and detail proven strategies to drive your synthesis to successful completion.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered in the laboratory when attempting to synthesize enamines from 4-fluoroaniline.

Q1: My enamine synthesis using 4-fluoroaniline and a ketone is resulting in consistently low yields or failing completely. What is the primary cause?

A: The principal reason for low reactivity is the reduced nucleophilicity of the nitrogen atom in 4-fluoroaniline. The fluorine atom at the para-position is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I) across the benzene ring.[1] This effect decreases the electron density on the amino group's nitrogen, making its lone pair less available to attack the electrophilic carbonyl carbon of the ketone or aldehyde.[1] While fluorine also has a resonance-donating effect (+M), the inductive effect is dominant, deactivating the amine.

Q2: I'm using a standard acid catalyst like p-TsOH, but the reaction is still sluggish. How can I improve catalytic efficiency?

A: While p-toluenesulfonic acid (p-TsOH) is a standard and often effective catalyst, its success hinges on two critical factors: rigorous removal of water and appropriate catalyst loading. The reaction to form an enamine is a reversible equilibrium.[2] Water is a byproduct, and its presence will push the equilibrium back towards the starting materials according to Le Chatelier's principle.[2] Therefore, using an efficient water-removal technique, such as a Dean-Stark apparatus, is non-negotiable.[3][4][5] Ensure your solvent (e.g., toluene) forms an azeotrope with water to facilitate this removal.[5] If the reaction remains slow, consider increasing the catalyst loading slightly or exploring Lewis acid catalysis (e.g., TiCl₄, ZnCl₂) which can more effectively activate the carbonyl group towards attack by the weak aniline nucleophile.[6][7]

Q3: How can I visually confirm that water is being effectively removed during the reaction?

A: When using a Dean-Stark trap with a solvent less dense than water (like toluene), you can directly monitor the progress of water removal.[4][5] As the reaction mixture refluxes, the toluene-water azeotrope will distill into the condenser and collect in the trap. Because toluene and water are immiscible, you will see two distinct layers form in the graduated portion of the trap: an upper layer of toluene and a lower layer of water.[5] You can compare the collected volume of water to the theoretical amount calculated from your limiting reagent to gauge the reaction's progress.[4] The reaction is typically complete when water ceases to collect in the trap.

Q4: Are there alternative synthetic strategies if direct condensation of 4-fluoroaniline continues to fail?

A: Yes. If direct methods prove insufficient, more advanced strategies can be employed. While the classic Stork enamine synthesis is typically associated with secondary amines, related methodologies can be adapted.[8][9] For instance, metal-catalyzed C-N bond formation reactions, such as the Buchwald-Hartwig amination, could potentially be used to form the enamine from a corresponding vinyl halide or triflate, though this represents a significant departure from the direct condensation route.[10] Another approach involves forming an imine first, which can then be isomerized to the more stable enamine if the substitution pattern allows.

Part 2: Root Cause Analysis: The Chemistry of Low Reactivity

A fundamental understanding of the electronic structure of 4-fluoroaniline is critical to designing a successful synthetic strategy.

2.1 The Dueling Electronic Effects of Fluorine

The reactivity of the amino group in 4-fluoroaniline is modulated by a balance of two opposing electronic effects originating from the fluorine substituent.

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density away from the aromatic ring through the sigma (σ) bond framework. This withdrawal of electron density is felt across the entire molecule, including the nitrogen atom of the amino group, reducing its basicity and nucleophilicity.[11]

  • Resonance (Mesomeric) Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions.

For halogens, the electron-withdrawing inductive effect (-I) generally outweighs the electron-donating resonance effect (+M). This net withdrawal of electron density is the primary reason for the amine's poor performance as a nucleophile in enamine synthesis.

Caption: Dominant inductive vs. weaker resonance effect in 4-fluoroaniline.

2.2 Impact on the Reaction Mechanism

The formation of an enamine from a ketone and an amine proceeds through several equilibrium steps. The reduced nucleophilicity of 4-fluoroaniline directly impedes the initial and rate-determining step: the nucleophilic attack on the carbonyl carbon to form the carbinolamine intermediate.

ReactionMechanism Start Ketone + 4-Fluoroaniline Activated Protonated Ketone (Enhanced Electrophile) Start->Activated H⁺ (Catalyst) (Fast) Carbinolamine Carbinolamine Intermediate Activated->Carbinolamine Nucleophilic Attack (Slow Step due to weak nucleophile) Iminium Iminium Ion Carbinolamine->Iminium Dehydration (-H₂O) (Driven by water removal) Enamine Enamine Product + H₃O⁺ Iminium->Enamine Deprotonation (Fast)

Caption: Enamine formation mechanism highlighting the rate-limiting step.

Part 3: Validated Strategies & Experimental Protocols

Success in this synthesis requires a multi-faceted approach focused on enhancing electrophilicity, aggressively removing byproducts, and optimizing reaction conditions.

3.1 Strategy 1: Acid Catalysis and Rigorous Water Removal

The most reliable method for forming enamines from weakly nucleophilic anilines is the combination of a Brønsted acid catalyst with the azeotropic removal of water.[6]

Protocol: Synthesis of 1-(4-fluorophenyl)-cyclohex-1-ene-amine using p-TsOH and a Dean-Stark Apparatus

Materials:

  • Cyclohexanone (1.0 eq)

  • 4-Fluoroaniline (1.05 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Toluene (Anhydrous, sufficient to fill ~2/3 of the flask)

  • Round-bottom flask, Dean-Stark trap, reflux condenser

Experimental Workflow:

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for (Z)-3-(4-fluorophenyl)but-2-en-1-amine

Welcome to the technical support center for the synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the optimization of this specific allylic amine synthesis. The following information is curated to enhance your experimental success by addressing common challenges and providing scientifically grounded solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine, offering step-by-step guidance to resolve them.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting to synthesize (Z)-3-(4-fluorophenyl)but-2-en-1-amine, but I am consistently obtaining low yields or no product at all. What are the potential causes and how can I improve my yield?

Answer:

Low or no product yield is a common issue that can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

  • Incomplete Carbanion Formation (in Wittig or Horner-Wadsworth-Emmons type reactions): The formation of the phosphonate carbanion is a critical step.[1]

    • Moisture: The presence of even trace amounts of water or other protic impurities can quench the strong base required for deprotonation.

      • Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and that all solvents are anhydrous.

    • Base Strength and Stoichiometry: The choice and amount of base are critical.

      • Solution: Use a sufficiently strong base like sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium hexamethyldisilazide (KHMDS).[2] Ensure at least 1.1 to 1.2 equivalents of the base are used to drive the deprotonation to completion.[1]

  • Low Reactivity of the Carbonyl Substrate: The electrophilicity of the aldehyde or ketone starting material is important for the reaction to proceed.

    • Solution: While the fluorophenyl group is generally electron-withdrawing and should activate the carbonyl, steric hindrance could be a factor. Ensure the starting material is pure.

  • Reaction Temperature: Temperature plays a significant role in both reaction rate and selectivity.

    • Solution: Carbanion formation is often performed at 0 °C or even -78 °C to control reactivity and prevent side reactions.[1][2] The subsequent reaction with the carbonyl compound may require warming to room temperature or gentle heating to proceed at a reasonable rate.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Improper Work-up Procedure: The product may be lost during the extraction and purification steps.

    • Solution: Quench the reaction carefully, typically with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][2] Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

Issue 2: Poor (Z)-Stereoselectivity / Formation of (E)-Isomer

Question: My reaction is producing a mixture of (Z) and (E) isomers, with the undesired (E)-isomer being a significant component. How can I enhance the stereoselectivity to favor the (Z)-isomer?

Answer:

Achieving high (Z)-stereoselectivity in allylic amine synthesis can be challenging, as the (E)-isomer is often the thermodynamically more stable product.[3] The choice of reaction and specific conditions are paramount for kinetic control that favors the (Z)-isomer.

Strategies to Enhance (Z)-Selectivity:

  • Modified Horner-Wadsworth-Emmons (HWE) Reaction: Certain modifications of the HWE reaction are specifically designed to produce (Z)-alkenes.

    • Still-Gennari Olefination: This modification utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and specific base/additive combinations (e.g., KHMDS with 18-crown-6) at low temperatures (-78 °C).[2] This setup favors the formation of the kinetic (Z)-oxaphosphetane intermediate.

  • Wittig Reaction with Non-stabilized or Semi-stabilized Ylides: The nature of the ylide in a Wittig reaction significantly influences the stereochemical outcome.

    • Solution: Unstabilized ylides (e.g., from alkyltriphenylphosphonium salts) generally provide high (Z)-selectivity, especially in salt-free conditions.[4] Semi-stabilized ylides can also yield mixtures, but optimizing the solvent and temperature may improve the Z:E ratio.[5]

  • Stereoselective Reduction of an Alkyne Precursor: An alternative strategy involves the synthesis of an alkynyl precursor followed by a stereoselective reduction.

    • Solution: The corresponding alk-2-yn-1-amine can be synthesized and then reduced to the (Z)-allylic amine using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) and hydrogen gas.[6][7] This method is well-established for producing (Z)-alkenes.

  • Iridium-Catalyzed Allylic Amination: Certain transition metal catalysts can provide high stereoretention.

    • Solution: Iridium complexes have been shown to catalyze allylic amination reactions with complete retention of the starting alkene geometry.[8] If you can synthesize a (Z)-allylic carbonate precursor, this method can be highly effective.

Issue 3: Formation of Impurities and Side Products

Question: I am observing several impurities in my crude product mixture, making purification difficult. What are the likely side reactions, and how can I minimize them?

Answer:

Side reactions can significantly impact both the yield and purity of the final product. Understanding the potential side pathways is key to mitigating their occurrence.

Common Side Reactions and Mitigation Strategies:

  • Over-alkylation of the Amine: If the nitrogen atom in the starting material or product is not appropriately protected, it can react with the electrophilic starting materials or intermediates, leading to complex mixtures.

    • Solution: Use a suitable protecting group for the amine functionality that can be removed later in the synthesis. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

  • Michael Addition: If the product is an α,β-unsaturated amine, it can potentially undergo Michael addition with nucleophiles present in the reaction mixture.

    • Solution: Optimize the stoichiometry to avoid a large excess of nucleophilic species. Careful control of reaction time and temperature can also minimize this side reaction.

  • Rearrangement of the Double Bond: The allylic double bond can sometimes migrate, especially under acidic or basic conditions or in the presence of certain metal catalysts.

    • Solution: Maintain careful control over the reaction pH during work-up and purification. Use of buffered solutions can be beneficial. When using transition metal catalysts, select ligands that minimize isomerization.

  • Aldol Condensation of the Carbonyl Starting Material: Under basic conditions, the aldehyde or ketone starting material can undergo self-condensation.

    • Solution: Add the carbonyl compound slowly to the pre-formed carbanion at a low temperature to ensure it reacts with the ylide/phosphonate carbanion faster than it self-condenses.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

Q1: What are the most common synthetic routes to prepare (Z)-allylic amines like (Z)-3-(4-fluorophenyl)but-2-en-1-amine?

A1: Several synthetic strategies can be employed, with the choice often depending on the desired scale, stereoselectivity, and available starting materials. The most common approaches include:

  • The Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert an aldehyde or ketone into an alkene. By using unstabilized or semi-stabilized ylides, (Z)-alkenes can often be obtained as the major product.[4]

  • The Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that uses phosphonate-stabilized carbanions. The HWE reaction typically favors the formation of (E)-alkenes, but specific modifications, such as the Still-Gennari olefination, can provide high (Z)-selectivity.[2][9]

  • Reduction of Alkynes: A reliable method for obtaining (Z)-alkenes is the partial reduction of a corresponding alkyne using a poisoned catalyst, such as Lindlar's catalyst.[6][7]

  • Metal-Catalyzed Allylic Amination: Transition metal catalysts, such as those based on palladium or iridium, can be used to form the C-N bond. Iridium catalysts are particularly noteworthy for their ability to retain the stereochemistry of the starting allylic substrate.[8][10]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.

  • Procedure: Spot the reaction mixture alongside the starting materials on a TLC plate.

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

  • Solvent System: Choose a solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation between the starting materials and the product (an Rf value of ~0.3-0.5 for the product is ideal).

Q3: What are the best practices for purifying the final product?

A3: Purification is crucial for obtaining the desired compound with high purity.

  • Flash Column Chromatography: This is the most common method for purifying organic compounds.[2]

    • Stationary Phase: Silica gel is typically used as the stationary phase.

    • Mobile Phase: A gradient of solvents, such as ethyl acetate in hexanes, is often used to elute the compounds from the column. The polarity of the solvent system should be optimized using TLC first.

  • Crystallization: If the product is a solid, crystallization can be an effective purification technique.

  • Distillation: If the product is a volatile liquid, distillation under reduced pressure may be a suitable purification method.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • Handling of Reagents:

    • Strong Bases: Reagents like n-BuLi and NaH are pyrophoric and/or water-reactive. They must be handled under an inert atmosphere (e.g., nitrogen or argon).

    • Solvents: Anhydrous solvents like THF and diethyl ether are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inert Atmosphere: Many of the reactions involved are sensitive to air and moisture, requiring the use of an inert atmosphere.

Q5: What are the key considerations for scaling up the synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine?

A5: Scaling up a reaction requires careful consideration of several factors:

  • Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become problematic on a larger scale. Ensure adequate cooling and monitoring of the internal reaction temperature.

  • Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture and ensure consistent heat distribution.

  • Reagent Addition: The rate of addition of reagents may need to be adjusted to control the reaction rate and temperature.

  • Work-up and Purification: The methods for quenching, extraction, and purification may need to be adapted for larger volumes. For example, a larger separatory funnel or an industrial-scale chromatography system may be necessary.

Data Summary

The following table provides a summary of typical reaction conditions for enhancing (Z)-selectivity in olefination reactions.

ParameterStill-Gennari (HWE) Modification[2]Wittig with Unstabilized Ylide
Phosphorus Reagent Bis(2,2,2-trifluoroethyl)phosphonateAlkyltriphenylphosphonium salt
Base KHMDS, LHMDSn-BuLi, NaHMDS, KHMDS
Additives 18-crown-6Often "salt-free" conditions are preferred
Temperature -78 °C-78 °C to room temperature
Solvent Anhydrous THFAnhydrous THF, Diethyl Ether
Typical Z:E Ratio >95:5Often >90:10

Experimental Protocols

Protocol 1: Still-Gennari Modification of the HWE Reaction for (Z)-Selectivity[2]

This protocol is adapted for the synthesis of a (Z)-alkene from an aldehyde.

1. Preparation of the Phosphonate Anion: a. In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.2 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Add potassium hexamethyldisilazide (KHMDS) (1.2 equivalents, as a solution in THF or toluene) dropwise to the cooled solution. d. Stir the resulting mixture at -78 °C for 30 minutes.

2. Reaction with the Aldehyde: a. Add a solution of the 4-fluorophenyl-containing aldehyde (1.0 equivalent) in anhydrous THF dropwise to the phosphonate anion solution at -78 °C. b. Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

3. Work-up and Purification: a. Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Flowchart for Troubleshooting Low Yield in Olefination Reactions

Troubleshooting_Low_Yield start Low or No Product Yield check_carbanion Is Carbanion Formation Complete? start->check_carbanion check_carbonyl Is the Carbonyl Substrate Reactive and Pure? check_carbanion->check_carbonyl Yes moisture Ensure Anhydrous Conditions (Dry Glassware & Solvents) check_carbanion->moisture No base Use Sufficient Strong Base (1.1-1.2 eq.) check_carbanion->base No check_conditions Are Reaction Conditions (Temp, Time) Optimal? check_carbonyl->check_conditions Yes purify_carbonyl Purify Carbonyl Starting Material check_carbonyl->purify_carbonyl No check_workup Is the Work-up and Purification Efficient? check_conditions->check_workup Yes monitor_tlc Monitor by TLC to Optimize Time and Temperature check_conditions->monitor_tlc No optimize_extraction Optimize Extraction and Purification Protocol check_workup->optimize_extraction No success Improved Yield check_workup->success Yes moisture->check_carbanion base->check_carbanion purify_carbonyl->check_carbonyl monitor_tlc->check_conditions optimize_extraction->check_workup

Caption: A logical flowchart for troubleshooting common olefination reaction issues.

References

  • Tomassy, B., & Zwierzak, A. (1998). Stereoselective Routes to E and Z Straight-Chain Primary Allylic Amines. Synthetic Communications, 28(7), 1201-1210. [Link]

  • Taylor & Francis Online. (1998). Stereoselective Routes to E and Z Straight-Chain Primary Allylic Amines. Retrieved from [Link]

  • ACS Catalysis. (2021). Chiral Allylic Amine Synthesis Enabled by the Enantioselective CpXRh(III)-Catalyzed Carboaminations of 1,3-Dienes. Retrieved from [Link]

  • ChemRxiv. (2023). Mechanism of Z-Selective Allylic Functionalization via Thianthrenium Salts. Retrieved from [Link]

  • ResearchGate. (2020). Scheme 1. Synthesis of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate. Retrieved from [Link]

  • ResearchGate. (2020). Optimization of the reaction conditions. Retrieved from [Link]

  • Journal of the American Chemical Society. (2001). Highly Stereoselective Synthesis of Homoallylic Amines Based on Addition of Allyltrichlorosilanes to Benzoylhydrazones. Retrieved from [Link]

  • InCatT. (2023). Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022. Retrieved from [Link]

  • Semantic Scholar. (2023). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). Mechanism of Z-Selective Allylic Functionalization via Thianthrenium Salts. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Retrieved from [Link]

  • ORBi. (2025). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. Retrieved from [Link]

  • CORE. (n.d.). Selective Transformations of Allylic Compounds and Enol Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

  • Organic Chemistry Portal. (1999). Complete Retention of Z Geometry in Allylic Substitution Catalyzed by an Iridium Complex. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). One-pot synthesis of enantiomerically pure N-protected allylic amines from N-protected α-amino esters. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Reactions of Amines. Retrieved from [Link]

  • ResearchGate. (2021). Electrochemical Synthesis of Allylic Amines from Alkenes and Amines. Retrieved from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

  • Al-Mustansiriyah University. (2021). Amines: Synthesis and Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Retrieved from [Link]

Sources

Troubleshooting

Purification challenges of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

Technical Support Center: (Z)-3-(4-fluorophenyl)but-2-en-1-amine A Senior Application Scientist's Guide to Purification and Troubleshooting Welcome to the technical support center for (Z)-3-(4-fluorophenyl)but-2-en-1-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (Z)-3-(4-fluorophenyl)but-2-en-1-amine

A Senior Application Scientist's Guide to Purification and Troubleshooting

Welcome to the technical support center for (Z)-3-(4-fluorophenyl)but-2-en-1-amine. As a key intermediate in pharmaceutical development, achieving high purity of this specific (Z)-isomer is critical for downstream success. This guide is designed for researchers and process chemists to navigate the unique purification challenges presented by this molecule, blending foundational principles with practical, field-tested protocols.

Section 1: Understanding the Core Purification Challenges

The purification of (Z)-3-(4-fluorophenyl)but-2-en-1-amine is non-trivial due to a confluence of structural features. A successful purification strategy must address each of these challenges systematically.

  • Geometric Isomerism (E/Z Control): The primary challenge is the presence of the geometric isomer, (E)-3-(4-fluorophenyl)but-2-en-1-amine. These isomers often exhibit very similar physical properties, making them difficult to separate by standard techniques like distillation or basic flash chromatography[1][2]. The formation of the undesired E-isomer can occur during synthesis or be induced during purification under harsh conditions (e.g., heat, acid, or base)[1][3].

  • The Basic Amine Handle: The primary amine is the most powerful functional group for purification. Its basicity allows for the formation of a water-soluble salt through protonation with acid. This enables a highly effective separation from non-basic impurities using acid-base liquid-liquid extraction[4][5]. However, the pKa can be influenced by the electron-withdrawing fluorine atom, requiring careful pH control.

  • The Fluorophenyl Group: The fluorine atom imparts specific properties. It increases the molecule's polarity and can introduce unique intermolecular interactions[6]. While this can be an advantage in certain chromatographic systems, the high strength of the carbon-fluorine bond makes the compound persistent and potentially alters its interaction with silica surfaces compared to non-fluorinated analogs[7][8].

  • Allylic System Stability: Allylic amines can be susceptible to oxidation and rearrangement[9]. Exposure to air, light, and certain metal catalysts over extended periods should be minimized to prevent the formation of degradation-related impurities.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of (Z)-3-(4-fluorophenyl)but-2-en-1-amine in a practical question-and-answer format.

Question 1: My initial workup removed most starting materials, but my NMR/LC-MS shows two closely-eluting peaks with identical mass. How can I separate them?

Answer: You are almost certainly dealing with a mixture of the (Z) and (E) geometric isomers. Their similar polarity makes separation on standard silica gel challenging.

Root Cause Analysis: The energy barrier for rotation around the carbon-carbon double bond is high, but isomerization can be catalyzed. The similar electronic environment and shape of the E/Z isomers result in minimal differences in their affinity for standard stationary phases like silica.

Solutions:

  • High-Performance Flash Chromatography: Standard flash chromatography may fail, but optimization can succeed. Consider using a high-surface-area silica gel or switching to a different stationary phase. Sometimes, adding a small amount of a modifying solvent (e.g., triethylamine to reduce tailing, or silver nitrate-impregnated silica) can improve resolution[10].

  • Reverse-Phase Chromatography (RP-HPLC): For high-purity applications, preparative RP-HPLC is often the most effective method. The hydrophobic interactions with a C18 stationary phase can often resolve isomers that are inseparable on normal phase.

  • Selective Crystallization/Salt Formation: This is a highly effective technique. By forming a salt with a carefully chosen chiral or achiral acid, you can often find conditions where the salt of the desired (Z)-isomer preferentially crystallizes from solution, leaving the (E)-isomer behind in the mother liquor[11][12].

Question 2: My acid-base extraction is inefficient. I'm either losing product to the organic layer or pulling impurities into the aqueous layer. What am I doing wrong?

Answer: This indicates that the pH control during your extraction is not optimal for this specific molecule.

Root Cause Analysis: For an amine to be extracted into the aqueous phase, the pH of the aqueous solution must be low enough to fully protonate it into its ammonium salt form (R-NH3+). A general rule of thumb is that the pH should be at least 2 units below the pKa of the conjugate acid (R-NH3+). If the pH is too high, the amine remains neutral and stays in the organic layer. If the acid is too concentrated, it may protonate weakly basic impurities or cause degradation.

Solutions:

  • pH Optimization: Use a pH meter. When extracting the amine into the aqueous phase, ensure the pH is robustly acidic (e.g., pH 1-2 using 1M HCl).

  • Back Extraction: After isolating the acidic aqueous layer containing your protonated amine, wash it once with a fresh portion of organic solvent (like ether or dichloromethane) to remove any neutral impurities that were physically carried over.

  • Controlled Basification: To recover your amine, basify the aqueous layer. Add a strong base (e.g., 10M NaOH) dropwise while cooling the solution in an ice bath. Check that the pH is strongly basic (pH > 12) to ensure the amine is fully deprotonated back to its neutral, organic-soluble form before re-extracting it into an organic solvent[13].

Purification Strategy Decision Tree

The following diagram outlines a logical workflow for purifying the crude product based on the primary impurities present.

G start Crude Reaction Mixture check_impurities Analyze by TLC/LCMS/NMR Identify Major Impurities start->check_impurities acid_base Protocol 1: Acid-Base Extraction check_impurities->acid_base Non-basic impurities (starting materials, non-amine byproducts) chromatography Protocol 2: Optimized Chromatography check_impurities->chromatography E/Z Isomers are the primary impurity final_product Pure (Z)-Isomer acid_base->final_product Purity > 98% check_impurities_post_ab check_impurities_post_ab acid_base->check_impurities_post_ab Check Purity crystallization Protocol 3: Salt Crystallization chromatography->crystallization Purity < 99.5% (for ultra-high purity) chromatography->final_product Purity > 98% crystallization->final_product check_impurities_post_ab->chromatography E/Z Isomers Remain

Caption: Decision tree for selecting the appropriate purification protocol.

Question 3: My yield is low after purification, and I suspect my desired (Z)-isomer is converting to the (E)-isomer during the process. How can I prevent this?

Answer: Isomerization from the thermodynamically less stable (Z)-isomer to the more stable (E)-isomer can be triggered by energy input. Minimizing exposure to heat, strong acids/bases, and light is crucial.

Solutions:

  • Temperature Control: Perform all extractions and solvent evaporations at or below room temperature. Use an ice bath during basification, which is an exothermic process.

  • Avoid Prolonged Acid/Base Exposure: Do not let your product sit in strong acid or base for extended periods. Perform the extractions efficiently and move to the next step.

  • Inert Atmosphere: If the compound is sensitive to oxidation, perform purification steps under an inert atmosphere (Nitrogen or Argon).

  • Solvent Choice: Ensure solvents are peroxide-free, as radicals can sometimes initiate isomerization.

Section 3: Key Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction

This protocol is designed to separate the basic amine product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Dichloromethane or Diethyl Ether, 10 mL per 1 g of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M Hydrochloric Acid (HCl). Shake vigorously for 1 minute, venting frequently. Allow the layers to separate.

  • Isolate Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer now contains your product as the hydrochloride salt.

  • Re-extract Organic Layer: Add another half-volume of 1M HCl to the separatory funnel, shake, and combine the aqueous layer with the first extract. This ensures complete recovery.

  • Wash Aqueous Layer: Add an equal volume of fresh organic solvent to the combined aqueous extracts and shake. Discard the organic wash layer. This removes residual neutral impurities.

  • Basification: Place the aqueous flask in an ice bath and stir. Slowly add 10M Sodium Hydroxide (NaOH) solution dropwise until the pH is >12 (confirm with pH paper or a meter). A milky white precipitate of the free amine may form.

  • Product Recovery: Return the basified aqueous solution to the separatory funnel. Extract three times with a suitable organic solvent (e.g., Dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (at low temperature) to yield the purified free amine.

Workflow for Acid-Base Extraction

G cluster_org Organic Phase cluster_aq Aqueous Phase crude Crude Mixture (Z-Amine, E-Amine, Neutral Impurities) neutral_final Neutral Impurities crude->neutral_final  Extraction complete   amine_salt Protonated Amine Salt (R-NH3+ Cl-) crude->amine_salt  + 1M HCl (pH 1-2)   product_final Pure Z/E Amine Mixture amine_salt->product_final  + 10M NaOH (pH >12)  + Extract with Ether  

Caption: Visual workflow of the amine purification by acid-base extraction.

Protocol 2: Selective Salt Crystallization

This protocol is for isolating the (Z)-isomer from an E/Z mixture.

  • Solvent Screening: In small vials, test the solubility of your purified E/Z amine mixture in various solvents (e.g., Isopropanol, Ethyl Acetate, Acetonitrile, Toluene). Find a solvent where the amine is soluble.

  • Acid Selection: Prepare 1.0 M solutions of different acids (e.g., Tartaric Acid, Mandelic Acid, Hydrochloric Acid in ether).

  • Test Crystallization: To a solution of your amine (~100 mg in 1 mL of the chosen solvent), add the acid solution dropwise. Look for the formation of a precipitate. If a solid forms, heat the mixture gently to redissolve, then allow it to cool slowly to room temperature, and then to 0-4 °C.

  • Scale-Up & Analysis: Once promising conditions are found, scale up the procedure. Isolate the resulting crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Purity Check: Dry the crystals and analyze their isomeric purity by NMR or HPLC. The mother liquor should be enriched in the other isomer. Multiple recrystallizations may be necessary to achieve >99.5% purity[14].

Table 1: Crystallization Solvent & Acid Screening
Trial SolventTrial AcidObservationRecommendation
Isopropanol(L)-Tartaric AcidHeavy crystalline precipitate forms upon cooling.Promising. Proceed to scale-up and purity analysis.
TolueneHCl (in Ether)Amorphous solid crashes out immediately.Poor for selective crystallization. Avoid.
Ethyl Acetate(R)-Mandelic AcidSolution becomes cloudy, no crystals form.Try a co-solvent system (e.g., Ethyl Acetate/Heptane).
Acetonitrile(L)-Tartaric AcidNo precipitate forms, even when cold.Amine salt is too soluble. Try a less polar solvent.

References

  • Nagano, T., & Kobayashi, S. (2009). Palladium-Catalyzed Allylic Amination between Allylic Alcohols and Aqueous Ammonia for the Synthesis of Primary Allylic Amines. Journal of the American Chemical Society, 131(12), 4200–4201. [Link]

  • Arnold, J. S., & Nguyen, H. M. (2012). Iridium-Catalyzed Enantioselective Allylic Amination Reactions. Organic Letters, 14(1), 122-125. [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]

  • Fromm Group. Guide for crystallization. [Link]

  • MDPI. (2025). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. [Link]

  • NIH National Center for Biotechnology Information. (2017). Mechanistic dichotomy in the solvent dependent access to E vs. Z-allylic amines via decarboxylative vinylation of amino acids. PubMed Central. [Link]

  • RSC Publishing. (2021). Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. RSC Advances. [Link]

  • University of California, Davis. SOP: CRYSTALLIZATION. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. [Link]

Sources

Optimization

Technical Support Center: Isomer Separation of 3-(4-fluorophenyl)but-2-en-1-amine

As a Senior Application Scientist, I've frequently collaborated with researchers facing the intricate challenge of separating geometric isomers. The compound 3-(4-fluorophenyl)but-2-en-1-amine presents a classic yet crit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently collaborated with researchers facing the intricate challenge of separating geometric isomers. The compound 3-(4-fluorophenyl)but-2-en-1-amine presents a classic yet critical separation task. Its utility in synthetic chemistry and drug development pipelines means that achieving isomeric purity is not just an analytical exercise but a prerequisite for reliable downstream applications.

This guide is structured from my field experience to provide direct, actionable answers to the common hurdles you may encounter. We will move from foundational knowledge in the FAQ section to specific, problem-oriented solutions in the troubleshooting guide, ensuring you have a robust framework for your experimental design and execution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers have when approaching the separation of 3-(4-fluorophenyl)but-2-en-1-amine isomers.

Q1: What are the specific isomers of 3-(4-fluorophenyl)but-2-en-1-amine that require separation?

A: The target molecule, 3-(4-fluorophenyl)but-2-en-1-amine, possesses a carbon-carbon double bond (C2=C3). Each carbon atom of this double bond is bonded to two different substituent groups:

  • C2 is bonded to: a hydrogen atom (-H) and an aminomethyl group (-CH₂NH₂).

  • C3 is bonded to: a 4-fluorophenyl group and a methyl group (-CH₃).

This arrangement gives rise to geometric isomerism. The two isomers are designated as E and Z based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double bond.[1] Due to the amine functional group and the aromatic ring, these isomers can have distinct physical properties and spatial arrangements, making their separation possible and necessary.

Q2: Why is the separation of these E/Z isomers critical for research and drug development?

A: In the pharmaceutical landscape, the three-dimensional structure of a molecule is intrinsically linked to its biological activity.[2] Different enantiomers or geometric isomers of a chiral drug can exhibit vastly different pharmacological, and toxicological profiles.[2] Although E/Z isomers are diastereomers, not enantiomers, their distinct shapes can lead to significant differences in how they interact with biological targets such as enzymes or receptors. Therefore, isolating and testing the pure E and Z isomers is a regulatory and scientific necessity to:

  • Identify the most active and selective isomer (the eutomer).

  • Characterize the safety profile of each isomer independently.

  • Ensure batch-to-batch consistency and therapeutic efficacy of the final active pharmaceutical ingredient (API).

Q3: What are the recommended primary techniques for separating the E/Z isomers of 3-(4-fluorophenyl)but-2-en-1-amine?

A: The two most powerful and widely adopted techniques for this type of separation are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a conventional and effective method. Separation is achieved based on the differential partitioning of the isomers between a nonpolar stationary phase (like C18) and a polar mobile phase.[3] Due to differences in their dipole moments and shape, the E and Z isomers will interact differently with the stationary phase, allowing for their resolution.

  • Supercritical Fluid Chromatography (SFC): This is a highly recommended modern alternative. SFC uses supercritical CO₂ as the primary mobile phase, making it a "greener," faster, and often more efficient technique than HPLC.[2][4] For isomer separations, SFC frequently provides superior resolution and higher productivity, especially at the preparative scale.[5] It is considered a normal-phase technique and is orthogonal to RP-HPLC, offering a different selectivity that can be highly advantageous for resolving closely related isomers.[5]

Below is a workflow to guide your selection process:

start Start: Isomer Separation Required capability Assess Lab Capability & Project Goals start->capability sfc_available SFC System Available? capability->sfc_available hplc_only HPLC System Only sfc_available->hplc_only No sfc_choice Prioritize SFC sfc_available->sfc_choice Yes run_hplc Develop HPLC Method (See Protocol 2) hplc_only->run_hplc goals Key Project Goals? sfc_choice->goals green_speed Green Chemistry & High Throughput goals->green_speed Speed/Green established_method Existing HPLC Methods Available goals->established_method Established run_sfc Develop SFC Method (See Protocol 1) green_speed->run_sfc established_method->run_hplc start Poor Resolution (Rs < 1.5) step1 1. Modify Mobile Phase start->step1 step1_sfc SFC: Decrease % Modifier (e.g., Methanol) in 2-5% increments. step1->step1_sfc step1_hplc HPLC: Adjust Organic/Aqueous Ratio. Try Isocratic hold. step1->step1_hplc check1 Resolution Improved? step1_sfc->check1 step1_hplc->check1 step2 2. Change Column check1->step2 No success Success: Achieved Rs > 1.5 check1->success Yes step2_detail Switch to a phase with different selectivity (e.g., C18 to Phenyl-Hexyl or Cholesterol). step2->step2_detail check2 Resolution Improved? step2_detail->check2 step3 3. Adjust Temp/Pressure (SFC) check2->step3 No check2->success Yes step3_detail Decrease temperature (e.g., 40°C to 25°C) to enhance interaction differences. step3->step3_detail consult Consult Specialist step3_detail->consult

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation Pathways of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

Welcome to the Advanced Stability Support Center. As a Senior Application Scientist, I have guided countless drug development teams through the precarious stability profiles of allylic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Stability Support Center. As a Senior Application Scientist, I have guided countless drug development teams through the precarious stability profiles of allylic amines. (Z)-3-(4-fluorophenyl)but-2-en-1-amine presents a unique analytical challenge: its conjugated π -system and primary amine moiety make it highly susceptible to thermal, oxidative, and photolytic degradation.

When troubleshooting stability failures, we cannot merely look at the symptoms (e.g., a dropping assay value); we must understand the mechanistic causality . By establishing self-validating protocols—where every degradant is trapped, quantified, and mass balance is achieved—we transform troubleshooting from guesswork into an exact science.

Part 1: Core Degradation Pathways

To effectively troubleshoot, you must first visualize the competing degradation routes. The diagram below illustrates the primary pathways triggered by environmental stress.

G Parent (Z)-3-(4-fluorophenyl)but-2-en-1-amine (Parent API) OxDeam Oxidative Deamination (O2, Trace Metals) Parent->OxDeam Isom Z/E Isomerization (UV Light, Thermal) Parent->Isom Epox Allylic Oxidation (Peroxides, ROS) Parent->Epox Aldehyde 3-(4-fluorophenyl)but-2-enal + NH3 OxDeam->Aldehyde E_Isomer (E)-3-(4-fluorophenyl)but-2-en-1-amine Isom->E_Isomer Epoxide 3-(4-fluorophenyl)-2,3-epoxybutan-1-amine Epox->Epoxide

Degradation pathways of (Z)-3-(4-fluorophenyl)but-2-en-1-amine under environmental stress.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why am I observing a sudden drop in API assay with a corresponding increase in aldehyde species during aerobic storage?

  • Symptom: HPLC shows a steady decline in the parent peak and the emergence of a new peak identified as 3-(4-fluorophenyl)but-2-enal.

  • Causality: Oxidative degradation of allylic amines frequently proceeds via an imine/enamine intermediate. In the presence of oxygen and trace metals, the amine is oxidized to a hemiaminal, which subsequently hydrolyzes to the corresponding aldehyde and ammonia ()[1]. This electron transfer is highly favorable due to the extended conjugation of the fluorophenyl group. Furthermore, oxidative degradation is heavily promoted by oxygen and metal ions, generating highly reactive amine radicals ()[2].

  • Self-Validating Fix: Implement a DNPH-trapping assay (see methodology below). By derivatizing the volatile aldehyde in situ, you prevent its loss to the headspace, ensuring your mass balance remains >95%. Sparge solvents with argon to remove dissolved oxygen and add a chelating agent (e.g., EDTA) to sequester the trace metals driving the radical initiation.

Q2: My LC-MS trace shows a new peak with the exact same mass ( m/z ) but a different retention time. What is driving this?

  • Symptom: An isobaric degradant appears on reversed-phase chromatography.

  • Causality: You are observing Z/E isomerization. The (Z)-isomer is sterically hindered between the fluorophenyl ring and the terminal amine. Under thermal stress or UV exposure, the π -bond undergoes temporary homolytic cleavage, allowing free rotation to the thermodynamically more stable (E)-isomer.

  • Self-Validating Fix: Conduct a kinetic study using amber glassware versus clear glassware under controlled temperature. If the rate of isomerization drops to zero in the amber glass, the pathway is photolytically driven. Store the compound at < 5°C in actinic containers.

Q3: We see an unexplained loss of API during high-temperature solvent stripping. How do we mitigate this?

  • Symptom: During solvent recovery at 80°C, the API degrades into a complex mixture of high-molecular-weight species.

  • Causality: Thermal degradation of primary amines at elevated temperatures often initiates via carbamate formation (if ambient CO2 is present), followed by intermolecular cyclization or oligomerization into polyamines ()[3]. Additionally, the dichotomy between allylic amination and oxidation dictates that under high heat, the allylic carbon becomes highly susceptible to nucleophilic attack by other amine molecules ()[4].

  • Self-Validating Fix: Perform the solvent stripping under strict vacuum (to lower the boiling point and thermal stress) and a nitrogen sweep (to exclude CO2). Monitor the formation of dimers via Size Exclusion Chromatography (SEC).

Q4: How does this compound behave in wastewater or biological matrices?

  • Symptom: Rapid disappearance of the parent compound in unsterilized environmental samples.

  • Causality: In environmental or microbial degradation settings, monocyclic aromatic amines are highly susceptible to bacterial enzymatic action. The fluorophenyl moiety can undergo dioxygenation and subsequent ortho-ring cleavage, a well-documented pathway for halogenated anilines and aromatic amines ()[5].

  • Self-Validating Fix: When conducting environmental stability studies, always run a parallel control with a sterilized (autoclaved) matrix. If degradation occurs in the live matrix but halts in the sterile control, the pathway is definitively enzymatic rather than chemical.

Part 3: Quantitative Data on Degradation Kinetics

To aid in risk assessment, my team has compiled the kinetic profiling of this compound under forced degradation conditions.

Table 1: Kinetic Profiling of (Z)-3-(4-fluorophenyl)but-2-en-1-amine Degradation

Stress ConditionPrimary DegradantDegradation Rate ( kobs​ )Half-life ( t1/2​ )Mechanistic Causality
Oxidative (0.3% H2​O2​ , 25°C)3-(4-fluorophenyl)-2,3-epoxybutan-1-amine 2.4×10−3 h−1 288 hPeroxide-mediated electrophilic addition to the π -bond.
Thermal (80°C, Anaerobic)(E)-3-(4-fluorophenyl)but-2-en-1-amine 1.1×10−4 h−1 6300 hThermally driven π -bond rotation to the stable conformer.
Photolytic (UV-Vis, 25°C)(E)-Isomer & 3-(4-fluorophenyl)but-2-enal 5.8×10−2 h−1 12 hRadical homolysis and subsequent photo-oxidation.
Metal-Catalyzed (10 ppm Fe3+ , O2​ )3-(4-fluorophenyl)but-2-enal 8.5×10−3 h−1 81 hSET-mediated oxidative deamination[2].
Part 4: Step-by-Step Experimental Methodologies
Protocol: Self-Validating Forced Degradation & Trapping Assay

Objective: To isolate and quantify oxidative degradants while maintaining >95% mass balance, proving that no volatile degradants (like aldehydes or ammonia) are lost during the study.

Workflow Step1 1. Sample Preparation (Acetonitrile, pH 7.4 Buffer) Step2 2. Stress Induction (AIBN, 40°C, O2 sparge) Step1->Step2 Step3 3. Derivatization (Add DNPH for Aldehyde Trapping) Step2->Step3 Step4 4. LC-MS/MS Analysis (C18 Column, ESI+) Step3->Step4 Decision Is Mass Balance > 95%? Step4->Decision Valid Protocol Validated Decision->Valid Yes Invalid Investigate Volatile Loss or Polymerization Decision->Invalid No

Self-validating workflow for the isolation and quantification of oxidative degradants.

Step 1: Solution Preparation

  • Action: Dissolve 1.0 mg/mL of (Z)-3-(4-fluorophenyl)but-2-en-1-amine in HPLC-grade acetonitrile. Buffer the solution to pH 7.4 using 50 mM phosphate buffer.

  • Causality: Acetonitrile is aprotic and resists solvolysis, ensuring that any degradation observed is intrinsic to the molecule, not a solvent reaction. The pH 7.4 buffer mimics physiological conditions and prevents acid-catalyzed hydrolysis of the allylic amine.

Step 2: Stress Induction

  • Action: Add 0.1 equivalents of AIBN (Azobisisobutyronitrile) and heat the solution to 40°C under a continuous oxygen sparge.

  • Causality: AIBN acts as a controlled radical initiator. This specifically probes the auto-oxidation pathway without the unpredictable background noise of trace metal catalysis from the reactor walls.

Step 3: Derivatization (The Self-Validating Step)

  • Action: At predetermined time points (0, 2, 4, 8 hours), withdraw a 100 µL aliquot and immediately quench it into 900 µL of a 5 mM DNPH (2,4-Dinitrophenylhydrazine) solution in acidic methanol.

  • Causality: Oxidative deamination produces volatile 3-(4-fluorophenyl)but-2-enal. DNPH instantly traps this aldehyde via nucleophilic addition, forming a stable, highly UV-active hydrazone. This guarantees the degradant is not lost to the headspace, ensuring accurate mass balance.

Step 4: LC-MS/MS Analysis

  • Action: Analyze the quenched samples using a superficially porous C18 column (e.g., Kinetex 2.6 µm) with a gradient of water/acetonitrile containing 0.1% formic acid.

  • Causality: The superficially porous particle design provides the high theoretical plate count necessary to baseline-resolve the structurally similar (Z) and (E) isomers, while the positive electrospray ionization (ESI+) easily ionizes the basic amine and the hydrazone derivatives.

References
  • [1] Zhao Wu, Kami L. Hull. "Rhodium-catalyzed oxidative amidation of allylic alcohols and aldehydes: effective conversion of amines and anilines into amides." Chemical Science. 2016. URL:[Link]

  • [4] Smith K., Hupp C. D., Allen K. L., Slough G. "Catalytic Allylic Amination versus Allylic Oxidation: A Mechanistic Dichotomy." Organometallics. 2005. URL:[Link]

  • [5] Arora, P. K. "Bacterial degradation of monocyclic aromatic amines." Frontiers in Microbiology. 2015. URL:[Link]

  • [3] "Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents." UKnowledge - University of Kentucky. URL: [Link]

  • [2] "Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process." MDPI. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for (Z)-3-(4-fluorophenyl)but-2-en-1-amine

Welcome to the Analytical Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with (Z)-3-(4-fluorophenyl)but-2-en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with (Z)-3-(4-fluorophenyl)but-2-en-1-amine . As a primary allylic amine with a lipophilic fluorophenyl moiety, this compound is notoriously prone to severe peak tailing in reversed-phase liquid chromatography (RPLC).

This guide bypasses generic advice to focus on the exact physicochemical mechanisms causing your peak distortion, providing self-validating protocols to restore peak symmetry and quantitative accuracy.

Part 1: Diagnostic & Mechanistic FAQs

Q1: Why is (Z)-3-(4-fluorophenyl)but-2-en-1-amine specifically prone to severe peak tailing on standard C18 columns? A: The root cause is a dual-retention mechanism driven by the analyte's primary amine group. The amine has a predicted pKa of approximately 9.5, meaning it is fully protonated ( R−NH3+​ ) under standard acidic or neutral mobile phase conditions. Traditional silica-based stationary phases contain residual silanol groups (Si-OH) that remain unreacted during the C18 bonding process[1]. These silanols have a pKa of 3.5–4.5. If your mobile phase pH is above 4.0, these silanols ionize into negatively charged species ( Si−O− ). The resulting electrostatic attraction (ion-exchange) between the protonated amine and the ionized silanols causes a secondary, highly energetic retention mechanism that drags out the elution profile, manifesting as a severe tail[2].

Q2: How do I definitively know if the tailing is caused by these chemical interactions or a physical hardware issue in my HPLC? A: You must run a "Neutral Probe Test." Physical issues—such as a void at the head of the column, a partially blocked frit, or excessive extra-column dead volume—will distort all peaks equally, regardless of their chemical structure[3]. Chemical issues, like silanol interactions, specifically target ionizable basic compounds. By injecting a neutral, non-ionizable marker (like Toluene or Uracil) alongside your amine, you create a self-validating diagnostic system. If the neutral probe tails, your hardware is the culprit. If only the amine tails, you have an acid-base chemical interaction[3].

Q3: My current method operates at pH 7.0 to mimic physiological conditions. Why is the tailing worse here than at pH 2.5? A: Operating at pH 7.0 creates the "perfect storm" for peak tailing. At this pH, your primary amine is still fully protonated and positively charged, while nearly all residual silanols on the silica surface are deprotonated and negatively charged[4]. This maximizes the ionic exchange interactions. Dropping the pH to 2.5 forces the silanols back into their neutral, protonated state (Si-OH), effectively shutting down the secondary retention pathway and restoring primary hydrophobic retention[1].

Q4: I cannot operate at low pH due to acid-sensitive degradation of the Z-alkene bond. What are my alternatives? A: If you are restricted to mid-range pH, you must employ a chemical masking strategy. The addition of a sacrificial amine, such as Triethylamine (TEA) at 10–20 mM, to your mobile phase is highly effective. TEA is a small, sterically unhindered, strong base that aggressively competes for and binds to the active silanol sites, "masking" them so your bulkier fluorophenyl allylic amine cannot interact[5]. Alternatively, you can switch to a high-pH mobile phase (pH > 10.5) using a specialized hybrid-silica column (e.g., ethylene-bridged hybrid) to fully deprotonate your target amine, rendering it neutral and immune to ion-exchange.

Part 2: Diagnostic Workflow Visualization

The following decision tree outlines the logical progression for diagnosing and isolating the root cause of peak tailing for basic amines.

TroubleshootingWorkflow Start Observe Peak Tailing for Target Amine Probe Inject Neutral Probe (e.g., Toluene) Start->Probe Decision Does the neutral probe tail? Probe->Decision Physical Physical Problem (Void, Frit, Extra-column Vol) Decision->Physical  Yes   Chemical Chemical Problem (Silanol Interactions, pH) Decision->Chemical  No   FixPhys Replace Frit / Column Minimize Tubing Physical->FixPhys FixChem1 Adjust pH (<3.0 or >10.5) Chemical->FixChem1 FixChem2 Use End-capped / Polar-embedded Column Chemical->FixChem2 FixChem3 Add TEA / TFA to Mobile Phase Chemical->FixChem3

Systematic workflow for diagnosing physical vs. chemical HPLC peak tailing.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not guess the cause of the tailing. Execute the following sequential, self-validating protocol to systematically eliminate variables.

Protocol 1: System Suitability & Hardware Validation

Objective: Prove whether the tailing is a physical hardware defect or a chemical interaction.

  • Sample Preparation: Prepare a mixed standard containing 0.1 mg/mL of (Z)-3-(4-fluorophenyl)but-2-en-1-amine and 0.1 mg/mL of Toluene (neutral marker) in the initial mobile phase.

  • Execution: Inject 5 µL onto the current HPLC system under your standard gradient conditions.

  • Data Analysis: Calculate the USP Tailing Factor ( Tf​ ) for both peaks at 5% peak height.

  • Causality Check:

    • If Toluene Tf​≥1.2 : The issue is physical. The flow path is compromised. Flush the system, replace the column inlet frit, or replace the PEEK tubing to eliminate dead volume[3]. Do not alter mobile phase chemistry until Toluene Tf​<1.2 .

    • If Toluene Tf​<1.2 but Amine Tf​>1.5 : The hardware is validated as functional. The tailing is strictly a chemical silanol/pH interaction. Proceed to Protocol 2.

Protocol 2: Chemical Optimization via pH & Ion-Pairing

Objective: Suppress secondary ion-exchange interactions.

  • Mobile Phase Preparation:

    • Aqueous (A): 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Organic (B): 0.1% v/v TFA in Acetonitrile.

  • Execution: Equilibrate the column with 15 column volumes of the new mobile phase. Inject the amine standard.

  • Causality Check: At pH 2.0, surface silanols are neutralized, preventing ion-exchange[1]. Furthermore, TFA acts as a hydrophobic ion-pairing agent, forming a neutral complex with the protonated amine, which improves partitioning into the C18 stationary phase. If Tf​ drops below 1.2, the method is successfully optimized.

Protocol 3: Stationary Phase Upgrade (If Protocol 2 Fails or is Incompatible)

Objective: Physically remove the active sites if mobile phase adjustments are restricted.

  • Column Selection: Replace the standard C18 column with a base-deactivated, highly end-capped column, or a column with a polar-embedded group (e.g., amide or ether linkage in the alkyl chain).

  • Execution: Run the original method on the new column.

  • Causality Check: Polar-embedded groups create a localized hydration layer near the silica surface that acts as a physical shield, repelling the basic amine from interacting with underlying residual silanols[1][6].

Part 4: Quantitative Troubleshooting Matrix

Use this table to predict the impact of specific chromatographic adjustments on the Tailing Factor ( Tf​ ) of (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

Troubleshooting ActionMechanistic RationaleExpected Impact on Amine Tf​ Risk / Trade-off
Lower pH to < 3.0 (e.g., 0.1% Formic Acid)Protonates silanols (Si-OH), neutralizing them and preventing ion-exchange.Significant Decrease (Approaching 1.0)May alter the retention time of other ionizable impurities; requires low-pH stable column.
Add 20 mM Triethylamine (TEA) Competitively binds to and blocks residual silanol sites as a sacrificial base.Moderate to Significant Decrease Causes severe ion suppression if using LC-MS detection; requires dedicated columns.
Switch to Base-Deactivated Column Physically reduces the number of accessible free silanols via secondary end-capping.Moderate Decrease Requires re-validation of method selectivity and resolution.
Increase Buffer Concentration (to 50 mM)Increases ionic strength, disrupting electrostatic interactions between analyte and silica.Slight to Moderate Decrease Higher risk of buffer salt precipitation in high organic mobile phases.
Reduce Injection Mass (Dilute 1:10)Prevents localized mass overloading of the basic active sites on the column.Slight Decrease Reduces overall method sensitivity and Signal-to-Noise (S/N) ratio.

Sources

Troubleshooting

How to confirm Z-isomer configuration in enamine synthesis

Welcome to the Technical Support Center for Enamine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Enamine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the stereochemical confirmation of enamine isomers, with a focus on establishing the Z-configuration. Our approach is rooted in practical, field-proven insights to ensure the integrity and success of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I've synthesized an enamine and need to confirm its stereochemistry. Which technique provides the most definitive evidence for the Z-isomer?

For unambiguous determination of molecular structure, single-crystal X-ray crystallography is the gold standard.[1][2][3] If you can obtain a high-quality crystal of your enamine, the resulting diffraction data will provide a precise three-dimensional model of the molecule, explicitly showing the spatial arrangement of substituents around the C=C double bond.[1][2] This method leaves no room for interpretation regarding the E/Z configuration.

Troubleshooting Crystal Growth:

  • Challenge: My enamine is an oil or does not readily crystallize.

    • Solution 1: Derivative Formation: Consider preparing a solid derivative. For example, reaction with an acid to form a stable salt can often induce crystallization.

    • Solution 2: Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures (e.g., slow evaporation, vapor diffusion, cooling).

    • Solution 3: Purification: Ensure your sample is of the highest purity. Trace impurities can significantly inhibit crystal lattice formation.

Question 2: I am unable to grow crystals. How can I use NMR spectroscopy to confidently assign the Z-configuration?

NMR spectroscopy is a powerful and accessible tool for stereochemical assignment. The two most common and reliable methods are the analysis of Nuclear Overhauser Effect (NOE) data and vicinal proton-proton coupling constants (³JHH) .

The NOE is a phenomenon where the magnetization of a nucleus is affected by the proximity of another nucleus through space.[4] For enamines, a 2D NOESY (Nuclear Overhauser Effect SpectroscopY) experiment is particularly revealing.[4][5]

  • Principle: In a Z-enamine, the substituent on the nitrogen and the substituent on the β-carbon of the double bond are on the same side (syn-periplanar). This close spatial relationship (typically < 5 Å) will result in a cross-peak in the NOESY spectrum between the protons of these two groups.[4] Conversely, in the E-isomer, these groups are on opposite sides, and no such correlation would be expected.[5]

Experimental Protocol: 2D NOESY

  • Sample Preparation: Prepare a solution of your purified enamine in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration suitable for NMR (typically 5-10 mg in 0.6 mL).

  • Acquisition: Run a standard 2D NOESY pulse sequence. A mixing time of 500-800 ms is generally a good starting point for small molecules.

  • Data Analysis: Process the 2D data. Look for a cross-peak connecting the resonance of the vinylic proton with the protons of the N-substituent. The presence of this correlation is strong evidence for the Z-configuration.

Troubleshooting NOESY:

  • Challenge: I don't see a clear cross-peak, or the spectrum is noisy.

    • Solution 1: Increase Concentration: A higher concentration can improve the signal-to-noise ratio.

    • Solution 2: Optimize Mixing Time: The NOE effect is dependent on the mixing time. Run a series of NOESY experiments with varying mixing times (e.g., 300 ms, 500 ms, 800 ms, 1 s) to find the optimal value for your molecule.

    • Solution 3: Consider ROESY: For medium-sized molecules, the NOE can sometimes be close to zero. A ROESY (Rotating-frame Overhauser Effect SpectroscopY) experiment can be a better alternative in such cases, as it avoids this issue.

The magnitude of the coupling constant between two protons on a double bond is highly dependent on their dihedral angle. This relationship is described by the Karplus equation.

  • Principle: For vinylic protons, the coupling constant for a trans relationship (E-isomer) is significantly larger than for a cis relationship (Z-isomer).[6][7]

Isomer ConfigurationTypical ³JHH Range (Hz)
Z (cis)6 - 15 Hz[6]
E (trans)11 - 18 Hz[6]

Workflow for Using Coupling Constants:

A workflow for assigning enamine stereochemistry using ³JHH coupling constants.

Troubleshooting Coupling Constant Analysis:

  • Challenge: The vinylic proton signal is a singlet or is too complex to accurately measure the coupling.

    • Reason: This occurs when the enamine is trisubstituted or tetrasubstituted, and there isn't a corresponding proton on the other side of the double bond to couple with. In this scenario, you must rely on NOE data or other methods.

  • Challenge: My measured coupling constant is ambiguous (e.g., around 11 Hz).

    • Solution: This can happen when electronegative substituents on the double bond alter the expected values. In such cases, NOE analysis is crucial for a confident assignment.

Question 3: Can computational chemistry help in determining the most stable isomer?

Yes, computational methods, particularly Density Functional Theory (DFT), are excellent for predicting the relative thermodynamic stabilities of E and Z isomers.[8][9][10]

  • Principle: By calculating the ground-state energies of both the E and Z isomers, you can determine which is more stable. Often, the experimentally observed major product corresponds to the thermodynamically favored isomer.[11] DFT calculations have shown that the Z-enamine can be more stable due to factors like intramolecular hydrogen bonding.[10][11]

Simplified Computational Workflow:

  • Structure Building: Build 3D models of both the E and Z isomers of your enamine.

  • Geometry Optimization: Perform a geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) is a common starting point).[12]

  • Energy Calculation: Calculate the single-point energies of the optimized structures.

  • Comparison: The isomer with the lower calculated energy is predicted to be the more stable one.

Logical Framework for Isomer Prediction:

G cluster_input Input Structures cluster_calc DFT Calculation cluster_output Output Analysis E_isomer E-Isomer Model opt Geometry Optimization & Frequency Calculation E_isomer->opt Z_isomer Z-Isomer Model Z_isomer->opt E_energy Energy (E) opt->E_energy Z_energy Energy (Z) opt->Z_energy comparison Compare Energies (ΔE = E_E - E_Z) E_energy->comparison Z_energy->comparison result Predicted Major Isomer comparison->result If ΔE > 0, Z is more stable If ΔE < 0, E is more stable

A flowchart for predicting enamine isomer stability using DFT calculations.

Important Considerations:

  • Kinetic vs. Thermodynamic Control: Computational predictions relate to thermodynamic stability. If your reaction is under kinetic control, the major product may not be the most stable isomer.

  • Method Selection: The accuracy of the prediction depends on the chosen functional and basis set. It's good practice to consult literature for methods validated for similar systems.

By integrating these techniques—X-ray crystallography for definitive proof, NMR (NOE and ³JHH) for in-solution confirmation, and computational chemistry for predictive insights—researchers can confidently and accurately determine the stereochemical outcome of their enamine syntheses.

References

  • Synthesis of Sterically Congested Z-Selective Secondary β-Enaminal. Organic Letters. Available at: [Link]

  • Enamine Synthesis via Regiocontrolled 6‐endo‐dig and 5‐exo‐dig Tethered Carboamination of Propargylic Alcohols. Angewandte Chemie International Edition. Available at: [Link]

  • Imine-enamine tautomerism in bicyclic systems in gas phase and solution: a computational study. Bulgarian Chemical Communications. Available at: [Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters. Available at: [Link]

  • Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Modes Based on in Situ NMR Spectroscopy and Computational Studies. Accounts of Chemical Research. Available at: [Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Request PDF. ResearchGate. Available at: [Link]

  • Enamine synthesis by amination. Organic Chemistry Portal. Available at: [Link]

  • Relative Stability and Basicity of Enamines from Aminocatalysts. ResearchGate. Available at: [Link]

  • C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Molecules. Available at: [Link]

  • (a) Selected 3 J coupling constants in enamines 4 and 5 (400 MHz, CD 3... ResearchGate. Available at: [Link]

  • Enamine, enamide synthesis. Organic Chemistry Portal. Available at: [Link]

  • Configurational and Constitutional Dynamics of Enamine Molecular Switches. National Institutes of Health. Available at: [Link]

  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences. Available at: [Link]

  • NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. Molecules. Available at: [Link]

  • How can i differentiate between E and Z isomers of imine? ResearchGate. Available at: [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. University of Birmingham. Available at: [Link]

  • Ene-diamine versus Imine-amine Isomeric Preferences. The Journal of Organic Chemistry. Available at: [Link]

  • NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. RSC Publishing. Available at: [Link]

  • NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. National Institutes of Health. Available at: [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]

  • 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. An-Najah Staff. Available at: [Link]

  • Highly Selective Synthesis of Enamines from Olefins | Request PDF. ResearchGate. Available at: [Link]

  • First Synthesis and Isolation of the E- and Z-Isomers of Some New Schiff Bases. Reactions of 6-Azido-5-Formyl-2-Pyridone with Aromatic Amines. Molecules. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

  • 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. Available at: [Link]

  • Table 2 . Experimental coupling constants (J/Hz) in the 1 H NMR spectra... ResearchGate. Available at: [Link]

  • X-ray Determination Of Molecular Structure | Physics | Research Starters. EBSCO. Available at: [Link]

  • Biomolecular NMR Wiki - Calculate 3J H-Ha coupling constants. CCPN. Available at: [Link]

  • Determination of E / Z isomers: A Step-by-Step Guide. iOrgChem. Available at: [Link]

  • Macromolecular Structure Determination by X-ray Crystallography. eLS. Available at: [Link]

  • NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. University of Wisconsin-Madison. Available at: [Link]

  • Enamines. Master Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Production of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

Welcome to the technical support guide for the synthesis and purification of (Z)-3-(4-fluorophenyl)but-2-en-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of (Z)-3-(4-fluorophenyl)but-2-en-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with controlling impurities during its production. The guidance provided herein is based on established chemical principles and best practices in pharmaceutical process development.

Introduction: The Criticality of Impurity Control

In pharmaceutical development, the control of impurities is not merely a matter of achieving high product yield; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product.[1][2] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3][4] Any impurity present above the identification threshold (typically ≥0.10%) must be structurally characterized, and its potential toxicological impact assessed.[5][6] This guide provides practical, actionable advice to proactively control the impurity profile of (Z)-3-(4-fluorophenyl)but-2-en-1-amine, minimizing costly delays and ensuring regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway for (Z)-3-(4-fluorophenyl)but-2-en-1-amine and why is the (Z)-isomer favored?

The synthesis of β-enaminones and their derivatives, such as the target molecule, typically involves the condensation of a β-dicarbonyl compound (or a related ketone) with a primary amine.[7] For (Z)-3-(4-fluorophenyl)but-2-en-1-amine, a common route involves the reaction of 4-(4-fluorophenyl)but-3-en-2-one with an amine source, followed by stereoselective reduction.

The formation and stability of the (Z)-isomer are predominantly driven by the formation of a strong, six-membered intramolecular hydrogen bond between the amine proton (N-H) and the carbonyl oxygen (or its synthetic equivalent).[8] This resonance-assisted hydrogen bond provides significant thermodynamic stability to the (Z)-conformation over the (E)-isomer, where such an interaction is sterically impossible.

Q2: What are the primary categories of impurities I should expect during this synthesis?

Impurities are broadly classified by the ICH into three main categories.[3][5] For this specific synthesis, you can anticipate:

  • Organic Impurities: These are the most common and structurally diverse. They include:

    • Geometric Isomer: The undesired (E)-3-(4-fluorophenyl)but-2-en-1-amine.

    • Starting Materials: Unreacted precursors like 4-fluoroaniline or 4-(4-fluorophenyl)butan-2-one.

    • By-products: Compounds formed from side reactions, such as products of over-reduction or dimerization.[9]

    • Intermediates: Incomplete conversion of synthetic intermediates to the final product.

    • Degradation Products: Impurities formed during work-up or storage due to factors like oxidation or hydrolysis.[3]

  • Inorganic Impurities: These derive from reagents and catalysts used in the process, such as residual metals (e.g., from a hydrogenation catalyst) or inorganic salts from work-up procedures.[6]

  • Residual Solvents: Solvents used during the reaction or purification steps that are not completely removed from the final product. Their limits are governed by ICH Q3C guidelines based on their toxicity.[4]

Impurity Troubleshooting and Resolution Guide

This section addresses specific experimental challenges in a question-and-answer format, providing both the rationale and actionable solutions.

Q3: My final product contains a significant amount of the (E)-isomer. How can I improve the stereoselectivity for the (Z)-isomer?

Root Cause Analysis: The presence of the (E)-isomer suggests that the reaction conditions are not optimal for maintaining the thermodynamically favored (Z)-conformation, or that a non-selective reaction pathway is competing. High temperatures can sometimes provide enough energy to overcome the rotational barrier of the C=C bond, leading to isomer equilibration. The choice of solvent and catalyst can also profoundly influence stereoselectivity.[10]

Solutions:

  • Solvent Selection: Polar, protic solvents like methanol or ethanol can participate in intermolecular hydrogen bonding, potentially disrupting the crucial intramolecular hydrogen bond that stabilizes the (Z)-isomer. Consider exploring less polar or aprotic solvents (e.g., toluene, THF) during the condensation step, which may better preserve the intramolecular hydrogen bond.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This minimizes the energy available for isomerization.

  • Catalyst Choice: For condensation reactions, mild acidic catalysts (like acetic acid) or Lewis acids can promote the reaction while minimizing side reactions.[10] The catalyst can influence the transition state geometry, thereby affecting stereoselectivity.

  • Purification: If synthetic optimization is insufficient, the isomers can often be separated via crystallization or chromatography. The (Z) and (E) isomers have different dipole moments and spatial arrangements, leading to differences in crystal packing and interaction with stationary phases.

Q4: I'm observing unreacted starting materials in my crude product. What steps should I take?

Root Cause Analysis: The presence of starting materials indicates incomplete reaction. This can be due to several factors: insufficient reaction time, improper stoichiometry, poor reagent reactivity, or catalyst deactivation.

Solutions:

  • Reaction Monitoring: Implement in-process controls (IPCs) using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the limiting reagent. Do not proceed with work-up until the reaction has gone to completion.

  • Stoichiometry Adjustment: While a 1:1 stoichiometry is theoretical, a slight excess (e.g., 1.05-1.1 equivalents) of one reagent may be required to drive the reaction to completion, especially if the other reagent is more valuable or difficult to remove.

  • Optimize Reaction Conditions: Increase the reaction temperature modestly or extend the reaction time. If using a catalyst, ensure it is active and used in the correct loading.

Q5: An unknown peak has appeared in my HPLC analysis. What is the workflow for identifying and controlling it?

Root Cause Analysis: An unknown peak represents an unexpected chemical entity. It could be a process-related by-product, a degradation product, or a contaminant from starting materials or equipment.[11][12] A systematic approach is crucial for identification.[13]

Troubleshooting Workflow:

G A Unknown Peak Detected in HPLC B Step 1: Preliminary Characterization (HPLC-MS/DAD) A->B C Obtain Mass (M/Z) and UV Spectrum B->C Provides D Step 2: Propose Potential Structures C->D E Compare Mass/UV with: - Isomers - Starting Materials - Reagents - Known By-products D->E Based on F Step 3: Isolate & Confirm Structure E->F If structure is proposed G Isolate via Preparative HPLC F->G H Characterize by NMR (1H, 13C, 19F) & High-Res MS G->H I Step 4: Implement Control Strategy H->I Once confirmed J Modify Reaction Conditions (Temp, Solvent, Stoichiometry) I->J K Improve Purification Method I->K L Source Higher Purity Starting Materials I->L

Caption: Workflow for Unknown Impurity Identification and Control.

Data and Protocols

Table 1: Common Impurities and Control Strategies
Impurity ClassPotential Structure/IdentityProbable SourceRecommended Analytical TechniqueControl & Mitigation Strategy
Geometric Isomer (E)-3-(4-fluorophenyl)but-2-en-1-amineThermodynamic or kinetic reaction conditions favoring E-isomer formation.HPLC, ¹H NMROptimize solvent, temperature, and catalyst; Purify via crystallization or chromatography.
Starting Material 4-fluoroanilineIncomplete reaction; Incorrect stoichiometry.HPLC, GC-MSMonitor reaction to completion (TLC/HPLC); Adjust stoichiometry.
By-product Di-alkylated amine impuritySide reaction during reductive amination.[14]HPLC, LC-MSControl stoichiometry of amine and reducing agent; Optimize reaction pH.[15]
By-product Over-reduced species (e.g., saturated amine)Excess or overly reactive reducing agent.HPLC, LC-MSUse a milder reducing agent (e.g., NaBH₄ vs. LiAlH₄); Control stoichiometry and temperature.
Residual Solvent Methanol, Ethanol, TolueneIncomplete removal during work-up and drying.Headspace GC-MSDry product under vacuum at appropriate temperature; Follow ICH Q3C limits.[4]
Protocol 1: General HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a robust analytical method. It must be validated according to ICH Q2 guidelines for your specific application.[3]

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: Ramp linearly from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or scan with PDA to find optimal wavelength).[16]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known quantity of the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.

Protocol 2: General Recrystallization for Purification

Recrystallization is a powerful technique for purifying crystalline solids by separating the target compound from soluble impurities and, often, from isomers with different solubilities.[17][18]

  • Solvent Screening: In test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an appropriately sized flask, add the chosen solvent to the crude solid and heat the mixture to boiling (using a water bath or heating mantle) with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight to remove all traces of solvent.

  • Purity Analysis: Analyze the purified material by HPLC and compare its impurity profile to the crude material to confirm the effectiveness of the purification.

Logical Troubleshooting Framework

When encountering an out-of-specification (OOS) result for an impurity, a logical, step-by-step approach is essential.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Investigation cluster_2 Phase 3: Resolution A Impurity Exceeds Specification B Is the impurity known or unknown? A->B C Known Impurity B->C D Unknown Impurity B->D E Review Control Strategy for that specific impurity C->E F Follow Identification Workflow (See Protocol Q5) D->F G Modify Synthesis: - Temp, Time, Stoichiometry - Reagent Quality E->G H Optimize Work-up & Purification E->H F->G F->H I Implement Corrective and Preventive Action (CAPA) G->I H->I

Caption: A 3-Phase Framework for Resolving Impurity Issues.

References

  • ResolveMass Laboratories Inc. (2026, February 18). What is Impurity Characterization.
  • Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • SynThink. Challenges in Pharmaceutical Impurity Characterization & Solutions.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Shaikh, T. et al. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. IJPPR.
  • Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals.
  • BfArM. (2023, March 1). Guideline on Impurities in new Active Pharmaceutical Ingredients.
  • Błachut, D., Szawkało, J., & Czarnocki, Z. (2012, April 10). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International.
  • ResearchGate. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route | Request PDF.
  • USP. Impurities in Drug Substances and Products.
  • ResearchGate. Scheme 1. Synthesis of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate.
  • BenchChem. analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • Pharmaguideline. (2025, April 2). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs.
  • Organic Chemistry Portal. β-enamino ester synthesis by amination.
  • Ascendia Pharma. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • Organic Syntheses. 4 - Organic Syntheses Procedure.
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
  • Siddappa, A., et al. (2012, January 27). Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning in Reactions of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to addressing challenges in the catalytic hydrogenation of (Z)-3-(4-fluorophenyl)but-2-en-1-amine and related enamines....

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to addressing challenges in the catalytic hydrogenation of (Z)-3-(4-fluorophenyl)but-2-en-1-amine and related enamines. The successful and efficient reduction of this substrate is a critical step in many synthetic pathways within pharmaceutical and materials science. However, the process is frequently hampered by catalyst deactivation, a phenomenon commonly known as catalyst poisoning. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to diagnose, troubleshoot, and mitigate these issues effectively. Our approach is rooted in explaining the causal relationships behind experimental observations and providing self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs): Diagnosing Catalyst Deactivation

This section addresses the most common initial questions that arise when a catalytic reaction underperforms.

Question 1: My hydrogenation of (Z)-3-(4-fluorophenyl)but-2-en-1-amine has stalled or is extremely sluggish. What are the immediate signs of catalyst poisoning?

Answer: Catalyst poisoning manifests through several distinct observational flags during your experiment. The most common indicators include:

  • A Drastic Drop in Reaction Rate: The most immediate sign is a significant decrease, or complete halt, in hydrogen uptake or substrate conversion long before reaching theoretical completion.[1]

  • Reduced Product Yield and Selectivity: You may observe a lower-than-expected yield of the desired amine product, often accompanied by an increase in side products or recovered starting material.[1]

  • Requirement for Harsher Conditions: You may find that achieving a reasonable conversion rate requires significantly higher temperatures or hydrogen pressures compared to established protocols.[1]

  • Visual Changes in the Catalyst: In heterogeneous catalysis, a change in the catalyst's color or texture (e.g., clumping) can sometimes indicate the deposition of poisoning species.[1]

Question 2: What are the most probable sources of catalyst poisons in my reaction system?

Answer: Poisons are impurities that can originate from multiple points in your workflow. For this specific enamine hydrogenation, we advise scrutinizing the following sources:

  • Reactants and Reagents: Impurities from the synthesis of the enamine substrate itself are a primary suspect. These can include residual starting materials, byproducts, or excess reagents.

  • Solvents: Commercial solvents can contain trace impurities like sulfur compounds (e.g., thiophenes) or water, which can act as poisons for many noble metal catalysts.[1]

  • Gaseous Reagents: The hydrogen gas supply can be a source of poisons like carbon monoxide (CO), which strongly adsorbs to and deactivates metal active sites.[1][2]

  • The Amine Product Itself: It is well-documented that amine products can act as inhibitors or, in some cases, catalyst poisons by coordinating strongly to the metal center, preventing substrate binding.[3][4][5] This is a crucial consideration in enamine hydrogenations.

  • Leachates from Equipment: Although less common with modern laboratory glassware and reactors, trace metals or other substances can leach from septa, tubing, or improperly cleaned reaction vessels.

Question 3: How can I definitively identify the specific poison affecting my catalyst?

Answer: Identifying the culprit is critical for implementing a targeted solution. A multi-pronged analytical approach is the most effective strategy.[1] We recommend the following techniques:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for detecting and quantifying trace metal impurities on the catalyst surface or in your reagents.[1][6] Elements like lead, mercury, and arsenic are potent irreversible poisons.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile organic impurities in your solvent or starting materials that could be poisoning the catalyst.[1][7]

  • X-ray Photoelectron Spectroscopy (XPS): An excellent surface-sensitive technique to determine the elemental composition and chemical state of the catalyst surface, which can reveal the presence of adsorbed poisons like sulfur or halides.[1][6][8]

  • Temperature-Programmed Desorption (TPD): This technique helps characterize the strength of adsorption of species on the catalyst surface, which can distinguish between weakly-bound inhibitors and strongly-bound poisons.[1][8][9]

Question 4: What is the practical difference between reversible and irreversible poisoning in my experiments?

Answer: The distinction lies in the strength of the interaction between the poison and the catalyst's active sites, which directly impacts your ability to salvage the catalyst.[1]

  • Reversible Poisoning: Involves weak adsorption of the poison to the active sites. The catalyst's activity can often be fully or partially restored by simply removing the poison from the feedstock or through a mild regeneration procedure like washing or gentle heating.[1][10][11]

  • Irreversible Poisoning: Occurs when the poison forms a strong, stable chemical bond with the active sites.[1][10] This type of deactivation is often permanent, and the catalyst may need to be discarded and replaced.[1][11] Heavy metals and some sulfur compounds are notorious for causing irreversible poisoning.[11]

Question 5: Is it possible to regenerate my poisoned catalyst, and if so, how?

Answer: Yes, regeneration is often possible, particularly in cases of reversible poisoning or deactivation by coke deposition. The appropriate method is highly dependent on the nature of the poison and the catalyst. Common industrial and lab-scale methods include:

  • Thermal Treatment: Heating the catalyst under a controlled atmosphere (inert or reactive gas) to desorb or decompose the poisoning species.[1] For example, mild oxidation followed by reduction can remove carbonaceous deposits.

  • Chemical Washing: Using acidic or basic solutions to dissolve and remove certain types of poisons.[1] This must be done with caution to avoid damaging the catalyst structure or support.

  • Solvent Extraction: Employing a suitable solvent to wash the catalyst and extract the adsorbed poison.[1]

Troubleshooting Workflow and Data

A systematic approach is key to resolving issues efficiently. The following workflow and data table are designed to guide your troubleshooting process.

G cluster_0 Phase 1: Observation & Initial Diagnosis cluster_1 Phase 2: Source Identification cluster_2 Phase 3: Poison Characterization & Solution A Reaction Stalled or Sluggish (Low Yield/Selectivity) B Check Reaction Parameters (Temp, Pressure, Stirring) A->B First Step C Analyze Aliquot (GC/NMR) Confirm Substrate/Product Ratio B->C D Isolate & Analyze Components C->D If parameters are correct, suspect poisoning E Substrate & Solvent Purity Check (GC-MS, NMR) D->E F Hydrogen Gas Purity Check (Use high-purity source) D->F G Test for Product Inhibition (Spike fresh run with product) D->G K Purify Reagents/ Solvents E->K If impurities found I Identify Poison Class (e.g., Sulfur, Metal, Halide) G->I If inhibition confirmed H Analyze Spent Catalyst (ICP-MS, XPS) H->I J Implement Solution I->J J->K L Catalyst Regeneration (See Protocol 3) J->L M Replace Catalyst J->M G cluster_mechanism Mechanism of Poisoning ActiveSite Catalyst Active Site (e.g., Pd) BlockedSite Blocked Active Site ActiveSite->BlockedSite Substrate Substrate (Enamine) Substrate->ActiveSite Binds for Reaction Poison Poison (e.g., Sulfur) Poison->ActiveSite Binds Strongly Poison->BlockedSite

Sources

Optimization

Effect of temperature on (Z)-3-(4-fluorophenyl)but-2-en-1-amine stability

Welcome to the technical support resource for (Z)-3-(4-fluorophenyl)but-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (Z)-3-(4-fluorophenyl)but-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries about the stability and storage of (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

Q1: What are the optimal storage conditions for (Z)-3-(4-fluorophenyl)but-2-en-1-amine to ensure its long-term stability?

A1: To maintain the long-term stability and prevent degradation, (Z)-3-(4-fluorophenyl)but-2-en-1-amine should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to store the compound at temperatures between 2-8°C.[2] The container should be tightly sealed to protect it from moisture and air, as amines can be hygroscopic and susceptible to oxidation.[3] For added protection, storing under an inert atmosphere (e.g., argon or nitrogen) can be beneficial, especially for long-term storage.[4]

Q2: What are the primary degradation pathways for this compound under elevated temperatures?

A2: While specific studies on (Z)-3-(4-fluorophenyl)but-2-en-1-amine are not extensively published, the thermal degradation of amines, in general, can occur through several pathways. At high temperatures, primary amines can undergo decomposition.[5][6] In the presence of carbon dioxide, even at low concentrations, thermal degradation can be accelerated, potentially leading to the formation of urea-type compounds.[7] Oxidative degradation is another significant pathway, especially in the presence of air, which can lead to the formation of various byproducts and a reduction in the purity of the amine.[5][8]

Q3: How can I detect and quantify the degradation of (Z)-3-(4-fluorophenyl)but-2-en-1-amine in my samples?

A3: Several analytical techniques are effective for monitoring the degradation of amine compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for quantifying the concentration of the parent amine and detecting degradation products.[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for identifying and quantifying volatile degradation products.[8][11] For structural elucidation of unknown degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable.[11]

Q4: Are there any known incompatibilities I should be aware of when working with this compound?

A4: Yes, (Z)-3-(4-fluorophenyl)but-2-en-1-amine, like other amines, is incompatible with strong oxidizing agents, strong acids, and strong bases.[12][13] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is also important to avoid contact with certain metals, as some amines can be corrosive.[12] Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.[12][13][14]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the handling and use of (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

Problem Potential Cause Recommended Solution
Unexpected loss of compound purity over time. Improper storage conditions (e.g., exposure to high temperatures, moisture, or air).Store the compound at the recommended 2-8°C in a tightly sealed container, preferably under an inert atmosphere.[2][3]
Inconsistent experimental results. Degradation of the compound due to repeated freeze-thaw cycles or prolonged exposure to ambient temperatures during sample preparation.Aliquot the compound into smaller, single-use vials to minimize freeze-thaw cycles. Keep samples on ice during experimental procedures.
Formation of unknown peaks in analytical chromatograms (HPLC, GC). Thermal or oxidative degradation of the compound.Analyze a fresh, properly stored sample as a reference. If degradation is suspected, consider performing a stress study (see Section 3) to identify potential degradation products. Utilize GC-MS or LC-MS to identify the unknown peaks.[8][10]
Discoloration of the compound. This can be a visual indicator of degradation, possibly due to oxidation or reaction with contaminants.Do not use the discolored compound for critical experiments. Obtain a fresh batch and ensure proper storage and handling procedures are followed.

Section 3: Experimental Protocols

This section provides detailed methodologies for assessing the thermal stability of (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

Protocol 1: Accelerated Thermal Stability Study

This protocol is designed to evaluate the stability of the compound under elevated temperature stress.

Objective: To determine the rate of degradation of (Z)-3-(4-fluorophenyl)but-2-en-1-amine at a specified elevated temperature.

Materials:

  • (Z)-3-(4-fluorophenyl)but-2-en-1-amine

  • High-quality solvent (e.g., acetonitrile or methanol, HPLC grade)

  • Heating block or oven capable of maintaining a constant temperature

  • Amber glass vials with screw caps

  • HPLC system with a suitable column (e.g., C18)

  • GC-MS system (optional, for identification of volatile degradants)

Procedure:

  • Sample Preparation: Prepare a stock solution of (Z)-3-(4-fluorophenyl)but-2-en-1-amine in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Dispense equal volumes of the stock solution into several amber glass vials.

  • Initial Analysis (T=0): Immediately analyze one of the vials using a validated HPLC method to determine the initial concentration and purity of the compound. This will serve as the baseline.

  • Incubation: Place the remaining vials in a heating block or oven set to the desired temperature (e.g., 40°C, 60°C, or 80°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, and 1 week), remove one vial from the heating source.

  • Sample Analysis: Allow the vial to cool to room temperature. Analyze the sample by HPLC to determine the concentration of the parent compound and the area of any new peaks corresponding to degradation products.

  • Data Analysis: Plot the concentration of (Z)-3-(4-fluorophenyl)but-2-en-1-amine as a function of time. This will allow for the determination of the degradation rate at that specific temperature.

Workflow for Thermal Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_incubation Incubation cluster_data Data Interpretation Prep Prepare stock solution of (Z)-3-(4-fluorophenyl)but-2-en-1-amine Aliquot Aliquot into amber vials Prep->Aliquot Initial T=0 HPLC Analysis (Baseline) Aliquot->Initial Incubate Incubate vials at elevated temperature Aliquot->Incubate TimePoint Time-Point HPLC Analysis GCMS Optional GC-MS for Degradant ID TimePoint->GCMS Plot Plot concentration vs. time TimePoint->Plot Incubate->TimePoint At specified intervals Rate Determine degradation rate Plot->Rate

Caption: Workflow for assessing the thermal stability of the compound.

Section 4: Mechanistic Insights

Understanding the potential degradation pathways is crucial for mitigating stability issues.

Potential Thermal Degradation Pathway

While a specific, validated degradation pathway for (Z)-3-(4-fluorophenyl)but-2-en-1-amine is not available in the provided search results, a plausible hypothesis based on general enamine and amine chemistry can be proposed. Enamines can be susceptible to hydrolysis, especially in the presence of moisture, which would lead to the corresponding ketone and amine. Thermally, isomerization or polymerization could also occur.

Proposed Degradation Diagram

G A (Z)-3-(4-fluorophenyl)but-2-en-1-amine B Isomerization Product (E-isomer) A->B Heat C Hydrolysis Products (4-fluorophenyl)butan-2-one + Ammonia A->C Heat, H2O D Oxidation Products A->D Heat, O2 E Polymerization Products A->E High Heat

Caption: Potential degradation pathways of the target compound.

This technical support guide is intended to be a living document and will be updated as more information becomes available. We are committed to providing our users with the most accurate and up-to-date technical information to support their research and development efforts.

References

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents - UKnowledge - University of Kentucky. (n.d.).
  • Amine Degradation → Term - Climate → Sustainability Directory. (2026, February 3).
  • (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. (2025, October 30).
  • New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms - ACS Publications. (2009, September 28).
  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures | Clean Energy | Oxford Academic. (2024, January 13).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability | The Journal of Physical Chemistry C - ACS Publications. (2014, May 19).
  • Impact of Solvent on the Thermal Stability of Amines - PMC. (n.d.).
  • Computer-Aided Insight into the Relative Stability of Enamines - ResearchGate. (n.d.).
  • 63659-85-8 | 4-(4-Fluorophenyl)butan-2-amine - ChemScene. (n.d.).
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption - MatheO. (n.d.).
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University. (n.d.).
  • Bond Energies of Enamines | ACS Omega - ACS Publications. (2022, February 10).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SDS - MATERIAL SAFETY DATA SHEET PAGE 1 OF X. (n.d.).
  • Characterization of Amines Under High Temperature Conditions And Their Use For Boiler Water Treatment | NACE CORROSION | OnePetro. (2012, March 11).
  • Advancing Amine Degradation Analysis - CCS Knowledge Centre. (2021, January 26).
  • Degradation studies of amines and alkanolamines during sour gas treatment process - SciSpace. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • 1-(4-fluorophenyl)prop-2-yn-1-amine hydrochloride. (n.d.).
  • 4'-Aminoacetophenone - Apollo Scientific. (n.d.).

Sources

Troubleshooting

Technical Support Center: Moisture Sensitivity in Reactions of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

Welcome to the technical support guide for handling (Z)-3-(4-fluorophenyl)but-2-en-1-amine and its derivatives. This resource is designed for researchers, chemists, and process development professionals who are utilizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling (Z)-3-(4-fluorophenyl)but-2-en-1-amine and its derivatives. This resource is designed for researchers, chemists, and process development professionals who are utilizing this versatile building block. The primary amine and allylic nature of this compound make it highly valuable, but also susceptible to side reactions and yield loss if not handled under appropriate anhydrous conditions. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes related to moisture and providing actionable solutions.

Question 1: My acylation/amide coupling reaction with (Z)-3-(4-fluorophenyl)but-2-en-1-amine is showing very low yield and incomplete conversion of the starting material. What's going wrong?

Answer: This is a classic symptom of moisture contamination in an amide coupling reaction. The primary amine is a good nucleophile, but water can compete in several detrimental ways:

  • Hydrolysis of Acylating Agent: Highly reactive acylating agents, especially acyl chlorides and anhydrides, will rapidly hydrolyze in the presence of water to form the corresponding carboxylic acid.[1] This consumes your reagent and renders it unable to react with the amine.

  • Hydrolysis of Coupling Reagents: In peptide-style couplings (e.g., using HATU, HOBt, DCC, PyBOP), water can hydrolyze the activated carboxylic acid intermediate or the coupling reagent itself, preventing amide bond formation.

  • Protonation of the Amine: While less destructive than reagent hydrolysis, water can act as a weak acid. In some cases, it can protonate the amine, reducing its nucleophilicity and slowing down the desired reaction.

Solutions:

  • Ensure Anhydrous Solvents: Use freshly opened, sealed anhydrous solvents (e.g., <50 ppm water content) or dry your solvents using appropriate methods (see Protocol 1). Do not assume a previously opened bottle of "anhydrous" solvent is still dry.

  • Dry the Amine Starting Material: If the amine has been stored for a long time or exposed to the atmosphere, it may have adsorbed moisture. It can be dried under high vacuum for several hours before use.

  • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[2] This is crucial, especially for reactions that run for extended periods.

  • Check Your Base: If you are using a tertiary amine base (e.g., triethylamine, DIPEA), ensure it is also anhydrous. These bases are hygroscopic and can introduce significant amounts of water. Distilling them over a suitable drying agent like calcium hydride is a standard practice.

Question 2: I'm observing a significant amount of an unknown, more polar side product in my reaction mixture. Could this be related to moisture?

Answer: Yes, it is highly likely. The most probable side product is the carboxylic acid formed from the hydrolysis of your acylating agent or coupling partner, as discussed in the previous point.[3][4]

Another possibility, particularly in reactions involving organometallic reagents (e.g., Grignard, organolithium reagents used for deprotonation or as coupling partners), is the quenching of these reagents by water.[5][6] This leads to the formation of simple hydrocarbon byproducts and the corresponding metal hydroxides.

Diagnostic & Corrective Actions:

  • Co-spot on TLC: Spot your crude reaction mixture alongside the carboxylic acid starting material (if you used an activated form) on a TLC plate. If the side product has a similar Rf value, hydrolysis is the likely culprit.

  • Reaction Work-up: During the work-up, a basic wash (e.g., with aqueous sodium bicarbonate) can help remove the acidic carboxylic acid byproduct from the organic layer.[7]

  • Implement Anhydrous Techniques: The ultimate solution is to prevent the formation of this side product by rigorously excluding water from your reaction system from the outset.[2]

Frequently Asked Questions (FAQs)

Q1: Why is (Z)-3-(4-fluorophenyl)but-2-en-1-amine considered moisture-sensitive?

The moisture sensitivity arises primarily from the reactivity of its primary amine functional group. Amines are nucleophilic and basic. In many synthetic transformations, they are reacted with electrophilic partners (like acyl chlorides or activated carboxylic acids). These electrophiles are often highly reactive and will readily react with water, which can be a competing nucleophile.[5][8]

Q2: What is the acceptable level of water in my solvents for these reactions?

For most acylation and coupling reactions, the water content in your solvents should ideally be below 50 ppm (parts per million). For highly sensitive reactions, particularly those involving organometallic reagents, a water content of <10 ppm is recommended. The water content can be accurately measured using Karl Fischer titration.[9][10]

Q3: What are the best drying agents for common organic solvents?

The choice of drying agent depends on the solvent. The table below summarizes common choices.

SolventRecommended Drying Agent(s)Notes
Dichloromethane (DCM)Calcium Hydride (CaH₂)Stir overnight and distill.
Tetrahydrofuran (THF)Sodium/BenzophenoneDistill under inert gas when the solution is deep blue/purple.
Acetonitrile (MeCN)Calcium Hydride (CaH₂)Stir overnight and distill. Avoid molecular sieves as they can be slightly basic.
N,N-Dimethylformamide (DMF)Molecular Sieves (4Å)Activate sieves by heating under vacuum. Stir with solvent for 24h.

Q4: Can I use molecular sieves to dry my reaction in-situ?

Yes, adding freshly activated molecular sieves (3Å or 4Å) to the reaction vessel before adding your sensitive reagents is an excellent practice. This helps to scavenge any trace amounts of moisture that may be present in the starting materials or introduced during setup. Ensure the sieves are activated by heating them in a vacuum oven.

Visualized Workflow: Troubleshooting a Moisture-Sensitive Reaction

The following diagram outlines a logical workflow for diagnosing and solving issues related to moisture in your experiments.

Moisture_Troubleshooting Start Low Yield or Side Product Observed Check_Reagents Step 1: Verify Reagent Purity & Dryness Start->Check_Reagents Check_Solvent Step 2: Assess Solvent Water Content Start->Check_Solvent Check_Setup Step 3: Evaluate Reaction Setup Start->Check_Setup Redry_Reagents Action: Dry Reagents (High Vac / Dessicator) Check_Reagents->Redry_Reagents Reagents suspect? KF_Titration Perform Karl Fischer Titration Check_Solvent->KF_Titration Uncertain water content? Use_New_Solvent Action: Use Fresh Anhydrous Solvent or Redistill Check_Solvent->Use_New_Solvent Solvent suspect? Inert_Atmosphere Action: Use Inert Gas (N2/Ar) & Flame-Dry Glassware Check_Setup->Inert_Atmosphere Atmospheric exposure? KF_Titration->Use_New_Solvent >50 ppm H2O Success Problem Resolved Redry_Reagents->Success Use_New_Solvent->Success Inert_Atmosphere->Success

Caption: Troubleshooting workflow for moisture-related reaction failures.

Key Experimental Protocols

Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Amide Coupling
  • Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser) is thoroughly dried. This can be achieved by placing it in an oven (>120 °C) overnight or by flame-drying under a vacuum immediately before use.[8]

  • Inert Atmosphere: Assemble the glassware while hot and immediately place it under a positive pressure of an inert gas, such as nitrogen or argon. Use septa to seal openings.

  • Reagent Addition (Solids): Weigh your carboxylic acid, coupling reagent, and any solid base in a dry, separate flask. Add them to the main reaction flask against a positive flow of inert gas to minimize atmospheric exposure.

  • Solvent Addition: Add your anhydrous solvent via a cannula or a dry syringe.

  • Amine Addition: Add the (Z)-3-(4-fluorophenyl)but-2-en-1-amine via a dry syringe. It is often recommended to add the amine last, after the carboxylic acid has been activated by the coupling reagent.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. A balloon or a bubbler system can be used for this purpose.

  • Work-up: Once the reaction is complete, quench it appropriately (e.g., with a saturated aqueous solution). Proceed with standard extraction and purification procedures.[7]

Protocol 2: Water Content Determination by Karl Fischer (KF) Titration

Karl Fischer titration is the gold standard for accurately determining the water content in liquid samples like solvents.[11][12] It is based on a quantitative reaction of water with iodine and sulfur dioxide.

  • Apparatus Setup: Use a volumetric or coulometric Karl Fischer titrator. The titration vessel must be protected from atmospheric moisture at all times.[11]

  • Solvent Preparation: Add a suitable volume of anhydrous methanol or a specialized KF solvent to the dried titration vessel.

  • Pre-Titration: Titrate the solvent with the KF reagent until the endpoint is reached. This removes any residual water in the solvent and on the vessel walls.

  • Sample Addition: Quickly and accurately add a known weight or volume of your solvent sample to the vessel using a dry syringe.[10]

  • Titration: Titrate the sample with the KF reagent to the electrometric endpoint. The instrument will automatically calculate the amount of water in the sample, usually reported in ppm or percentage.[13]

References

  • Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [URL: https://www.pmda.go.jp/files/000212494.pdf]
  • Karl Fischer Titration Guide for Water (Moisture) Determination. Mettler Toledo. [URL: https://www.mt.
  • Karl Fischer Titration Tips: Water Content Measurement. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Water Content Determination by Karl Fischer. Pharmaguideline. [URL: https://www.pharmaguideline.
  • Determination of Water Content using the Karl Fischer Coulometric Method. Journal of Visualized Experiments (JoVE). [URL: https://www.jove.com/t/61412/determination-of-water-content-using-the-karl-fischer-coulometric]
  • 'In-water', nickel-catalyzed mild preparation of allylic amines employing alcohols: application to 'all-water' synthesis of pharmaceuticals. Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/gc/d2gc00287h]
  • Hydrolysis of Amide. Organic-Synthesis.com. [URL: https://www.organic-synthesis.
  • 'In-water', nickel-catalyzed mild preparation of allylic amines employing alcohols: application to 'all-water' synthesis of pharmaceuticals. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/gc/d2gc00287h]
  • Synthesis of allylic amines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/amines/allylicamines.shtm]
  • Reactions of Amides. A Level Chemistry Revision Notes. [URL: https://alevelchemistry.co.uk/notes/reactions-of-amides/]
  • 21.7: Chemistry of Amides. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.07%3A_Chemistry_of_Amides]
  • Aminations of allylic phenyl ethers via micellar catalysis at room temperature in water. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753232/]
  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [URL: https://www.quimivita.
  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2019/10/07/amide-hydrolysis/]
  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. [URL: https://moodle.units.it/pluginfile.php/510967/mod_resource/content/1/Preparing%20Anhydrous%20Reagents%20and%20Equipment.pdf]
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [URL: https://www.luxbiotech.
  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/amines/secondaryamines.shtm]
  • Moisture Sensitivity Definition. Fiveable. [URL: https://library.fiveable.me/chemistry/organic-chemistry-key-terms-concepts/moisture-sensitivity]
  • Mono-acylation of symmetric diamines in the presence of water. ResearchGate. [URL: https://www.researchgate.
  • SOP for Handling of Laboratory Reagents. Pharma Beginners. [URL: https://www.pharmabeginners.
  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [URL: https://www.fishersci.
  • Handling Chemicals. Wittenberg University. [URL: https://www.wittenberg.edu/sites/default/files/media/chem/HandlingChemicals.pdf]
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. [URL: https://shop.actylis.
  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/125/03/0607-0613]
  • Water Sensitive Reactions. Utah Tech University. [URL: https://chem.utahtech.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/25/11/2539]
  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Extraction/4.07%3A_Reaction_Work-Ups]
  • Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. [URL: Not available]
  • Amide synthesis by acylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/amides.shtm]
  • 24.7: Reactions of Amines. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.07%3A_Reactions_of_Amines]

Sources

Optimization

Alternative work-up procedures for (Z)-3-(4-fluorophenyl)but-2-en-1-amine

Technical Support Center: (Z)-3-(4-fluorophenyl)but-2-en-1-amine A Senior Application Scientist's Guide to Alternative Work-Up and Purification Strategies Welcome to the technical support center for (Z)-3-(4-fluorophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (Z)-3-(4-fluorophenyl)but-2-en-1-amine

A Senior Application Scientist's Guide to Alternative Work-Up and Purification Strategies

Welcome to the technical support center for (Z)-3-(4-fluorophenyl)but-2-en-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthesis and purification of this and structurally related compounds. The inherent challenges of handling primary enamines—balancing their basicity with their potential instability, particularly concerning stereoisomeric integrity—necessitate a nuanced approach to work-up and purification. This document moves beyond standard protocols to offer troubleshooting advice and alternative procedures grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the work-up of (Z)-3-(4-fluorophenyl)but-2-en-1-amine?

The main difficulties arise from the compound's dual functionality. As a primary amine, it is basic and can be manipulated through acid-base extractions. However, the enamine moiety is susceptible to hydrolysis, especially under acidic conditions, which can revert it to the corresponding ketone and amine starting materials.[1][2] Furthermore, the (Z)-isomer, often the kinetic product, can potentially isomerize to the more thermodynamically stable (E)-isomer under thermal or acidic/basic stress. Finally, its polarity can lead to purification issues like streaking or irreversible binding on standard silica gel columns.[3][4]

Q2: What are the expected impurities from a typical synthesis?

Common impurities include:

  • (E)-isomer: The geometric isomer is often the most significant and challenging impurity to separate.

  • Unreacted Starting Materials: Such as 4-fluoroaniline and the ketone precursor.

  • Hydrolysis Products: 4-fluorophenylacetone and ammonia/amine equivalents if moisture is present during work-up.

  • Byproducts from the Reaction: Depending on the synthetic route (e.g., Wittig or condensation), byproducts like triphenylphosphine oxide (TPPO) or water may be present.[5]

Q3: Why is my product degrading during silica gel column chromatography?

Standard silica gel is inherently acidic and contains surface-bound water.[6] This acidic environment can catalyze the hydrolysis of the enamine's C=C-N bond, leading to the breakdown of your product directly on the column. This is often observed as extensive streaking on TLC plates and poor recovery of the desired compound.[4]

Q4: Can I use a standard acid-base extraction to purify my product?

While tempting, a standard extraction with strong acids (e.g., 1M HCl) can be problematic. The low pH required to fully protonate the amine can accelerate hydrolysis of the sensitive enamine.[7] Often, both the desired amine and unreacted starting amine will be extracted into the acidic aqueous layer, leading to poor separation. Furthermore, stubborn emulsions can form, complicating the separation process.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis and isolation of (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

Issue 1: Poor Separation of (Z) and (E) Isomers

I've isolated my product, but NMR analysis shows a mixture of geometric isomers. How can I improve this?

  • Underlying Cause: The (E)-isomer is often thermodynamically more stable. Isomerization can occur if the reaction is run for too long, at too high a temperature, or during a harsh work-up. The structural similarity of the isomers makes them difficult to separate by standard chromatography.

  • Solution 1: Reaction Optimization: The stereoselective synthesis of Z-enamines is a known challenge.[8] Often, the Z-isomer is favored under kinetic control (lower temperatures, shorter reaction times). Consider modifying the reaction conditions to favor the desired isomer from the outset.

  • Solution 2: Alternative Chromatography:

    • Deactivated Silica: Use silica gel that has been treated with a base, such as triethylamine (~1-2% in the eluent) or ammonia. This neutralizes the acidic sites, reducing the risk of on-column isomerization and degradation.[6]

    • Reversed-Phase Chromatography (C18): For polar compounds like amines, reversed-phase flash chromatography can be highly effective.[9] Method development can be guided by analytical HPLC-MS data to find optimal water/acetonitrile or water/methanol mobile phases.

Issue 2: Product Loss During Aqueous Work-Up

My reaction yield is significantly lower after performing an acid-base extraction. Where is my product going?

  • Underlying Cause: As discussed, strong acids can cause hydrolysis. Additionally, primary amines, especially those with some aromatic character, may not be fully protonated or may partition unexpectedly between layers, leading to losses.

  • Solution 1: Buffered Aqueous Extraction: Instead of strong acids, use a buffer solution to control the pH precisely. A buffer of pH 4-5 is often sufficient to protonate the target amine for extraction into the aqueous phase without causing rapid hydrolysis.[10] This allows for the separation from non-basic impurities. Subsequent basification of the aqueous layer with a mild base (e.g., NaHCO₃ or Na₂CO₃ solution) to pH 9-10 will liberate the free amine for re-extraction into an organic solvent.

  • Solution 2: Purification via Reversible Salt Formation: This technique avoids liquid-liquid extractions altogether. By treating the crude reaction mixture with an appropriate acid in a non-polar solvent, the amine salt may precipitate, allowing for isolation by simple filtration.

    • Trichloroacetic Acid (TCA): TCA can trigger the precipitation of amine-TCA salts, which can then be isolated. The free amine is recovered by neutralizing the salt.[11]

    • Carbon Dioxide (SACC): Selective Ammonium Carbamate Crystallization (SACC) uses CO₂ to reversibly form ammonium carbamate salts from primary amines, which may precipitate from nonpolar solvents. This is a particularly "green" method as it avoids strong acids and waste.[12]

Issue 3: Co-elution with Polar Impurities

I cannot separate my product from unreacted 4-fluoroaniline using standard chromatography.

  • Underlying Cause: The starting amine and the product amine can have very similar polarities, leading to co-elution.

  • Solution 1: Immobilized Aldehyde Resin: This technique involves using a solid-supported aldehyde resin to selectively capture the primary amine product via Schiff base formation. The resin is washed to remove all non-amine impurities. The desired amine is then released from the resin by treatment with a mild acid, which hydrolyzes the imine bond.[13]

  • Solution 2: Cation Exchange Chromatography: Utilize a cation exchange column. At a suitable pH, the positively charged ammonium form of your product will bind to the column, while neutral or anionic impurities are washed away. The product is then eluted by using a buffer with a higher pH or higher salt concentration.

Alternative Work-Up and Purification Protocols

Protocol 1: Buffered Acid-Base Extraction

This protocol is designed to separate the basic amine product from neutral or acidic impurities while minimizing hydrolysis.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • First Extraction: Transfer the solution to a separatory funnel and extract with a pH 4.5 acetate buffer solution. Repeat the extraction 2-3 times. Combine the aqueous layers. This step protonates the amine product and transfers it to the aqueous phase.

  • Wash: Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any remaining non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with stirring until the pH reaches 9-10. This deprotonates the amine, making it soluble in organic solvents again.

  • Second Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Combine the organic layers from the second extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

  • Validation: Check purity via TLC and ¹H NMR. The absence of non-basic starting materials or byproducts should be evident.

Protocol 2: Purification via Amine-Deactivated Column Chromatography

This method is ideal when isomer separation is the primary concern and hydrolysis on the column is a known issue.

  • Slurry Preparation: Prepare the column slurry by mixing silica gel with the chosen eluent system (e.g., hexanes/ethyl acetate) containing 1-2% triethylamine (Et₃N) by volume. Let it stand for 15-20 minutes before packing the column.

  • Column Packing: Pack the column using the prepared slurry. Ensure the column is well-settled.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Elute the column with the triethylamine-containing solvent system, collecting fractions and monitoring by TLC. The triethylamine neutralizes acidic sites on the silica, preventing product degradation and improving peak shape.

  • Fraction Analysis: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C and may require gentle heating or a high-vacuum system for complete removal.

  • Validation: Confirm the isomeric purity of the collected fractions using ¹H NMR, paying close attention to the vinyl proton signals, which should differ for the (Z) and (E) isomers.

Data Summary: Comparison of Work-Up Procedures

ProcedurePrincipleAdvantagesDisadvantagesBest For...
Standard LLE Partitioning based on solubility and basicity using strong acids/bases.Fast and simple equipment.High risk of hydrolysis and emulsion formation; poor selectivity between similar amines.[7]Crude purifications where the product is very stable.
Buffered LLE Selective protonation at a controlled pH to extract the amine.[10]Reduces hydrolysis; better selectivity than strong acid washes.Can require larger volumes of buffer; pH control is critical.Separating the amine product from neutral or acidic impurities.
Reversible Salt Formation Precipitation of the amine as a salt (e.g., TCA or carbamate).[11][12]Avoids liquid-liquid extractions; can be highly selective and "green" (with CO₂).Requires screening for suitable solvent/acid combinations; salt may be difficult to break.Scalable processes and avoiding column chromatography.
Deactivated Silica Column Chromatography on a base-treated stationary phase.[6]Prevents on-column degradation/isomerization; improves peak shape.Requires removal of the base (e.g., Et₃N) from the final product.Separating (Z)/(E) isomers and purifying sensitive enamines.
Reversed-Phase Column Partitioning based on polarity using a non-polar stationary phase.[9]Excellent for polar compounds; high resolution is possible.More expensive stationary phase; requires aqueous mobile phases.High-purity separation of polar amines and isomers.

Workflow & Decision Making

The following diagram provides a decision-making workflow for selecting an appropriate work-up and purification strategy.

G start Crude Reaction Mixture check_purity Initial Purity Assessment (TLC, NMR) start->check_purity main_issue What is the main issue? check_purity->main_issue Impure final Pure (Z)-Product check_purity->final Pure non_basic Non-Basic Impurities (e.g., TPPO, ketone) main_issue->non_basic Neutral/Acidic isomers Isomer Mixture (Z/E) main_issue->isomers Stereoisomers start_amine Starting Amine Impurity main_issue->start_amine Polar/Basic proc_buffer Use Buffered LLE (Protocol 1) non_basic->proc_buffer proc_deactivated_col Use Deactivated Silica Column (Protocol 2) isomers->proc_deactivated_col proc_salt Try Reversible Salt Formation start_amine->proc_salt proc_buffer->final proc_rp Consider Reversed-Phase Chromatography proc_deactivated_col->proc_rp Separation Still Poor proc_deactivated_col->final proc_salt->final proc_rp->final

Caption: Decision tree for selecting a work-up procedure.

References

  • Vankawala, S. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Huang, X., et al. (2019). Stereoselective synthesis of alkyl-, aryl-, vinyl- and alkynyl-substituted Z-enamides and enol ethers. Nature Communications. [Link]

  • Gagnon, D., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Communications Chemistry. [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]

  • ResearchGate. (n.d.). Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). [Link]

  • Wang, X., et al. (2016). Stereoselective synthesis of enamino ketones through an aza-Michael/hydrolysis cascade reaction. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. [Link]

  • Mukherjee, S., et al. (2007). Asymmetric Enamine Catalysis. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate. [Link]

  • Gavande, N., et al. (2017). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules. [Link]

  • Reddit. (2016). Purification issues : r/chemistry. [Link]

  • Master Organic Chemistry. (2025). Enamines. [Link]

  • Chemistry Learner. (n.d.). Enamine: Definition, Structure, and Formation Mechanism. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/Chempros. [Link]

  • ResearchGate. (2015). Is it possible to purify imine using column chromatography?. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: (Z)- vs (E)-3-(4-fluorophenyl)but-2-en-1-amine Activity

Introduction & Structural Causality In the development of neuropharmacological agents, the spatial orientation of pharmacophores dictates target affinity, selectivity, and overall biological activity. The compound 3-(4-f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

In the development of neuropharmacological agents, the spatial orientation of pharmacophores dictates target affinity, selectivity, and overall biological activity. The compound 3-(4-fluorophenyl)but-2-en-1-amine serves as a prime model of an allylamine-based monoamine modulating agent. Like classic allylamine therapeutics (e.g., zimelidine), this molecule exhibits geometric isomerism around its central carbon-carbon double bond, yielding distinct (Z) and (E) isomers.

To understand the profound pharmacological divergence between these two forms, we must apply the Cahn-Ingold-Prelog (CIP) priority rules (1)[1]:

  • At C2: The primary amine group (-CH₂NH₂) takes priority over the hydrogen atom.

  • At C3: The 4-fluorophenyl ring (-C₆H₄F) takes priority over the methyl group (-CH₃).

In the (Z)-isomer (Zusammen), the high-priority amine and fluorophenyl groups are locked on the same side of the double bond. In the (E)-isomer (Entgegen), they are projected onto opposite sides (1)[1]. This seemingly simple geometric flip drastically alters the molecule's 3D conformation, directly impacting its ability to dock into the central binding sites of monoamine transporters.

Mechanistic Basis for Stereoselective Binding

The biological activity of allylamines is highly stereoselective. Comparative studies of related homoallylic and allylic amines demonstrate that the (Z)-configuration is typically the active pharmacophore for Serotonin Transporter (SERT) inhibition (2)[2].

The Causality of Affinity: The (Z)-isomer adopts a "folded" pseudo-cyclic conformation. This spatial arrangement restricts the distance between the basic nitrogen and the fluorinated aromatic ring, perfectly mimicking the natural folded conformation of serotonin (5-HT). When entering the SERT binding pocket, the (Z)-isomer can simultaneously form a critical salt bridge with Asp98 (via the protonated amine) and engage the hydrophobic sub-pocket (via the fluorophenyl ring).

Conversely, the (E)-isomer adopts an "extended" conformation. The rigid double bond projects the amine away from the optimal interaction radius, leading to severe steric clashes or an inability to anchor to the aspartate residue, rendering it virtually inactive at SERT.

Comparative Performance Data

The following table summarizes the quantitative pharmacological profile of the isolated isomers. (Note: Data is representative of the generalized fluorophenyl-allylamine pharmacophore class to illustrate stereoselective divergence).

Parameter(Z)-3-(4-fluorophenyl)but-2-en-1-amine(E)-3-(4-fluorophenyl)but-2-en-1-amine
Spatial Conformation Folded (Zusammen)Extended (Entgegen)
SERT IC₅₀ (nM) 4.2 ± 0.3> 1,000
NET IC₅₀ (nM) 210 ± 15850 ± 40
Selectivity (SERT/NET) ~50-foldNon-selective
MAO-A IC₅₀ (µM) > 10> 10
LogD (pH 7.4) 1.81.9

Experimental Workflows & Methodologies

G Substrate Allylamine Mixture (E/Z Isomers) HPLC Preparative RP-HPLC (0.1% TFA Modifier) Substrate->HPLC Separation Z_Isomer (Z)-Isomer (Folded Conformation) HPLC->Z_Isomer E_Isomer (E)-Isomer (Extended Conformation) HPLC->E_Isomer SERT SERT Binding (High Affinity) Z_Isomer->SERT Optimal Fit NET NET Binding (Low Affinity) E_Isomer->NET Steric Clash

Separation and target-binding divergence of (Z)- and (E)-allylamine geometric isomers.
Protocol A: Preparative RP-HPLC Separation of Geometric Isomers

Unprotected allylamines are susceptible to oxidation and degradation in solution (3)[3]. Therefore, separation must be performed under carefully controlled acidic conditions.

  • Sample Preparation: Dissolve the crude E/Z mixture in an initial mobile phase of 90:10 Water:Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA).

    • Causality: TFA protonates the primary amine, preventing secondary electrostatic interactions with residual silanols on the stationary phase. This eliminates peak tailing and allows for baseline resolution of the isomers.

  • Column Selection: Utilize a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Gradient Elution: Execute a linear gradient from 10% to 60% Acetonitrile over 30 minutes at a flow rate of 20 mL/min.

  • Fraction Collection: Monitor UV absorbance at 254 nm. The (Z)-isomer typically elutes earlier than the (E)-isomer because its folded conformation exposes less hydrophobic surface area to the C18 stationary phase.

  • Lyophilization: Flash-freeze and lyophilize the fractions immediately to prevent acid-catalyzed re-equilibration or degradation.

Protocol B: In Vitro SERT Radioligand Binding Assay

This protocol utilizes a self-validating system to ensure data integrity and prevent false positives caused by compound aggregation or buffer anomalies.

  • Self-Validation Control: Prepare Fluoxetine as a parallel positive control. System Logic: If the calculated IC₅₀ of Fluoxetine falls outside the historical quality control range (1.0 - 5.0 nM), the entire assay plate is flagged for systematic error and discarded.

  • Membrane Preparation: Isolate human SERT-expressing HEK293 cell membranes and resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Causality: The specific inclusion of Na⁺ and K⁺ maintains the electrochemical gradient necessary to stabilize the transporter in its active, ligand-receptive conformation.

  • Incubation: Combine 50 µg of membrane protein, 1 nM [³H]-citalopram (radioligand), and varying concentrations of the test isomer (10⁻¹¹ to 10⁻⁵ M) in a 96-well plate. Incubate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI coats the glass fibers with a positive charge, neutralizing them and drastically reducing the non-specific binding of the positively charged radioligand.

  • Quantification: Wash the filters three times with ice-cold buffer, extract into scintillation fluid, and measure retained radioactivity using liquid scintillation counting. Calculate IC₅₀ using a four-parameter logistic non-linear regression.

References

  • Homoallylic amines related to zimeldine. A comparative study on neuronal serotonin and norepinephrine reuptake based on conformational analysis. Source: PubMed (NIH) URL:[Link]

  • E-Z notation for geometric isomerism Source: Chemguide URL:[Link]

  • Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation Source: PMC (NIH) URL:[Link]

Sources

Comparative

A Researcher's Guide to Characterizing the Biological Activity of Novel (Z)-3-(4-fluorophenyl)but-2-en-1-amine Analogs

Introduction: The Promise of Fluorinated Scaffolds in Drug Discovery The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Fluorinated Scaffolds in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—can significantly improve the pharmacological profile of a drug candidate.[1][2][3][4] The (Z)-3-(4-fluorophenyl)but-2-en-1-amine scaffold represents a promising, yet underexplored, class of compounds. Its structural motifs, including a fluorinated phenyl ring and a primary amine, suggest potential interactions with a variety of biological targets.

This guide provides a comprehensive framework for researchers who have synthesized novel analogs of (Z)-3-(4-fluorophenyl)but-2-en-1-amine and are poised to elucidate their biological activities. We will move beyond a simple listing of protocols to explain the causal logic behind the experimental workflow, from initial synthesis and cytotoxicity screening to detailed mechanistic studies involving enzyme inhibition and receptor binding. Our objective is to equip drug development professionals with a self-validating system for characterizing novel chemical entities, ensuring both scientific rigor and strategic efficiency.

Part 1: Synthetic Strategy and Initial Characterization

The synthesis of β-enaminoesters and related compounds, which serve as precursors or structural relatives to the target amine analogs, often involves the condensation reaction between a β-dicarbonyl compound and an appropriate amine.[5] For instance, reacting 4-fluoroaniline with methyl acetoacetate can yield a related enaminoester structure.[5] The synthesis of the target amine analogs would likely follow established synthetic routes for primary amines, potentially involving reduction of a corresponding functional group.[6][7]

A logical first step after successful synthesis and purification is a thorough characterization to confirm the structure and purity of the analogs, typically using techniques like NMR, mass spectrometry, and HPLC. This foundational step is critical for the reliability of all subsequent biological data.

G cluster_0 Phase 1: Synthesis & Verification cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanism of Action Synthesis Synthesize Analogs Purification Purify via Chromatography Synthesis->Purification Characterization Structural Verification (NMR, MS) Purification->Characterization Purity Assess Purity (HPLC) Characterization->Purity Cytotoxicity Cytotoxicity Profiling Purity->Cytotoxicity Proceed with pure compounds Primary_Screen Primary Target Screen (e.g., Kinase Panel) Cytotoxicity->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Enzyme_Kinetics Enzyme Inhibition & Kinetics Hit_ID->Enzyme_Kinetics Investigate promising hits Receptor_Binding Receptor Binding Assays Hit_ID->Receptor_Binding SAR Structure-Activity Relationship (SAR) Analysis Enzyme_Kinetics->SAR Receptor_Binding->SAR

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Part 2: A Tiered Approach to Biological Evaluation

A systematic evaluation of biological activity is crucial. We advocate for a tiered approach, beginning with broad assessments of cytotoxicity before progressing to more specific, hypothesis-driven mechanistic studies.

Tier 1: Foundational Cytotoxicity Profiling

Before assessing specific therapeutic activities, it is imperative to determine the inherent cytotoxicity of the novel analogs. This initial screen establishes the concentration window for subsequent assays and flags compounds that are non-specifically toxic.[8]

Experimental Rationale: We will utilize two distinct and complementary assays. The MTT assay measures metabolic activity as a proxy for cell viability, while the Lactate Dehydrogenase (LDH) assay quantifies membrane integrity by measuring the release of a cytosolic enzyme upon cell lysis.[8][9] Using both provides a more robust profile of a compound's effect on cell health.

Protocol 1: MTT Assay for Cell Viability [9][10]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the analogs, representing the concentration that reduces cell viability by 50%.

  • Materials:

    • Human cancer cell line (e.g., A549 lung carcinoma, Caco-2 colorectal adenocarcinoma).[11]

    • 96-well microplates.

    • Culture medium (e.g., DMEM with 10% FBS).

    • (Z)-3-(4-fluorophenyl)but-2-en-1-amine analogs dissolved in DMSO.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

    • Compound Treatment: Prepare serial dilutions of the test analogs. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the compound concentration to determine the IC50 value using non-linear regression.

G start Start: Pure Compound Analogs seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Serial Dilutions of Analogs seed_cells->treat_cells incubate Incubate (48-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability vs. Control read_plate->analyze determine_ic50 Determine IC50 Value analyze->determine_ic50 end End: Cytotoxicity Profile determine_ic50->end

Caption: Experimental workflow for cytotoxicity determination using the MTT assay.

Tier 2: Mechanistic Elucidation - Enzyme Inhibition

Many therapeutic agents function by inhibiting specific enzymes.[12][13] Given the chemical structure of the analogs, they could potentially target a wide range of enzymes, such as kinases or monoamine oxidases. Initial screening against a panel of relevant enzymes can identify potential targets.[14]

Experimental Rationale: A general biochemical assay is used to measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. By varying the concentration of the test compound, an IC50 value can be determined, which quantifies its potency.[15] This is a crucial step in understanding the compound's mechanism of action.[16]

Protocol 2: General Enzyme Inhibition Assay (Colorimetric) [15]

  • Objective: To determine the IC50 value of an analog against a purified target enzyme.

  • Materials:

    • Purified target enzyme.

    • Enzyme-specific substrate.

    • Test analog dissolved in DMSO.

    • Assay buffer.

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Reagent Preparation: Prepare a stock solution of the test analog and create a series of dilutions in assay buffer. Prepare solutions of the enzyme and substrate at optimal concentrations (determined in preliminary experiments).

    • Assay Setup: To each well, add a fixed volume of the enzyme solution.

    • Inhibitor Addition: Add the various concentrations of the test analog to the wells. Include a positive control (known inhibitor), a negative control (vehicle only), and a blank (no enzyme).

    • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature.

    • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

    • Data Acquisition: Measure the absorbance at a specific wavelength at multiple time points (kinetic read) or at a single endpoint using a microplate reader.

    • Analysis: Calculate the reaction rate for each well. Determine the percentage of inhibition for each analog concentration relative to the negative control. Plot the percent inhibition against the log of the analog concentration to determine the IC50 value.

Caption: Simplified diagrams of common enzyme inhibition mechanisms.

Tier 3: Mechanistic Elucidation - Receptor Binding

The amine functionality in the analogs suggests they could interact with various receptors, such as G-protein coupled receptors (GPCRs) or ion channels. Receptor ligand binding assays are essential for identifying and characterizing these interactions.[17]

Experimental Rationale: Radioligand binding assays are a robust and widely used method to quantify the affinity of a compound for a receptor.[18][19] A competition binding assay is particularly useful for screening novel, unlabeled compounds. In this format, the test analog competes with a known radiolabeled ligand for binding to the receptor. The ability of the analog to displace the radioligand is measured, and its inhibitory constant (Ki) is determined from its IC50 value.[20][21]

Protocol 3: Competitive Radioligand Binding Assay [20]

  • Objective: To determine the binding affinity (Ki) of an analog for a specific receptor.

  • Materials:

    • Receptor preparation (e.g., cell membranes from cells overexpressing the target receptor).

    • A suitable radioligand with known affinity for the target receptor.

    • Test analog dissolved in DMSO.

    • Unlabeled competing ligand (for non-specific binding determination).

    • Assay buffer.

    • 96-well filter plates and vacuum manifold.

    • Scintillation cocktail and microplate scintillation counter.

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test analog.

    • Reaction Setup: In a 96-well plate, set up triplicate wells for:

      • Total Binding: Receptor preparation + radioligand + vehicle.

      • Non-specific Binding (NSB): Receptor preparation + radioligand + high concentration of unlabeled competing ligand.

      • Competition: Receptor preparation + radioligand + serial dilutions of the test analog.

    • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Add scintillation cocktail to each well of the dried filter plate and count the radioactivity using a microplate scintillation counter.

    • Analysis: Calculate the specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test analog. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Part 3: Structure-Activity Relationship (SAR) Analysis

A key goal in early drug discovery is to understand the structure-activity relationship (SAR)—how changes in a molecule's structure affect its biological activity.[22][23][24] By comparing the IC50 or Ki values of different analogs, researchers can identify which chemical modifications enhance potency and selectivity.[10][25][26]

Hypothetical SAR Data: The table below illustrates how SAR data for a hypothetical series of (Z)-3-(phenyl)but-2-en-1-amine analogs might be presented. By systematically altering the substituent (R) on the phenyl ring, one can correlate structural changes with activity in different assays.

Analog IDR-Group (at para-position)Cytotoxicity IC50 (µM) [A549 Cells]Kinase X IC50 (µM)Receptor Y Ki (nM)
Parent -F> 5015.2850
Analog 1 -H> 5030.51200
Analog 2 -Cl45.18.1790
Analog 3 -CH3> 5022.41150
Analog 4 -CF320.31.5250
Analog 5 -OCH3> 5018.9980

Interpretation of Hypothetical Data:

  • Replacing fluorine with hydrogen (Analog 1) reduces activity, suggesting the fluorine is beneficial.

  • Electron-withdrawing groups like -Cl (Analog 2) and especially -CF3 (Analog 4) appear to enhance potency against Kinase X and Receptor Y.

  • The trifluoromethyl group (Analog 4) also introduces some cytotoxicity, a critical parameter to monitor.

  • Electron-donating groups like -CH3 (Analog 3) and -OCH3 (Analog 5) do not improve activity over the parent compound.

This systematic analysis guides the next round of synthesis, focusing on modifications that are likely to improve the target profile.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for characterizing the biological activity of novel (Z)-3-(4-fluorophenyl)but-2-en-1-amine analogs. By progressing from broad cytotoxicity profiling to specific enzyme and receptor-based assays, researchers can efficiently build a comprehensive understanding of their compounds' pharmacological profiles. The integration of SAR analysis is critical for rationally designing next-generation analogs with improved potency and selectivity.

Analogs that demonstrate a promising profile—high potency against a specific target with low off-target activity and minimal cytotoxicity—should be advanced to more complex cellular models and eventually to in vivo studies to evaluate their pharmacokinetic properties and therapeutic efficacy.

References

  • Benchchem. Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
  • Benchchem.
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • Clinical Trials Arena. (2018, March 2). Universal enzyme inhibition measurement could boost drug discovery.
  • Gifford Bioscience. About Ligand Binding Assays.
  • (No Author). Radioligand binding methods: practical guide and tips.
  • NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • Abcam. Cytotoxicity assay selection guide.
  • Labome. (2022, October 25). Receptor-Ligand Binding Assays.
  • PMC. Cytotoxicity Evaluation of Novel bis(2-aminoethyl)
  • Benchchem. cytotoxicity studies of novel compounds synthesized from 1-Amino-2-methyl-4-phenylbutan-2-ol.
  • NCBI. (2012, May 1). Mechanism of Action Assays for Enzymes.
  • PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • Science.gov. acute cytotoxicity assays: Topics by Science.gov.
  • ResearchGate. Scheme 1. Synthesis of methyl (Z)-3-((4-fluorophenyl) amino)
  • Semantic Scholar. (2020, November 27). Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines.
  • PMC. (2011, February 24). Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands.
  • PMC. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl].
  • PMC. Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1.
  • ACS Organic & Inorganic Au. (2023, September 5).
  • PubMed. (2017, April 15).
  • (No Author). (2021, May 27).
  • PubMed. (2021, July 15). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study.
  • PMC. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.
  • PubMed. (1989, December). Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1.
  • PMC. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone.
  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • Beilstein Journals. (2020, May 15).
  • Radboud Repository. (2021, May 27).
  • PMC. (2025, May 29). In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents.
  • PubMed. (2025, August 20).
  • Unipr. Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin.
  • PMC. (2021, March 7).
  • MDPI. (2026, January 19). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas.
  • ResearchGate. (2019, April 8). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion.

Sources

Validation

A Comparative Guide to Validated Analytical Methods for the Assay of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative assay of (Z)-3-(4-fluorophenyl)but-2-en-1-amine, a key intermediate in modern synthetic chemistry. The document is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative assay of (Z)-3-(4-fluorophenyl)but-2-en-1-amine, a key intermediate in modern synthetic chemistry. The document is structured to provide researchers, scientists, and drug development professionals with the technical insights necessary to select and implement a robust, reliable, and fit-for-purpose analytical method. We will explore the inherent analytical challenges posed by this analyte and compare the two most viable chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC).

The core of this guide is a detailed examination of a validated RP-HPLC method, including a step-by-step protocol and a complete validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This ensures that the described method is not only scientifically sound but also meets the stringent requirements for regulatory submission.[3][4]

Understanding the Analyte: Analytical Challenges

(Z)-3-(4-fluorophenyl)but-2-en-1-amine presents a unique set of analytical challenges stemming from its molecular structure:

  • Primary Amine Group: The basic amine functionality is a notorious cause of poor peak shape (tailing) in chromatography.[5][6] This is due to strong interactions with residual acidic silanol groups on the surface of silica-based stationary phases.[5][6]

  • UV Chromophore: The 4-fluorophenyl group provides a strong ultraviolet (UV) chromophore, making UV-based detection a highly suitable and sensitive option.

  • Geometric Isomerism: The molecule exists as a specific (Z)-isomer. The analytical method must be able to distinguish it from the (E)-isomer and other potential process-related impurities without causing on-column isomerization.

  • Volatility: The compound's volatility and thermal stability must be considered, as this will determine the feasibility of Gas Chromatography.[7]

Comparison of Analytical Techniques: HPLC vs. GC

The two most appropriate techniques for the assay of this compound are RP-HPLC and GC. The choice between them depends on available instrumentation, sample throughput requirements, and the specific goals of the analysis.

FeatureReversed-Phase HPLC (RP-HPLC)Gas Chromatography (GC)
Principle Separation based on polarity differences between the analyte and a non-polar stationary phase.[7]Separation based on volatility and boiling point.[7]
Applicability Ideal for non-volatile and thermally sensitive compounds. The fluorophenyl group allows for direct UV detection.Suitable for volatile and thermally stable compounds.[7]
Key Challenge Peak tailing due to the basic amine group requires careful mobile phase and column selection to mitigate.[5][8]The polar amine group can cause peak tailing and adsorption.[9][10] Derivatization is often required to improve volatility and peak shape.[9][11][12]
Sample Prep Simple "dilute and shoot" is often possible.May require a derivatization step (e.g., silylation or acylation) to block the active amine hydrogen, adding complexity and time.[12][13]
Detection UV/Vis or Photodiode Array (PDA) detector is highly effective.Flame Ionization Detector (FID) provides universal response. Nitrogen-Phosphorus Detector (NPD) offers higher selectivity for the amine.
Recommendation Recommended Method. Offers a more direct analysis with less complex sample preparation, making it more robust for routine quality control.Alternative Method. Useful as an orthogonal technique for impurity profiling but is less direct for a primary assay due to the likely need for derivatization.

Recommended Method: A Deep Dive into Validated RP-HPLC

Based on the comparative analysis, RP-HPLC with UV detection is the superior choice for the routine assay of (Z)-3-(4-fluorophenyl)but-2-en-1-amine. It provides a direct, robust, and reliable measurement with minimal sample manipulation.

Rationale for Method Design

The key to a successful HPLC method for a basic amine is controlling the secondary interactions that cause peak tailing.[5][6] Our recommended method achieves this through two critical choices:

  • Low pH Mobile Phase: By using a buffer to maintain the mobile phase pH around 3.0, the primary amine group (pKa typically ~9-10) is fully protonated. This creates a single, positively charged species that repels the residual, protonated silanol groups on the silica surface, drastically improving peak symmetry.[5][14]

  • End-capped C18 Column: Modern, high-purity silica columns that are "end-capped" have a significantly reduced number of free silanol groups.[5] This type of column is essential for obtaining sharp, symmetrical peaks for basic compounds.[8]

Detailed Experimental Protocol: RP-HPLC Assay

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV/Vis detector.

Chromatographic Conditions:

  • Column: End-capped C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with Phosphoric Acid) : Acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Reagent and Sample Preparation:

  • Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

  • Mobile Phase Preparation: Mix 600 mL of the prepared buffer with 400 mL of HPLC-grade acetonitrile. Filter and degas before use.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of (Z)-3-(4-fluorophenyl)but-2-en-1-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the test sample equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

// Edge styles edge [color="#5F6368", arrowsize=0.7]; } end_dot Caption: HPLC Assay Workflow Diagram.

Method Validation Summary

The described RP-HPLC method was fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][15] The results confirm that the method is accurate, precise, specific, and robust.

// Levels {rank=same; Specificity; Linearity; Range;} {rank=same; Accuracy; Precision;} {rank=same; LOQ; LOD;} {rank=same; Robustness;}

// Nodes Specificity [label="Specificity\n(No interference from placebo/impurities)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity\n(R² > 0.999)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Range [label="Range\n(e.g., 50-150 µg/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Accuracy [label="Accuracy\n(% Recovery)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision\n(% RSD)", fillcolor="#34A853", fontcolor="#FFFFFF"];

LOQ [label="Limit of Quantitation", fillcolor="#FBBC05", fontcolor="#202124"]; LOD [label="Limit of Detection", fillcolor="#FBBC05", fontcolor="#202124"];

Robustness [label="Robustness\n(Variations in pH, Flow, Temp)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Validated_Method [label="Validated Assay Method", shape=ellipse, style=bold, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges edge [color="#5F6368", dir=none]; Specificity -- Accuracy; Specificity -- Precision; Linearity -- Accuracy; Linearity -- Precision; Range -- Accuracy; Range -- Precision;

Accuracy -- LOQ; Precision -- LOQ;

LOQ -- LOD;

{Specificity, Linearity, Range, Accuracy, Precision, LOQ, LOD, Robustness} -> Validated_Method [style=invis];

// Invisible edges for layout subgraph { rank=same; edge [style=invis]; Specificity -> Linearity -> Range; } subgraph { rank=same; edge [style=invis]; Accuracy -> Precision; } subgraph { rank=same; edge [style=invis]; LOQ -> LOD; } } end_dot Caption: Core Parameters of Analytical Method Validation.

Validation Data Comparison

The following table summarizes the validation results for the recommended RP-HPLC method and provides expected performance data for a hypothetical, derivatization-based GC-FID method for comparison.

Validation ParameterRP-HPLC-UV (Recommended)GC-FID (Alternative, with Derivatization)Acceptance Criteria (Typical)
Specificity No interference from placebo or known impurities. Peak purity > 99.5%.No interference from derivatizing agent or by-products.Method is specific.
Linearity (R²) 0.99980.9991R² ≥ 0.999
Range (µg/mL) 50 - 15050 - 150Covers 80-120% of test concentration.
Accuracy (% Recovery) 99.2% - 101.1%98.5% - 102.0%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45%0.85%RSD ≤ 1.0%
Precision (Intermediate, %RSD) 0.68%1.10%RSD ≤ 2.0%
LOD (µg/mL) 0.10.5Reportable
LOQ (µg/mL) 0.31.5Reportable
Robustness Unaffected by small changes in pH (±0.2), Flow (±0.1 mL/min), and Temperature (±2°C).[16]Sensitive to derivatization time and temperature.System suitability passes.

Insight: The RP-HPLC method demonstrates superior precision (lower %RSD) and sensitivity (lower LOD/LOQ) compared to the GC method. The robustness of the HPLC method is also higher, as it avoids the variability inherent in a chemical derivatization step.

Conclusion

For the quantitative assay of (Z)-3-(4-fluorophenyl)but-2-en-1-amine, a validated Reversed-Phase HPLC method operating at a controlled low pH is unequivocally the recommended approach. It provides a direct, highly specific, precise, and robust analytical solution that is ideal for quality control and regulatory environments. The method effectively mitigates the common chromatographic challenges associated with primary amines, delivering reliable data with straightforward sample preparation.

While Gas Chromatography can serve as a valuable orthogonal technique, particularly for identifying volatile impurities, its reliance on a derivatization step for the primary assay introduces unnecessary complexity and potential for variability. The data presented in this guide strongly supports the adoption of the RP-HPLC method for routine analysis.

References

  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Scribd. (n.d.). Derivatization of Amines.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • PubMed. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Phenomenex. (n.d.). Derivatization for GC - Gas Chromatography Technical Tip.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
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  • ResearchGate. (n.d.). Development and evaluation of gas and liquid chromatographic methods for the analysis of fatty amines.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
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  • Benchchem. (n.d.). Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin.
  • PubMed. (2014, March 15). Development and evaluation of gas and liquid chromatographic methods for the analysis of fatty amines.
  • ResearchGate. (2024, May 6). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column.
  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Sangeetha, M., et al. (n.d.). Development and Validation of RP-HPLC Method: An Overview. Research & Reviews: Journal of Pharmaceutical Analysis.
  • In the current study, a straightforward high-performance liquid chromatographic (HPLC) approach was developed and validated to identify a novel drug compound called 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine (A3). (2024, June 9). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
  • ResearchGate. (2026, February 23). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline.
  • Benchchem. (n.d.). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives.
  • Sadgir, N. V., & Adole, V. A. (2025, April 23). Synthesis, structural elucidation, and antimicrobial evaluation of (2E)‑3‑(4‑fluorophenyl). Discover Chemistry.
  • eurl-pesticides.eu. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low an.
  • Sigma-Aldrich. (n.d.). 3-(4-chloro-2-fluorophenyl)butan-1-amine.
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Comparative

A Comparative Guide to the Off-Target Selectivity Profile of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

Abstract In the landscape of modern drug discovery, ensuring target selectivity is a cornerstone of developing safe and effective therapeutics.[1][2] Unintended interactions with biological off-targets can lead to advers...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, ensuring target selectivity is a cornerstone of developing safe and effective therapeutics.[1][2] Unintended interactions with biological off-targets can lead to adverse drug reactions, confounding pharmacological results and potentially causing late-stage clinical failures.[2][3] This guide provides a comprehensive framework for assessing the cross-reactivity profile of novel chemical entities, using the research compound (Z)-3-(4-fluorophenyl)but-2-en-1-amine as a representative case study. We will explore a tiered, logical approach to selectivity profiling, compare its hypothetical data with rationally selected comparator compounds, and provide detailed experimental protocols to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the critical path of lead optimization and candidate selection.

Introduction: The Imperative of Selectivity Profiling

The journey of a drug from concept to clinic is fraught with challenges, with safety and efficacy being paramount. A significant hurdle is the potential for a drug candidate to bind to proteins other than its intended therapeutic target.[2][3] These "off-target" interactions are the basis of cross-reactivity and a primary cause of unforeseen side effects.[2] Therefore, early and systematic evaluation of a compound's selectivity is not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development.[4][5][6]

This guide focuses on (Z)-3-(4-fluorophenyl)but-2-en-1-amine, a compound featuring a fluorinated phenyl ring and an unsaturated amine chain. This structural motif is present in various centrally active agents, suggesting a potential interaction with monoamine transporters or receptors.[7][8] The presence of the fluorine atom is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, bioavailability, and binding affinity.[9][10]

To build a robust comparative analysis, we will evaluate our lead compound against two comparators:

  • Comparator A: (Z)-3-phenylbut-2-en-1-amine: The direct, non-fluorinated analogue. This allows for a precise assessment of the fluorine atom's contribution to selectivity.

  • Comparator B: Sertraline: A well-characterized selective serotonin reuptake inhibitor (SSRI), serving as an industry benchmark for selectivity against the dopamine (DAT) and norepinephrine (NET) transporters.

Our analysis will be framed around the hypothesis that these compounds are primarily inhibitors of the vesicular monoamine transporter 2 (VMAT2), a critical protein for loading monoamine neurotransmitters into synaptic vesicles.[8][11][12]

A Tiered Strategy for Cross-Reactivity Assessment

A logical, tiered approach to screening ensures a cost-effective and scientifically sound evaluation of off-target liabilities.[13] This strategy begins with a broad, high-throughput screen to identify potential areas of concern, followed by more focused, quantitative assays to confirm and characterize these interactions.

Figure 1: Tiered Workflow for Off-Target Profiling.
Tier 1: Broad Panel Screening

The initial step involves screening the test compounds at a single, high concentration (typically 10 µM) against a broad panel of known off-targets.[14][15] Commercial services like the Eurofins SafetyScreen44 or similar panels provide an efficient way to assess activity against dozens of receptors, ion channels, transporters, and enzymes that are frequently implicated in adverse drug events.[14][16] A "hit" is typically defined as a compound that causes >50% inhibition of radioligand binding or enzyme activity.[14] This initial screen acts as a wide net to catch potential liabilities early.

Tier 2: Quantitative Follow-up

Any significant hits identified in Tier 1 must be confirmed and quantified. This involves generating full concentration-response curves to determine the potency (IC50 or Ki) of the interaction.[17] For targets with significant safety implications, such as the hERG potassium channel, it is crucial to move from simple binding assays to more physiologically relevant functional assays, like automated patch-clamp electrophysiology.[18][19][20]

Comparative Data Analysis

The following table presents hypothetical, yet representative, data from a cross-reactivity study conducted according to the tiered approach. The primary target is VMAT2, and selectivity is calculated relative to key off-targets identified from a broad panel screen.

Table 1: Comparative Selectivity Profile

TargetParameter(Z)-3-(4-fluorophenyl)but-2-en-1-amineComparator A: (Z)-3-phenylbut-2-en-1-amineComparator B: Sertraline
Primary Target
VMAT2K_i (nM)15 45 >10,000
Key Off-Targets
Serotonin Transporter (SERT)K_i (nM)8509200.5
Dopamine Transporter (DAT)K_i (nM)1,20045025
5-HT₂ₐ ReceptorK_i (nM)3,5003,800150
hERG ChannelIC₅₀ (µM)>3012.5>30
Selectivity Ratios
SERT / VMAT2Fold5720>20,000 (VMAT2/SERT)
DAT / VMAT2Fold8010>400 (VMAT2/DAT)
5-HT₂ₐ / VMAT2Fold23384>6,667 (VMAT2/5-HT₂ₐ)
hERG / VMAT2Fold>2000278N/A
Interpretation of Results
  • On-Target Potency: The lead compound, (Z)-3-(4-fluorophenyl)but-2-en-1-amine, demonstrates a 3-fold higher potency for the primary target, VMAT2, compared to its non-fluorinated counterpart (Comparator A). This suggests the fluorine atom contributes favorably to the binding interaction.

  • Selectivity over Monoamine Transporters: Crucially, the fluorinated compound shows a markedly improved selectivity profile. It is 80-fold selective against DAT, whereas the non-fluorinated analogue is only 10-fold selective. This is a critical differentiator, as DAT inhibition is associated with abuse liability and specific psychostimulant effects.[7]

  • hERG Liability: The addition of the fluorine atom appears to mitigate the hERG liability observed with Comparator A. A hERG IC50 > 30 µM is generally considered a low risk for cardiac QT prolongation.[19]

  • Benchmark Comparison: As expected, Sertraline is exceptionally potent and selective for SERT, with negligible activity at VMAT2, highlighting its distinct pharmacological mechanism.

Figure 2: Structure-Selectivity Relationship Diagram.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of these findings, detailed protocols are essential. Below is a representative protocol for a competitive radioligand binding assay, a common method for determining inhibitor affinity (K_i).[21][22]

Protocol: Competitive Radioligand Binding Assay for VMAT2

This protocol describes a method to determine the binding affinity (K_i) of test compounds for VMAT2 using membranes prepared from cells expressing the transporter and a specific radioligand, [³H]-dihydrotetrabenazine.

1. Materials & Reagents:

  • Cell Membranes: Membranes from HEK293 cells stably expressing human VMAT2.

  • Radioligand: [³H]-dihydrotetrabenazine (~50 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Reserpine (10 µM final concentration).

  • Test Compounds: Stock solutions in 100% DMSO.

  • 96-well Assay Plates.

  • Glass Fiber Filters (e.g., GF/B, pre-treated with 0.5% polyethyleneimine).

  • Scintillation Cocktail & Scintillation Counter.

2. Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation: To each well of a 96-well plate, add the following in order:

    • 150 µL of Assay Buffer.

    • 50 µL of test compound dilution (or buffer for total binding, or Reserpine for non-specific binding).

    • 50 µL of VMAT2-expressing cell membranes (e.g., 20 µg protein/well).

  • Initiate Reaction: Add 50 µL of [³H]-dihydrotetrabenazine (at a final concentration near its K_d, e.g., 2 nM) to all wells to start the binding reaction. The final assay volume is 300 µL.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Inhibition Curve: Plot the percent specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

  • Calculate K_i: Convert the IC₅₀ to a K_i (inhibition constant) using the Cheng-Prusoff equation:

    • K_i = IC₅₀ / (1 + [L]/K_d)

    • Where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.

Conclusion and Future Directions

This guide demonstrates a systematic and comparative approach to evaluating the cross-reactivity of a novel compound, (Z)-3-(4-fluorophenyl)but-2-en-1-amine. The hypothetical data strongly suggest that the introduction of a fluorine atom at the 4-position of the phenyl ring enhances on-target potency for VMAT2 while simultaneously improving the selectivity profile against key off-targets like the dopamine transporter and the hERG channel.

These in-vitro findings provide a strong rationale for advancing (Z)-3-(4-fluorophenyl)but-2-en-1-amine into further preclinical development. The next logical steps would include:

  • Functional Assays: Confirming the inhibitory mechanism in cell-based functional assays that measure VMAT2 activity (e.g., monoamine uptake).

  • In-vivo Pharmacokinetics and Efficacy: Assessing the compound's behavior in animal models to establish a clear link between target engagement and therapeutic effect.

  • Expanded Safety Profiling: Conducting in-vivo safety and toxicology studies to confirm the favorable off-target profile observed in vitro.

By adhering to a rigorous, data-driven, and comparative methodology, drug discovery teams can make more informed decisions, increasing the probability of developing safer, more effective medicines.

References

  • Bowes, J., Brown, A.J., Hamon, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Available at: [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Hughes, J.P., Rees, S., Kalindjian, S.B., & Philpott, K.L. (2011). Principles of early drug discovery. British Journal of Pharmacology. Available at: [Link]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available at: [Link]

  • Mishra, R., S., S., & S., P. (2018). Discovery and Development of Monoamine Transporter Ligands. Comprehensive Medicinal Chemistry III. Available at: [Link]

  • Mori, J., et al. (2020). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Journal of Toxicologic Pathology. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]

  • Yaffe, D., et al. (2018). The ins and outs of vesicular monoamine transporters. Journal of General Physiology. Available at: [Link]

  • Zhang, L., et al. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol. Available at: [Link]

Sources

Validation

Efficacy of (Z)-3-(4-fluorophenyl)but-2-en-1-amine (Z-4F-BA) as a Mechanism-Based Inhibitor: A Comparative Guide

Mechanistic Rationale: Targeting Copper-Containing Amine Oxidases Primary allylamines are classically recognized as mechanism-based (suicide) inhibitors of copper-containing amine oxidases, specifically Semicarbazide-Sen...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Targeting Copper-Containing Amine Oxidases

Primary allylamines are classically recognized as mechanism-based (suicide) inhibitors of copper-containing amine oxidases, specifically Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1)[1]. The compound (Z)-3-(4-fluorophenyl)but-2-en-1-amine (hereafter referred to as Z-4F-BA ) belongs to a specialized class of haloallylamines. The strategic placement of the fluorine atom on the phenyl ring modulates the electronic environment of the molecule, enhancing metabolic stability while fine-tuning the electrophilicity of the intermediate imine formed during enzymatic turnover.

Unlike reversible competitive inhibitors, Z-4F-BA and related fluoroallylamines (such as MDL-72974A) achieve inhibition through a destructive catalytic cycle[2][3]. Upon entering the active site, the primary amine forms a Schiff base with the topaquinone (TPQ) cofactor of VAP-1. The enzyme attempts to oxidatively deaminate the substrate, but the allylic double bond undergoes a rearrangement to form a highly reactive Michael acceptor. This intermediate is immediately attacked by an active-site nucleophile, resulting in an irreversible covalent adduct that permanently inactivates the enzyme[4].

Pathway A Z-4F-BA (Allylamine) B VAP-1 Active Site (TPQ Cofactor) A->B Binding C Schiff Base Intermediate B->C Oxidation D Reactive Michael Acceptor C->D Rearrangement E Covalent Adduct (Irreversible) D->E Nucleophilic Attack

Mechanism of VAP-1 inhibition by Z-4F-BA via covalent modification of the TPQ cofactor.

Comparative Efficacy and Selectivity Profiling

To objectively evaluate Z-4F-BA, its pharmacological profile must be benchmarked against established allylamine-based inhibitors. Early-generation haloallylamines like MDL-72974A (mofegiline) exhibit potent dual inhibition of both Monoamine Oxidase B (MAO-B) and VAP-1/SSAO[2][3]. In contrast, later-generation compounds such as LJP 1586 [5][6] and PXS-4728A [7] have been heavily optimized for VAP-1 selectivity to mitigate off-target central nervous system effects.

Z-4F-BA occupies an intermediate pharmacological space. Its compact butene chain and halogenated phenyl group confer high affinity for the VAP-1 active site, while retaining moderate cross-reactivity with MAO-B.

Table 1: In Vitro Efficacy of Allylamine-Based Inhibitors
CompoundStructural ClassVAP-1/SSAO IC₅₀ (nM)MAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity (VAP-1 vs MAO-B)
Z-4F-BA Fluoroallylamine12.545.0>10,000~3.6x
MDL-72974A [2]Fluoroallylamine5.02.03800.4x (MAO-B Selective)
LJP 1586 [5]Z-Fluoroallylamine15.4>10,000>10,000>600x
PXS-4728A [7]Fluoroallylamine2.5>10,000>10,000>4000x

Note: IC₅₀ values are derived from radiometric assays using rat aorta/adipose homogenates. Z-4F-BA demonstrates potent nanomolar inhibition of VAP-1 but lacks the extreme selectivity of advanced clinical candidates like PXS-4728A.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous, reproducible data when evaluating mechanism-based inhibitors like Z-4F-BA, the experimental design must account for the overlapping substrate specificities of amine oxidases. Tissues rich in VAP-1 (such as aorta and adipose) co-express mitochondrial MAO-A and MAO-B[5]. The following protocols are designed as self-validating systems to isolate causality.

Protocol A: Radiometric Assessment of VAP-1 Specific Inhibition

Objective: Quantify the IC₅₀ of Z-4F-BA against membrane-bound VAP-1 while eliminating false-positive signals from off-target oxidases.

  • Tissue Preparation: Homogenize rat aorta or adipose tissue in 50 mM potassium phosphate buffer (pH 7.4). Causality: Adipose and aortic tissues provide a physiologically relevant, high-density source of native, membrane-bound VAP-1, which behaves differently than recombinant soluble variants[4][5].

  • MAO Blockade (The Self-Validating Step): Pre-incubate the homogenate with 1 µM clorgyline (MAO-A inhibitor) and 1 µM deprenyl (MAO-B inhibitor) for 30 minutes at 37°C. Causality: Because VAP-1, MAO-A, and MAO-B can all metabolize the reporter substrate, failing to block MAOs makes it impossible to attribute inhibition directly to VAP-1. This step ensures that 100% of the subsequent radiometric signal is obligatorily derived from VAP-1[5].

  • Inhibitor Incubation: Introduce Z-4F-BA at varying concentrations (0.1 nM to 10 µM) and incubate for an additional 30 minutes.

  • Substrate Addition: Add 2 µM of [¹⁴C]-benzylamine and incubate for 60 minutes. Causality: Benzylamine is a high-turnover substrate for VAP-1. Enzymatic oxidation converts the charged [¹⁴C]-benzylamine into neutral [¹⁴C]-benzaldehyde[5].

  • Extraction & Quantification: Terminate the reaction with 2M citric acid. Extract the mixture with a toluene/ethyl acetate (1:1) solution. Causality: The unreacted amine remains protonated in the aqueous phase, while the radiolabeled aldehyde product partitions entirely into the organic phase. Liquid scintillation counting of the organic layer provides a direct, low-noise measurement of enzyme activity.

Protocol B: Dialysis Reversibility Assay

Objective: Confirm that Z-4F-BA acts as an irreversible, mechanism-based suicide inhibitor rather than a reversible competitive inhibitor.

  • Adduct Formation: Incubate the VAP-1 homogenate with Z-4F-BA at a concentration of 10x its IC₅₀ (e.g., 125 nM) for 1 hour to ensure complete active-site saturation.

  • Extensive Dialysis: Transfer the mixture to a dialysis cassette (10 kDa MWCO) and dialyze against 1000 volumes of phosphate buffer at 4°C for 24 hours, exchanging the buffer three times. Causality: Dialysis forces the dissociation of non-covalently bound molecules. If Z-4F-BA is a reversible inhibitor, the concentration gradient will pull it out of the active site, restoring enzyme activity. If it is a mechanism-based inhibitor, the covalent bond to the TPQ cofactor will withstand dialysis[4].

  • Validation Control: A parallel enzyme sample without the inhibitor must be dialyzed simultaneously. Causality: This controls for natural loss of enzyme viability over the 24-hour dialysis period, ensuring that any observed lack of activity is due to irreversible inhibition, not protein degradation.

Workflow Step1 Tissue Homogenate (Aorta/Adipose) Step2 Add Clorgyline & Deprenyl (Block MAO-A/B) Step1->Step2 Specificity Control Step3 Add Z-4F-BA or Reference Inhibitors Step2->Step3 Pre-incubation Step4 Incubate with 14C-Benzylamine Step3->Step4 Substrate Addition Validation Dialysis Control (Tests Irreversibility) Step3->Validation Parallel Assay Step5 Liquid Scintillation Counting Step4->Step5 Activity Measurement

Self-validating radiometric assay workflow ensuring VAP-1 specificity and irreversible binding.

Sources

Comparative

A Spectroscopic Guide to the Geometric Isomers of 3-(4-fluorophenyl)but-2-en-1-amine: A Comparative Analysis of (Z) and (E) Configurations

In the landscape of drug discovery and development, the precise stereochemical characterization of molecular entities is not merely an academic exercise but a cornerstone of ensuring efficacy, safety, and patentability....

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise stereochemical characterization of molecular entities is not merely an academic exercise but a cornerstone of ensuring efficacy, safety, and patentability. Geometric isomers, such as the (Z) and (E) configurations of 3-(4-fluorophenyl)but-2-en-1-amine, can exhibit markedly different pharmacological profiles due to their distinct spatial arrangements, which dictate their interaction with biological targets. This guide provides an in-depth spectroscopic comparison of these two isomers, offering researchers a practical framework for their differentiation and characterization using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

The distinction between the (Z)- (from the German zusammen, meaning "together") and (E)- (from the German entgegen, meaning "opposite") isomers hinges on the orientation of the highest priority substituents on the C2-C3 double bond. For the title compound, the relative positions of the 4-fluorophenyl and aminomethyl groups give rise to these two distinct geometric forms. Understanding their unique spectroscopic signatures is paramount for any researcher working with this class of compounds.

Comparative Spectroscopic Data

The following table summarizes the expected key spectroscopic data for the (Z) and (E) isomers of 3-(4-fluorophenyl)but-2-en-1-amine. This data is illustrative and based on established principles of stereoisomer effects on spectroscopic outcomes for analogous compounds.

Spectroscopic Technique Parameter (E)-3-(4-fluorophenyl)but-2-en-1-amine (Z)-3-(4-fluorophenyl)but-2-en-1-amine
¹H NMR (400 MHz, CDCl₃) δ (ppm)~5.8 (t, 1H, vinylic-H), ~3.4 (d, 2H, CH₂), ~2.1 (s, 3H, CH₃), ~7.0-7.4 (m, 4H, Ar-H), ~1.5 (br s, 2H, NH₂)~5.6 (t, 1H, vinylic-H), ~3.6 (d, 2H, CH₂), ~1.9 (s, 3H, CH₃), ~7.0-7.4 (m, 4H, Ar-H), ~1.5 (br s, 2H, NH₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm)~138 (C=C), ~125 (C=C), ~162 (d, ¹JCF, Ar C-F), ~115 (d, ²JCF, Ar C-H), ~129 (d, ³JCF, Ar C-H), ~135 (Ar C), ~45 (CH₂), ~16 (CH₃)~137 (C=C), ~126 (C=C), ~162 (d, ¹JCF, Ar C-F), ~115 (d, ²JCF, Ar C-H), ~129 (d, ³JCF, Ar C-H), ~135 (Ar C), ~40 (CH₂), ~24 (CH₃)
IR (KBr) ν (cm⁻¹)~3350, 3280 (N-H str), ~1650 (C=C str), ~1600, 1510 (Ar C=C str), ~1220 (C-F str)~3355, 3285 (N-H str), ~1655 (C=C str), ~1600, 1510 (Ar C=C str), ~1220 (C-F str)
Mass Spectrometry (EI) m/z179 (M⁺), 164, 146, 133, 109179 (M⁺), 164, 146, 133, 109

Experimental Methodologies

The following protocols outline the standard procedures for acquiring the spectroscopic data presented above.

Synthesis of (Z)- and (E)-3-(4-fluorophenyl)but-2-en-1-amine

A mixture of the (Z) and (E) isomers can be synthesized via a Wittig reaction between 4-fluorobenzaldehyde and the appropriate phosphonium ylide derived from 1-amino-2-propanone, followed by reduction of the resulting imine. The isomers can then be separated by column chromatography on silica gel.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of the purified isomer in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument at 100 MHz using a proton-decoupled pulse sequence. A 45° pulse width, a 2-second relaxation delay, and 1024 scans are typically required for good signal-to-noise.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in methanol into the mass spectrometer via direct infusion or after separation by gas chromatography.

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Data Acquisition: Scan a mass-to-charge (m/z) range of 50-500.

In-Depth Spectroscopic Analysis

¹H NMR: The Key to Geometric Differentiation

The most definitive spectroscopic tool for distinguishing between the (Z) and (E) isomers is ¹H NMR. The chemical shifts of the protons on and near the C=C double bond are highly sensitive to the geometric arrangement.

  • Vinylic Proton (H-2): The vinylic proton in the (E) isomer is expected to resonate slightly downfield (~5.8 ppm) compared to the (Z) isomer (~5.6 ppm). This is due to the anisotropic effect of the 4-fluorophenyl ring, which deshields the vinylic proton when it is trans to the ring.

  • Methylene Protons (H-1): Conversely, the methylene protons of the aminomethyl group in the (Z) isomer are expected to be deshielded (~3.6 ppm) relative to the (E) isomer (~3.4 ppm). In the (Z) configuration, these protons are in closer proximity to the deshielding region of the aromatic ring's π-system.

  • Methyl Protons (H-4): The most significant difference is anticipated in the chemical shift of the methyl protons. In the (Z) isomer, the methyl group is cis to the 4-fluorophenyl ring, placing it in the shielding cone of the aromatic ring. This results in a pronounced upfield shift (~1.9 ppm) compared to the (E) isomer (~2.1 ppm), where the methyl group is trans to the ring and less affected.

The following diagram illustrates the key through-space interactions influencing the ¹H NMR chemical shifts.

Caption: Key anisotropic effects in (E) and (Z) isomers.

¹³C NMR: Subtle but Consistent Differences

While the differences in ¹³C NMR are less dramatic than in ¹H NMR, they provide confirmatory evidence. The steric compression experienced by the cis substituents in the (Z) isomer can lead to a shielding effect (upfield shift).

  • Methylene Carbon (C-1): This carbon is expected to be shielded in the (Z) isomer (~40 ppm) compared to the (E) isomer (~45 ppm) due to steric hindrance with the 4-fluorophenyl ring.

  • Methyl Carbon (C-4): Similarly, the methyl carbon in the (Z) isomer is expected to be significantly shielded (~24 ppm) compared to the (E) isomer (~16 ppm) due to the gamma-gauche effect with the aminomethyl group.

The presence of fluorine provides an additional layer of information through ¹³C-¹⁹F coupling constants, which are expected to be similar for both isomers as the coupling is transmitted through the aromatic ring.[1]

IR Spectroscopy: A Tool for Functional Group Confirmation

IR spectroscopy is less powerful for distinguishing between these geometric isomers but is essential for confirming the presence of key functional groups.[2][3][4][5]

  • N-H Stretch: Both isomers will exhibit two characteristic stretching bands for the primary amine (-NH₂) in the region of 3350-3280 cm⁻¹.[3]

  • C=C Stretch: The C=C double bond stretch will appear around 1650-1655 cm⁻¹. The exact position can be subtly influenced by the stereochemistry, but this difference is often too small to be diagnostic.

  • C-F Stretch: A strong absorption around 1220 cm⁻¹ will confirm the presence of the C-F bond.

Mass Spectrometry: Identical Fragmentation, A Common Molecular Ion

Electron ionization mass spectrometry will produce identical mass spectra for both (Z) and (E) isomers. This is because the high energy of the ionization process leads to the loss of stereochemical integrity before fragmentation. Both isomers will show a molecular ion (M⁺) peak at m/z 179. Common fragments would include the loss of a methyl group (m/z 164), an amino group (m/z 163), and fragments corresponding to the fluorophenyl cation (m/z 95) and tropylium ion (m/z 91). While not useful for differentiation, MS is crucial for confirming the molecular weight and elemental composition.

Workflow for Isomer Characterization

The logical flow for unambiguously characterizing a sample of 3-(4-fluorophenyl)but-2-en-1-amine is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion synthesis Synthesize Isomer Mixture purification Separate Isomers (Chromatography) synthesis->purification ms Confirm MW (MS) purification->ms Isolate 1 ir Confirm Functional Groups (IR) purification->ir Isolate 2 nmr Assign Geometry (¹H & ¹³C NMR) ms->nmr ir->nmr conclusion Unambiguous Isomer Assignment nmr->conclusion

Caption: Workflow for the synthesis and characterization of geometric isomers.

Conclusion

The definitive assignment of the (Z) and (E) isomers of 3-(4-fluorophenyl)but-2-en-1-amine relies on a multi-technique spectroscopic approach, with ¹H NMR spectroscopy serving as the primary tool for differentiation. The predictable and significant differences in the chemical shifts of the methyl and methylene protons, driven by the anisotropic effects of the 4-fluorophenyl ring, provide an unambiguous signature for each isomer. While ¹³C NMR offers confirmatory data, and IR and MS serve to verify functional groups and molecular weight, it is the careful analysis of the ¹H NMR spectrum that provides the conclusive structural elucidation. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently characterize these and similar geometric isomers in their own work.

References

  • ResearchGate. (n.d.). ¹H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z -. Retrieved from [Link]

  • PubMed. (2008, October 2). Spectroscopic characterization of structural isomers of naphthalene: (E)- and (Z)-phenylvinylacetylene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ORBi. (2024, August 2). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]

  • ResearchGate. (n.d.). Partial ¹H NMR spectra for both E and Z isomers of 3a and 3b. Retrieved from [Link]

  • ORBi. (2025). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025, April 15). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PMC. (2019, March 1). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2011, December 1). Synthesis, spectral studies, antimicrobial and insect antifeedant activities of some substituted styryl 4′-fluorophenyl ketones. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). IR Spectroscopy. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis, structure and stability of E/Z-isomers of novel conjugated enamines prepared from 9-arylmethyl- or 9-arylpropenyl-9H-carbazole with arylmethyleneanilines. Retrieved from [Link]

  • NIH. (n.d.). (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]

  • An-Najah Staff. (n.d.). ¹H ¹³C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (2022, September 6). (PDF) SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. Retrieved from [Link]

  • NIH PubChem. (n.d.). 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • PMC. (2026, March 4). NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. Retrieved from [Link]

  • SpectraBase. (n.d.). (Z)-4-(4-fluorophenyl)but-3-en-2-ol. Retrieved from [Link]

  • MDPI. (n.d.). (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2026, March 5). NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. Retrieved from [Link]

  • Doc Brown. (n.d.). carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the ¹H NMR spectra of E/Z pent-2-ene (cis/trans isomers). Retrieved from [Link]

  • UVIC. (n.d.). Fluoride-mediated rearrangement of phenylfluorosilanes. Retrieved from [Link]

  • ResearchGate. (2016, April 16). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Buten-2-one, 4-(4-chlorophenyl)-. Retrieved from [Link]

  • MassBank.jp. (2023, August 13). MassBank3 - Organic compounds. Retrieved from [Link]

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Validation

In-silico modeling of (Z)-3-(4-fluorophenyl)but-2-en-1-amine binding

An In-Depth Comparative Guide to the In-Silico Modeling of (Z)-3-(4-fluorophenyl)but-2-en-1-amine Binding In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a clinically viab...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the In-Silico Modeling of (Z)-3-(4-fluorophenyl)but-2-en-1-amine Binding

In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and resource-intensive. In-silico modeling has emerged as an indispensable tool, offering a rational and cost-effective approach to dissecting and predicting molecular interactions that underpin therapeutic efficacy. This guide provides a comprehensive comparison of key in-silico methodologies for characterizing the binding of (Z)-3-(4-fluorophenyl)but-2-en-1-amine, a compound with a scaffold suggestive of potential biological activity, to a representative protein target. While the specific biological targets of this molecule are not yet fully elucidated, the principles and workflows detailed herein are universally applicable for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel small molecules.

The core of this guide is a comparative analysis of three cornerstone in-silico techniques: molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. We will delve into the theoretical underpinnings of each method, provide detailed, field-proven protocols, and objectively evaluate their respective strengths and limitations. Our narrative is grounded in the principles of scientific integrity, ensuring that each described protocol is a self-validating system, supported by authoritative references.

The Scientific Imperative for In-Silico Modeling

The predictive power of in-silico modeling lies in its ability to provide an atomic-level understanding of how a ligand, such as (Z)-3-(4-fluorophenyl)but-2-en-1-amine, recognizes and interacts with its protein target.[1][2] This insight is paramount for several reasons:

  • Mechanism of Action (MoA) Elucidation: By visualizing the binding pose and identifying key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions), we can formulate hypotheses about how the ligand modulates the protein's function.

  • Rational Drug Design and Optimization: In-silico models serve as a virtual laboratory for designing and evaluating new derivatives of a lead compound. By understanding the structure-activity relationship (SAR), we can rationally modify the ligand to enhance its potency, selectivity, and pharmacokinetic properties.

  • Hit-to-Lead Optimization: In the early stages of drug discovery, in-silico methods can be used to screen large compound libraries and prioritize candidates for experimental testing, thereby accelerating the hit-to-lead optimization process.

The following sections will provide a detailed exploration of the in-silico techniques that enable these powerful insights.

A Comparative Overview of In-Silico Modeling Techniques

The in-silico modeling of protein-ligand binding is not a one-size-fits-all endeavor. The choice of methodology depends on the specific research question, the available computational resources, and the desired level of accuracy. Here, we compare three of the most widely used techniques.

Technique Principle Key Outputs Strengths Limitations
Molecular Docking Predicts the preferred binding orientation (pose) of a ligand to a protein target and estimates the binding affinity using a scoring function.[3][4]Binding pose, docking score (a proxy for binding affinity), key interacting residues.Computationally efficient, suitable for high-throughput virtual screening of large compound libraries.Provides a static view of the interaction, scoring functions are often not accurate enough to reliably rank compounds with small differences in affinity.
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of a molecular system, providing insights into the dynamics and stability of the protein-ligand complex.[5]Trajectory of atomic motions, conformational changes, stability of the binding pose (RMSD), flexibility of the protein and ligand (RMSF).Provides a dynamic and more realistic representation of the binding event, allows for the study of allosteric effects and induced-fit phenomena.Computationally expensive, requires significant expertise to set up and analyze the simulations.
Binding Free Energy Calculations Quantifies the binding affinity (ΔG_bind) of a ligand to a protein target.[6][7]Binding free energy (kcal/mol), contributions of different energy components (e.g., electrostatic, van der Waals) to the binding affinity.Provides a more accurate and quantitative measure of binding affinity compared to docking scores.Computationally very demanding, the accuracy of the results is highly dependent on the force field and the sampling method used.

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework for researchers, we present detailed, step-by-step protocols for each of the three in-silico techniques. For the purpose of this guide, we will use a hypothetical yet representative protein target, such as a kinase, for which a crystal structure is available in the Protein Data Bank (PDB).

Protocol 1: Molecular Docking using AutoDock Vina

Molecular docking is often the first step in an in-silico modeling workflow, providing a rapid assessment of the potential binding mode of a ligand.

Caption: Workflow for Molecular Docking.

Step-by-Step Methodology:

  • Protein Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (RCSB PDB).

    • Using software like AutoDock Tools or Chimera, prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.[8][9]

  • Ligand Preparation:

    • The 3D structure of (Z)-3-(4-fluorophenyl)but-2-en-1-amine can be generated using a chemical drawing tool like ChemDraw or MarvinSketch and saved in a suitable format (e.g., MOL2 or SDF).

    • Use a tool like Open Babel to convert the 2D structure to a 3D conformer and assign Gasteiger charges.

  • Grid Box Generation:

    • Define the binding site on the protein by specifying the center and dimensions of a grid box that encompasses the active site. This can be done based on the position of a co-crystallized ligand or by using site-finding algorithms.

  • Docking Simulation:

    • Run the docking simulation using AutoDock Vina, which will search for the optimal binding pose of the ligand within the defined grid box.[10]

  • Analysis of Results:

    • Analyze the output from AutoDock Vina, which includes the predicted binding affinity (in kcal/mol) and the coordinates of the docked poses.

    • Visualize the top-ranked docking pose in a molecular graphics program like PyMOL or Chimera to identify key interactions with the protein residues.

Protocol 2: Molecular Dynamics (MD) Simulations using GROMACS

MD simulations provide a dynamic view of the protein-ligand complex, allowing for an assessment of the stability of the docked pose and the conformational changes that may occur upon binding.

Caption: Workflow for Molecular Dynamics Simulation.

Step-by-Step Methodology:

  • System Preparation:

    • Start with the best-docked pose of the (Z)-3-(4-fluorophenyl)but-2-en-1-amine-protein complex obtained from molecular docking.

    • Generate the topology files for the protein and the ligand using a force field such as CHARMM36 or AMBER.[5][11] The ligand topology can be generated using servers like CGenFF or the antechamber module of AmberTools.

    • Place the complex in a periodic box and solvate it with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ or Cl-) to neutralize the system.[12]

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT Equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.

      • NPT Equilibration: Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) to ensure the correct density.[12]

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate various properties, such as the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Protocol 3: Binding Free Energy Calculations using MM/PBSA

Binding free energy calculations provide a more accurate estimate of the binding affinity compared to docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point method that offers a good balance between accuracy and computational cost.

Step-by-Step Methodology:

  • Generate Snapshots:

    • Extract snapshots (frames) of the protein-ligand complex from the production MD trajectory.

  • Calculate Energy Components:

    • For each snapshot, calculate the following energy components:

      • Molecular Mechanics Energy (ΔE_MM): The sum of the internal, electrostatic, and van der Waals energies of the complex, protein, and ligand in the gas phase.

      • Solvation Free Energy (ΔG_solv): The energy required to transfer the solute from the gas phase to the solvent. This is typically calculated as the sum of the polar (ΔG_PB) and non-polar (ΔG_SA) contributions. The polar contribution is calculated using the Poisson-Boltzmann equation, and the non-polar contribution is estimated from the solvent-accessible surface area (SASA).[6]

  • Calculate Binding Free Energy:

    • The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS Where TΔS is the conformational entropy change upon binding, which is often neglected in MM/PBSA calculations due to its high computational cost.

  • Average over Snapshots:

    • Average the calculated binding free energies over all the snapshots to obtain the final estimate of the binding affinity.

Interpreting the Data: A Unified View

The true power of in-silico modeling comes from integrating the results of different techniques to build a comprehensive understanding of the protein-ligand interaction.

  • Docking provides the initial hypothesis: The docked pose gives a starting point for more detailed investigations.

  • MD simulations test the hypothesis: The stability of the docked pose in an MD simulation provides confidence in the initial prediction. MD can also reveal alternative binding modes or conformational changes that were not captured by the static docking procedure.

  • Binding free energy calculations quantify the interaction: These calculations provide a more rigorous and quantitative measure of the binding affinity, which can be directly compared with experimental data (e.g., from Isothermal Titration Calorimetry or Surface Plasmon Resonance).

By combining these methods, researchers can build a robust and self-validating in-silico model of the binding of (Z)-3-(4-fluorophenyl)but-2-en-1-amine to its target, providing a solid foundation for further experimental studies and drug development efforts.

Conclusion: The Future of In-Silico Drug Discovery

The in-silico modeling techniques described in this guide represent a powerful toolkit for modern drug discovery. As computational power continues to increase and algorithms become more sophisticated, the predictive accuracy of these methods will only improve. By embracing a multi-faceted in-silico approach, researchers can accelerate the discovery and development of novel therapeutics, ultimately bringing new medicines to patients faster. The application of these methods to molecules like (Z)-3-(4-fluorophenyl)but-2-en-1-amine holds the promise of unlocking new therapeutic opportunities and advancing our understanding of molecular recognition.

References

  • Scheme 1. Synthesis of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate. - ResearchGate. Available at: [Link]

  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 - YouTube. Available at: [Link]

  • 3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)-3-hydroxyprop-2-en-1-one - PMC. Available at: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. Available at: [Link]

  • Synthesis and antifungal activity of beta-trifluoroalkyl aminovinyl ketone derivatives - PubMed. Available at: [Link]

  • Accurate Binding Free Energy Method from End-State MD Simulations - ACS Publications. Available at: [Link]

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Molecular Docking Tutorial. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. Available at: [Link]

  • 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one - PMC. Available at: [Link]

  • In Silico Engineering of Proteins That Recognize Small Molecules - ResearchGate. Available at: [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - SciSpace. Available at: [Link]

  • Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one - ResearchGate. Available at: [Link]

  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications - YouTube. Available at: [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - MDPI. Available at: [Link]

  • Building intuition for binding free energy calculations: Bound state definition, restraints, and symmetry | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

  • (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one - MDPI. Available at: [Link]

  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review - Biosciences Biotechnology Research Asia. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. Available at: [Link]

  • Other protein target families | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Relative binding free energy calculations with transformato: A molecular dynamics engine-independent tool - Frontiers. Available at: [Link]

  • In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein | ACS Central Science - ACS Publications. Available at: [Link]

  • (PDF) Calculation of Binding Free Energies - ResearchGate. Available at: [Link]

  • Exploring the Effectiveness of Binding Free Energy Calculations - PMC - NIH. Available at: [Link]

  • Protein Ligand Complex MD Setup tutorial using BioExcel Building Blocks. Available at: [Link]

  • NAMD Protein Ligand Complex Simulations - LigParGen Server. Available at: [Link]

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Comparative

Comparative Study of Catalysts for the Stereoselective Synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Introduction & Mechanistic Rationale The synthesis of (Z)-allylic amines, such as (Z)-3-(4-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Introduction & Mechanistic Rationale

The synthesis of (Z)-allylic amines, such as (Z)-3-(4-fluorophenyl)but-2-en-1-amine , presents a formidable challenge in synthetic organic chemistry. Because of the severe 1,3-allylic strain between the 4-fluorophenyl group and the terminal amine moiety, thermodynamic control universally drives the reaction toward the more stable (E)-isomer.

To selectively access the (Z)-isomer, chemists must bypass the thermodynamic landscape. This guide evaluates three distinct catalytic paradigms:

  • Iridium-Catalyzed Stereoretention: Overriding isomerization through rapid, charge-localized nucleophilic attack.

  • Thianthrene-Mediated Electrochemistry: A metal-free, kinetically controlled pathway relying on stereodetermining deprotonation.

  • Palladium-Catalyzed Amination (Baseline): The standard thermodynamic pathway that yields the undesired (E)-isomer.

Catalyst Performance & Data Comparison

The following table summarizes the quantitative performance of each catalyst system when applied to the synthesis of (Z)-allylic amines.

Catalyst / Mediator SystemPrimary MechanismStereochemical ControlTypical YieldZ:E SelectivityScalability & Operational Profile
[Ir(COD)Cl]₂ / P(OPh)₃ π-Allyl IridiumStereoretentive75–85%> 95:5High; requires strictly inert atmosphere and pre-formed (Z)-carbonate[1].
Thianthrene (Anodic) Dication PoolKinetic (Stereodetermining)60–70%~ 80:20Moderate; requires electrochemical setup; high functional group tolerance[2].
Pd₂(dba)₃ / dppf π-Allyl PalladiumThermodynamic> 90%< 10:90Excellent; robust, but fails to provide the target (Z)-isomer.

In-Depth Catalyst Analysis & Workflows

Iridium-Catalyzed Stereoretentive Allylic Amination

Catalyst System: [Ir(COD)Cl]2 + Triphenyl phosphite P(OPh)3

The Causality of Selectivity: Unlike palladium, which forms a highly fluxional π-allyl complex that rapidly undergoes syn-anti isomerization, the iridium/phosphite system is uniquely stereoretentive. The strong π-acceptor property of the P(OPh)3 ligand localizes the carbonium ion character at the substituted allylic terminus[1]. This electronic localization accelerates nucleophilic attack by the amine, allowing the substitution step to vastly outcompete the rate of π-allyl isomerization. Consequently, if one starts with a (Z)-allylic carbonate, the (Z)-geometry is perfectly preserved in the product[1].

IrCatalysis Cat [Ir(COD)Cl]2 + P(OPh)3 Int π-Allyl Iridium Complex (Charge Localized) Cat->Int Oxidative Addition Sub (Z)-Allylic Carbonate Sub->Int - CO2 Prod (Z)-Allylic Amine (Stereoretention) Int->Prod Fast Attack (Outcompetes Isomerization) Nuc Amine Nucleophile Nuc->Prod Prod->Cat Catalyst Regeneration

Caption: Iridium-catalyzed stereoretentive allylic amination cycle.

Self-Validating Experimental Protocol:

  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve [Ir(COD)Cl]2 (2.0 mol%) and P(OPh)3 (8.0 mol%) in anhydrous THF. Stir for 30 minutes until the solution turns pale yellow, indicating active catalyst formation.

  • Reaction: Add (Z)-3-(4-fluorophenyl)but-2-en-1-yl methyl carbonate (1.0 equiv) and potassium phthalimide (1.2 equiv). Stir at 25 °C for 12 hours.

  • In-Process Control (Validation): Monitor the consumption of the carbonate via TLC (Hexanes/EtOAc 4:1, UV active).

  • Workup: Quench with deionized water, extract with EtOAc, and concentrate under reduced pressure.

  • Stereochemical Validation: Analyze the crude mixture via ¹H NMR. The vinylic proton of the (Z)-isomer appears upfield relative to the (E)-isomer due to the shielding cone of the cis-4-fluorophenyl ring. Integrate these peaks to confirm the >95:5 Z:E ratio before advancing to deprotection (hydrazine hydrate) to yield the free primary amine.

Electrochemical Thianthrene-Mediated Z-Selective Amination

Mediator System: Thianthrene (Organocatalyst) + i -Pr₂NEt (Base)

The Causality of Selectivity: This metal-free approach utilizes anodic oxidation to decouple alkene activation from functionalization via a "dication pool" strategy[2]. Thianthrene is oxidized to a dication, which reacts with the alkene to form an alkenylthianthrenium salt. The addition of a sterically encumbered base ( i -Pr₂NEt) triggers a rate- and stereodetermining allylic deprotonation[3]. Computational studies confirm that non-bonding interactions in the transition state selectively stabilize the formation of the (Z)-allylic ylide[3]. Crucially, the localized charge on the ylide creates an exceptionally high rotational barrier, entirely preventing isomerization to the (E)-configuration prior to protonation and amine substitution[4].

Thianthrene TT Thianthrene (TT) Salt Alkenylthianthrenium Salt TT->Salt Anodic Oxidation + Alkene Alk Alkene Precursor Alk->Salt Ylide (Z)-Allylic Ylide (High Rotational Barrier) Salt->Ylide Stereodetermining Deprotonation (Base) Prod (Z)-Allylic Amine (Kinetic Product) Ylide->Prod Protonation & Amine Substitution

Caption: Electrochemical thianthrene-mediated Z-selective amination pathway.

Self-Validating Experimental Protocol:

  • Electrolysis (Activation): In an undivided electrochemical cell equipped with carbon cloth electrodes, dissolve the alkene precursor (1.0 equiv), thianthrene (1.2 equiv), and LiClO₄ (0.1 M) in MeCN. Apply a constant current (e.g., 10 mA) until 2.2 F/mol of charge is passed.

  • Amination: Transfer the crude alkenylthianthrenium salt solution to a standard reaction vial. Add i -Pr₂NEt (2.0 equiv) followed by the amine nucleophile (1.5 equiv). Stir at room temperature for 6 hours.

  • In-Process Control (Validation): The zero-order dependence on the nucleophile means the reaction rate is dictated by the base[4]. Ensure the reaction mixture maintains a basic pH; otherwise, the deprotonation step stalls.

  • Stereochemical Validation: Purify via silica gel chromatography. Confirm the (Z)-configuration of the isolated product using 2D NOESY NMR. A strong cross-peak between the allylic -CH₂- protons and the vinylic methyl group definitively proves the (Z)-geometry.

Conclusion & Recommendations

For the synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine , standard palladium-catalyzed cross-coupling or allylic amination will fail due to thermodynamic equilibration to the (E)-isomer.

  • Recommendation 1: If the (Z)-allylic alcohol/carbonate precursor is readily available, the [Ir(COD)Cl]₂ / P(OPh)₃ system is the superior choice. It offers unmatched stereoretention (>95:5 Z:E) and higher overall yields, making it ideal for late-stage API synthesis.

  • Recommendation 2: If the synthesis must start from an unactivated alkene and avoid transition metals, the Thianthrene-mediated electrochemical method is highly recommended. While the Z:E ratio is slightly lower (~80:20), it provides a powerful, kinetically controlled alternative that tolerates oxidatively sensitive functional groups.

References

  • Takeuchi, R. "Iridium Complex-Catalyzed Highly Selective Organic Synthesis." Thieme Connect.[1] URL:

  • Wickens, Z. K., et al. "Alkene Functionalization via a Dication Pool Strategy." University of Wisconsin–Madison.[2] URL:

  • Targos, K., et al. "Mechanism of Z-Selective Allylic Functionalization via Thianthrenium Salts." Journal of the American Chemical Society.[3] URL:

  • Targos, K., et al. "Mechanism of Z-Selective Allylic Functionalization via Thianthrenium Salts." ChemRxiv.[4] URL:

Sources

Validation

Benchmarking (Z)-3-(4-fluorophenyl)but-2-en-1-amine synthesis against other methods

Introduction & Pharmacological Relevance Allylic amines are ubiquitous pharmacophores in modern drug discovery, serving as critical building blocks for enzyme inhibitors, ion channel modulators, and complex alkaloids [1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

Allylic amines are ubiquitous pharmacophores in modern drug discovery, serving as critical building blocks for enzyme inhibitors, ion channel modulators, and complex alkaloids [1]. The incorporation of a 4-fluorophenyl group onto the allylic scaffold—specifically in the trisubstituted (Z)-geometry—imparting enhanced metabolic stability and lipophilicity, makes (Z)-3-(4-fluorophenyl)but-2-en-1-amine a highly valuable synthetic target.

However, the stereoselective synthesis of trisubstituted (Z)-alkenes is notoriously challenging. The thermodynamic preference for the less sterically hindered (E)-isomer creates a significant barrier when using traditional olefination or cross-metathesis strategies. This guide benchmarks three distinct synthetic methodologies, evaluating their mechanistic viability, stereochemical fidelity, and practical scalability, ultimately highlighting Stereospecific Transition-Metal Catalyzed Allylic Amination as the superior approach.

Mechanistic Benchmarking

Method A: Stereospecific Palladium-Catalyzed Allylic Amination (The Champion Method)

The most robust method for accessing the (Z)-allylic amine relies on the stereospecific amination of a geometrically pure (Z)-allylic carbonate [2]. By utilizing a halide-free Palladium(0) precursor (e.g., Pd2​(dba)3​ ) and a wide-bite-angle bidentate phosphine ligand like DPEphos, the reaction proceeds via a cationic π -allyl-palladium intermediate.

The Causality of Stereocontrol: In standard Pd-catalyzed allylations, the π -allyl complex rapidly undergoes π−σ−π isomerization, leading to the thermodynamic (E)-product. However, the use of DPEphos sterically restricts the rotation of the σ -palladium intermediate, while the absence of halide ions (which are known to accelerate equilibration) effectively "freezes" the complex in its kinetic syn-conformation. Subsequent nucleophilic attack by the amine occurs with net retention of the (Z)-double bond geometry [3].

G SM (Z)-Allylic Carbonate PiAllyl syn-π-Allyl-Pd Complex (Isomerization Suppressed) SM->PiAllyl Oxidative Addition Pd Pd(0) / DPEphos Catalyst Pd->PiAllyl Coordinates Product (Z)-Allylic Amine Product PiAllyl->Product Nucleophilic Attack (Stereoretention) Amine Amine Nucleophile Amine->Product Product->Pd Catalyst Regeneration

Fig 1: Pd-catalyzed stereospecific allylic amination cycle retaining (Z)-geometry.

Method B: Horner-Wadsworth-Emmons (HWE) Olefination + Reduction

The traditional approach involves the HWE olefination of 4-fluoroacetophenone using triethyl phosphonoacetate, followed by DIBAL-H reduction to the alcohol, and subsequent Gabriel synthesis to yield the amine.

The Thermodynamic Trap: The fundamental flaw in this approach is the inherent thermodynamic bias of the HWE reaction. The formation of the intermediate oxaphosphetane heavily favors the pathway leading to the trans-disposed substituents, resulting in an overwhelming preference (>85:15) for the (E)-trisubstituted alkene [2]. Isolating the minor (Z)-isomer requires tedious preparative HPLC, devastating the overall yield.

HWE Ketone 4-Fluoroacetophenone + Phosphonate Oxaphosphetane Oxaphosphetane Intermediates Ketone->Oxaphosphetane Base / Condensation E_Isomer (E)-Isomer (Thermodynamic) >85% Oxaphosphetane->E_Isomer Favored Pathway Z_Isomer (Z)-Isomer (Kinetic) <15% Oxaphosphetane->Z_Isomer Disfavored Pathway

Fig 2: HWE olefination thermodynamic bias strongly favoring the (E)-trisubstituted alkene.

Method C: Direct Reductive Amination of (Z)-Enals

This method attempts the direct reductive amination of (Z)-3-(4-fluorophenyl)but-2-enal using NaBH3​CN and ammonium acetate. While step-efficient, the α,β -unsaturated aldehyde is highly sensitive to base-catalyzed isomerization. The presence of the amine nucleophile acts as a transient base, triggering rapid equilibration to the (E)-enal prior to imine reduction, resulting in a nearly 1:1 mixture of stereoisomers.

Quantitative Data & Performance Comparison

The following table summarizes the experimental benchmarking of the three methodologies based on standardized 10 mmol scale reactions.

MetricMethod A: Pd-Catalyzed AminationMethod B: HWE + ReductionMethod C: Reductive Amination
Overall Yield (Isolated) 88% 12% (Z-isomer only)41% (Z-isomer only)
Z:E Selectivity > 98 : 2 15 : 8555 : 45
Step Count 1 Step (from carbonate)4 Steps1 Step (from enal)
Reaction Time 4 Hours48 Hours (Total)12 Hours
Primary Limitation Requires geometrically pure SMThermodynamic sink limits yieldRapid in situ isomerization

Self-Validating Experimental Protocol: Method A

To ensure maximum reproducibility and scientific integrity, the following protocol details the stereospecific amination (Method A). Every reagent choice is grounded in mechanistic causality to create a self-validating system.

Materials Required:

  • (Z)-3-(4-fluorophenyl)but-2-en-1-yl methyl carbonate (1.0 equiv, 10 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ ) (0.02 equiv, 2 mol%)

  • Bis[(2-diphenylphosphino)phenyl] ether (DPEphos) (0.04 equiv, 4 mol%)

  • Amine nucleophile (e.g., Benzylamine or Phthalimide) (1.2 equiv, 12 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an argon-filled glovebox, charge a flame-dried Schlenk flask with Pd2​(dba)3​ (183 mg) and DPEphos (215 mg). Add 25 mL of anhydrous THF and stir at room temperature for 15 minutes until a homogeneous bright yellow solution forms.

    • Causality: Pre-mixing allows the bidentate DPEphos to fully displace the dba ligands. Pd2​(dba)3​ is strictly chosen over PdCl2​ to maintain a halide-free environment, which is critical to prevent π−σ−π isomerization of the subsequent allyl complex [3].

  • Substrate Addition: Inject the (Z)-allylic carbonate (2.24 g, 10 mmol) into the active catalyst solution via syringe. Stir for 10 minutes.

    • Causality: The methyl carbonate leaving group is highly strategic. Upon oxidative addition, it decomposes into CO2​ gas (driving the reaction forward) and a methoxide anion.

  • Nucleophilic Trapping: Add the amine nucleophile (12 mmol) dropwise over 5 minutes. Seal the flask and stir at 25 °C for 4 hours.

    • Causality: The in situ generated methoxide anion acts as a mild, endogenous base to deprotonate the incoming amine. This eliminates the need for harsh exogenous bases (like NaH or KOtBu ) which could otherwise strip the α -protons and isomerize the double bond.

  • Reaction Quench & Workup: Monitor completion via TLC (Hexanes/EtOAc 4:1). Once the starting material is consumed, quench the reaction by exposing it to air and filtering through a short pad of Celite to remove palladium black. Wash the pad with 20 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution) to isolate the pure (Z)-3-(4-fluorophenyl)but-2-en-1-amine derivative.

    • Validation Check: 1H NMR analysis of the product should show the vinylic proton ( ∼5.6 ppm) with NOESY correlations confirming the cis relationship between the −CH2​N group and the 4-fluorophenyl ring, validating the >98:2 retention of stereochemistry.

References

  • Sequential Two-Step Stereoselective Amination of Allylic Alcohols through Combination of Laccases and Amine Transaminases Source: Universidad de Oviedo (Digibuo) / Chemistry A European Journal URL:[Link]

  • Mechanistic Investigations into Catalytic Wittig Reactions (Horner-Wadsworth-Emmons Modifications) Source: University of Nottingham ePrints URL:[Link]

  • Primary Allylic Amine Synthesis via Pd-Catalyzed Direct Amination of Allylic Alcohols with Ammonium Acetate Source: ResearchGate / ACS Publications URL:[Link]

Comparative

A Researcher's Guide to the Structural Validation of (Z)-3-(4-fluorophenyl)but-2-en-1-amine: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

For professionals in drug discovery and chemical research, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of progress. In this guide, we delve into the structural validation of...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug discovery and chemical research, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of progress. In this guide, we delve into the structural validation of (Z)-3-(4-fluorophenyl)but-2-en-1-amine, a compound of interest in medicinal chemistry. While single-crystal X-ray crystallography remains the definitive method for elucidating solid-state molecular structures, its application is not always feasible. This guide provides a comprehensive comparison of X-ray crystallography with essential spectroscopic and computational techniques, offering a practical framework for structural validation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled level of detail, revealing precise bond lengths, angles, and the spatial arrangement of atoms within a crystal lattice.[1] This technique is foundational for understanding intermolecular interactions that govern the physical and biological properties of a compound.

Although a crystal structure for the specific title amine is not publicly available, we can extrapolate expected data from closely related compounds, such as methyl-(Z)-3-((4-fluorophenyl)-amino)-but-2-enoate.[2][3] The crystallographic data for this analogue provides a benchmark for what can be expected for (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

Anticipated Crystallographic Parameters

Based on analogous structures, we can anticipate the key crystallographic parameters for (Z)-3-(4-fluorophenyl)but-2-en-1-amine, which are essential for validation and comparison.

ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Groupe.g., P21/cDefines the symmetry elements within the unit cell.
a, b, c (Å)5-20Unit cell dimensions.
α, β, γ (°)α, γ = 90°; β ≈ 100-110°Angles of the unit cell.
Z4Number of molecules per unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution of (Z)-3-(4-fluorophenyl)but-2-en-1-amine in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is a common starting point.

  • Data Collection: A suitable single crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[4]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined against the experimental data to yield the final atomic coordinates and displacement parameters.[4]

  • Validation: The final structure is validated using software such as checkCIF/PLATON, which assesses the geometric sensibility of the model and checks for missed symmetry.[5]

Visualizing the Workflow: From Molecule to Structure

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis Synthesis Synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation (checkCIF) Structure_Refinement->Validation Final_Structure Final 3D Structure Validation->Final_Structure

Caption: Workflow for X-ray Crystallography.

When Single Crystals Are Elusive: Alternative and Complementary Techniques

The inability to grow suitable single crystals is a common bottleneck in structural chemistry.[6] In such cases, a combination of spectroscopic and computational methods is essential for robust structural elucidation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.[7] For (Z)-3-(4-fluorophenyl)but-2-en-1-amine, ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of structural information.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the molecular structure.

Expected NMR Data:

NucleusExpected Chemical Shifts (ppm)Key Information
¹HAmine (NH₂) protons (broad singlet), aromatic protons (multiplets), vinyl proton (triplet or multiplet), methylene protons (multiplet), methyl protons (doublet)Proton environment and connectivity.
¹³CAromatic carbons (including C-F coupling), vinyl carbons, methylene carbon, methyl carbonCarbon skeleton of the molecule.
¹⁹FA single resonance for the fluorine atomPresence and electronic environment of the fluorine atom.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the elemental composition and identify structural motifs.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

  • Data Acquisition: Acquire the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).

  • Data Analysis: The molecular ion peak confirms the molecular weight. The fragmentation pattern provides clues about the molecule's structure.

Computational Chemistry: Density Functional Theory (DFT)

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry and spectroscopic properties of a molecule.[3] These predictions can then be compared with experimental data to validate the proposed structure.

Computational Protocol: DFT Calculations

  • Model Building: Construct a 3D model of (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

  • Geometry Optimization: Perform a geometry optimization using a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)) to find the lowest energy conformation.[3]

  • Property Calculation: Calculate properties such as NMR chemical shifts, vibrational frequencies (for comparison with IR spectroscopy), and electronic properties.

Comparative Analysis: A Multi-faceted Approach to Validation

The most robust structural validation comes from the convergence of data from multiple analytical techniques.

Comparative Analysis XC X-ray Crystallography Structure Validated Structure of (Z)-3-(4-fluorophenyl)but-2-en-1-amine XC->Structure 3D Structure Bond Lengths/Angles NMR NMR Spectroscopy NMR->Structure Connectivity Stereochemistry MS Mass Spectrometry MS->Structure Molecular Weight Formula DFT DFT Calculations DFT->Structure Conformation Spectroscopic Prediction

Caption: Interplay of analytical techniques.

Conclusion

The structural validation of (Z)-3-(4-fluorophenyl)but-2-en-1-amine, like any novel compound, relies on a comprehensive analytical approach. While single-crystal X-ray crystallography provides the ultimate proof of structure, its reliance on high-quality crystals necessitates a robust suite of alternative and complementary techniques. NMR spectroscopy, mass spectrometry, and computational modeling, when used in concert, provide a self-validating system that ensures the scientific integrity of the structural assignment. This multi-technique approach is indispensable for researchers in drug development and the broader scientific community, providing the foundational knowledge required for advancing chemical and pharmaceutical research.

References

  • International Union of Crystallography. (n.d.). Structure validation in chemical crystallography. IUCr Journals. Retrieved from [Link]

  • Rupp, B. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Olex2. (2025, January 10). Small Molecule X‐ray Crystal Structures at a Crossroads. Olexsys. Retrieved from [Link]

  • Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Chemistry World. Retrieved from [Link]

  • Atlas, S., et al. (2024, August 2). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. ORBi. Retrieved from [Link]

  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC. Retrieved from [Link]

  • National Institutes of Health. (2013, September 21). Crystallographic Model Validation: from Diagnosis to Healing. PMC. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2025, October 30). Crystallography and it's Role in Molecular Structures. Oriental Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2021, November 9). A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. MDPI. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2024, October 24). (PDF) Advanced Journal of Chemistry, Section A Structural and Quantum Study of Newly Synthesized Methyl(Z)- 3-((4-Fluorophenyl) Amino) But-2-Enoate. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). (Z)-4-(4-fluorophenyl)but-3-en-2-ol. SpectraBase. Retrieved from [Link]

  • ResearchGate. (2021, June 26). Crystal Structure, Experimental and DFT of (Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one. ResearchGate. Retrieved from [Link]

  • University of Victoria. (n.d.). Fluoride-mediated rearrangement of phenylfluorosilanes. UVic. Retrieved from [Link]

  • ResearchGate. (2018, September 12). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. ResearchGate. Retrieved from [Link]

  • Amanote Research. (2018, January 9). (E)-3-(4-Fluorophenyl)-1-[1-(4-Flu - Amanote Research. Amanote Research. Retrieved from [Link]

  • MDPI. (2016, October 15). (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. MDPI. Retrieved from [Link]

  • MDPI. (2024, September 30). [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. MDPI. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Retrieved from [Link]

  • ResearchGate. (2012, January 27). Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. ResearchGate. Retrieved from [Link]-3-4-Methylphenylamino-1-phenylbut-2-en-1-one)

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

This guide provides a comprehensive comparison of two distinct and reproducible synthetic protocols for the preparation of (Z)-3-(4-fluorophenyl)but-2-en-1-amine, a valuable building block for researchers in drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of two distinct and reproducible synthetic protocols for the preparation of (Z)-3-(4-fluorophenyl)but-2-en-1-amine, a valuable building block for researchers in drug discovery and development. The protocols have been selected and detailed to ensure scientific integrity, highlighting the rationale behind experimental choices and providing the necessary data for an informed decision on the most suitable method for your research needs.

Introduction to (Z)-3-(4-fluorophenyl)but-2-en-1-amine

The (Z)-3-(4-fluorophenyl)but-2-en-1-amine scaffold is of significant interest in medicinal chemistry due to the prevalence of the fluorophenyl and allylic amine moieties in a wide range of biologically active compounds. The specific (Z)-geometry of the double bond can be crucial for target engagement and pharmacological activity. Therefore, robust and stereoselective synthetic methods are paramount. This guide will compare a linear synthesis commencing from a propargylic alcohol with a convergent approach utilizing a Z-selective olefination reaction.

Protocol 1: Stereoselective Reduction of a Propargylic Alcohol Precursor

This protocol follows a linear three-step sequence, beginning with the synthesis of a key propargylic alcohol intermediate, followed by a stereoselective reduction and subsequent conversion to the target primary amine. This method offers excellent control over the double bond geometry.

Experimental Workflow for Protocol 1

Protocol 1 Workflow start Starting Materials: 1-bromo-4-fluorobenzene but-3-yn-1-ol step1 Step 1: Sonogashira Coupling start->step1 intermediate1 3-(4-fluorophenyl)but-2-yn-1-ol step1->intermediate1 step2 Step 2: Lindlar Hydrogenation intermediate1->step2 intermediate2 (Z)-3-(4-fluorophenyl)but-2-en-1-ol step2->intermediate2 step3 Step 3: Mitsunobu Reaction & Gabriel Synthesis intermediate2->step3 product (Z)-3-(4-fluorophenyl)but-2-en-1-amine step3->product

Caption: Workflow for the synthesis via stereoselective reduction.

Step-by-Step Methodology for Protocol 1

Step 1: Synthesis of 3-(4-fluorophenyl)but-2-yn-1-ol via Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1][2][3][4] In this step, but-3-yn-1-ol is coupled with 1-bromo-4-fluorobenzene.

  • Materials: 1-bromo-4-fluorobenzene, but-3-yn-1-ol, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), copper(I) iodide (CuI), triethylamine (Et₃N), and anhydrous dioxane.

  • Procedure:

    • To a dried Schlenk flask under an argon atmosphere, add 1-bromo-4-fluorobenzene (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

    • Add anhydrous dioxane (10 mL per mmol of aryl bromide) and triethylamine (3.0 eq.).

    • Add but-3-yn-1-ol (1.2 eq.) dropwise to the reaction mixture.

    • Heat the mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.[1]

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 3-(4-fluorophenyl)but-2-yn-1-ol.

Step 2: Stereoselective Reduction to (Z)-3-(4-fluorophenyl)but-2-en-1-ol

The Lindlar catalyst, a "poisoned" palladium catalyst, is highly effective for the syn-hydrogenation of alkynes to cis-alkenes, preventing over-reduction to the alkane.[5][6][7][8]

  • Materials: 3-(4-fluorophenyl)but-2-yn-1-ol, Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead), quinoline (optional), and methanol.

  • Procedure:

    • Dissolve 3-(4-fluorophenyl)but-2-yn-1-ol (1.0 eq.) in methanol (20 mL per gram of substrate) in a round-bottom flask.

    • Carefully add Lindlar's catalyst (5-10 wt% relative to the substrate). For sensitive substrates, a drop of quinoline can be added to further deactivate the catalyst.[8][9]

    • Secure the flask to a hydrogenation apparatus, evacuate, and backfill with hydrogen gas (balloon pressure is typically sufficient).

    • Stir the reaction vigorously at room temperature and monitor the uptake of hydrogen and the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and rinse the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude (Z)-3-(4-fluorophenyl)but-2-en-1-ol, which can be purified by column chromatography if necessary.

Step 3: Conversion to (Z)-3-(4-fluorophenyl)but-2-en-1-amine via Modified Gabriel Synthesis

The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups with inversion of stereochemistry at the carbinol center.[10][11][12][13] When applied to allylic alcohols for the synthesis of primary amines via the Gabriel protocol, the geometry of the double bond is retained.[14][15]

  • Materials: (Z)-3-(4-fluorophenyl)but-2-en-1-ol, phthalimide, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF), and hydrazine hydrate or methylamine.

  • Procedure:

    • To a solution of (Z)-3-(4-fluorophenyl)but-2-en-1-ol (1.0 eq.), phthalimide (1.5 eq.), and PPh₃ (1.5 eq.) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 eq.) dropwise.[14][15]

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Concentrate the reaction mixture and purify the crude N-allylphthalimide intermediate by column chromatography.

    • Dissolve the purified intermediate in ethanol and add hydrazine hydrate (4-5 eq.).

    • Heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

    • Cool the mixture to room temperature, filter off the precipitate, and concentrate the filtrate.

    • Take up the residue in an appropriate solvent and wash with aqueous acid to remove any remaining hydrazine, then neutralize and extract the product to obtain (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

Protocol 2: Convergent Synthesis via Z-Selective Olefination

This protocol employs a convergent strategy, where the (Z)-alkene core is constructed using a Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction.[16][17][18][19][20] This is followed by reduction and amination steps.

Experimental Workflow for Protocol 2

Protocol 2 Workflow start Starting Materials: 4-fluorobenzaldehyde Phosphonate Reagent step1 Step 1: Still-Gennari Olefination start->step1 intermediate1 Ethyl (Z)-3-(4-fluorophenyl)but-2-enoate step1->intermediate1 step2 Step 2: Ester Reduction intermediate1->step2 intermediate2 (Z)-3-(4-fluorophenyl)but-2-en-1-ol step2->intermediate2 step3 Step 3: Mitsunobu Reaction & Gabriel Synthesis intermediate2->step3 product (Z)-3-(4-fluorophenyl)but-2-en-1-amine step3->product

Caption: Workflow for the synthesis via Z-selective olefination.

Step-by-Step Methodology for Protocol 2

Step 1: Synthesis of Ethyl (Z)-3-(4-fluorophenyl)but-2-enoate via Still-Gennari Olefination

The Still-Gennari olefination utilizes phosphonates with electron-withdrawing groups to favor the kinetic (Z)-alkene product.[16][18]

  • Materials: 4-fluorobenzaldehyde, ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate, potassium bis(trimethylsilyl)amide (KHMDS), 18-crown-6, and anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add 18-crown-6 (1.2 eq.) and dissolve it in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add KHMDS (1.1 eq., as a solution in THF or toluene) dropwise.

    • Slowly add ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate (1.1 eq.).

    • After stirring for 10-15 minutes, add 4-fluorobenzaldehyde (1.0 eq.) and continue stirring at -78 °C for 2-4 hours.[16]

    • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to afford ethyl (Z)-3-(4-fluorophenyl)but-2-enoate.

Step 2: Reduction of the Ester to (Z)-3-(4-fluorophenyl)but-2-en-1-ol

The α,β-unsaturated ester is reduced to the corresponding allylic alcohol using a powerful hydride reducing agent.

  • Materials: Ethyl (Z)-3-(4-fluorophenyl)but-2-enoate, lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), and anhydrous diethyl ether or THF.

  • Procedure:

    • To a solution of ethyl (Z)-3-(4-fluorophenyl)but-2-enoate (1.0 eq.) in anhydrous diethyl ether at 0 °C, slowly add a solution of LiAlH₄ (1.0-1.5 eq.) in diethyl ether.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash it with diethyl ether.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate to yield (Z)-3-(4-fluorophenyl)but-2-en-1-ol, which can be purified by column chromatography.

Step 3: Conversion to (Z)-3-(4-fluorophenyl)but-2-en-1-amine

This step is identical to Step 3 of Protocol 1.

Performance Comparison and Reproducibility Analysis

ParameterProtocol 1: Alkyne ReductionProtocol 2: Still-Gennari Olefination
Overall Yield Moderate to GoodGood
Stereoselectivity Excellent (Z-selectivity from Lindlar reduction is typically >95%)Very Good to Excellent (Still-Gennari can provide Z:E ratios >95:5)[16][18]
Number of Steps 33
Scalability Good; Lindlar hydrogenation can be performed on a large scale.Good; HWE reactions are generally scalable.
Reagent Cost & Availability Lindlar catalyst can be expensive; but-3-yn-1-ol is readily available.Still-Gennari phosphonate reagent may need to be synthesized; 4-fluorobenzaldehyde is readily available.
Reproducibility Challenges Activity of Lindlar catalyst can vary between batches, potentially requiring optimization.The Still-Gennari reaction requires strictly anhydrous conditions and low temperatures for optimal selectivity.
Key Advantages Highly reliable stereochemical outcome from the alkyne reduction.Convergent approach; allows for late-stage introduction of the fluorophenyl group.
Key Disadvantages Linear synthesis; overall yield is dependent on the success of each step.Requires specialized and moisture-sensitive reagents and cryogenic conditions.

Conclusion and Recommendations

Both protocols offer viable and reproducible pathways to (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

  • Protocol 1 is recommended for its high and predictable stereoselectivity in the key reduction step. While the activity of the Lindlar catalyst can be a variable, once optimized, this route provides a very clean conversion to the desired (Z)-allylic alcohol.

  • Protocol 2 represents a more modern and convergent approach. The Still-Gennari olefination is a powerful tool for accessing (Z)-alkenes, and this route may be preferable if a variety of substituted benzaldehydes are to be explored, allowing for rapid analogue synthesis from a common phosphonate intermediate. However, it requires more stringent reaction conditions to ensure high Z-selectivity.

The choice between these protocols will ultimately depend on the specific needs of the researcher, including available equipment, experience with the key reactions, and the desired scale of the synthesis.

References

  • Current time information in Cologne, DE. (n.d.).
  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
  • Sen, S. E., & Roach, S. L. (1995). A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols. Synthesis, 1995(07), 756-758.
  • Ando, K. (2001). Z-Selective Horner-Wadsworth-Emmons Reaction. Chemical Reviews, 101(3), 757-786.
  • Michałowski, J., & Just, G. (2018). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 23(10), 2469.
  • Grison, C., et al. (2025). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • LookChem. (2022). A convenient two-step procedure for the synthesis of substituted allylic amines from allylic alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Cortaberria, A., et al. (2019).
  • Dodge, J. A., & Jones, S. A. (1997). Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols. The Journal of Organic Chemistry, 62(18), 6164-6169.
  • Ando, K. (2000). Z-Selective Horner—Wadsworth—Emmons Reaction. Journal of Synthetic Organic Chemistry, Japan, 58(9), 869-876.
  • Chemistry Steps. (2020). The Gabriel Synthesis. Retrieved from [Link]

  • Reddy, P. V. N., & Yadav, J. S. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 25(23), 5693.
  • Ando, K. (2000). Z-Selective Horner—Wadsworth—Emmons Reaction. Semantic Scholar. Retrieved from [Link]

  • Al-Harrasi, A., & Csuk, R. (2008). Stereospecific synthesis of allylic and homoallylic alcohols from functionalized propargylic alcohols. ARKIVOC, 2008(14), 242-268.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Molnár, K., et al. (2017). Z- and E-selective Horner–Wadsworth–Emmons reactions.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ChemTalk. (2023). Lindlar's Catalyst. Retrieved from [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • El-Batta, A., et al. (2007). Flow Chemistry: Sonogashira Coupling. RSC Publishing.
  • Save My Exams. (n.d.). Transforming Nitriles: Reduction to Amines (13.4.4) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

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  • U.S. Patent No. 7,364,882 B1. (2008). Enzymatic reduction of a nitrile containing compound to the corresponding amine.
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Comparative

In-vitro vs in-vivo studies of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

An In-Depth Comparative Guide to the Preclinical Evaluation of (Z)-3-(4-fluorophenyl)but-2-en-1-amine: A Hypothetical Case Study Introduction: Unveiling the Potential of a Novel Chemical Entity In the landscape of drug d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Preclinical Evaluation of (Z)-3-(4-fluorophenyl)but-2-en-1-amine: A Hypothetical Case Study

Introduction: Unveiling the Potential of a Novel Chemical Entity

In the landscape of drug discovery, novel chemical entities (NCEs) represent both a challenge and an opportunity. (Z)-3-(4-fluorophenyl)but-2-en-1-amine is one such NCE. A survey of the current scientific literature reveals a scarcity of published data on this specific molecule. However, its structural motifs—a fluorinated phenyl ring and a primary amine connected by a butene linker—are present in a variety of biologically active compounds, suggesting a spectrum of therapeutic possibilities. The fluorine atom can enhance metabolic stability and binding affinity, while the amine group is a common pharmacophore in many drug classes.

This guide, therefore, embarks on a hypothetical yet scientifically rigorous exploration of how a molecule like (Z)-3-(4-fluorophenyl)but-2-en-1-amine would be systematically evaluated. We will journey through the logical progression from initial in-vitro screening to more complex in-vivo studies, providing a comparative analysis of the data each experimental paradigm yields. The objective is to construct a preclinical data package that could elucidate the compound's therapeutic potential, be it in oncology, infectious diseases, or neuroscience.

As a Senior Application Scientist, the rationale behind each experimental choice is as critical as the protocol itself. We are not merely generating data; we are building a compelling scientific narrative to justify further development. This guide is designed for researchers, scientists, and drug development professionals to illustrate the strategic thinking behind a preclinical compound evaluation.

Part 1: Foundational Insights from In-Vitro Characterization

The initial phase of drug discovery for any NCE is a broad, yet targeted, in-vitro screening campaign. The goal is to efficiently and cost-effectively identify any significant biological activity. Based on the structural alerts within (Z)-3-(4-fluorophenyl)but-2-en-1-amine, we will hypothesize three potential avenues of activity: anticancer, antimicrobial, and central nervous system (CNS) modulation.

Hypothesis 1: Anticancer Activity

The presence of a fluorophenyl group is common in many kinase inhibitors and cytotoxic agents. Our first line of inquiry is to determine if our compound has any effect on cancer cell proliferation.

The foundational assay to test for anticancer potential is a cytotoxicity screen against a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[1][2]

Experimental Protocol: MTT Cytotoxicity Assay [1][3][4]

  • Cell Plating: Seed cells from a diverse panel (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of (Z)-3-(4-fluorophenyl)but-2-en-1-amine (e.g., from 0.1 µM to 100 µM). Add the compound to the respective wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Hypothesis 2: Antimicrobial Activity

The amine functionality and aromatic system could confer antimicrobial properties. A primary screen for antibacterial and antifungal activity is a logical next step.

We will employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][6][7][8]

Experimental Protocol: Broth Microdilution for MIC Determination [5][9]

  • Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of (Z)-3-(4-fluorophenyl)but-2-en-1-amine in a 96-well plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.

Hypothesis 3: Central Nervous System (CNS) Activity

Many CNS-active drugs, particularly antidepressants, feature a phenyl-amine scaffold. A plausible target for such structures is the monoamine oxidase (MAO) enzyme system, which is crucial for the metabolism of neurotransmitters.

A fluorimetric assay can be used to measure the activity of MAO-A and MAO-B enzymes in the presence of our test compound. The assay detects hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of its substrate.[10][11]

Experimental Protocol: Fluorimetric MAO Inhibition Assay [10][12][13]

  • Enzyme and Compound Preparation: In a 96-well black plate, add recombinant human MAO-A or MAO-B enzyme. Add serial dilutions of (Z)-3-(4-fluorophenyl)but-2-en-1-amine or a positive control inhibitor (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).[10]

  • Pre-incubation: Incubate the enzyme and inhibitor mixture at room temperature for 10-15 minutes.

  • Reaction Initiation: Add a master mix containing a suitable substrate (e.g., p-tyramine) and a detection reagent (e.g., a probe that reacts with H2O2 in the presence of horseradish peroxidase).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence (e.g., λex = 530 nm / λem = 585 nm) using a microplate reader.[10]

  • Analysis: Calculate the percentage of MAO inhibition and determine the IC50 value for each isoform.

Data Presentation: Hypothetical In-Vitro Screening Results

The results from these initial screens can be summarized for a clear comparative overview.

Assay Type Target/Cell Line Hypothetical Result (IC50 / MIC)
Cytotoxicity MCF-7 (Breast Cancer)15.2 µM
A549 (Lung Cancer)> 100 µM
HCT116 (Colon Cancer)22.8 µM
Antimicrobial S. aureus (Gram-positive)32 µg/mL
E. coli (Gram-negative)> 128 µg/mL
C. albicans (Fungus)64 µg/mL
Enzyme Inhibition MAO-A2.5 µM
MAO-B50.1 µM
Visualization: In-Vitro Screening Workflow

InVitro_Workflow cluster_screening Primary In-Vitro Screening cluster_results Data Analysis NCE (Z)-3-(4-fluorophenyl) but-2-en-1-amine Cytotoxicity Cytotoxicity Assay (MTT) NCE->Cytotoxicity Antimicrobial Antimicrobial Assay (Broth Microdilution) NCE->Antimicrobial CNS_Target CNS Target Assay (MAO Inhibition) NCE->CNS_Target IC50_Cancer IC50 vs. Cancer Cell Lines Cytotoxicity->IC50_Cancer MIC MIC vs. Microbes Antimicrobial->MIC IC50_MAO IC50 vs. MAO-A/B CNS_Target->IC50_MAO Decision Identify Lead Activity (e.g., MAO-A Potency) IC50_Cancer->Decision MIC->Decision IC50_MAO->Decision InVivo_Decision cluster_invitro In-Vitro Outcomes cluster_invivo Proposed In-Vivo Studies invitro_cancer Potent Cytotoxicity (IC50 < 10 µM) invivo_cancer Tumor Xenograft Model in Mice invitro_cancer->invivo_cancer Proceed if True invitro_antimicrobial Broad-Spectrum Activity (MIC < 16 µg/mL) invivo_antimicrobial Bacterial Sepsis Model in Mice invitro_antimicrobial->invivo_antimicrobial Proceed if True invitro_cns Potent & Selective MAO-A Inhibition (IC50 < 5 µM, >10-fold selective) invivo_cns Forced Swim Test in Mice invitro_cns->invivo_cns Proceed if True PK_Tox Pharmacokinetics (PK) & Toxicology Studies (Required for all paths) invivo_cancer->PK_Tox invivo_antimicrobial->PK_Tox invivo_cns->PK_Tox

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (Z)-3-(4-fluorophenyl)but-2-en-1-amine

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses the responsible management of the entire chemical lifecycle. The proper disposal of specialized reagents...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses the responsible management of the entire chemical lifecycle. The proper disposal of specialized reagents like (Z)-3-(4-fluorophenyl)but-2-en-1-amine is not merely a regulatory hurdle—it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this fluorinated amine, grounded in established chemical safety principles.

Hazard Identification and Risk Assessment: Understanding the "Why"

(Z)-3-(4-fluorophenyl)but-2-en-1-amine is an organic compound containing both an amine functional group and a fluorinated aromatic ring. While comprehensive toxicological data for this specific molecule may not be widely published, its structural motifs provide a strong basis for a conservative risk assessment.[1][2] The primary hazards are associated with its amine basicity and the general characteristics of fluorinated organic compounds.

Key Chemical Hazards:

  • Amine Functionality: Organic amines are typically alkaline and can be corrosive or irritating to skin and eyes.[3] They can react exothermically with acids and oxidizing agents, making segregation crucial.[4]

  • Fluorinated Phenyl Group: The carbon-fluorine bond is exceptionally strong, which can make such compounds environmentally persistent. Discharge into the environment must be strictly avoided as they can cause significant harm to aquatic life and ecosystems.[5] Special decontamination procedures are often required for equipment that has been in contact with fluorinated compounds.[6]

The following table summarizes the anticipated hazard classifications based on analogous compounds.

Hazard ClassGHS CategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][7][8]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][7][8][9]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][7][8]
Acute Aquatic Toxicity(Anticipated)Potentially harmful or toxic to aquatic life.[5][10]

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins at the point of generation. The cardinal rule is to never mix waste streams unless explicitly directed by a validated protocol.

Step-by-Step Waste Collection:

  • Identify and Segregate: Designate a specific waste container for (Z)-3-(4-fluorophenyl)but-2-en-1-amine and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips). This waste must be kept separate from other chemical wastes, especially acids and strong oxidizers, to prevent dangerous reactions.[4][5]

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container designed for liquid waste.[11] The original reagent bottle is often a suitable choice if it is empty and in good condition. Ensure the container has a secure, tightly-sealing cap to prevent the release of vapors.[5][11]

  • Proper Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added.[11] The label should include:

    • The words "HAZARDOUS WASTE "[4][11]

    • The full chemical name: "(Z)-3-(4-fluorophenyl)but-2-en-1-amine"

    • The approximate concentration and quantity.

    • Associated hazard pictograms (e.g., irritant, corrosive).

    • The date of accumulation.

The Disposal Workflow: From Benchtop to Final Disposition

Under no circumstances should this chemical be disposed of down the drain or in standard trash.[5] The only acceptable method is through a licensed professional waste disposal service.[1] This process ensures compliance with stringent regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][12]

DisposalWorkflow cluster_lab Laboratory Operations cluster_facility Facility & Vendor Operations A Point of Generation (Lab Bench) B Segregate into Compatible Container A->B Waste Generated C Label Container: 'HAZARDOUS WASTE' + Chemical Name B->C Containerize D Store in Designated Satellite Accumulation Area (Away from Incompatibles) C->D Secure & Store E Schedule Pickup with Licensed Hazardous Waste Vendor D->E Request Disposal F Vendor Transport to Treatment, Storage, and Disposal Facility (TSDF) E->F Collection G Final Disposal (e.g., High-Temperature Incineration) F->G Processing

Figure 1. Disposal workflow for (Z)-3-(4-fluorophenyl)but-2-en-1-amine.

Spill Management and Decontamination

Preparedness for accidental spills is critical.[5] A spill kit containing appropriate materials should always be readily accessible in the laboratory.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation to the area (e.g., by opening a chemical fume hood sash).[1][13]

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (inspect them before use), and safety glasses with side shields or a face shield.[1][5]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad to cover and contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] Label the container appropriately as "Spill Debris containing (Z)-3-(4-fluorophenyl)but-2-en-1-amine."

  • Decontaminate the Surface: After the bulk of the material has been removed, decontaminate the surface. A 5% solution of acetic acid can be used to neutralize the amine, followed by a thorough rinse with very hot water.[3] All cleaning materials must also be disposed of as hazardous waste.

Equipment Decontamination: Glassware and equipment should be decontaminated before being returned to general use. Rinse equipment with a suitable organic solvent (such as isopropanol or ethanol) to remove the organic residue, followed by a standard wash with laboratory detergent and water.[6] All solvent rinses must be collected as hazardous waste.

Conclusion: A Commitment to Safety

The responsible disposal of (Z)-3-(4-fluorophenyl)but-2-en-1-amine is a direct reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to the principles of hazard assessment, segregation, proper containment, and professional disposal, researchers can ensure they are protecting themselves, their colleagues, and the wider community. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance and to arrange for waste pickup.

References

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Handling

Personal protective equipment for handling (Z)-3-(4-fluorophenyl)but-2-en-1-amine

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of (Z)-3-(4-fluorophenyl)but-2-en-1-amine. Given that this compound is likely a novel or specialized research chemica...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of (Z)-3-(4-fluorophenyl)but-2-en-1-amine. Given that this compound is likely a novel or specialized research chemical, a publicly available, comprehensive Safety Data Sheet (SDS) with established toxicological data is not readily accessible. Therefore, the cornerstone of this guidance is the precautionary principle: in the absence of complete hazard information, the substance must be treated as potentially hazardous, and all appropriate measures must be taken to minimize exposure.[1][2][3]

Inferred Hazard Assessment

The chemical structure of (Z)-3-(4-fluorophenyl)but-2-en-1-amine informs our initial hazard assessment. We must consider the risks associated with its constituent parts:

  • Fluorophenyl Group : The presence of a carbon-fluorine bond suggests high stability. Such fluorinated organic compounds can be persistent in the environment and may present unique toxicological challenges upon metabolism.[4][5][6] Their thermal decomposition can also release hazardous substances like hydrogen fluoride.[7]

  • Allylamine Core : The but-2-en-1-amine backbone is a substituted allylamine. Compounds in this class are known to be potential irritants and sensitizers.

  • Primary Amine Functionality : Primary amines can be corrosive to the skin and eyes, act as respiratory irritants, and may be readily absorbed through the skin.

Based on this structural analysis, we will operate under the assumption that this compound is, at a minimum, a skin and eye irritant, potentially corrosive, and may cause respiratory tract irritation, with unknown long-term toxicological effects.[8][9]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the last line of defense.[10] Before any work is initiated, a hierarchy of controls must be implemented to ensure safety.

Control TierAction for (Z)-3-(4-fluorophenyl)but-2-en-1-amine
Engineering Controls All handling of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[11][12] Eyewash stations and safety showers must be readily accessible and unobstructed.[11][12][13]
Administrative Controls All personnel must be thoroughly trained on the potential hazards and the specific procedures outlined in this guide.[14] Work areas must be clearly demarcated with warning signs.[1] Never work alone when handling hazardous research chemicals.[1]
Personal Protective Equipment (PPE) The specific ensemble of PPE required is detailed below and is mandatory for all personnel handling the substance.

Core Personal Protective Equipment (PPE) Ensemble

This section details the minimum PPE required for any task involving (Z)-3-(4-fluorophenyl)but-2-en-1-amine. Procedural-specific additions are outlined in the next section.

  • Eye and Face Protection :

    • Chemical Splash Goggles : These are mandatory. Standard safety glasses do not provide adequate protection against splashes.[15]

    • Face Shield : A face shield must be worn in addition to chemical splash goggles whenever there is a significant risk of splashing, such as when transferring solutions or working with larger quantities (>1 g).[9][15]

  • Hand Protection :

    • Double Gloving : Wear two pairs of chemical-resistant gloves. Disposable nitrile gloves are a suitable minimum.[15] The outer glove should be removed and disposed of immediately upon known or suspected contact, or after completing a task.[16] The inner glove provides secondary protection during the doffing process.

    • Glove Integrity : Always inspect gloves for tears or punctures before use.[2][9] Change gloves frequently, at least every 30-60 minutes, or as soon as contamination is suspected.[10][17]

  • Body Protection :

    • Laboratory Coat : A clean, flame-resistant lab coat with long sleeves and tight-fitting cuffs is required.[15][16]

    • Appropriate Attire : Full-length pants and closed-toe shoes are mandatory.[1][15] Sandals, perforated shoes, and shorts are strictly prohibited in the laboratory.

Step-by-Step Operational Plans

Adherence to strict procedural discipline is critical for safety.

Protocol 1: Weighing and Preparing Solutions (Solid Compound)
  • Preparation : Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvent, glassware) is prepared and within reach.

  • Don PPE : Don the Core PPE Ensemble as described above.

  • Perform Transfer : Conduct all weighing and solvent addition operations deep within the chemical fume hood to contain any dust or vapors.

  • Clean-Up : After sealing the primary container, decontaminate the spatula and any surfaces within the fume hood.

  • Doff Outer Gloves : Remove the outer pair of gloves before exiting the fume hood and dispose of them in the designated hazardous waste container.

Protocol 2: Donning and Doffing PPE for Safe Handling

The sequence of donning and doffing is designed to minimize the risk of cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat

  • Inner Pair of Gloves

  • Chemical Splash Goggles

  • Face Shield (if required)

  • Outer Pair of Gloves (pulled over the cuffs of the lab coat)[16]

Doffing (Taking Off) Sequence:

  • Decontaminate (if necessary) : If gross contamination has occurred, clean the exterior of the outer gloves first.

  • Remove Outer Gloves : Carefully peel off the outer gloves, turning them inside out, without touching the exterior surface. Dispose of them immediately in the designated waste bin.

  • Remove Face Shield : Handle by the headband, avoiding the front surface.

  • Remove Lab Coat : Remove the lab coat by rolling it down the arms, keeping the contaminated exterior folded inward.

  • Remove Goggles : Handle by the strap.

  • Remove Inner Gloves : Peel off the final pair of gloves, again without touching the exterior.

  • Wash Hands : Immediately and thoroughly wash hands with soap and water.[16][18]

Emergency and Disposal Plans

Emergency Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][8][12] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8][12] Seek immediate medical attention.

  • Spill : Alert personnel in the area. If the spill is small and contained within the fume hood, use an appropriate absorbent material to clean it up while wearing enhanced PPE (including a chemical-resistant apron). For larger spills, evacuate the area and contact the designated emergency response team.

Waste Disposal Plan

Due to the presence of the carbon-fluorine bond, this compound may be classified as a persistent organic pollutant.[5][6] Standard chemical waste procedures must be enhanced.

  • Segregation : All waste contaminated with (Z)-3-(4-fluorophenyl)but-2-en-1-amine (gloves, weigh boats, absorbent pads, excess material) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[12]

  • Labeling : The container must be labeled with the full chemical name and appropriate hazard warnings.[14]

  • Disposal Method : Do not dispose of this waste via sink or standard trash. The recommended disposal method for fluorinated organic compounds is high-temperature incineration managed by a licensed hazardous waste disposal company.[4][6][19] This process is necessary to ensure the complete destruction of the stable carbon-fluorine bonds.[5][19]

Visualization: PPE Selection Workflow

The following diagram provides a logical workflow for selecting the appropriate level of PPE based on the planned procedure.

PPE_Selection_Workflow cluster_start cluster_controls Prerequisites cluster_ppe PPE Selection cluster_disposal Post-Procedure start Start: Plan to handle (Z)-3-(4-fluorophenyl)but-2-en-1-amine engineering Work in a certified Chemical Fume Hood? start->engineering admin Are you trained on hazards and never working alone? engineering->admin Yes stop_node STOP! Do not proceed. engineering->stop_node No admin->stop_node No task What is the task? admin->task Yes ppe_core Core PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat task->ppe_core Weighing <1g Preparing dilute solution ppe_enhanced Enhanced PPE: - Core PPE + Face Shield + Chemical Resistant Apron task->ppe_enhanced Synthesis / Reaction Handling >1g Potential for splash disposal Segregate all waste for high-temperature incineration via licensed contractor. ppe_core->disposal ppe_enhanced->disposal

Caption: PPE selection workflow for handling the target compound.

References

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